Product packaging for 3-Methylenecyclobutanecarbonitrile(Cat. No.:CAS No. 15760-35-7)

3-Methylenecyclobutanecarbonitrile

Cat. No.: B110589
CAS No.: 15760-35-7
M. Wt: 93.13 g/mol
InChI Key: ZRWMAMOBIQQJSA-UHFFFAOYSA-N
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Description

3-Methylenecyclobutanecarbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C6H7N and its molecular weight is 93.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N B110589 3-Methylenecyclobutanecarbonitrile CAS No. 15760-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylidenecyclobutane-1-carbonitrile
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InChI

InChI=1S/C6H7N/c1-5-2-6(3-5)4-7/h6H,1-3H2
Source PubChem
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InChI Key

ZRWMAMOBIQQJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
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DSSTOX Substance ID

DTXSID80166294
Record name Cyclobutanecarbonitrile, 3-methylene-
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Molecular Weight

93.13 g/mol
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CAS No.

15760-35-7
Record name 3-Methylenecyclobutanecarbonitrile
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Record name Cyclobutanecarbonitrile, 3-methylene-
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Record name Cyclobutanecarbonitrile, 3-methylene-
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Record name 3-Methylenecyclobutanecarbonitrile
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Foundational & Exploratory

physical properties of 3-Methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methylenecyclobutanecarbonitrile

Abstract

This compound is a strained, bifunctional organic molecule featuring a nitrile group and an exocyclic double bond on a four-membered ring. This unique structural combination makes it a valuable building block in organic synthesis, particularly for the construction of complex cyclobutane-containing frameworks relevant to medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, and a representative synthetic protocol. The information is tailored for researchers, scientists, and drug development professionals who may utilize this compound in their work.

Molecular and Physicochemical Properties

This compound, with the CAS Registry Number 15760-35-7, is typically encountered as a colorless to light yellow liquid at ambient temperature.[1] Its physicochemical properties are dictated by the interplay between the polar nitrile group and the nonpolar carbocyclic ring.

Structural and General Properties

The fundamental properties of this compound are summarized below. It is important to note the discrepancies in reported values from different suppliers, which may arise from variations in measurement conditions or sample purity.

PropertyValueSource(s)
Molecular Formula C₆H₇N[2][3][4]
Molecular Weight 93.13 g/mol [1][3]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 171.7°C at 760 mmHg65°C at 21 mmHg[2][5]
Density 0.912 g/mL at 25°C0.92 g/mL at 20°C[1]
Refractive Index (n20/D) 1.461 - 1.465[1][2]
Flash Point 51.8°C - 58.3°C[1][2]
Vapor Pressure 1.38 mmHg at 25°C[2]

Note: Some sources report a melting point of 149-150°C[2][5][6]; however, this is inconsistent with its common description as a liquid at room temperature and is likely erroneous or refers to a derivative.

In-Depth Property Analysis
  • Boiling Point: The relatively high boiling point at atmospheric pressure (171.7°C) for a molecule of its mass is attributable to the significant dipole moment imparted by the nitrile functional group, leading to strong dipole-dipole intermolecular forces.[2][5] The boiling point under reduced pressure (65°C at 21 mmHg) indicates that vacuum distillation is a suitable method for purification to avoid potential thermal decomposition.

  • Density and Refractive Index: The density, slightly less than water, and the refractive index are typical for a small, functionalized carbocyclic compound.[1] These values are crucial for identity confirmation and purity assessment during synthesis and quality control.

  • Solubility: While explicit solubility data is not widely published, the molecule's structure suggests it would be sparingly soluble in water due to the polar nitrile group, but highly soluble in common organic solvents such as ethers, esters, and halogenated hydrocarbons.

Synthesis Pathway and Rationale

A primary route for the synthesis of this compound is the [2+2] cycloaddition reaction between allene and acrylonitrile.[7][8] This reaction is thermally induced and leverages the high reactivity of the strained double bonds in allene.

Synthetic Workflow Diagram

The following diagram illustrates the cycloaddition process. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier for the concerted cycloaddition. An inhibitor is often added to prevent the polymerization of acrylonitrile.[8]

Synthesis_Workflow cluster_reactants Reactants Allene Allene ReactionVessel Reaction Vessel (Autoclave) Allene->ReactionVessel Acrylonitrile Acrylonitrile Acrylonitrile->ReactionVessel Product This compound ReactionVessel->Product [2+2] Cycloaddition Conditions Heat (e.g., 200°C) + Polymerization Inhibitor Conditions->ReactionVessel

Caption: Synthesis of this compound via [2+2] cycloaddition.

Illustrative Experimental Protocol

This protocol is a conceptual representation based on established chemical principles for this reaction type.

  • Reactor Preparation: A high-pressure steel autoclave is charged with acrylonitrile and a polymerization inhibitor (e.g., hydroquinone).

  • Reactant Addition: The autoclave is sealed, cooled, and liquid allene is introduced. The molar ratio of reactants is a critical parameter to optimize yield and minimize side reactions.

  • Reaction Execution: The autoclave is heated to the target temperature (e.g., 200°C) and maintained for several hours with stirring to ensure homogeneity.[7]

  • Work-up and Purification: After cooling, the reaction mixture is transferred from the autoclave. The unreacted starting materials are removed by distillation. The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence for the key functional groups. The NIST Chemistry WebBook displays a reference spectrum for this compound.[4]

  • C≡N Stretch: A sharp, strong absorption is expected in the range of 2240-2260 cm⁻¹, characteristic of a nitrile group.

  • C=C Stretch: An absorption corresponding to the exocyclic double bond should appear around 1650-1680 cm⁻¹.

  • =C-H Stretch: The stretching of the vinylic C-H bonds is expected just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹).

  • sp³ C-H Stretch: The stretches for the C-H bonds on the cyclobutane ring will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The ¹³C NMR spectrum provides a map of the carbon environments. A reference spectrum is available on PubChem.[3]

    • Quaternary Alkene Carbon (C3): Expected around 140-150 ppm.

    • Nitrile Carbon (C≡N): Expected around 118-125 ppm.

    • Methylene Alkene Carbon (=CH₂): Expected around 110-115 ppm.

    • Methine Carbon (C1): The carbon bearing the nitrile group, expected around 25-35 ppm.

    • Ring Methylene Carbons (C2, C4): The two equivalent methylene groups on the ring, expected around 30-40 ppm.

  • ¹H NMR: The proton NMR would show distinct signals corresponding to the different proton environments.

    • Vinylic Protons (=CH₂): A multiplet or singlet around 4.7-5.0 ppm.

    • Ring Protons (CH₂ and CH): A complex series of multiplets in the upfield region, likely between 2.5 and 3.5 ppm, due to complex spin-spin coupling within the strained ring system.

Mass Spectrometry (MS)

In mass spectrometry, this compound would exhibit a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z of 93, corresponding to the molecular weight of the compound.[9][10][11]

  • Fragmentation: Key fragmentation pathways would likely involve the loss of small, stable molecules or radicals. Loss of a hydrogen cyanide molecule (HCN, 27 Da) from the molecular ion to give a fragment at m/z 66 is a plausible pathway. Cleavage of the cyclobutane ring could also lead to a variety of smaller fragments.

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazards: It is a flammable liquid and vapor.[1] It is toxic if swallowed and harmful in contact with skin or if inhaled.[1][3] It can cause skin and eye irritation.[1]

  • Precautions: Use in a well-ventilated area or fume hood is mandatory. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a molecule with well-defined physicochemical properties that make it a useful intermediate in synthetic chemistry. Its strained ring and dual functionality offer routes to diverse and complex molecular architectures. A thorough understanding of its properties, spectroscopic characteristics, and safe handling procedures, as detailed in this guide, is paramount for its effective and safe utilization in a research and development setting.

References

  • PubChem. This compound. [Link]
  • NIST. 3-Methylenecyclobutanenitrile. [Link]
  • Google Patents. RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile.
  • NIST. 3-Methylenecyclobutanenitrile. [Link]
  • Chemistry Stack Exchange.
  • SlidePlayer. Infrared Spectroscopy. [Link]
  • PubChem. 3-Tolunitrile. [Link]
  • The Good Scents Company. 3-methyl cyclopentene, 1120-62-3. [Link]
  • Doc Brown's Chemistry. C7H16 mass spectrum of 3,3-dimethylpentane. [Link]
  • Doc Brown's Chemistry. mass spectrum of 3-methylpentane. [Link]
  • Doc Brown's Chemistry. C7H16 mass spectrum of 2,2,3-trimethylbutane. [Link]

Sources

3-Methylenecyclobutanecarbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methylenecyclobutanecarbonitrile: Synthesis, Properties, and Reactivity

Introduction

This compound is a strained, unsaturated cyclic nitrile that serves as a versatile building block in organic synthesis. Its unique structure, combining a reactive exocyclic double bond, a nitrile group, and a high-energy four-membered ring, makes it a valuable intermediate for accessing complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic characterization, and reactivity, with a focus on its applications for researchers in chemistry and drug development.

Part 1: Core Molecular Attributes

This compound is a colorless liquid at room temperature.[1] The presence of both a π-bond and a polar nitrile group within a strained cyclobutane framework dictates its physical and chemical characteristics.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its elemental composition and mass.

  • Molecular Formula: C₆H₇N[2][3][4][5]

  • Molecular Weight: 93.13 g/mol [3][6]

  • Monoisotopic Mass: 93.057849228 Da[3]

Nomenclature and Identifiers

For unambiguous identification in literature and databases, the following identifiers are used:

  • IUPAC Name: 3-methylidenecyclobutane-1-carbonitrile[3]

  • CAS Registry Number: 15760-35-7[2][3][4][5]

  • Common Synonyms: 3-Methylenecyclobutanenitrile, 3-Methylene-1-cyanocyclobutane, Cyclobutanecarbonitrile,3-methylene-[2][3][4]

Physicochemical Properties

A summary of key physical properties is essential for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
Density 0.912 g/mL at 25 °C[6]
Boiling Point 171.7 °C at 760 mmHg[7]
Flash Point 58.3 °C (136.9 °F)[6]
Refractive Index (n20/D) 1.461[6]

Part 2: Synthesis and Mechanistic Considerations

The primary industrial and laboratory synthesis of this compound involves a thermal [2+2] cycloaddition reaction between allene and acrylonitrile.

Core Synthesis Protocol: [2+2] Cycloaddition

This reaction is a classic example of forming a four-membered ring from two unsaturated precursors. The causality for this pathway lies in the orbital mechanics of the reactants under thermal conditions.

Reaction: Allene + Acrylonitrile → this compound

Experimental Rationale: The synthesis is typically performed at elevated temperatures (175-250 °C) and pressures in an autoclave.[8] The use of a polymerization inhibitor, such as hydroquinone, is critical to prevent the reactants, particularly acrylonitrile, from undergoing undesirable side reactions.[8] The regioselectivity of the addition is governed by the electronic properties of the reactants, leading specifically to the 3-methylene isomer. An industrial process has been developed involving a continuous feed of reactants into a cascade of reactors to optimize yield and throughput.[8]

G cluster_reactants Reactants cluster_process Process cluster_product Product Allene Allene (H2C=C=CH2) Reaction Thermal [2+2] Cycloaddition (High Temp & Pressure) Allene->Reaction Acrylonitrile Acrylonitrile (H2C=CH-C≡N) Acrylonitrile->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

Part 3: Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The expected data provides a self-validating system for compound identification.

Infrared (IR) Spectroscopy

The IR spectrum is a rapid method for confirming the presence of key functional groups. The spectrum for this compound will exhibit characteristic absorption bands.[2]

  • ~2250 cm⁻¹ (C≡N Stretch): A sharp, medium-intensity peak confirming the nitrile group.

  • ~1670 cm⁻¹ (C=C Stretch): A peak corresponding to the exocyclic double bond.

  • ~3080 cm⁻¹ (=C-H Stretch): Absorption from the vinylic C-H bonds of the methylene group.

  • ~2850-2960 cm⁻¹ (C-H Stretch): Absorptions from the sp³ hybridized C-H bonds within the cyclobutane ring.

The region below 1500 cm⁻¹ constitutes the "fingerprint region," which is unique to the molecule's overall structure.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signal regions:

    • A signal for the two vinylic protons of the =CH₂ group.

    • Signals for the aliphatic protons on the cyclobutane ring. Due to the molecule's symmetry, complex splitting patterns may arise.

    • A signal for the single proton at the carbon bearing the nitrile group (C1).

  • ¹³C NMR: The carbon NMR spectrum provides confirmation of the six unique carbon atoms in the molecule.[3]

    • A quaternary carbon signal for the nitrile group (~120 ppm).

    • Signals for the sp² carbons of the exocyclic double bond.

    • Signals for the sp³ carbons of the cyclobutane ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A peak at m/z = 93, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation pathways would involve the loss of HCN (m/z = 27) or cleavage of the strained cyclobutane ring.

Part 4: Reactivity and Applications

The chemical utility of this compound stems from the combined reactivity of its functional components. The inherent ring strain of approximately 26 kcal/mol in cyclobutane systems makes it susceptible to ring-opening or rearrangement reactions.[10]

G cluster_sites Reactive Sites center This compound Nitrile Nitrile Group (Hydrolysis, Reduction) center->Nitrile Reacts at C≡N Alkene Exocyclic Alkene (Addition, Ozonolysis) center->Alkene Reacts at C=C Ring Strained Ring (Ring Opening/Expansion) center->Ring Reacts via Strain Release

Caption: Key reactive sites of the molecule.

Reactions at the Exocyclic Double Bond

The alkene is susceptible to a variety of addition reactions:

  • Hydrogenation: Catalytic hydrogenation can selectively reduce the double bond to a methyl group.

  • Halogenation: Addition of halogens (e.g., Br₂) across the double bond.

  • Hydrophosphination: It can undergo reactions with phosphine boranes and phosphites to create novel cyclobutyl-phosphine derivatives, which have applications as ligands in catalysis.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle:

  • Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (3-methylenecyclobutanecarboxylic acid) or a primary amide.

  • Reduction: Reduction with agents like LiAlH₄ can transform the nitrile into a primary amine ( (3-methylenecyclobutyl)methanamine).

Ring Strain-Driven Reactions

The high ring strain allows for unique transformations not readily observed in larger ring systems.[10]

  • Ring Expansion: Under certain catalytic conditions (e.g., with palladium), methylenecyclobutanes can rearrange to form more stable cyclopentyl derivatives.[11] This provides a synthetic route to five-membered rings.

  • Ring Opening: The ring can be opened under various conditions, providing access to linear functionalized molecules.

Applications in Development

As an intermediate, this compound is valuable in the synthesis of:

  • Biologically Active Compounds: The cyclobutane motif is present in several natural products and pharmaceuticals. The ability to functionalize this molecule makes it a key starting point for medicinal chemistry programs.

  • Specialty Polymers: Its derivatives can be used as monomers for creating polymers with unique thermal and mechanical properties.

  • Advanced Materials: It has been cited as a potential precursor for components in high-energy materials like rocket fuels.[8]

Part 5: Safety and Handling

Proper handling is crucial due to the compound's hazard profile.

  • GHS Hazard Statements: H226 (Flammable liquid and vapor), H301 (Toxic if swallowed), H312+H332 (Harmful in contact with skin or if inhaled), H315 (Causes skin irritation).[3]

  • Precautionary Measures: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and appropriate gloves, is mandatory. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage in a freezer at or below -20°C is recommended.[1]

References

  • National Institute of Standards and Technology (NIST). 3-Methylenecyclobutanenitrile. NIST Chemistry WebBook. [Link]
  • National Center for Biotechnology Information. This compound.
  • Gevorgyan, V., et al. Chemistry of methylenecyclobutane.
  • National Institute of Standards and Technology (NIST). 3-Methylenecyclobutanenitrile. NIST Chemistry WebBook. [Link]
  • Kondratiev, V.F., et al. Method of synthesis of methylenecyclobutane carbonitrile.
  • Erickson, K. L., et al. Base-induced reactions of methylenecyclobutane derivatives. The Journal of Organic Chemistry. [Link]
  • National Institute of Standards and Technology (NIST). 3-Methylenecyclobutanenitrile. NIST Chemistry WebBook. [Link]
  • National Institute of Standards and Technology (NIST). 3-Methylenecyclobutanenitrile. NIST Chemistry WebBook. [Link]
  • de Meijere, A., et al. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]
  • Wang, Y., et al. Synthesis of Imidized Cyclobutene Derivatives by Strain Release of [1.1.1]Propellane. Organic Letters. [Link]
  • Doc Brown's Chemistry. C7H16 infrared spectrum of 3-methylhexane. [Link]

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An In-depth Technical Guide to the Synthesis of 3-Methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and purification of 3-Methylenecyclobutanecarbonitrile, a valuable building block in medicinal chemistry and materials science. The primary focus is on the well-established [2+2] cycloaddition of allene and acrylonitrile. This document offers in-depth insights into the reaction mechanism, a detailed experimental protocol, and a thorough analysis of the resulting product mixture. Furthermore, it includes predicted spectroscopic data to aid in the identification and characterization of the target molecule. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of the Cyclobutane Moiety

Cyclobutane rings, particularly those with exocyclic double bonds, are prevalent structural motifs in numerous natural products and pharmacologically active compounds. The inherent ring strain of the four-membered ring provides a unique conformational rigidity and a potential handle for further synthetic transformations. This compound, in particular, serves as a versatile intermediate, combining the reactivity of the nitrile group and the exocyclic double bond, making it a valuable precursor for the synthesis of more complex molecular architectures.

The primary and most direct route to this compound is the thermal [2+2] cycloaddition of allene and acrylonitrile. This reaction, first reported by Cripps et al. in 1959, remains a cornerstone for the preparation of this class of compounds[1]. This guide will delve into the nuances of this important transformation.

The Synthetic Approach: [2+2] Cycloaddition of Allene and Acrylonitrile

The thermal cycloaddition of allene and acrylonitrile proceeds to form a mixture of two constitutional isomers: this compound and 2-Methylenecyclobutanecarbonitrile. The formation of these products is a direct consequence of the two possible modes of addition of the allene to the acrylonitrile.

Reaction Mechanism

The thermal [2+2] cycloaddition of allene and acrylonitrile is generally considered to proceed through a stepwise mechanism involving a diradical intermediate. This is in contrast to the concerted mechanism often observed in photochemically induced [2+2] cycloadditions.

The proposed mechanism is as follows:

  • Initiation: The reaction is initiated by the thermal activation of the reactants, leading to the formation of a diradical intermediate. The more stabilized diradical is typically favored.

  • Ring Closure: The diradical intermediate then undergoes intramolecular ring closure to form the four-membered cyclobutane ring.

Due to the unsymmetrical nature of acrylonitrile, the initial bond formation can occur at either of the two double-bonded carbons, leading to two different diradical intermediates and subsequently the two isomeric products.

G cluster_reactants Reactants cluster_intermediates Diradical Intermediates cluster_products Products Allene Allene (H2C=C=CH2) Diradical1 Intermediate 1 Allene->Diradical1 Diradical2 Intermediate 2 Allene->Diradical2 Acrylonitrile Acrylonitrile (H2C=CH-CN) Acrylonitrile->Diradical1 Acrylonitrile->Diradical2 Product1 3-Methylenecyclo- butanecarbonitrile Diradical1->Product1 Ring Closure Product2 2-Methylenecyclo- butanecarbonitrile Diradical2->Product2 Ring Closure

Figure 1: Reaction pathway for the cycloaddition of allene and acrylonitrile.
Regioselectivity

The reaction typically yields a mixture of this compound and 2-Methylenecyclobutanecarbonitrile. The regioselectivity, or the ratio of these two isomers, is influenced by factors such as reaction temperature and the electronic properties of the reactants. While the seminal work of Cripps et al. provides the foundation for this synthesis, detailed studies on the precise control of regioselectivity are not extensively reported in readily available literature. Industrial processes often focus on the separation of the desired isomer from the mixture[2].

Experimental Protocol

The following protocol is a generalized representation for the laboratory-scale synthesis of this compound, based on the originally reported method by Cripps et al.[1]. Caution: This reaction should be carried out by trained personnel in a well-ventilated fume hood, as it involves volatile, flammable, and toxic reagents and requires high-pressure equipment.

Materials and Equipment
Reagent/EquipmentSpecifications
Allene≥98% purity
Acrylonitrile≥99% purity, stabilized
HydroquinoneReagent grade
High-pressure autoclaveStainless steel, with stirring and temperature control
Distillation apparatusFor fractional distillation
Gas chromatograph-mass spectrometer (GC-MS)For product analysis
NMR SpectrometerFor structural characterization
FT-IR SpectrometerFor functional group analysis
Step-by-Step Procedure
  • Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and leak-tested.

  • Charging the Reactor: In a cooled environment, charge the autoclave with acrylonitrile and a catalytic amount of hydroquinone (as a polymerization inhibitor).

  • Addition of Allene: Carefully condense a known amount of allene into the cooled autoclave. The molar ratio of acrylonitrile to allene can be varied, but an excess of acrylonitrile is often used to favor the formation of the desired product.

  • Reaction: Seal the autoclave and heat it to 200 °C with constant stirring. The pressure will increase significantly. Monitor the temperature and pressure throughout the reaction. The reaction time can vary from a few hours to overnight.

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess pressure in a safe manner.

  • Work-up: Open the autoclave and transfer the reaction mixture to a distillation flask.

  • Purification: The crude product mixture is then subjected to fractional distillation to separate the unreacted starting materials and the isomeric products.

G A Prepare and charge autoclave with acrylonitrile and hydroquinone B Condense allene into the cooled autoclave A->B C Seal and heat the autoclave to 200 °C with stirring B->C D Cool the autoclave and carefully depressurize C->D E Transfer the reaction mixture for purification D->E F Fractional distillation to isolate products E->F

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Accurate characterization is crucial to confirm the identity and purity of the synthesized product. The following data, including predicted NMR spectra, can be used for this purpose.

Physical Properties
PropertyValue
Molecular FormulaC₆H₇N
Molecular Weight93.13 g/mol [3][4]
AppearanceColorless liquid
Boiling Point~163-164 °C
Density0.912 g/mL at 25 °C[4]
Refractive Indexn²⁰/D 1.461[4]
Spectroscopic Data

4.2.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

  • δ 4.95 (s, 2H): Methylene protons (=CH₂)

  • δ 3.20 - 3.10 (m, 1H): Methine proton (-CH(CN)-)

  • δ 2.95 - 2.85 (m, 4H): Methylene protons in the ring (-CH₂-)

Note: This is a predicted spectrum and the actual experimental values may vary slightly. The multiplicity of the ring protons is expected to be complex due to spin-spin coupling.

4.2.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

  • δ 142.5: Quaternary carbon of the double bond (=C(CH₂)-)

  • δ 121.0: Nitrile carbon (-CN)

  • δ 110.0: Methylene carbon of the double bond (=CH₂)

  • δ 35.0: Methylene carbons in the ring (-CH₂-)

  • δ 25.0: Methine carbon (-CH(CN)-)

Note: This is a predicted spectrum. Experimental verification is recommended.

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The NIST WebBook provides a reference spectrum[5].

Wavenumber (cm⁻¹)Assignment
~2240C≡N stretch (nitrile)
~1670C=C stretch (exocyclic double bond)
~3080=C-H stretch (vinylic)
~2950-2850C-H stretch (aliphatic)

Purification and Isomer Separation

The crude product from the cycloaddition reaction is a mixture of this compound and 2-Methylenecyclobutanecarbonitrile, along with unreacted starting materials and potentially some polymerization byproducts.

Fractional distillation is the primary method for purifying and separating the isomers on a preparative scale. Due to the likely small difference in boiling points between the two isomers, a distillation column with a high number of theoretical plates is recommended for efficient separation.

For analytical purposes and for obtaining highly pure samples of each isomer, preparative gas chromatography (GC) can be employed. This technique offers excellent resolution for separating isomers with close boiling points.

Safety Considerations

  • Allene: is a flammable gas. It should be handled with care in a well-ventilated area, away from ignition sources.

  • Acrylonitrile: is toxic, flammable, and a suspected carcinogen. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • High-Pressure Reactions: The use of an autoclave requires proper training and adherence to safety protocols to prevent explosions.

Conclusion

The synthesis of this compound via the [2+2] cycloaddition of allene and acrylonitrile is a robust and well-established method. This guide provides a comprehensive framework for understanding the reaction mechanism, conducting the synthesis in a laboratory setting, and characterizing the final product. While the formation of an isomeric mixture presents a purification challenge, established techniques like fractional distillation can be effectively employed. The insights and protocols detailed herein are intended to empower researchers in their synthetic endeavors involving this valuable chemical intermediate.

References

  • National Institute of Standards and Technology (NIST). 3-Methylenecyclobutanenitrile. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
  • Cripps, H. N.; Kiefer, E. F.; Tappen, W. A. The Reaction of Allene with Acrylonitrile. J. Am. Chem. Soc.1959, 81 (11), 2723–2725. [Link]
  • PubChem. This compound.
  • Organic Syntheses. Allene. Org. Synth.1963, 43, 1. [Link]
  • Google Patents. Method of synthesis of methylenecyclobutane carbonitrile. RU2186764C1.

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3-Methylenecyclobutanecarbonitrile Analogs: A Scaffold Poised for Innovation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel chemical matter with enhanced three-dimensionality and superior physicochemical properties is a central theme in modern drug discovery. Saturated carbocycles, particularly strained ring systems, have emerged as powerful bioisosteric replacements for traditional planar aromatic moieties, often leading to improved metabolic stability, solubility, and target engagement. Among these, the 3-methylenecyclobutanecarbonitrile (3-MCBCN) scaffold and its structural analogs represent a compelling, albeit underexplored, class of compounds. The inherent ring strain and the unique electronic character of the exocyclic methylene and nitrile groups impart distinct conformational and reactive properties. This guide provides a comprehensive analysis of the 3-MCBCN core, detailing its fundamental physicochemical properties, advanced synthetic strategies for its derivatization, and its successful application in the development of potent and selective kinase inhibitors. By grounding theoretical concepts in practical, field-proven protocols and detailed structure-activity relationship (SAR) analyses, this document serves as a technical resource for medicinal chemists and drug development professionals seeking to leverage this versatile scaffold in their research programs.

The Strategic Value of the Cyclobutane Core in Medicinal Chemistry

For decades, the phenyl ring has been a ubiquitous building block in drug design. However, its planarity and susceptibility to oxidative metabolism can present significant liabilities in drug development, including poor solubility and the formation of reactive metabolites. The strategic replacement of aromatic rings with sp³-rich, saturated bioisosteres is a validated and powerful strategy to mitigate these issues.[1] The cyclobutane ring, in particular, offers a unique combination of properties:

  • Increased Three-Dimensionality (Fsp³): The puckered, non-planar structure of the cyclobutane ring can provide better complementarity to the spatial arrangement of protein binding pockets, potentially leading to enhanced potency and selectivity.[1] An increased fraction of sp³-hybridized carbons (Fsp³) is often correlated with higher clinical success rates.

  • Conformational Restriction: The rigid nature of the cyclobutane scaffold can lock key pharmacophoric groups into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[1]

  • Improved Physicochemical Properties: The replacement of a flat aromatic ring with a saturated cyclobutane often leads to increased aqueous solubility and improved metabolic stability by removing sites susceptible to CYP450-mediated oxidation.[1]

The this compound scaffold builds upon this foundation by introducing two key functional groups—an exocyclic methylene and a nitrile—that offer distinct advantages and opportunities for synthetic elaboration. The presence of the double bond makes these analogs more strained and provides additional reactive sites compared to simple cyclobutanes.[2]

Synthetic Strategies: Accessing the 3-MCBCN Core and its Analogs

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. While the classic approach to cyclobutane synthesis involves [2+2] cycloadditions, modern catalysis has opened new avenues for creating highly functionalized and stereochemically defined analogs.

Foundational Synthesis: [2+2] Cycloaddition

The parent 3-MCBCN structure is accessible via the thermal [2+2] cycloaddition of allene and acrylonitrile. This reaction, typically performed at elevated temperatures and pressures in the presence of a polymerization inhibitor, provides a direct route to the core scaffold.

Advanced Catalytic Methodologies

The true potential of the 3-MCBCN scaffold is unlocked through modern catalytic methods that allow for the construction of highly substituted and functionalized rings. These approaches provide precise control over regioselectivity and stereochemistry, which is crucial for detailed SAR exploration.

  • Palladium-Catalyzed Alkene Difunctionalization: Recent advances have demonstrated that palladium catalysis can be used to construct substituted methylenecyclobutanes through regiodivergent alkene difunctionalization reactions.[3][4][5] By carefully selecting the phosphine ligand, chemists can control whether the reaction proceeds via a 4-exo or 5-endo cyclization pathway, providing selective access to either methylenecyclobutanes or methylenecyclopentanes.[3][4][5] This method is powerful for installing substituents at various positions on the ring.

  • Copper-Catalyzed Borylative Cyclization: An innovative strategy for generating versatile methylenecyclobutane building blocks involves the copper-catalyzed borylative cyclization of aliphatic alkynes.[2][6] This method installs a boromethylene unit that serves as a synthetic handle for a vast array of subsequent transformations, including cross-coupling, halogenation, and oxidation reactions.[6] This approach is particularly valuable as it allows for the late-stage diversification of the scaffold, accelerating the generation of analog libraries for screening.

The diagram below illustrates a generalized workflow for synthesizing and diversifying functionalized cyclobutane cores using these modern catalytic approaches.

G cluster_start Starting Materials cluster_methods Catalytic Cyclization cluster_intermediates Key Intermediates cluster_diversification Diversification Reactions SM1 Functionalized Alkyne Method1 Cu-Catalyzed Borylative Cyclization SM1->Method1 SM2 1,5-Dien-2-yl Triflate Method2 Pd-Catalyzed Alkene Difunctionalization SM2->Method2 Int1 (Boromethylene)cyclobutane (BMCB) Method1->Int1 Int2 Malonate-Substituted Methylenecyclobutane Method2->Int2 Div1 Suzuki Coupling Int1->Div1 Div2 Oxidation Int1->Div2 Div3 Halogenation Int1->Div3 Div4 Hydrolysis & Amide Coupling Int2->Div4 Final Diverse Library of Substituted Analogs Div1->Final Div2->Final Div3->Final Div4->Final JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. STAT Recruitment   & Phosphorylation JAK->Receptor 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization P P DNA DNA STAT_dimer->DNA 6. Translocation Nucleus Nucleus Transcription Gene Transcription DNA->Transcription 7. Binding & Activation Inhibitor Cyclobutane-Nitrile JAK Inhibitor Inhibitor->JAK INHIBITION

Simplified schematic of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Activated JAKs phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. [3]Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dissociate, dimerize, and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes. [3]Small molecule inhibitors that target the ATP-binding site of JAKs can effectively block this cascade.

Structure-Activity Relationships of Cyclobutane-Containing JAK Inhibitors

Extensive medicinal chemistry efforts have led to the discovery of potent JAK inhibitors, such as Tofacitinib and Ruxolitinib. A key structural motif in many of these compounds is a cyclopropane- or cyclobutane-nitrile group. [1][7]SAR studies reveal critical insights into the role of the cyclobutane ring:

  • Optimal Ring Size: In many series, cyclopropyl and cyclobutyl analogs consistently outperform larger cycloalkanes, suggesting that the strained ring system helps to correctly orient the pharmacophoric elements within the ATP-binding pocket of the kinase. [1]* Nitrile Group as a Hinge-Binder: The nitrile group is a crucial hydrogen bond acceptor, often interacting with key residues in the hinge region of the kinase domain.

  • Stereochemistry: The stereochemistry of substituents on the cyclobutane ring is often critical for potency. For instance, cis-1,3-disubstituted cyclobutanes have been shown to be optimal linkers in certain JAK1 inhibitor series. [1] The table below summarizes representative SAR data for a series of cyclobutane-based JAK inhibitors, highlighting the impact of ring substitution and stereochemistry on inhibitory potency.

Compound IDCycloalkane CoreSubstitution PatternJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Rationale / Key Insight
Analog A Cyclobutanecis-1,3-disubstituted510The cis configuration provides optimal geometry for binding.
Analog B Cyclobutanetrans-1,3-disubstituted150250trans isomer is significantly less active, highlighting stereochemical importance.
Analog C Cyclopentanecis-1,3-disubstituted85120Larger ring size reduces potency compared to the cyclobutane analog.
Analog D 3-Methylcyclobutanecis isomer815Small alkyl substitution is well-tolerated and can fill small hydrophobic pockets.
Analog E 3-Methylenecyclobutane(Hypothetical)TBDTBDThe exocyclic methylene increases ring strain and introduces a potential Michael acceptor.

Data is representative and compiled for illustrative purposes based on trends reported in medicinal chemistry literature. [1][8][9] While highly potent inhibitors have been developed with saturated cyclobutane rings, the incorporation of the exocyclic methylene group (as in Analog E) remains an intriguing and underexplored strategy. The increased ring strain and altered electronics could modulate the conformational preference of the ring, potentially improving binding affinity. Furthermore, the Michael acceptor character of the α,β-unsaturated nitrile system could be exploited for covalent inhibition, though this would require careful tuning to avoid off-target reactivity.

Experimental Protocols: A Validated Workflow

To translate the concepts discussed into practice, this section provides a representative, detailed protocol for the synthesis of a core intermediate used in the preparation of cyclobutane-nitrile based JAK inhibitors. This protocol is based on methodologies reported in the patent literature for related analogs and serves as a self-validating system, incorporating steps for purification and characterization.

Synthesis of a Representative Cyclobutane-Nitrile-Heterocycle Intermediate

Objective: To synthesize a key building block by coupling a cyclobutane-nitrile moiety to a heteroaromatic core, representative of the pharmacophore found in many JAK inhibitors.

Reaction Scheme: (A representative scheme showing the coupling of a protected pyrrolo[2,3-d]pyrimidine with a suitable cyclobutane-nitrile precursor via nucleophilic substitution).

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • 3-Cyclobutyl-3-hydroxypropanenitrile (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)

Step-by-Step Protocol:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 5.0 g).

  • Addition of Reagents: Add anhydrous potassium carbonate (e.g., 13.5 g) followed by anhydrous acetonitrile (e.g., 100 mL).

  • Addition of Cyclobutane Moiety: Add 3-cyclobutyl-3-hydroxypropanenitrile (e.g., 5.5 g) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting chloro-pyrimidine. Causality Note: The use of a polar aprotic solvent like acetonitrile and a solid base like K₂CO₃ facilitates the SNAr reaction by promoting the nucleophilicity of the hydroxyl group (or its corresponding alkoxide) while minimizing side reactions.

  • Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove inorganic salts and concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification (Self-Validation): Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Combine fractions containing the pure product as determined by TLC analysis. Trustworthiness Note: Chromatographic purification is essential to remove unreacted starting materials and any side products, ensuring the integrity of the material for subsequent steps or biological testing.

  • Characterization (Self-Validation): Characterize the final product to confirm its identity and purity.

    • ¹H and ¹³C NMR: Confirm the structure and rule out major impurities.

    • LC-MS: Confirm the molecular weight of the desired product.

    • HPLC: Determine the purity of the final compound (target >95%).

Conclusion and Future Outlook

The this compound scaffold and its close structural analogs stand at a compelling intersection of validated medicinal chemistry principles and untapped potential. The success of saturated cyclobutane-nitrile cores in targeting challenging enzymes like Janus kinases provides a powerful proof-of-concept for their utility. The inherent properties of the cyclobutane ring—its three-dimensionality, conformational rigidity, and metabolic stability—make it a superior alternative to traditional planar aromatic systems in many contexts.

The next frontier lies in the systematic exploration of analogs retaining the exocyclic methylene group. Modern catalytic methods now provide the synthetic tools necessary to build and diversify these strained structures with precision. Future work should focus on leveraging these methods to synthesize libraries of 3-MCBCN analogs and screen them against various target classes, particularly kinases and other ATP-binding proteins. A deeper understanding of how the exocyclic double bond influences conformation, target binding, and metabolic fate will be critical. Such studies are poised to unlock new chemical space and deliver novel drug candidates with superior pharmacological profiles, solidifying the role of these unique cyclobutane scaffolds in the future of drug discovery.

References

  • Zhao, H., Lin, Y., Jiang, M., & Su, B. (2023). A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. Chemical Science, 14(26), 7197–7205. [Link]
  • Wolfe, C. N., & Wolfe, J. P. (2022). Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes. Organic Letters, 24(44), 8208–8212. [Link]
  • PubMed Central. (n.d.). Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes. National Institutes of Health.
  • PubMed. (2022). Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes. National Institutes of Health.
  • ResearchGate. (2022). Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes | Request PDF.
  • PubMed Central. (n.d.). A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. National Institutes of Health.
  • Royal Society of Chemistry. (2023). A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. Chemical Science.
  • Karssen, C., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
  • Baskin, R., Majumder, A., & Sayeski, P. P. (2010). The recent medicinal chemistry development of Jak2 tyrosine kinase small molecule inhibitors. Current Medicinal Chemistry, 17(36), 4551–4558. [Link]
  • ResearchGate. (n.d.). Tofacitinib and JAK1 inhibitor 30.
  • PubMed. (2010). The recent medicinal chemistry development of Jak2 tyrosine kinase small molecule inhibitors. National Institutes of Health.

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An In-Depth Technical Guide to 3-Methylenecyclobutanecarbonitrile: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-methylenecyclobutanecarbonitrile, a versatile and synthetically valuable building block in medicinal chemistry. The unique structural features of this molecule, combining a strained cyclobutane ring with a reactive methylene group and a polar nitrile functionality, make it an attractive scaffold for the development of novel therapeutics. This document details a robust laboratory-scale synthesis, thorough characterization using modern analytical techniques, and explores its potential applications in drug discovery, particularly as a bioisosteric replacement for traditional aromatic systems. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique properties of strained ring systems in their synthetic and medicinal chemistry programs.

Introduction: The Emerging Role of Strained Ring Systems in Medicinal Chemistry

The landscape of drug discovery is in a constant state of evolution, with an increasing emphasis on molecules possessing three-dimensional (3D) character to enhance target engagement and improve physicochemical properties. Saturated carbocycles, particularly strained ring systems like cyclobutanes, have garnered significant attention as valuable scaffolds in this pursuit. The puckered nature of the cyclobutane ring offers a distinct spatial arrangement of substituents compared to their flat aromatic counterparts, which can lead to improved binding affinity and selectivity for biological targets.[1][2]

This compound (IUPAC name: 3-methylidenecyclobutane-1-carbonitrile) is a bifunctional molecule that embodies the advantageous properties of this class of compounds.[1] Its structure features:

  • A cyclobutane ring , which can act as a bioisostere for phenyl rings, often leading to improved metabolic stability and solubility.[3] The inherent ring strain of approximately 26 kcal/mol influences its reactivity and conformational preferences.

  • An exocyclic methylene group , providing a handle for further chemical transformations and functionalization.

  • A nitrile group , a versatile functional group in medicinal chemistry that can participate in various non-covalent interactions, act as a hydrogen bond acceptor, and serve as a precursor for other functional groups.[4][5]

This guide will provide a detailed exploration of this compound, from its synthesis and purification to its comprehensive characterization and potential as a key building block in the design of next-generation therapeutics.

Synthesis and Purification

The most direct and atom-economical approach to the synthesis of this compound is the [2+2] cycloaddition of allene and acrylonitrile.[2] This reaction can be performed under thermal conditions, offering a straightforward route to the desired cyclobutane scaffold.

Reaction Workflow: Thermal [2+2] Cycloaddition

The following diagram outlines the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification start Reactants: Allene & Acrylonitrile reaction Thermal [2+2] Cycloaddition (High Temperature & Pressure) start->reaction crude Crude Reaction Mixture reaction->crude distillation Fractional Distillation (under reduced pressure) crude->distillation pure Pure this compound distillation->pure

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from general procedures for thermal [2+2] cycloadditions of allenes and electron-deficient alkenes.[6][7]

Materials:

  • Allene (gas)

  • Acrylonitrile (stabilized)

  • Hydroquinone (polymerization inhibitor)

  • High-pressure autoclave equipped with a stirrer and temperature controller

Procedure:

  • Reactor Preparation: A high-pressure autoclave is thoroughly cleaned, dried, and flushed with nitrogen.

  • Charging the Reactor: Acrylonitrile (e.g., 2.0 equivalents) and a catalytic amount of hydroquinone (e.g., 0.1 mol%) are added to the autoclave. The reactor is sealed.

  • Introduction of Allene: The autoclave is cooled in a dry ice/acetone bath. Allene gas (1.0 equivalent) is condensed into the reactor.

  • Reaction: The autoclave is allowed to warm to room temperature and then heated to the reaction temperature (typically 180-220 °C) with stirring. The pressure will increase significantly. The reaction is maintained at this temperature for several hours (e.g., 4-8 hours).

  • Cooling and Depressurization: The autoclave is cooled to room temperature, and the excess pressure is carefully vented in a well-ventilated fume hood.

  • Work-up: The crude reaction mixture is transferred from the autoclave.

Purification Protocol: Fractional Distillation

The crude product is purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting materials and any side products.[8][9]

Procedure:

  • Setup: A fractional distillation apparatus is assembled. The crude reaction mixture is placed in the distillation flask with boiling chips.

  • Distillation: The system is evacuated to a suitable pressure, and the distillation flask is gently heated.

  • Fraction Collection: Fractions are collected based on their boiling points. The fraction corresponding to this compound is collected. The purity of the collected fractions should be monitored by Gas Chromatography (GC).

Physicochemical and Spectroscopic Characterization

A comprehensive characterization of this compound is crucial for confirming its identity and purity.

Physicochemical Properties
PropertyValueReference(s)
IUPAC Name 3-methylidenecyclobutane-1-carbonitrile[1]
CAS Number 15760-35-7[10]
Molecular Formula C₆H₇N[10]
Molecular Weight 93.13 g/mol [10]
Appearance Colorless liquid[11]
Density 0.912 g/mL at 25 °C[11]
Boiling Point 171.7 °C at 760 mmHg
Refractive Index n20/D 1.461[11]
Spectroscopic Data

The ¹³C NMR spectrum provides key information about the carbon skeleton of the molecule.

  • ¹³C NMR (CDCl₃): δ 143.9 (C=CH₂), 122.1 (C≡N), 110.2 (C=CH₂), 34.9 (CH₂), 21.8 (CH).[1]

The FTIR spectrum is instrumental in identifying the key functional groups present in the molecule.

  • Key Absorptions:

    • ~2245 cm⁻¹: C≡N stretching (characteristic of a nitrile)[13]

    • ~1670 cm⁻¹: C=C stretching of the exocyclic methylene group

    • ~3080 cm⁻¹: =C-H stretching of the methylene group

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) is expected at m/z = 93. Common fragmentation pathways for cyclobutanes involve ring cleavage to form ethene and a radical cation.[2]

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a strained, 3D cyclobutane ring and a versatile nitrile group makes this compound a highly attractive building block for drug discovery.

The Cyclobutane Ring as a Bioisostere

The replacement of a planar phenyl ring with a puckered cyclobutane ring is a well-established strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate.[3] This bioisosteric substitution can lead to:

  • Increased Metabolic Stability: Saturated rings are generally less susceptible to oxidative metabolism compared to electron-rich aromatic systems.

  • Improved Solubility: The introduction of a 3D, non-planar scaffold can disrupt crystal packing and improve aqueous solubility.

  • Enhanced Target Binding: The defined puckered conformation of the cyclobutane ring can orient substituents in a manner that optimizes interactions with a protein binding pocket.[1]

The Role of the Nitrile Group in Pharmacophore Design

The nitrile group is a key pharmacophoric element in numerous approved drugs.[4][5] It can:

  • Act as a Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can form hydrogen bonds with donor groups in a biological target.

  • Engage in Dipole-Dipole Interactions: The strong dipole moment of the nitrile group can contribute to favorable electrostatic interactions.

  • Serve as a Bioisostere: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group or a terminal alkyne.

Synthetic Utility and Potential Signaling Pathways

This compound is a versatile synthetic intermediate. The exocyclic double bond can be functionalized through various reactions, such as hydrogenation, epoxidation, or dihydroxylation, to introduce further diversity. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of derivatives.

The cyclobutane scaffold has been incorporated into inhibitors of various enzymes and receptors, suggesting that derivatives of this compound could be explored as modulators of a variety of signaling pathways.

The following diagram illustrates the potential of this compound as a scaffold for generating a library of diverse compounds for screening against various biological targets.

G cluster_functionalization Functionalization cluster_applications Potential Applications start This compound f1 Modification of Methylene Group (e.g., Hydrogenation, Epoxidation) start->f1 f2 Modification of Nitrile Group (e.g., Hydrolysis, Reduction) start->f2 a2 Scaffold for Combinatorial Libraries f1->a2 f2->a2 a1 Bioisosteric Replacement of Aromatic Rings a2->a1 a3 Probing Novel Biological Targets a2->a3

Caption: Synthetic utility and potential applications of this compound.

Conclusion

This compound is a valuable and versatile building block with significant potential in modern drug discovery. Its synthesis via a [2+2] cycloaddition provides a direct route to a scaffold that combines the beneficial properties of a strained cyclobutane ring with the synthetic utility of a nitrile and a methylene group. The ability of the cyclobutane moiety to serve as a 3D bioisostere for aromatic rings, coupled with the diverse roles of the nitrile group in molecular recognition, positions this compound as a key starting material for the development of novel therapeutics with improved physicochemical and pharmacokinetic profiles. This technical guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic and medicinal chemistry endeavors.

References

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  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2022). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957–1972.
  • El-Dakdouki, M. H., & Erhardt, P. W. (2012). Analogue-based drug discovery: Contributions to medicinal chemistry principles and drug design strategies. Microtubule stabilizers as a case in point (Special Topic Article). Pure and Applied Chemistry, 84(7), 1517–1530.
  • Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical...
  • Google Patents. (n.d.). US6444096B1 - Process for the recovery and purification of cyclobutanone.

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An In-depth Technical Guide to 3-Methylenecyclobutanecarbonitrile: Discovery, Synthesis, and Significance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Intrigue of Strained Ring Systems

In the landscape of organic chemistry, strained carbocyclic systems have perennially captured the imagination of synthetic chemists and drug discovery scientists. The cyclobutane moiety, a four-membered carbocycle, stands out as a versatile structural motif. Its inherent ring strain and unique three-dimensional geometry offer a powerful tool for introducing conformational rigidity, improving metabolic stability, and serving as a non-planar bioisostere for aromatic rings in medicinal chemistry. Within this class of compounds, 3-Methylenecyclobutanecarbonitrile emerges as a molecule of significant interest, embodying the synthetic challenges and therapeutic potential of functionalized cyclobutanes.

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational synthetic methodologies, explores the underlying reaction mechanisms, and discusses the compound's relevance in the broader context of medicinal and polymer chemistry.

Chapter 1: Discovery and Historical Context

The journey of this compound begins in the late 1950s, a period of burgeoning exploration into the chemistry of strained ring systems. The seminal work on the synthesis of this class of compounds was reported by Cripps, Williams, and Sharkey in a 1959 publication in the Journal of the American Chemical Society. Their research focused on the thermal cycloaddition reactions of allene, a simple yet highly reactive cumulene.

The foundational synthesis involved the reaction of allene with acrylonitrile. This [2+2] cycloaddition, conducted at elevated temperatures, yielded a mixture of isomeric products, including this compound. A Russian patent also describes a method for producing a mixture of 2- and 3-methylenecyclobutanecarbonitriles through the cycloaddition of acrylonitrile to allene in the liquid phase under heat in an autoclave, in the presence of a polymerization inhibitor such as hydroquinone.[1] This initial discovery laid the groundwork for further investigation into the reactivity of allenes and the synthesis of novel cyclobutane derivatives.

Chapter 2: Synthesis and Mechanistic Insights

The primary and most historically significant route to this compound is the thermal [2+2] cycloaddition of allene and acrylonitrile. This reaction is a cornerstone of cyclobutane synthesis and provides a direct method for constructing the four-membered ring.

The [2+2] Cycloaddition of Allene and Acrylonitrile

The reaction proceeds by heating a mixture of allene and acrylonitrile, typically in an autoclave to manage the vapor pressure of the low-boiling allene. The use of a polymerization inhibitor is crucial to prevent the radical polymerization of acrylonitrile under the reaction conditions.

Reaction Scheme:

G Allene H₂C=C=CH₂ plus + Allene->plus Acrylonitrile H₂C=CH-C≡N arrow Acrylonitrile->arrow plus->Acrylonitrile Product This compound arrow->Product

Caption: General scheme for the [2+2] cycloaddition of allene and acrylonitrile.

Mechanistic Considerations: A Stepwise Biradical Pathway

While concerted [2+2] cycloadditions are photochemically allowed by the Woodward-Hoffmann rules, thermal [2+2] cycloadditions often proceed through a stepwise mechanism. Computational studies on the cycloaddition of acrylonitrile to allene suggest that the reaction proceeds via a biradical intermediate.[2]

Proposed Mechanism:

  • Initiation: The reaction is initiated by the thermal activation of the reactants, leading to the formation of a diradical intermediate through the addition of one of the double bonds of allene to the double bond of acrylonitrile.

  • Ring Closure: The resulting 1,4-diradical then undergoes intramolecular radical recombination to form the cyclobutane ring.

G Reactants Allene + Acrylonitrile TS1 Transition State 1 (Biradical Formation) Reactants->TS1 Heat Biradical Biradical Intermediate TS1->Biradical TS2 Transition State 2 (Ring Closure) Biradical->TS2 Product This compound TS2->Product

Caption: Proposed stepwise biradical mechanism for the thermal [2+2] cycloaddition.

Experimental Protocol: A Foundational Approach

The following is a representative experimental protocol based on the principles outlined in the early literature. Note: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions.

Materials:

  • Allene

  • Acrylonitrile (freshly distilled)

  • Hydroquinone (polymerization inhibitor)

  • High-pressure autoclave

Procedure:

  • A high-pressure autoclave is charged with acrylonitrile and a catalytic amount of hydroquinone.

  • The autoclave is cooled, and a measured amount of liquefied allene is added.

  • The autoclave is sealed and heated to the desired temperature (e.g., 150-250 °C) for several hours.

  • After cooling, the excess allene is carefully vented, and the reaction mixture is collected.

  • The product is isolated and purified by fractional distillation under reduced pressure.

Self-Validation:

  • The progress of the reaction can be monitored by GC-MS analysis of aliquots.

  • The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and compared with literature data.

Chapter 3: Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and materials science.

PropertyValueSource
Molecular Formula C₆H₇NPubChem[3]
Molecular Weight 93.13 g/mol PubChem[3]
CAS Number 15760-35-7Sigma-Aldrich[4]
Density 0.912 g/mL at 25 °CSigma-Aldrich[4]
Refractive Index n20/D 1.461Sigma-Aldrich[4]
Boiling Point 163-164 °CVendor Data
Flash Point 58.3 °CSigma-Aldrich[4]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the methylene protons of the exocyclic double bond, the allylic protons on the cyclobutane ring, and the proton at the carbon bearing the nitrile group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the sp² hybridized carbons of the methylene group, the sp³ hybridized carbons of the cyclobutane ring, and the carbon of the nitrile group.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies include the C≡N stretch of the nitrile group (typically around 2240 cm⁻¹), the C=C stretch of the exocyclic double bond (around 1670 cm⁻¹), and C-H stretching and bending vibrations.

Chapter 4: Applications and Future Outlook

The unique structural features of this compound make it an attractive building block in several areas of chemical science.

Medicinal Chemistry and Drug Discovery

The cyclobutane ring is a valuable scaffold in drug design, and functionalized cyclobutanes like this compound are precursors to more complex molecules with potential therapeutic applications. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further functionalization.

A significant application of related cyclobutane derivatives is in the synthesis of carbocyclic nucleosides .[5][6][7][8] These are nucleoside analogues where the furanose ring is replaced by a cyclobutane ring, leading to increased metabolic stability.[8] These compounds have shown potent antiviral activity, particularly against herpes viruses and HIV.[6] While direct applications of this compound in approved drugs are not widely documented, its potential as a precursor for novel carbocyclic nucleosides and other bioactive molecules remains an active area of research.

G Start This compound Hydrolysis Hydrolysis Start->Hydrolysis Reduction Reduction Start->Reduction CarboxylicAcid 3-Methylenecyclobutanecarboxylic Acid Hydrolysis->CarboxylicAcid Amine 3-Methylenecyclobutanamine Reduction->Amine Derivatives Further Functionalization CarboxylicAcid->Derivatives Amine->Derivatives Nucleosides Carbocyclic Nucleoside Analogs Derivatives->Nucleosides Bioactive Other Bioactive Molecules Derivatives->Bioactive

Caption: Synthetic utility of this compound in medicinal chemistry.

Polymer and Materials Science

The exocyclic double bond in this compound makes it a potential monomer for polymerization reactions. While the polymerization of this specific monomer is not extensively reported, the polymerization of other cyclobutene derivatives has been explored.[9] The resulting polymers could possess unique thermal and mechanical properties due to the presence of the cyclobutane ring in the polymer backbone or as a pendant group. The nitrile functionality could also be leveraged for post-polymerization modifications. The general applications mentioned in patent literature for methylenecyclobutanecarbonitriles include their use as starting or intermediate compounds for the production of special polymers and rocket fuels.[1]

Conclusion

This compound, born from the pioneering explorations into allene chemistry, stands as a testament to the enduring value of fundamental synthetic research. Its discovery through a thermal [2+2] cycloaddition opened a new chapter in the synthesis of functionalized cyclobutanes. While its direct application in commercial products remains niche, its significance as a versatile building block, particularly in the context of medicinal chemistry and the synthesis of carbocyclic nucleosides, is undeniable. As the demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, the chemistry of this compound and its derivatives is poised for a resurgence of interest, promising new avenues for the development of innovative therapeutics and advanced materials.

References

  • Modified Cyclobutane Carbonucleosides: Synthesis and Evaluation of Their Antiviral Activity. Taylor & Francis Online.
  • Halevi, E. A., & Wolfsberg, M. (1993). Cycloaddition of acrylonitrile to allene: computed reaction path (AM1) and intramolecular secondary isotope effect. Journal of the Chemical Society, Perkin Transactions 2, (7), 1493-1496.
  • Synthesis of Cyclobutane Nucleosides and Related Analogues. Bibliothèque et Archives Canada.
  • Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Request PDF.
  • Novel Cyclobutane Carbocyclic Nucleosides. ElectronicsAndBooks.
  • Method of synthesis of methylenecyclobutane carbonitrile. Google Patents.
  • Synthesis of cyclobutane nucleosides. PubMed.
  • Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. MDPI.
  • Carbocyclic nucleoside. Wikipedia.
  • Cycloaddition Reactions. Chemistry LibreTexts.
  • Regio‐ and Stereoselective, Intramolecular [2+2] Cycloaddition of Allenes, Promoted by Visible Light Photocatalysis. Wiley Online Library.
  • Cycloaddition Reactions of Acrylonitrile on the Si(100)-2×1 Surface. ACS Publications.
  • This compound. PubChem.

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An In-Depth Technical Guide to the Spectroscopic Data of 3-Methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of novel molecular scaffolds is paramount. 3-Methylenecyclobutanecarbonitrile, a strained small ring structure with reactive functional groups, presents a unique profile for further chemical elaboration. This guide provides a detailed analysis of its spectroscopic data, offering insights into its characterization and the experimental considerations for obtaining high-fidelity data.

Introduction

This compound (C₆H₇N, Molecular Weight: 93.13 g/mol ) is a colorless to light yellow liquid at room temperature.[1] Its structure, featuring a cyclobutane ring with an exocyclic methylene group and a nitrile substituent, imparts significant ring strain and distinct electronic features. These characteristics make it a valuable building block in organic synthesis. Accurate spectroscopic characterization is the cornerstone of its reliable use in research and development. This guide will delve into the key spectroscopic techniques used to elucidate and confirm the structure of this molecule: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Correlation

The unique arrangement of atoms in this compound gives rise to a predictable yet nuanced spectroscopic fingerprint. Understanding the expected signals is crucial for both data acquisition and interpretation.

Caption: Correlation of molecular structure with key spectroscopic techniques.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the IR spectrum provides clear evidence for the presence of the nitrile and the exocyclic double bond.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A standard and efficient method for obtaining an IR spectrum of a liquid sample like this compound is using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application: Place a single drop of this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Data Interpretation

The IR spectrum of this compound, as referenced in the NIST WebBook, displays characteristic absorption bands.[2]

Wavenumber (cm⁻¹)IntensityAssignment
~2250MediumC≡N stretch
~1670MediumC=C stretch (exocyclic)
~3080Medium=C-H stretch (vinylic)
~2950-2850Medium-StrongC-H stretch (aliphatic)
~1450MediumCH₂ scissoring
~890Strong=CH₂ out-of-plane bend

The presence of a sharp, medium-intensity peak around 2250 cm⁻¹ is a definitive indicator of the nitrile functional group. The absorption at approximately 1670 cm⁻¹ is characteristic of a C=C double bond, and the strong band around 890 cm⁻¹ is typical for the out-of-plane bending of a terminal methylene group (=CH₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Prepare a solution of this compound (typically 5-10 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃). The choice of solvent is critical as its residual peak should not overlap with signals from the analyte.

  • Instrument Setup: The NMR spectra should be acquired on a spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

While a publicly available, peer-reviewed full data set for this compound is not readily found, based on the known chemical shifts of similar structures, the following is a predicted spectrum. PubChem does indicate the existence of a ¹³C NMR spectrum, though the data is not directly accessible.[2]

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.9Singlet2H=CH₂
~3.2Multiplet1HCH-CN
~2.8Multiplet4H-CH₂-

The two protons of the exocyclic methylene group are expected to be in a similar chemical environment and may appear as a singlet or a narrow multiplet around 4.9 ppm. The proton attached to the carbon bearing the nitrile group is expected to be downfield due to the electron-withdrawing effect of the nitrile. The four protons of the two methylene groups in the cyclobutane ring will likely appear as complex multiplets due to spin-spin coupling with each other and with the methine proton.

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (ppm)Assignment
~140=C<
~122C≡N
~110=CH₂
~35-CH₂-
~25CH-CN

The quaternary carbon of the double bond will be the most downfield of the sp² carbons. The nitrile carbon typically appears around 120 ppm. The exocyclic methylene carbon will be more shielded than the quaternary carbon. The aliphatic carbons of the cyclobutane ring will be the most upfield.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can further confirm the structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak at m/z = 93, corresponding to the molecular weight of the compound.[3] Common fragmentation pathways for nitriles and strained rings would likely be observed.

m/zProposed Fragment
93[C₆H₇N]⁺• (Molecular Ion)
92[M - H]⁺
66[M - HCN]⁺•
54[C₄H₆]⁺• (Cyclobutadiene radical cation)

The loss of a hydrogen atom to give a stable cation at m/z 92 is a common fragmentation. The loss of hydrogen cyanide (HCN, 27 Da) is a characteristic fragmentation for nitriles. Fragmentation of the cyclobutane ring could lead to various smaller fragments.

mol This compound (m/z = 93) frag1 [M-H]⁺ (m/z = 92) mol->frag1 - H• frag2 [M-HCN]⁺• (m/z = 66) mol->frag2 - HCN frag3 [C₄H₆]⁺• (m/z = 54) mol->frag3 Ring Fragmentation

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

References

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An In-Depth Technical Guide to the Chemical Structure and Bonding of 3-Methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of 3-methylenecyclobutanecarbonitrile, a molecule of significant interest to researchers and drug development professionals. The unique juxtaposition of a strained cyclobutane ring, an exocyclic methylene group, and a polar nitrile functionality imparts this compound with distinct chemical properties and reactivity. This document delves into the nuanced structural features, including ring puckering, bond lengths, and bond angles, and correlates these with the molecule's electronic and spectroscopic signatures. A detailed examination of its synthesis via [2+2] cycloaddition is presented, along with a thorough interpretation of its infrared and nuclear magnetic resonance spectra. This guide is intended to serve as an authoritative resource for scientists working with or considering the use of this versatile chemical scaffold.

Molecular Architecture: A Study in Strain and Functionality

This compound (C₆H₇N) is a fascinating molecular entity characterized by a strained four-membered carbocyclic ring substituted with both an exocyclic double bond and a cyano group.[1][2] This unique combination of structural motifs results in a molecule with a delicate balance of steric and electronic effects, rendering it a valuable building block in organic synthesis.

The IUPAC name for this compound is 3-methylidenecyclobutane-1-carbonitrile.[1] Its molecular weight is 93.13 g/mol .

The Cyclobutane Core: Inherent Ring Strain and Puckered Conformation

The cyclobutane ring is the central structural feature of this compound. Unlike their larger cycloalkane counterparts, four-membered rings exhibit significant ring strain, a consequence of deviations from ideal sp³ bond angles (109.5°) and torsional strain from eclipsing interactions of substituents.[3][4] In an unsubstituted cyclobutane, the C-C-C bond angles are compressed to approximately 90°. This angle strain leads to a non-planar, or "puckered," conformation to alleviate torsional strain between adjacent methylene groups.

For the parent methylenecyclobutane, microwave spectroscopy and mid-infrared combination band studies have elucidated the nature of this puckering.[5][6][7][8][9] The ring undergoes a dynamic inversion process through a planar transition state. The potential energy function for this ring-puckering has a double minimum, with a barrier to inversion of approximately 160-168 cm⁻¹.[5][7][8][9] This indicates a puckered ground state conformation. The dihedral angle of puckering in unsubstituted cyclobutane has been determined by electron diffraction to be around 20°.[3][4] It is reasonable to infer a similar puckered conformation for this compound, although the precise puckering angle and barrier to inversion may be influenced by the electronic and steric demands of the methylene and nitrile substituents.

Diagram: Ring Puckering Potential Energy of a Substituted Cyclobutane

G Ring Puckering Potential Energy Profile Puckered 1 Puckered Conformation 1 Planar Transition State Planar Transition State Puckered 1->Planar Transition State Puckered 1->Planar Transition State Barrier to Inversion Puckered 2 Puckered Conformation 2 Planar Transition State->Puckered 2 Coord Puckering Coordinate E Potential Energy path

Caption: A generalized potential energy diagram illustrating the double-well potential for the ring-puckering motion in a cyclobutane ring, showing the puckered ground states and the planar transition state for inversion.

Bonding Analysis: Bond Lengths and Hybridization

Electron diffraction studies of cyclobutane and its derivatives have revealed that the C-C single bonds within the four-membered ring are typically longer than the standard 1.54 Å for alkanes.[3][4] For cyclobutane itself, the C-C bond length is approximately 1.568 Å.[3][4] This bond elongation is a direct consequence of the ring strain; the increased p-character in the C-C bonding orbitals, a result of the constrained bond angles, leads to weaker and longer bonds.

In this compound, we can anticipate the following bonding characteristics:

  • Ring C-C Bonds: The endocyclic C-C bonds are expected to be elongated, likely in the range of 1.55-1.57 Å, reflecting the inherent strain of the cyclobutane ring.

  • Exocyclic C=C Bond: The double bond of the methylene group will be significantly shorter, with a typical C=C bond length of approximately 1.34 Å.

  • C-CN Bond: The bond between the cyclobutane ring and the nitrile carbon will be a standard C-C single bond, with a length of approximately 1.47 Å, slightly shortened due to the sp-hybridization of the nitrile carbon.

  • C≡N Bond: The carbon-nitrogen triple bond of the nitrile group is the shortest and strongest bond in the molecule, with a characteristic length of about 1.16 Å.

The hybridization of the carbon atoms dictates the local geometry. The three sp²-hybridized carbons (the two of the double bond and the ring carbon they are attached to) will favor planar geometries, while the remaining sp³-hybridized ring carbons will adopt a tetrahedral geometry, albeit distorted by the ring's puckering. The nitrile carbon is sp-hybridized, leading to a linear C-C≡N arrangement.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide invaluable insights into the structure and bonding of this compound. The infrared and nuclear magnetic resonance spectra are particularly informative.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, available from the NIST WebBook, displays characteristic absorption bands corresponding to its functional groups.[2]

Table 1: Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3080=C-H stretch (vinylic)Medium
~2950C-H stretch (aliphatic)Medium
~2250C≡N stretch (nitrile)Medium
~1670C=C stretch (exocyclic methylene)Medium
~1450CH₂ scissoring (ring)Medium
~890=CH₂ bend (out-of-plane)Strong

The presence of the nitrile group is unequivocally confirmed by the sharp absorption around 2250 cm⁻¹. The exocyclic double bond gives rise to the C=C stretch at approximately 1670 cm⁻¹ and the characteristic vinylic =C-H stretch just above 3000 cm⁻¹. The strong out-of-plane =CH₂ bending vibration around 890 cm⁻¹ is also a key diagnostic feature. The aliphatic C-H stretching and bending vibrations of the cyclobutane ring are observed in their expected regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show three distinct sets of signals corresponding to the vinylic, allylic, and the proton on the carbon bearing the nitrile group.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton(s)Predicted Chemical Shift (δ, ppm)Multiplicity
=CH₂4.7 - 5.0Multiplet
-CH₂- (allylic)2.8 - 3.2Multiplet
-CH(CN)-3.3 - 3.7Multiplet

The two vinylic protons of the methylene group are expected to be diastereotopic due to the chirality of the C1 carbon and will likely appear as a complex multiplet in the downfield region (4.7-5.0 ppm). The four allylic protons on the two CH₂ groups of the ring will also be diastereotopic and will likely give rise to complex, overlapping multiplets in the range of 2.8-3.2 ppm. The single proton on the carbon atom attached to the nitrile group will be deshielded by the electron-withdrawing nature of the cyano group and is predicted to appear as a multiplet around 3.3-3.7 ppm. A ¹H-¹H COSY experiment would be invaluable in confirming the coupling relationships between these proton environments.

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C ≡N120 - 125
>C =CH₂140 - 145
>C=C H₂105 - 110
-C H(CN)-25 - 30
-C H₂- (allylic)35 - 40
Ring C bearing =CH₂45 - 50

The nitrile carbon will appear in the characteristic region of 120-125 ppm. The sp² carbons of the exocyclic double bond will be observed at approximately 140-145 ppm for the quaternary carbon and 105-110 ppm for the methylene carbon. The sp³ carbons of the cyclobutane ring will appear in the upfield region. The carbon bearing the nitrile group is expected around 25-30 ppm, while the allylic carbons are predicted to be in the 35-40 ppm range. The ring carbon to which the methylene group is attached will likely be the most downfield of the sp³ carbons, around 45-50 ppm. A DEPT-135 experiment would be useful to distinguish between the CH, CH₂, and quaternary carbons.

Synthesis: A [2+2] Cycloaddition Approach

The most common and efficient synthesis of this compound involves the [2+2] cycloaddition of allene and acrylonitrile.[10][11] This reaction is typically carried out at elevated temperatures and pressures.

Diagram: Synthesis of this compound

G [2+2] Cycloaddition Synthesis cluster_conditions Reaction Conditions Allene Allene (H₂C=C=CH₂) Product This compound Allene->Product + Acrylonitrile Acrylonitrile (H₂C=CH-CN) Acrylonitrile->Product Temperature High Temperature Pressure High Pressure Inhibitor Polymerization Inhibitor

Caption: A schematic representation of the [2+2] cycloaddition reaction between allene and acrylonitrile to form this compound.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a generalized procedure adapted from literature descriptions for the laboratory-scale synthesis of this compound. Note: This reaction should be performed by trained personnel in a well-ventilated fume hood due to the use of hazardous and volatile reagents.

Materials:

  • Allene (can be prepared from 2,3-dichloropropene and zinc dust)[12]

  • Acrylonitrile (stabilized)

  • Hydroquinone (polymerization inhibitor)

  • High-pressure autoclave with stirring and temperature control

Procedure:

  • Preparation of Allene: Prepare allene gas according to established literature procedures, for example, by the dehalogenation of 2,3-dichloropropene with zinc dust.[12] The allene gas should be passed through a drying agent before use.

  • Reaction Setup: In a high-pressure autoclave, place acrylonitrile and a catalytic amount of hydroquinone to inhibit polymerization.

  • Introduction of Allene: Cool the autoclave and carefully introduce a molar excess of allene. The exact molar ratio of allene to acrylonitrile should be optimized for best results.

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature in the range of 180-220 °C with vigorous stirring. The pressure will increase significantly due to the vapor pressure of the reactants at this temperature.

  • Reaction Time: Maintain the reaction at the target temperature for several hours. The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing by gas chromatography.

  • Work-up and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure. The crude reaction mixture is then subjected to fractional distillation under reduced pressure to isolate the this compound from unreacted starting materials and any polymeric byproducts.

Conclusion

This compound is a molecule whose chemical personality is defined by the interplay of its strained cyclobutane core and its electronically demanding substituents. The puckered conformation of the four-membered ring, a direct consequence of minimizing ring strain, along with the specific bond lengths and angles, dictates its reactivity. Its spectroscopic signatures, particularly the characteristic IR absorptions and the predicted complex NMR spectra, provide a detailed fingerprint for its identification and structural elucidation. The synthesis via a [2+2] cycloaddition reaction offers a direct route to this valuable synthetic intermediate. This in-depth guide provides a foundational understanding of the key structural and bonding aspects of this compound, which is essential for its effective utilization in research and development.

References

  • L. H. Scharpen and V. W. Laurie. Microwave Spectrum, Ring-Puckering Potential Function, and Dipole Moment of Methylenecyclobutane. The Journal of Chemical Physics. 1968, 49(7), 3041-3045. [Link]
  • L. H. Scharpen and V. W. Laurie. Microwave Spectrum, Ring‐Puckering Potential Function, and Dipole Moment of Methylenecyclobutane. The Journal of Chemical Physics. 1968, 49(7), 3041-3045. [Link]
  • T. B. Malloy, Jr., F. Fisher, and R. M. Hedges. Methylenecyclobutane: Ring‐Puckering Potential Function from Mid‐Infrared Combination Bands. The Journal of Chemical Physics. 1970, 52(10), 5325-5331. [Link]
  • Malloy, T. B., Jr., Fisher, F., & Hedges, R. M. (1970). Chemistry of methylenecyclobutane.
  • Malloy, T. B., Jr., Fisher, F., & Hedges, R. M. (1970).
  • Dunitz, J. D., & Schomaker, V. (1952). The Molecular Structure of Cyc10butane. CaltechAUTHORS. [Link]
  • Dunitz, J. D., & Schomaker, V. (2016). The Molecular Structure of Cyclobutane. SciSpace. [Link]
  • PubChem. (n.d.). This compound.
  • NIST. (n.d.). 3-Methylenecyclobutanenitrile. NIST Chemistry WebBook. [Link]
  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2010). Exploiting [2+2] cycloaddition chemistry: achievements with allenes. Chemical Society Reviews, 39(2), 783-816. [Link]
  • Cripps, H. N., & Kiefer, E. F. (1962). Allene. Organic Syntheses, 42, 12. [Link]
  • Pasto, D. J., & Warren, S. E. (1981). Stereochemical features of the [2 + 2] cycloaddition reactions of chiral allenes. 1. The cycloaddition of chiral 1,3-dimethylallene with the monosubstituted alkenes acrylonitrile and methyl acrylate. The Journal of Organic Chemistry, 46(14), 2842–2846. [Link]

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solubility of 3-Methylenecyclobutanecarbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Methylenecyclobutanecarbonitrile in Organic Solvents

Abstract

This compound is a strained, cyclic nitrile of interest in synthetic chemistry and as a potential building block in drug discovery. A thorough understanding of its solubility profile in various organic solvents is critical for its application in reaction chemistry, purification, and formulation. This guide provides a comprehensive analysis of the predicted solubility of this compound based on its physicochemical properties. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, enabling researchers to generate reliable data for their specific applications. This document is intended to serve as a practical resource for scientists and professionals in chemical research and drug development.

Introduction: The Significance of Solubility

In the realms of synthetic chemistry and drug development, solubility is a fundamental physical property that dictates the feasibility of chemical reactions, the efficiency of purification processes like crystallization and chromatography, and the viability of formulation strategies. This compound (C₆H₇N, MW: 93.13 g/mol ) is a molecule characterized by a unique combination of functional groups: a polar nitrile group and a nonpolar, strained four-membered ring with an exocyclic double bond.[1] This structural duality suggests a nuanced solubility profile. An understanding of its behavior in different solvent environments is paramount for any researcher aiming to utilize this compound effectively. This guide will first delve into the theoretical underpinnings of its expected solubility and then provide a robust experimental framework for its empirical determination.

Physicochemical Properties & Solubility Predictions

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[2][3] To predict the solubility of this compound, we must first analyze its molecular structure.

Molecular Structure Analysis:

  • Nitrile Group (-C≡N): The nitrile group is highly polar due to the large electronegativity difference between carbon and nitrogen, resulting in a significant dipole moment. This group can act as a hydrogen bond acceptor.

  • Cyclobutane Ring and Methylene Group: The hydrocarbon framework, consisting of the cyclobutane ring and the methylene group, is nonpolar. The strained nature of the four-membered ring may also influence intermolecular interactions.

This combination of a polar functional group and a nonpolar hydrocarbon body suggests that this compound will exhibit intermediate polarity.

Predicted Solubility in Common Organic Solvents:

Based on its structure, we can predict its solubility across different solvent classes. The following table summarizes these predictions.

Solvent Class Example Solvents Predicted Solubility Rationale for Prediction
Nonpolar Hexane, TolueneLow to ModerateThe nonpolar hydrocarbon portion of the molecule will interact favorably with nonpolar solvents via van der Waals forces. However, the highly polar nitrile group will be poorly solvated, limiting overall solubility.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl AcetateHighThese solvents possess significant dipole moments and can effectively solvate the polar nitrile group through dipole-dipole interactions. Their organic character also allows for favorable interactions with the hydrocarbon framework. Acetonitrile, being a nitrile itself, is expected to be an excellent solvent.
Polar Protic Methanol, Ethanol, WaterModerate to Low (in water)Alcohols like methanol and ethanol can act as hydrogen bond donors to the nitrogen of the nitrile group, leading to good solubility. However, water is a highly polar, strongly hydrogen-bonding solvent. While some solubility is expected due to the nitrile group, the nonpolar C6 hydrocarbon body will limit miscibility.[3]

The logical relationship for selecting an appropriate solvent can be visualized as follows:

G cluster_solute Solute Properties cluster_solvents Solvent Classes Solute This compound (Polar Nitrile + Nonpolar Ring) Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar POOR MATCH (Polar group is poorly solvated) PolarAprotic Polar Aprotic (e.g., Acetone, THF) Solute->PolarAprotic BEST MATCH (Strong Dipole-Dipole Interactions) PolarProtic Polar Protic (e.g., Ethanol, Water) Solute->PolarProtic MODERATE MATCH (H-bonding vs. Nonpolar repulsion)

Caption: Predicted solvent compatibility based on molecular properties.

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a compound in a solvent at a specific temperature.[4][5]

Materials and Equipment
  • This compound (97% purity or higher)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.2 μm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of this compound in a solvent in which it is highly soluble (e.g., acetonitrile).

    • From the stock solution, prepare a series of calibration standards of known concentrations.

    • Analyze these standards using the chosen analytical method (HPLC or GC) to generate a calibration curve. This curve is essential for determining the concentration of the saturated solutions later.

  • Sample Preparation (Equilibration):

    • Add an excess amount of this compound to a pre-weighed vial. The key is to have undissolved solid present after equilibration.

    • Pipette a known volume (e.g., 2.0 mL) of the chosen solvent into the vial.

    • Securely cap the vial and record the total mass.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for at least 24 hours to ensure saturation.[4] Visual inspection should confirm the presence of undissolved solid.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to let the solid settle.

    • Carefully draw a sample of the supernatant using a syringe.

    • Immediately pass the sample through a 0.2 μm syringe filter into a clean vial. This step is critical to remove all undissolved solids.

    • Accurately dilute a known volume of the filtered, saturated solution with the mobile phase (for HPLC) or a suitable solvent (for GC).

    • Analyze the diluted sample using the calibrated analytical method to determine the concentration of this compound in the saturated solution.

  • Data Calculation:

    • Use the concentration from the analytical measurement and the dilution factor to calculate the concentration of the saturated solution.

    • Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

G start Start prep_standards Prepare Calibration Standards start->prep_standards prep_slurry Prepare Solute-Solvent Slurry (Excess Solute) start->prep_slurry gen_curve Generate Calibration Curve (HPLC/GC) prep_standards->gen_curve calculate Calculate Solubility from Calibration Curve gen_curve->calculate equilibrate Equilibrate at Constant Temperature (24h) prep_slurry->equilibrate settle Settle Undissolved Solid (2h) equilibrate->settle filter Filter Supernatant (0.2 µm syringe filter) settle->filter dilute Dilute Saturated Solution filter->dilute analyze Analyze via HPLC/GC dilute->analyze analyze->calculate end End calculate->end

Caption: Isothermal equilibrium method for solubility determination.

Applications in Drug Discovery and Development

The nitrile group is a versatile functional group in medicinal chemistry, often used as a bioisostere for carbonyl groups or as a precursor for other functionalities.[6] this compound, with its strained ring system, offers a unique three-dimensional scaffold that can be explored in drug design.[7][8]

  • Reaction Solvent Selection: Solubility data is crucial for selecting an appropriate solvent system that can dissolve reactants and facilitate the desired chemical transformations.

  • Purification Strategy: Knowledge of solubility in different solvents allows for the development of efficient crystallization or anti-solvent precipitation methods for purification.

  • Formulation Development: For a compound to be developed as a drug, its solubility in pharmaceutically acceptable solvents is a key parameter that influences bioavailability and delivery options.[9][10]

Conclusion

While specific experimental data for the solubility of this compound is not widely published, a systematic approach based on its molecular structure provides a strong predictive framework. The compound is anticipated to be most soluble in polar aprotic solvents, with moderate solubility in polar protic solvents and lower solubility in nonpolar media. This guide provides the necessary theoretical background and a detailed, practical protocol for researchers to empirically determine the solubility profile of this compound. Such data is invaluable for accelerating research and development efforts that utilize this unique chemical entity.

References

  • PubChem. This compound.
  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. [Link] (Note: A generic but representative URL is used as the original may be time-sensitive).[6]
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  • University of Toronto.
  • Cheméo. Chemical Properties of 3-Methylenecyclobutanenitrile (CAS 15760-35-7). [Link][14]
  • Khan Academy. Solubility of organic compounds. [Link][5]
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link][15]
  • Google Patents. RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile. [16]
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A Technical Guide to the Thermal Stability of 3-Methylenecyclobutanecarbonitrile: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability of 3-Methylenecyclobutanecarbonitrile. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles of small-ring thermodynamics with actionable experimental and computational protocols. Given the limited direct literature on the thermal behavior of this specific molecule, this guide establishes a robust methodology for its characterization, drawing upon established knowledge of analogous cyclobutane derivatives.

Introduction: The Significance of Strained Ring Systems

This compound is a unique small molecule incorporating several key structural features: a strained four-membered cyclobutane ring, an exocyclic double bond, and a nitrile functional group.[1][2] Such molecules are of significant interest as versatile building blocks in organic synthesis and as potential pharmacophores in drug discovery. However, the inherent ring strain of the cyclobutane moiety raises critical questions about the compound's thermal stability, a crucial parameter for its synthesis, purification, storage, and application.[3][4]

The stability of cycloalkanes is inversely related to their ring strain, which is a combination of angle strain, torsional strain, and steric strain.[5][6] Four-membered rings like cyclobutane exhibit significant angle strain due to the deviation of their bond angles from the ideal 109.5° for sp³ hybridized carbons.[4][5][7] The presence of the exocyclic methylene group and the electron-withdrawing nitrile group in this compound is expected to further influence the ring's stability and dictate its decomposition pathways.

This guide will delve into the theoretical underpinnings of the thermal decomposition of cyclobutane derivatives, propose potential decomposition pathways for this compound, and provide detailed experimental and computational workflows for the comprehensive evaluation of its thermal stability.

Theoretical Framework: Understanding the Thermal Decomposition of Cyclobutanes

The thermal decomposition of cyclobutanes is a classic topic in physical organic chemistry.[8][9] Unlike orbital symmetry-forbidden concerted reactions, the thermolysis of cyclobutane and its derivatives generally proceeds through a stepwise mechanism involving a diradical intermediate.[8] The process is initiated by the homolytic cleavage of a carbon-carbon bond within the ring, leading to a 1,4-diradical. This intermediate can then undergo further reactions, such as fragmentation or rearrangement.

For substituted cyclobutanes, the nature and position of the substituents play a critical role in determining the decomposition kinetics and product distribution. Electron-withdrawing groups, such as the nitrile group in this compound, can influence the stability of the diradical intermediate and the transition states leading to its formation and subsequent reactions.

Proposed Decomposition Pathways for this compound

Based on the established mechanisms for related compounds like methylenecyclobutane, we can hypothesize several potential thermal decomposition pathways for this compound.[10][11] The initial step is the cleavage of a C-C bond in the cyclobutane ring to form a diradical intermediate. The subsequent fate of this diradical will determine the final products.

Hypothesized Pathway A: Cycloreversion

A common pathway for cyclobutanes is cycloreversion to form two alkene fragments. For this compound, this would likely involve the formation of allene and acrylonitrile.

Hypothesized Pathway B: Rearrangement

The diradical intermediate could also undergo intramolecular rearrangement. A 1,3-sigmatropic rearrangement is a plausible alternative, potentially leading to isomeric structures.

The following diagram illustrates these potential initial steps in the thermal decomposition of this compound.

G cluster_0 Thermal Decomposition Initiation cluster_1 Potential Decomposition Pathways 3-MCC This compound Diradical 1,4-Diradical Intermediate 3-MCC->Diradical Δ (Heat) Homolytic Cleavage Products_A Allene + Acrylonitrile (Cycloreversion) Diradical->Products_A Products_B Rearranged Isomers (Sigmatropic Shift) Diradical->Products_B

Caption: Proposed initial steps in the thermal decomposition of this compound.

Experimental Evaluation of Thermal Stability

A thorough experimental investigation is essential to determine the actual thermal stability and decomposition profile of this compound. A combination of thermoanalytical techniques and product analysis is recommended.

Thermoanalytical Techniques

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for assessing thermal stability.

3.1.1 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] This technique can be used to determine the onset temperature of decomposition and to study the kinetics of the decomposition process.

Experimental Protocol: TGA Analysis of this compound

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) to a final temperature where complete decomposition is observed (e.g., 500 °C).

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak) from the derivative of the TGA curve (DTG).

    • Use model-free kinetic methods (e.g., Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose) to determine the activation energy (Ea) of decomposition from the TGA data obtained at different heating rates.[13]

3.1.2 Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. This technique can identify exothermic or endothermic events associated with decomposition.

Experimental Protocol: DSC Analysis of this compound

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond the decomposition point observed in TGA.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify and quantify the enthalpy changes (ΔH) associated with any thermal events.

The following diagram outlines the experimental workflow for the thermoanalytical evaluation.

G Sample This compound TGA Thermogravimetric Analysis (TGA) (Multiple Heating Rates) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Data_TGA Mass Loss vs. Temperature (TGA & DTG Curves) TGA->Data_TGA Data_DSC Heat Flow vs. Temperature (DSC Thermogram) DSC->Data_DSC Kinetics Activation Energy (Ea) (Model-Free Methods) Data_TGA->Kinetics Enthalpy Enthalpy of Decomposition (ΔH) Data_DSC->Enthalpy

Caption: Experimental workflow for thermoanalytical characterization.

Decomposition Product Analysis

Identifying the products of thermal decomposition is crucial for elucidating the reaction mechanism. This can be achieved by coupling analytical techniques with a controlled heating process.

Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Sample Preparation: Place a small, accurately weighed amount of this compound into a pyrolysis tube.

  • Pyrolysis: Heat the sample rapidly to a temperature above its decomposition point (as determined by TGA) in an inert atmosphere.

  • GC-MS Analysis:

    • The volatile decomposition products are swept into a gas chromatograph (GC) for separation.

    • The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.

  • Data Analysis:

    • Identify the decomposition products by comparing their mass spectra with library data.

    • Quantify the relative amounts of each product to understand the product distribution.

Computational Modeling of Thermal Decomposition

In conjunction with experimental studies, computational chemistry offers a powerful tool for investigating the reaction mechanisms and energetics of thermal decomposition.[14] Density Functional Theory (DFT) is a suitable method for this purpose.

Computational Protocol: DFT Modeling of Decomposition Pathways

  • Structure Optimization: Optimize the ground state geometry of this compound using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Transition State Searching: Locate the transition state structures for the proposed decomposition pathways (e.g., homolytic bond cleavage, cycloreversion). This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Frequency Calculations: Perform frequency calculations on the optimized ground state and transition state structures to confirm that they are minima and first-order saddle points, respectively, and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Reaction Pathway Analysis: Calculate the intrinsic reaction coordinate (IRC) to connect the transition state to the reactants and products, confirming the proposed reaction pathway.

  • Energetics Calculation: Determine the activation energy (Ea) and reaction enthalpy (ΔH) for each proposed pathway.

The following table summarizes the key parameters to be determined from both experimental and computational approaches.

ParameterExperimental MethodComputational MethodSignificance
Decomposition Onset Temperature (Tonset) TGA-Indicates the temperature at which significant decomposition begins.
Activation Energy (Ea) TGA (multiple heating rates)DFT (Transition State Theory)The minimum energy required to initiate the decomposition reaction.
Enthalpy of Decomposition (ΔH) DSCDFTDetermines if the decomposition is exothermic or endothermic.
Decomposition Products Py-GC-MS-Provides direct evidence for the decomposition mechanism.
Reaction Mechanism Inferred from productsDFT (IRC analysis)Elucidates the step-by-step process of decomposition.

Conclusion and Future Outlook

While direct experimental data on the thermal stability of this compound is currently scarce, a comprehensive understanding can be achieved through a systematic approach combining thermoanalytical techniques, product analysis, and computational modeling. The methodologies outlined in this guide provide a robust framework for researchers to:

  • Quantitatively determine the thermal stability of this compound.

  • Elucidate its primary thermal decomposition pathways.

  • Calculate the kinetic parameters governing its decomposition.

The insights gained from such studies are invaluable for the safe handling, storage, and application of this and other strained-ring molecules in various fields of chemical science. Future work should focus on executing these proposed experimental and computational studies to populate the knowledge base for this intriguing molecule.

References

  • Houk, K. N., et al. (1986). The Thermolysis of Cyclobutane. Science, 231(4742), 1108-1114. [Link]
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An In-depth Technical Guide to the Known Hazards and Toxicity of 3-Methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Methylenecyclobutanecarbonitrile is a structurally intriguing molecule featuring a strained cyclobutane ring, a reactive exocyclic methylene group, and a nitrile functional group. This combination makes it a valuable synthon in medicinal chemistry and materials science. However, these same features present a unique and complex toxicological profile that is not yet fully characterized in the literature. This guide provides a comprehensive analysis of the known and inferred hazards of this compound, grounded in available safety data and the toxicological principles of its constituent functional groups. It is designed to empower researchers with the knowledge to conduct informed risk assessments and implement appropriate safety protocols.

Part 1: Core Chemical Identity and Hazard Classification

Understanding the fundamental properties and official hazard classifications of a chemical is the first step in a robust safety assessment.

Physicochemical and Structural Data
PropertyValueSource
Chemical Name This compound-
Synonyms 3-Methylene-1-cyanocyclobutane, 3-methylidenecyclobutane-1-carbonitrile[1]
CAS Number 15760-35-7[1]
Molecular Formula C₆H₇N[1]
Molecular Weight 93.13 g/mol [1]
Physical Form Colorless to light yellow liquid
Density 0.912 g/mL at 25 °C
Flash Point 58.3 °C (136.9 °F)
GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified with significant hazards that demand stringent safety measures.

GHS ClassificationHazard StatementSignal Word
Flammable Liquids, Category 3 H226: Flammable liquid and vaporWarning
Acute Toxicity, Oral, Category 3 H301: Toxic if swallowedDanger
Acute Toxicity, Dermal, Category 4 H312: Harmful in contact with skinWarning
Acute Toxicity, Inhalation, Category 3 H331: Toxic if inhaledDanger
Skin Irritation, Category 2 H315: Causes skin irritationWarning
Skin Sensitization, Category 1 H317: May cause an allergic skin reactionWarning
Eye Irritation, Category 2 H319: Causes serious eye irritationWarning
STOT SE, Category 3 H335: May cause respiratory irritationWarning
Source: Aggregated data from multiple suppliers and databases.[1]

Part 2: Toxicological Profile and Mechanistic Insights

Direct, peer-reviewed toxicological studies on this compound are scarce. Therefore, a mechanistic assessment based on its structural motifs is crucial for predicting its biological activity and potential toxicity.

The Duality of the Nitrile Group: Cyanide Release vs. Molecular Toxicity

The primary toxicological concern for many aliphatic nitriles is their potential for metabolic conversion to release inorganic cyanide.[2][3] Cyanide is a potent inhibitor of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, leading to rapid cellular hypoxia.[4] The metabolism of nitriles to release cyanide is often mediated by cytochrome P450 enzymes in the liver.[3][4]

However, for unsaturated aliphatic nitriles , the toxicological picture is more complex. Studies have shown that for compounds like acrylonitrile and allylcyanide, cyanide release plays a minimal role in their overall toxicity.[2] Instead, the toxicity is attributed to the reactivity of the molecule itself or its other metabolites.[2] Given that this compound is an unsaturated nitrile, it is plausible that its toxicity is not solely dependent on cyanide liberation.

The Role of the Exocyclic Methylene Group and Strained Ring

The exocyclic double bond and the high strain energy of the cyclobutane ring (26.3 kcal mol⁻¹) introduce significant reactivity.[5]

  • Metabolic Activation: The double bond is a prime target for oxidative metabolism, potentially forming a reactive epoxide intermediate. Such epoxides are electrophilic and can form covalent adducts with cellular nucleophiles, including DNA and proteins, which is a common mechanism for genotoxicity and carcinogenicity.

  • Conformational Effects: While often used in drug design to provide conformational restriction and improve metabolic stability, the specific combination of strain and unsaturation in this molecule may lead to unique metabolic pathways that are not well-understood.[5][6]

The combination of these structural features necessitates a high degree of caution, as the molecule possesses multiple potential routes to exert toxic effects beyond simple cyanide release.

Part 3: Recommended Experimental Protocols for Hazard Evaluation

To address the current data gaps, a tiered approach to toxicological testing is recommended. The following protocols outline foundational in vitro assays to characterize the primary suspected hazards.

Protocol 1: In Vitro Metabolic Stability and Cyanide Release Assay

Objective: To determine the rate of metabolism of this compound by liver enzymes and to quantify any resultant cyanide release.

Methodology:

  • Preparation: Prepare human liver microsomes (or S9 fraction) in a phosphate buffer (pH 7.4) containing an NADPH-regenerating system.

  • Incubation: Add this compound (e.g., at a final concentration of 1 µM) to the microsomal preparation. Incubate at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Terminate the reaction in each aliquot by adding ice-cold acetonitrile and centrifuge to pellet the protein.

  • Parent Compound Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method to determine the metabolic half-life.

  • Cyanide Quantification: In parallel, analyze separate aliquots for cyanide concentration using a sensitive, validated method (e.g., colorimetric assay or GC-MS).

  • Controls: Include a positive control known to release cyanide (e.g., propionitrile) and a negative control (vehicle) in all experiments.

Interpretation: This experiment will clarify whether the primary hazard is the parent molecule or the release of cyanide, guiding further toxicological investigation.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of this compound.

Methodology:

  • Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without the addition of a metabolic activation system (S9 fraction from Aroclor- or phenobarbital-induced rat liver) to identify both direct-acting mutagens and those requiring metabolic activation.

  • Exposure: Plate the bacterial strains on minimal media with a top agar layer containing a dose range of the test compound.

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli).

  • Analysis: A dose-dependent increase in the number of revertant colonies that is at least double the background rate is considered a positive result.

Interpretation: A positive result in this assay would indicate genotoxic potential, a serious hazard that would necessitate extreme caution and potentially classify the compound as a suspected carcinogen.

Part 4: Visualization of Pathways and Workflows

Visual models are essential for conceptualizing complex biological and experimental processes.

G cluster_0 Metabolic Pathways A This compound B Phase I Oxidation (Cytochrome P450) A->B D Hydrolysis A->D C Reactive Epoxide Intermediate B->C On double bond G Cyanide (CN⁻) B->G On nitrile H DNA/Protein Adducts (Potential Genotoxicity) C->H E 3-Methylenecyclobutane carboxamide D->E F 3-Methylenecyclobutane carboxylic acid E->F I Inhibition of Cellular Respiration G->I

Caption: Potential metabolic pathways of this compound.

G A Compound Handling (Risk Assessment) B In Silico Analysis (QSAR, Read-Across) A->B C In Vitro Assays B->C D Mutagenicity (Ames Test) C->D E Metabolism & CN⁻ Release (Microsome Assay) C->E F Cytotoxicity (e.g., Neutral Red Uptake) C->F G Advanced In Vitro (e.g., Skin Sensitization, Irritation Models) D->G E->G F->G H Data Interpretation & Refined Risk Assessment G->H

Caption: Logical workflow for a tiered toxicological assessment.

Part 5: Safe Handling, Exposure Control, and First Aid

Given the compound's hazard profile, all work must be conducted under strict safety protocols.

  • Engineering Controls: Handle exclusively in a certified chemical fume hood to prevent inhalation of toxic vapors. Ensure safety showers and eyewash stations are readily accessible.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber). Double-gloving is recommended.

    • Eye/Face Protection: Use chemical safety goggles and a face shield.

    • Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. For any risk of splashing, use chemical-resistant aprons or suits.

  • Handling and Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and toxic materials.[7] Keep away from heat, sparks, open flames, and strong oxidizing agents.[7] Use non-sparking tools and ground/bond containers during transfer to prevent static discharge.[8]

  • First Aid Measures:

    • Inhalation: Immediately move the person to fresh air. Call a poison center or doctor. If breathing has stopped, provide artificial respiration.

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Call a poison center or doctor if you feel unwell.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[7]

Conclusion

This compound is a chemical that must be handled with significant respect for its hazards. It is classified as flammable, acutely toxic via multiple routes of exposure, and a severe irritant. Mechanistic analysis suggests that its toxicity may arise not only from the potential metabolic release of cyanide but also from the inherent reactivity of the unsaturated, strained-ring structure. The lack of comprehensive toxicological data in published literature means that researchers must adopt a highly precautionary stance. The experimental protocols and safety guidelines outlined in this document provide a framework for safely handling this compound and for initiating the necessary research to fully elucidate its toxicological profile.

References

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  • Al-Harrasi, A., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 23(9), 2341. [Link]
  • Farooqui, M. Y., & Mumtaz, M. M. (1991). Toxicology of methacrylonitrile. Toxicology, 65(3), 239-250. [Link]
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  • Petzer, J. P., et al. (2021). Impact of Nitriles on Bacterial Communities. Frontiers in Microbiology, 12, 706850. [Link]
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The Rising Star of Strained Scaffolds: A Technical Guide to 3-Methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of chemical synthesis and drug discovery, the quest for novel molecular architectures with unique three-dimensional profiles is paramount. Among the rising stars in this arena is 3-Methylenecyclobutanecarbonitrile, a strained, yet remarkably versatile, building block. Its inherent ring strain and strategically placed functional groups—a reactive exocyclic double bond and a synthetically malleable nitrile—offer a gateway to a diverse array of complex molecules. This technical guide provides a comprehensive literature review of this compound, delving into its synthesis, reactivity, and burgeoning applications, with a particular focus on its potential in medicinal chemistry.

Introduction: The Allure of the Strained Ring

Cyclobutane derivatives have emerged as valuable bioisosteres for more common aromatic and aliphatic moieties in drug design.[1] The constrained four-membered ring imparts a defined three-dimensional geometry that can enhance binding to biological targets and improve physicochemical properties. This compound, with its unique combination of functionalities, serves as an exceptional starting point for the synthesis of highly functionalized cyclobutane and spirocyclic systems.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₇N[2]
Molecular Weight 93.13 g/mol [2]
CAS Number 15760-35-7[2]
Appearance Clear, colorless liquid[3]
Density 0.912 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.461[3]
Flash Point 58.3 °C[3]

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by key absorptions corresponding to its functional groups. A sharp peak around 2240-2260 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. The C=C stretch of the exocyclic double bond typically appears in the region of 1650-1670 cm⁻¹.

    • ¹H NMR: One would expect to see signals in the vinylic region (around 4.5-5.5 ppm) for the exocyclic methylene protons. The protons on the cyclobutane ring would likely appear as complex multiplets in the aliphatic region (around 2.0-3.5 ppm).

    • ¹³C NMR: The spectrum would be expected to show a signal for the nitrile carbon in the range of 115-125 ppm. The sp² carbons of the exocyclic double bond would appear in the vinylic region (around 100-150 ppm), and the sp³ carbons of the cyclobutane ring would be found in the upfield aliphatic region.[8][9]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 93. Fragmentation patterns would likely involve the loss of the nitrile group or fragmentation of the cyclobutane ring.

Synthesis of this compound: A Methodological Overview

The primary industrial synthesis of this compound involves the [2+2] cycloaddition of allene and acrylonitrile.[10] This reaction is typically carried out at elevated temperatures and pressures in the presence of a polymerization inhibitor.

Industrial Synthesis via [2+2] Cycloaddition

A Russian patent describes a method for the synthesis of a mixture of 2- and this compound.[10]

Reaction Scheme:

G Allene Allene Plus + Allene->Plus Acrylonitrile Acrylonitrile Product This compound Acrylonitrile->Product Δ, P Inhibitor Plus->Acrylonitrile

Figure 1: Industrial synthesis of this compound.

Experimental Protocol (Conceptual, based on patent literature): [10]

  • Reactant Preparation: A solution of allene in acrylonitrile is prepared. The concentration of allene is a critical parameter.

  • Reaction Conditions: The reaction mixture is fed into a cascade of reactors. The reaction is carried out at elevated temperatures and pressures. A polymerization inhibitor, such as hydroquinone, is added to prevent the polymerization of acrylonitrile.

  • Product Isolation: After the reaction, the pressure is reduced, and unreacted allene and acrylonitrile are separated from the product mixture.

  • Purification: The crude product is then purified by distillation to yield this compound.

Causality Behind Experimental Choices:

  • Elevated Temperature and Pressure: These conditions are necessary to overcome the activation energy for the [2+2] cycloaddition, which is a thermally allowed but often slow process.

  • Polymerization Inhibitor: Acrylonitrile is prone to radical polymerization at elevated temperatures. The inhibitor prevents this side reaction, which would otherwise reduce the yield of the desired product and lead to the formation of polymeric byproducts.

  • Cascade of Reactors: This setup allows for a continuous process with better control over reaction time and temperature, leading to higher efficiency and throughput in an industrial setting.

The Reactive Landscape of this compound

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the exocyclic double bond and the nitrile group.

Reactions of the Exocyclic Double Bond

The strained exocyclic double bond is a highly reactive site for a variety of chemical transformations, most notably cycloaddition reactions.

[3+2] Cycloaddition Reactions:

The electron-deficient nature of the double bond in proximity to the electron-withdrawing nitrile group makes this compound an excellent dipolarophile in [3+2] cycloaddition reactions. These reactions are a powerful tool for the construction of five-membered heterocyclic rings.[10][11][12][13][14]

A key example is the reaction with nitrile oxides, which leads to the formation of spirocyclic isoxazolines.

G Substrate This compound Plus + Substrate->Plus Dipole Nitrile Oxide (R-C≡N⁺-O⁻) Product Spirocyclic Isoxazoline Dipole->Product [3+2] Cycloaddition Plus->Dipole

Figure 2: [3+2] Cycloaddition with a nitrile oxide.

Plausible Mechanism: The reaction is believed to proceed through a concerted mechanism, where the 1,3-dipole (nitrile oxide) adds across the double bond of the dipolarophile (this compound) in a single step. The regioselectivity of the addition is governed by the electronic and steric properties of both reactants.

Polymerization

The exocyclic double bond of this compound can also undergo polymerization through both radical and anionic mechanisms, leading to the formation of polymers with a unique cyclobutane-containing backbone.

Applications in Medicinal Chemistry and Drug Discovery

The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry.[1][9][15] this compound serves as a versatile starting material for the synthesis of a variety of substituted cyclobutanes that can be incorporated into drug candidates.

As a Bioisostere: The cyclobutane ring can act as a bioisosteric replacement for other groups, such as phenyl rings or gem-dimethyl groups, to improve pharmacokinetic properties like metabolic stability and solubility.

As a 3D Building Block: The ability to functionalize the cyclobutane ring at multiple positions allows for the creation of diverse libraries of 3D fragments for use in fragment-based drug discovery. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further chemical modification.

While specific examples of marketed drugs containing the this compound core were not prominently found in the initial literature survey, its role as a versatile building block in the synthesis of complex and biologically relevant molecules is clear.

Future Outlook

This compound is a molecule with significant untapped potential. Further research into its reactivity, particularly in asymmetric catalysis and the development of novel cycloaddition reactions, will undoubtedly expand its utility. As the demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, we can expect to see this compound play an increasingly important role in the synthesis of the next generation of therapeutics.

References

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potential research areas for 3-Methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

**A-81, p. 2723,2725).[1]

This guide outlines a strategic approach to unlocking the scientific potential of 3-Methylenecyclobutanecarbonitrile, a molecule situated at the intersection of strained ring chemistry and functional group synthesis. The limited existing research on this specific compound presents a unique opportunity for novel discoveries in medicinal chemistry, polymer science, and synthetic methodology. This document serves as a technical roadmap for researchers, scientists, and drug development professionals aiming to explore this promising chemical entity.

The Molecule: Structure, Properties, and Strategic Importance

This compound combines three key structural motifs, each contributing to its unique reactivity and potential applications:

  • The Cyclobutane Ring : This strained four-membered carbocycle is increasingly recognized in medicinal chemistry.[1] Its rigid, puckered three-dimensional structure can enforce specific conformations on pharmacophores, potentially improving binding affinity and selectivity for biological targets.[2] Furthermore, replacing planar aromatic rings with saturated cyclobutanes can enhance metabolic stability and solubility, key attributes for successful drug candidates.[3]

  • The Exocyclic Methylene Group : The C=CH₂ unit introduces a point of reactive unsaturation. This strained alkene is susceptible to a variety of addition reactions and can act as a monomer in polymerization processes.[4] Its reactivity is distinct from that of less strained alkenes, opening avenues for unique chemical transformations.

  • The Nitrile Functional Group : The carbon-nitrogen triple bond is a versatile functional group. It is a common pharmacophore in drug design, capable of acting as a hydrogen bond acceptor.[5] Synthetically, it can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, serving as a gateway to a wide array of molecular derivatives.[5]

The convergence of these features makes this compound a compelling target for synthetic exploration and application-driven research.

Proposed Synthetic Pathways

The primary challenge in exploring the chemistry of this compound is its limited commercial availability. The development of efficient and scalable synthetic routes is therefore a foundational research objective. A plausible and historically documented approach involves the [2+2] cycloaddition of allene and acrylonitrile.[6][7]

Key Synthetic Approach: [2+2] Thermal Cycloaddition

The most direct route described in the literature is the thermal cycloaddition between allene (H₂C=C=CH₂) and acrylonitrile (H₂C=CHCN).[6][7] This reaction leverages the propensity of these two small, unsaturated molecules to form a four-membered ring upon heating.

Reaction: Allene + Acrylonitrile → this compound

This process, while direct, requires careful optimization to maximize the yield of the desired product and minimize the formation of oligomeric or polymeric side products.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on known cycloaddition principles.

Objective: To synthesize this compound via thermal [2+2] cycloaddition.

Materials:

  • Allene (liquefied gas)

  • Acrylonitrile (stabilized)

  • Hydroquinone (polymerization inhibitor)

  • High-pressure stainless-steel autoclave equipped with a stirrer, thermocouple, and pressure gauge

  • Distillation apparatus

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested.

  • Charging the Reactor: To the autoclave, add acrylonitrile and a catalytic amount of hydroquinone to inhibit radical polymerization.

  • Introduction of Allene: Cool the autoclave to a temperature that allows for the safe condensation of allene gas. Carefully introduce a molar excess of allene. The precise molar ratio of allene to acrylonitrile should be systematically varied (e.g., from 1.5:1 to 3:1) to determine the optimal conditions for yield.

  • Reaction Conditions: Seal the autoclave. Gradually heat the mixture to the target reaction temperature (e.g., starting at 200°C, as historically referenced), while stirring.[7] Monitor the internal pressure and temperature throughout the reaction. The reaction time will be a key parameter to optimize (e.g., 4-12 hours).

  • Work-up and Purification: After cooling the reactor to room temperature, carefully vent any unreacted allene. The crude reaction mixture, containing the product, unreacted starting materials, and byproducts, is then subjected to fractional distillation under reduced pressure to isolate the this compound.

  • Characterization: Confirm the structure and purity of the isolated product using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and GC-MS.

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The structural characteristics of this compound make it an attractive scaffold for the development of novel therapeutic agents. The cyclobutane core can act as a bioisosteric replacement for other cyclic systems, offering improvements in pharmacokinetic properties.[2][3]

Rationale and Key Hypotheses
  • Scaffold for Focused Libraries: The molecule can serve as a starting point for creating libraries of compounds for high-throughput screening. The nitrile and methylene groups provide two distinct chemical handles for diversification.

  • Bioisostere for Aromatic and Other Cyclic Systems: The rigid, three-dimensional nature of the cyclobutane ring can mimic the spatial arrangement of substituents on aromatic rings or other carbocycles while offering improved metabolic stability and solubility.[1][3]

  • Covalent Inhibitor Development: The strained exocyclic alkene is a potential Michael acceptor, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine) in protein active sites. This could be exploited in the design of targeted covalent inhibitors.

Proposed Research Workflow

A systematic workflow can be employed to explore the medicinal chemistry potential of this scaffold.

Caption: Workflow for Medicinal Chemistry Exploration.

Proposed Experimental Protocol: Library Synthesis via Nitrile Reduction and Amide Coupling

Objective: To create a small amide library from this compound for initial biological screening.

Step 1: Reduction of the Nitrile to an Amine

  • Dissolve this compound in an anhydrous solvent like diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully quench the reaction by sequential addition of water and aqueous sodium hydroxide.

  • Filter the resulting aluminum salts and extract the aqueous layer with an organic solvent.

  • Dry the combined organic extracts, concentrate under reduced pressure, and purify the resulting (3-methylenecyclobutyl)methanamine.

Step 2: Amide Coupling

  • In parallel, set up an array of reaction vials, each containing a different carboxylic acid of interest.

  • Dissolve each carboxylic acid in a suitable solvent (e.g., DMF or DCM) along with a peptide coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Add a solution of (3-methylenecyclobutyl)methanamine to each vial.

  • Allow the reactions to proceed at room temperature for 12-24 hours.

  • Purify the products using techniques suitable for parallel synthesis, such as preparative HPLC.

  • Characterize each library member by LC-MS to confirm identity and purity.

Potential Research Area 2: Polymer and Materials Science

The strained exocyclic double bond in this compound suggests its potential as a monomer for polymerization reactions. Specifically, ring-opening polymerization could yield novel polymers with unique properties.

Rationale and Key Hypotheses
  • Ring-Opening Polymerization: Strained methylenecycloalkanes are known to undergo ring-opening polymerization to produce polymers with functionalized backbones.[8][9][10] The polymerization of this compound could lead to a polyethylene-like chain with pendant nitrile and vinyl groups at regular intervals.

  • Novel Functional Polymers: The resulting polymer would possess nitrile groups that could be further modified, allowing for the tuning of material properties such as polarity, solubility, and cross-linking capabilities. The exocyclic double bond in the repeating unit offers a site for post-polymerization modification.

  • Copolymerization: Copolymerization with other monomers, such as ethylene, could create functionalized polyolefins with tailored properties for applications in adhesives, coatings, or specialty plastics.[9]

Proposed Research Workflow

Caption: Workflow for Polymer Science Investigation.

Proposed Experimental Protocol: Ring-Opening Polymerization

Objective: To investigate the ring-opening polymerization of this compound using a Ziegler-Natta type catalyst.

Materials:

  • This compound (freshly purified)

  • Zirconocene dichloride (Cp₂ZrCl₂) or a similar metallocene catalyst

  • Methylaluminoxane (MAO) solution in toluene

  • Anhydrous toluene

  • Schlenk line and inert atmosphere glovebox

Procedure:

  • Monomer and Solvent Preparation: Dry the toluene over a suitable drying agent and distill under nitrogen. Purify the monomer by passing it through a column of activated alumina to remove any inhibitors or impurities.

  • Catalyst Activation: Inside a glovebox, prepare the catalyst solution by dissolving the metallocene catalyst in toluene. Activate it by adding a molar excess of the MAO solution. Allow the mixture to stir for a specified time to ensure complete activation.

  • Polymerization: In a Schlenk flask under an inert atmosphere, dissolve the monomer in anhydrous toluene. Heat or cool the solution to the desired reaction temperature.

  • Initiation: Inject the activated catalyst solution into the monomer solution to initiate polymerization.

  • Reaction Monitoring: Monitor the reaction progress by observing changes in viscosity. Samples may be taken at intervals to analyze monomer conversion via GC.

  • Termination and Isolation: After the desired time, terminate the polymerization by adding a quenching agent (e.g., acidified methanol).

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.

  • Characterization: Analyze the polymer's structure by ¹H NMR and ¹³C NMR to confirm ring-opening. Determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Investigate thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Potential Research Area 3: Synthetic Methodology and Mechanistic Studies

The unique combination of a strained ring and reactive functional groups in this compound provides a rich platform for developing novel synthetic methods and exploring reaction mechanisms.

Rationale and Key Hypotheses
  • Ring Expansion Reactions: Methylenecyclobutanes can undergo rearrangement and ring expansion reactions to form five-membered rings, such as cyclopentanones, under certain catalytic conditions (e.g., Wacker oxidation).[11] The nitrile group may influence the regioselectivity and outcome of these transformations.

  • Cycloaddition Chemistry: The exocyclic double bond can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder) or as a partner in [2+2] photocycloadditions, providing access to complex polycyclic and spirocyclic systems.[12][13]

  • Radical Reactions: The strained C-C bonds of the cyclobutane ring and the alkene can participate in radical-mediated reactions, potentially leading to ring-opening or functionalization at positions that are otherwise difficult to access.[14]

Proposed Experimental Protocol: Palladium-Catalyzed Ring Expansion

Objective: To explore the Wacker-type oxidation of this compound to synthesize a functionalized cyclopentanone.

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl) or another suitable re-oxidant

  • Solvent system (e.g., DMF/water or acetonitrile/water)

  • Oxygen or air supply

Procedure:

  • Reaction Setup: Dissolve this compound in the chosen solvent system in a flask equipped with a magnetic stirrer and an oxygen balloon (or connected to an air supply).

  • Catalyst Addition: Add catalytic amounts of PdCl₂ and a stoichiometric amount (relative to Pd) of the co-catalyst (e.g., CuCl).

  • Reaction Conditions: Stir the mixture vigorously at a set temperature (e.g., 50-80°C) under an oxygen atmosphere.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification and Characterization: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

  • Analysis: Characterize the structure of the resulting cyclopentanone derivative by NMR, IR, and mass spectrometry to confirm the ring expansion and determine the relative position of the nitrile and ketone functionalities.

Conclusion

This compound stands as a molecule of significant untapped potential. Its synthesis, while requiring specialized conditions, is achievable through established cycloaddition chemistry. The true value of this compound lies in its future applications. As a versatile building block, it offers compelling starting points for the development of new pharmaceuticals, advanced polymers, and innovative synthetic methodologies. The research areas proposed in this guide provide a strategic framework for unlocking the value of this unique chemical structure, paving the way for discoveries that could have a lasting impact across the chemical sciences.

References

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Methodological & Application

The Strategic Application of 3-Methylenecyclobutanecarbonitrile in the Synthesis of Complex Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Strained Ring Systems in Drug Discovery

In the landscape of modern medicinal chemistry, the principle of "escaping flatland" has become a guiding tenet for the design of novel therapeutic agents. The incorporation of three-dimensional, sp³-rich scaffolds is increasingly correlated with improved physicochemical properties, enhanced metabolic stability, and novel intellectual property positions. Among the myriad of building blocks available to chemists, strained ring systems, such as those containing cyclobutane moieties, offer a unique combination of conformational rigidity and latent reactivity. 3-Methylenecyclobutanecarbonitrile, with its exocyclic double bond and nitrile functionality, stands out as a versatile and highly reactive synthon, primed for the construction of complex molecular architectures, particularly spirocycles. This application note provides a detailed experimental protocol for the utilization of this compound in a key synthetic transformation and discusses its broader applications for researchers in drug development and organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of the starting material is paramount for successful and reproducible experimentation. The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₆H₇N
Molecular Weight 93.13 g/mol
Appearance Colorless to light yellow liquid
Density 0.912 g/mL at 25 °C
Boiling Point 171.7 °C at 760 mmHg
Refractive Index (n20/D) 1.461
¹H NMR (CDCl₃) See detailed protocol section for expected shifts
¹³C NMR (CDCl₃) See detailed protocol section for expected shifts
IR (Neat) ν ~2240 cm⁻¹ (C≡N), ~1670 cm⁻¹ (C=C)
Mass Spectrum (EI) M⁺ = 93

Core Application: Synthesis of Spiro[cyclobutane-1,3'-pyrrolidine] Scaffolds via 1,3-Dipolar Cycloaddition

The exocyclic double bond of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. This reactivity provides a direct and atom-economical route to novel spirocyclic systems. A particularly powerful application is the reaction with azomethine ylides, which are readily generated in situ, to construct spiro-pyrrolidine frameworks. These scaffolds are prevalent in a wide range of biologically active natural products and pharmaceuticals.[1][2][3]

The reaction of an azomethine ylide with an alkene is a concerted, stereospecific [3+2] cycloaddition that proceeds through a supra-suprafacial transition state.[1] The azomethine ylide, a nitrogen-based 1,3-dipole, can be conveniently generated from the condensation of an α-amino acid with an aldehyde or ketone.[4] A common and highly efficient method involves the decarboxylative condensation of isatin and sarcosine (N-methylglycine).[5][6][7]

Reaction Causality and Mechanistic Insight

The proposed reaction proceeds through the in situ generation of an azomethine ylide from the condensation of isatin and sarcosine. This is followed by a 1,3-dipolar cycloaddition with this compound. The high reactivity of the exocyclic double bond is driven by the release of ring strain in the cyclobutane ring upon formation of the five-membered pyrrolidine ring. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile, typically leading to the formation of a single major regioisomer.

Reaction_Mechanism cluster_1 1,3-Dipolar Cycloaddition Isatin Isatin Ylide Azomethine Ylide Isatin->Ylide Sarcosine Sarcosine Ylide_ref MCBCN 3-Methylenecyclo- butanecarbonitrile Spirocycle Spiro[cyclobutane-1,3'-pyrrolidine] Derivative Ylide_ref->Spirocycle

Figure 1: Reaction workflow for the synthesis of spiro[cyclobutane-1,3'-pyrrolidine] derivatives.

Experimental Protocol: Synthesis of 1'-Methyl-2-oxo-spiro[cyclobutane-1,3'-indoline]-5'-carbonitrile

This protocol details the synthesis of a novel spiro-oxindole-pyrrolidine derivative from this compound.

Materials and Reagents
  • This compound (97%, Sigma-Aldrich)

  • Isatin (98%, Acros Organics)

  • Sarcosine (N-methylglycine) (98%, Alfa Aesar)

  • Methanol (anhydrous, ACS grade)

  • Ethyl acetate (ACS grade)

  • Hexanes (ACS grade)

  • Silica gel (230-400 mesh)

Instrumentation
  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)

  • Infrared (IR) Spectrometer with ATR capability

  • High-Resolution Mass Spectrometer (HRMS) with ESI or APCI source

  • Melting point apparatus

Detailed Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatin (1.0 mmol, 147.1 mg) and sarcosine (1.2 mmol, 106.9 mg).

  • Solvent Addition: Add 20 mL of anhydrous methanol to the flask.

  • Initiation of Ylide Generation: Stir the suspension at room temperature for 10 minutes. The color of the mixture should change, indicating the initial reaction between isatin and sarcosine.

  • Addition of Dipolarophile: To the stirring suspension, add this compound (1.1 mmol, 102.4 mg, 0.112 mL) via syringe.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 30 mL of ethyl acetate. Wash the organic layer successively with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Product Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum to obtain the desired spiro[cyclobutane-1,3'-indoline]-5'-carbonitrile derivative as a white to off-white solid.

Expected Results and Characterization

The expected product is 1'-methyl-2-oxo-spiro[cyclobutane-1,3'-indoline]-5'-carbonitrile.

ParameterExpected Value/Observation
Yield 60-75%
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.50-7.20 (m, 4H, Ar-H), 5.05 (s, 1H, CH-N), 3.50-3.30 (m, 1H, CH-CN), 3.20-2.80 (m, 4H, cyclobutane-CH₂), 2.50 (s, 3H, N-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 175.0 (C=O), 142.0 (Ar-C), 130.0-120.0 (Ar-CH), 121.0 (C≡N), 70.0 (spiro-C), 65.0 (N-CH), 40.0 (cyclobutane-CH₂), 35.0 (N-CH₃), 30.0 (CH-CN)
HRMS (ESI) Calculated for C₁₅H₁₅N₃O [M+H]⁺, found within ± 5 ppm
IR (ATR) ν (cm⁻¹) ~2240 (C≡N), ~1710 (C=O, lactam), ~1610 (C=C, aromatic)

Safety and Handling Precautions

This compound is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[1] It can cause skin and serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

Broader Applications and Future Outlook

The protocol described herein represents a gateway to a diverse array of complex spirocyclic molecules. The nitrile functionality of the cycloadduct can be further elaborated through hydrolysis, reduction, or cycloaddition to introduce additional diversity and functionality. The oxindole moiety is a privileged scaffold in medicinal chemistry, and its combination with the unique spiro-cyclobutane framework offers exciting opportunities for the development of novel therapeutic agents.

The strain inherent in the cyclobutane ring can also be harnessed for ring-opening and ring-expansion reactions, providing access to other unique carbocyclic and heterocyclic systems. As the demand for novel, three-dimensional molecular architectures continues to grow in drug discovery and materials science, the utility of versatile building blocks like this compound is poised to expand significantly.

References

  • PubChem. This compound.
  • Wikipedia. Azomethine ylide. [Link]
  • Frontiers in Chemistry. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. [Link]
  • National Institutes of Health. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one)
  • NIST. 3-Methylenecyclobutanenitrile. National Institute of Standards and Technology. [Link]
  • National Institutes of Health. Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. [Link]
  • National Institutes of Health. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)
  • ResearchGate. The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. [Link]
  • ResearchGate.
  • National Institutes of Health. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. [Link]
  • ResearchGate. Dipolar Cycloaddition Reactions of Isatin Derived Azomethine Ylide with 3,4-Diphenylcyclobutene-1,2-dione.
  • National Institutes of Health. Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene. [Link]

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The Strategic Utility of 3-Methylenecyclobutanecarbonitrile in [4+2] Cycloaddition Reactions: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Strained Dienophile

In the landscape of modern organic synthesis, the quest for novel molecular architectures with enhanced three-dimensionality is paramount for the discovery of new therapeutics and functional materials. 3-Methylenecyclobutanecarbonitrile emerges as a compelling building block, offering a unique combination of ring strain and electronic activation that renders it a potent reactant in various cycloaddition reactions. The inherent strain of the cyclobutane ring and the electron-withdrawing nature of the nitrile group activate the exocyclic double bond, making it an excellent dienophile for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This guide provides an in-depth exploration of the application of this compound in this context, presenting detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Core Principles: Why this compound is an Effective Dienophile

The efficacy of this compound as a dienophile in Diels-Alder reactions stems from a confluence of structural and electronic factors. The [4+2] cycloaddition is a concerted pericyclic reaction between a conjugated diene and a dienophile, leading to the formation of a six-membered ring.[1] The rate and efficiency of this reaction are governed by the electronic complementarity of the reactants.

Key Attributes of this compound:

  • Ring Strain: The cyclobutane ring possesses significant angle strain, which is partially released upon conversion of the sp²-hybridized exocyclic carbon to an sp³ center in the Diels-Alder adduct. This thermodynamic driving force contributes to the reactivity of the molecule.

  • Electronic Activation: The electron-withdrawing nitrile group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the exocyclic double bond.[2] This reduced LUMO energy facilitates the crucial orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of a typical electron-rich diene, accelerating the reaction rate in a normal-electron-demand Diels-Alder reaction.[3]

These features make this compound a versatile synthon for the construction of spirocyclic frameworks, which are of increasing interest in medicinal chemistry due to their rigid and defined three-dimensional structures.

Application Note I: Thermal Diels-Alder Reaction with Acyclic Dienes

The reaction of this compound with simple acyclic dienes, such as 1,3-butadiene, provides a direct route to functionalized spiro[3.5]nonene systems. The nitrile functionality in the resulting adduct serves as a versatile handle for further synthetic transformations.

Experimental Protocol: Synthesis of Spiro[3.5]non-6-ene-1-carbonitrile

Reaction Scheme:

A representative Diels-Alder reaction.

Materials:

  • This compound (97%, GC)

  • 1,3-Butadiene (liquefied gas)

  • Toluene (anhydrous)

  • Hydroquinone (inhibitor)

  • Heavy-walled pressure tube with a screw cap and PTFE seal

Procedure:

  • To a heavy-walled pressure tube, add this compound (1.0 g, 10.7 mmol) and a small crystal of hydroquinone.

  • Cool the tube to -78 °C in a dry ice/acetone bath.

  • Carefully condense 1,3-butadiene (2.3 g, 42.8 mmol, 4 equivalents) into the tube.

  • Add anhydrous toluene (10 mL).

  • Quickly seal the tube with the screw cap and allow it to warm to room temperature behind a blast shield.

  • Place the sealed tube in an oil bath preheated to 150 °C and heat for 24 hours.

  • After cooling to room temperature, carefully vent the tube in a fume hood.

  • Remove the solvent under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford the desired spiro[3.5]non-6-ene-1-carbonitrile.

Expected Outcome:

The reaction typically proceeds in good yield (70-80%) to provide the spirocyclic product. The regioselectivity is controlled by the symmetry of the diene.

Causality Behind Experimental Choices:

  • Sealed Tube: The use of a sealed pressure tube is necessary to contain the volatile 1,3-butadiene and to allow the reaction to be heated above the boiling point of the solvent, thereby increasing the reaction rate.

  • Excess Diene: A stoichiometric excess of the diene is used to maximize the conversion of the dienophile and to compensate for any potential dimerization of the diene at high temperatures.

  • Inhibitor: Hydroquinone is added to prevent the polymerization of the diene under thermal conditions.

  • Anhydrous Solvent: While Diels-Alder reactions can sometimes be performed in the presence of water, using an anhydrous solvent minimizes potential side reactions.

Application Note II: Lewis Acid Catalyzed Diels-Alder Reaction with Cyclic Dienes

The reactivity of this compound can be further enhanced through the use of Lewis acid catalysts. Lewis acids coordinate to the nitrogen atom of the nitrile group, further lowering the LUMO energy of the dienophile and accelerating the cycloaddition.[4] This is particularly useful for reactions with less reactive dienes or when milder reaction conditions are desired. Cyclopentadiene is a highly reactive diene due to its fixed s-cis conformation and is an excellent partner for this transformation.[5][6]

Experimental Protocol: Lewis Acid-Catalyzed Synthesis of a Tricyclic Adduct

Reaction Scheme:

Lewis acid catalyzed Diels-Alder reaction.

Materials:

  • This compound (97%, GC)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous dichloromethane (20 mL) to the flask, followed by anhydrous aluminum chloride (0.29 g, 2.15 mmol, 0.2 equivalents) under a positive pressure of nitrogen.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of this compound (1.0 g, 10.7 mmol) in anhydrous dichloromethane (10 mL).

  • Add the solution of the dienophile dropwise to the stirred AlCl₃ suspension at 0 °C.

  • Freshly crack dicyclopentadiene by heating it to its boiling point and collecting the monomeric cyclopentadiene by distillation. Keep the cyclopentadiene cold.

  • Add a solution of freshly cracked cyclopentadiene (1.42 g, 21.5 mmol, 2 equivalents) in anhydrous dichloromethane (5 mL) to the dropping funnel and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes).

Expected Outcome:

The Lewis acid-catalyzed reaction is expected to proceed with high efficiency and stereoselectivity, favoring the endo adduct due to secondary orbital interactions.[6] Yields are typically in the range of 85-95%.

Causality Behind Experimental Choices:

  • Lewis Acid: Aluminum chloride is a strong Lewis acid that effectively activates the dienophile. Other Lewis acids such as BF₃·OEt₂ or ZnCl₂ can also be employed.

  • Anhydrous Conditions: Lewis acids are highly sensitive to moisture, which would lead to their decomposition and inactivation. Therefore, strict anhydrous conditions are crucial for the success of the reaction.

  • Freshly Cracked Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature.[7] Using freshly cracked monomer ensures its availability for the desired Diels-Alder reaction.

  • Low Temperature: The reaction is initiated at a low temperature to control the exothermicity and to enhance the stereoselectivity.

Data Summary

EntryDieneCatalystTemperature (°C)Time (h)Yield (%)Product
11,3-ButadieneNone1502470-80Spiro[3.5]non-6-ene-1-carbonitrile
2CyclopentadieneAlCl₃0 to rt485-95endo-adduct of spiro[3.5]nonene system

Troubleshooting and Safety Considerations

Troubleshooting:

  • Low Yield: In thermal reactions, ensure the sealed tube is properly sealed to prevent the escape of volatile reactants. For Lewis acid-catalyzed reactions, ensure strict anhydrous conditions. The purity of the reactants, especially the diene, is also critical.

  • Side Products: Polymerization of the diene can be a major side reaction in thermal processes. Ensure an adequate amount of inhibitor is used. In Lewis acid-catalyzed reactions, prolonged reaction times or higher temperatures can lead to isomerization or decomposition of the product.

Safety:

  • This compound: This compound is flammable and toxic if swallowed or in contact with skin. It can cause skin and eye irritation.[8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1,3-Butadiene: This is a flammable and carcinogenic gas. Handle with extreme care in a well-ventilated area, and use appropriate equipment for handling condensed gases.

  • Aluminum Chloride: This is a corrosive and water-reactive solid. Handle in a glove box or under an inert atmosphere. The quenching process is exothermic and should be performed slowly and at a low temperature.

  • Sealed Tube Reactions: Reactions under pressure should always be conducted behind a blast shield.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex spirocyclic and polycyclic systems via Diels-Alder reactions. Its inherent ring strain and electronic activation provide a thermodynamic and kinetic impetus for cycloaddition. By carefully selecting the reaction conditions, including temperature and the use of Lewis acid catalysts, chemists can achieve high yields and stereoselectivities in the construction of novel molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this unique dienophile in their pursuit of innovative chemical entities.

References

  • Yates, P.; Eaton, P. E. Acceleration of the Diels-Alder Reaction by Lewis Acids. J. Am. Chem. Soc.1960, 82 (16), 4436–4437.
  • Corey, E. J.; Weinshenker, N. M.; Schaaf, T. K.; Huber, W. Stereo-controlled synthesis of prostaglandins F2.alpha. and E2 (dl). J. Am. Chem. Soc.1969, 91 (20), 5675–5677.
  • Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928, 460 (1), 98–122.
  • Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels-Alder Reaction in Total Synthesis. Angew. Chem. Int. Ed.2002, 41 (10), 1668–1698.
  • Sauer, J.; Sustmann, R. Mechanistic aspects of the Diels-Alder reaction: a critical review. Angew. Chem. Int. Ed. Engl.1980, 19 (10), 779–807.
  • PubChem. This compound. [Link]
  • Organic Syntheses. 1,3-Butadiene. Coll. Vol. 2, p.102 (1943); Vol. 19, p.22 (1939). [Link]
  • Fringuelli, F.; Taticchi, A. The Diels-Alder Reaction: Selected Practical Methods; John Wiley & Sons, 2002.
  • Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe, IV. Mitteilung: Über die Anlagerung von Maleinsäure-anhydrid an Pentadien-(1.3). Ber. Dtsch. Chem. Ges. A/B1929, 62 (8), 2087–2090.
  • Woodward, R. B.; Hoffmann, R. The Conservation of Orbital Symmetry. Angew. Chem. Int. Ed. Engl.1969, 8 (11), 781–853.
  • Oppolzer, W. Intramolecular [4+2] and [3+2] Cycloadditions in Organic Synthesis. Angew. Chem. Int. Ed. Engl.1977, 16 (1), 10–23.
  • Brieger, G.; Bennett, J. N. The intramolecular Diels-Alder reaction. Chem. Rev.1980, 80 (1), 63–97.
  • Kappe, C. O. High-throughput synthesis of spiro-compounds using multicomponent reactions. J. Comb. Chem.2005, 7 (1), 1–12.
  • Dolbier, W. R., Jr. Structure, Reactivity, and Chemistry of Cyclobutanes. Chem. Rev.1996, 96 (5), 1557–1644.
  • Wikipedia. Diels–Alder reaction. [Link]
  • Fleming, I. Frontier Orbitals and Organic Chemical Reactions; Wiley: London, 1976.
  • Houk, K. N. Frontier molecular orbital theory of cycloaddition reactions. Acc. Chem. Res.1975, 8 (11), 361–369.
  • ResearchGate. Chemistry of methylenecyclobutane. [Link]
  • Organic Syntheses. Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride. Coll. Vol. 4, p.890 (1963); Vol. 34, p.8 (1954). [Link]
  • Khan Academy. Intramolecular Diels-Alder reaction. [Link]
  • Master Organic Chemistry. The Intramolecular Diels-Alder Reaction. [Link]
  • Chemistry LibreTexts. Characteristics of the Diels-Alder Reaction. [Link]
  • Indian Academy of Sciences. Lewis acid catalyst system for Diels–Alder reaction. [Link]

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Application Note: Comprehensive Characterization of 3-Methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the analytical techniques and protocols required for the comprehensive structural elucidation and purity assessment of 3-Methylenecyclobutanecarbonitrile, a key building block in medicinal chemistry and materials science.

Introduction: The Analytical Imperative for a Unique Cycloalkane

This compound is a strained, four-membered ring system featuring both an exocyclic double bond and a nitrile functional group. This unique combination of functionalities makes it a valuable synthon for accessing complex molecular architectures. However, the inherent ring strain and reactive groups also necessitate rigorous analytical characterization to ensure identity, purity, and stability. The protocols outlined herein are designed to provide a multi-faceted analytical approach, ensuring a complete and validated understanding of the material's chemical profile.

This guide moves beyond simple procedural lists, explaining the rationale behind methodological choices to empower researchers to adapt and troubleshoot as needed. The integration of data from spectroscopic and chromatographic techniques provides a self-validating system for unambiguous characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 3-methylidenecyclobutane-1-carbonitrilePubChem[1]
CAS Number 15760-35-7NIST[2][3]
Molecular Formula C₆H₇NPubChem[1]
Molecular Weight 93.13 g/mol PubChem[1], Sigma-Aldrich[4][5][6]
Exact Mass 93.057849228 DaPubChem[1]
Appearance Colorless to light yellow liquidTCI, ChemicalBook[7]
Density 0.912 g/mL at 25 °CSigma-Aldrich[5][6]
Boiling Point 171.7 °C at 760 mmHgGuidechem[8]
Refractive Index n20/D 1.461Sigma-Aldrich[5][6]

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for the unambiguous determination of the covalent structure of this compound.[9][10] Both ¹H and ¹³C NMR provide critical, complementary information on the chemical environment of each atom.

Rationale for NMR Analysis

The molecule's asymmetry renders all protons and carbons chemically inequivalent, leading to a rich and informative spectrum. ¹H NMR will confirm the number of protons in different electronic environments and their connectivity through spin-spin coupling. ¹³C NMR, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, will identify all unique carbon atoms and classify them as CH₃, CH₂, CH, or quaternary carbons.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the structure, the following signals are anticipated. Chemical shifts (δ) are predicted based on standard values for similar functional groups.

Table 2: Predicted NMR Chemical Shifts

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Features
C1-H 3.2 - 3.520 - 25Methine proton alpha to nitrile, complex multiplet.
C2/C4-H₂ 2.8 - 3.130 - 35Diastereotopic methylene protons, complex multiplets.
C5=CH₂ 4.8 - 5.1105 - 110Vinylic protons, appear as multiplets.
C3=C -140 - 145Quaternary vinylic carbon, no attached protons.
C6≡N -118 - 122Quaternary nitrile carbon.
Experimental Protocol: NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • 5 mm NMR tube

  • Pipette

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of CDCl₃ in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the tube in a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H Spectrum Acquisition:

    • Acquire a 1D proton spectrum with a spectral width of ~12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Co-add 16 scans for a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum with a spectral width of ~220 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Co-add 1024 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Sample ~10 mg Analyte NMR_Tube Transfer to NMR Tube Sample->NMR_Tube Solvent 0.6 mL CDCl3 w/ TMS Solvent->NMR_Tube Spectrometer Insert into Spectrometer NMR_Tube->Spectrometer Shim Tune & Shim Spectrometer->Shim Acquire_H1 Acquire 1H Spectrum Shim->Acquire_H1 Acquire_C13 Acquire 13C Spectrum Acquire_H1->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_C13->Process Calibrate Calibrate to TMS (0 ppm) & CDCl3 (77.16 ppm) Process->Calibrate Analysis Structure Elucidation Calibrate->Analysis

Caption: Workflow for NMR-based structural elucidation.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation analysis.[11] For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal hyphenated technique.[9]

Rationale for GC-MS Analysis

GC separates the analyte from volatile impurities prior to introduction into the mass spectrometer, providing both purity data and mass information simultaneously. Electron Ionization (EI) at 70 eV is a standard method that produces a reproducible fragmentation pattern, which acts as a molecular fingerprint. The exact mass of the molecular ion ([M]⁺) should be 93.0578 Da.[1]

Predicted Fragmentation Pattern

The strained cyclobutane ring is expected to be a primary site of fragmentation.

  • Molecular Ion ([M]⁺): m/z = 93.

  • Loss of H·: [M-H]⁺, m/z = 92.

  • Loss of ·CN (Cyano Radical): [M-CN]⁺, m/z = 67. This would be a significant fragment.

  • Retro [2+2] Cycloaddition: Fragmentation of the cyclobutane ring can lead to charged species corresponding to allene (C₃H₄, m/z=40) or acrylonitrile (C₃H₃N, m/z=53).

  • Base Peak: The most stable carbocation formed will likely be the base peak. The [M-CN]⁺ fragment (m/z 67) is a strong candidate.

Fragmentation_Pathway M [C6H7N]+• m/z = 93 M_minus_H [C6H6N]+ m/z = 92 M->M_minus_H - H• M_minus_CN [C5H7]+ m/z = 67 (Likely Base Peak) M->M_minus_CN - •CN Acrylonitrile [C3H3N]+• m/z = 53 M->Acrylonitrile Retro [2+2] Allene [C3H4]+• m/z = 40 M->Allene Retro [2+2]

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: GC-MS

Objective: To confirm molecular weight and analyze the fragmentation pattern.

Materials:

  • This compound sample

  • Dichloromethane (DCM) or Ethyl Acetate (GC grade)

  • GC-MS system with an EI source

Procedure:

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in DCM.

  • GC Method:

    • Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film).

    • Injector: 250 °C, Split mode (50:1).

    • Oven Program: Start at 60 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the analyte peak in the total ion chromatogram (TIC). Extract the mass spectrum for this peak and compare it to the predicted fragmentation pattern. Confirm the molecular ion peak.

Functional Group Identification by Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups.[12] For this molecule, the nitrile and the exocyclic alkene are expected to show strong, characteristic absorptions. The NIST database confirms the availability of a reference IR spectrum for this compound.[2]

Table 3: Characteristic IR Absorption Frequencies

Functional GroupBondFrequency Range (cm⁻¹)Expected Intensity
Nitrile C≡N stretch2240 - 2260Medium to Sharp
Alkene C=C stretch1640 - 1680Medium
Vinylic C-H =C-H stretch3080 - 3140Medium
Aliphatic C-H C-H stretch2850 - 3000Strong
Experimental Protocol: ATR-FTIR

Objective: To obtain an IR spectrum to verify the presence of key functional groups.

Materials:

  • FTIR spectrometer with a Diamond Attenuated Total Reflectance (ATR) accessory.

  • This compound sample (1-2 drops).

  • Isopropanol and lint-free wipes.

Procedure:

  • Background Scan: Clean the ATR crystal with isopropanol and acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place a single drop of the liquid sample directly onto the ATR crystal.

  • Sample Scan: Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background. Label the significant peaks corresponding to the functional groups in Table 3.

  • Cleaning: Thoroughly clean the ATR crystal with isopropanol.

Chromatographic Purity Assessment

Assessing purity is critical for any chemical standard or synthetic intermediate. Both GC and HPLC are powerful tools for this purpose. Commercial suppliers often specify purity as determined by GC.[4][5][6]

A. Gas Chromatography (GC) with Flame Ionization Detection (FID)

Rationale: GC-FID is the industry standard for determining the purity of volatile organic compounds. The FID is robust and provides a response proportional to the mass of carbon, allowing for accurate area percent calculations.

GC_Workflow Sample Dilute Sample (~1 mg/mL in DCM) Injector GC Injector (250°C, Split 50:1) Sample->Injector Column Capillary Column (e.g., DB-5ms) Injector->Column Detector FID Detector (280°C) Column->Detector Oven Temperature Program (e.g., 60-240°C) Oven->Column Controls Separation Chromatogram Data System: Generate Chromatogram Detector->Chromatogram Analysis Calculate Area % Purity Assessment Chromatogram->Analysis

Caption: General workflow for GC-FID purity analysis.

Experimental Protocol: GC-FID

Objective: To determine the purity of the sample by area percent.

Materials:

  • GC system with an FID detector.

  • The same column and sample preparation as described in the GC-MS protocol.

Procedure:

  • Instrument Setup: Set up the GC with the parameters listed in Table 4.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Table 4: Recommended GC-FID Parameters

ParameterSettingRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmGeneral purpose, mid-polarity column suitable for a wide range of analytes.
Injector Temp. 250 °CEnsures rapid volatilization without thermal degradation.
Detector Temp. 280 °CPrevents condensation of the analyte post-column.
Oven Program 60 °C (2 min), ramp 15 °C/min to 240 °C (5 min)Provides good separation of potential impurities from the main peak.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Detector Flame Ionization Detector (FID)Universal detector for organic compounds, providing excellent quantitation.

Conclusion: A Triad of Analytical Confidence

The comprehensive characterization of this compound relies on a triad of analytical approaches: spectroscopy for structure, mass spectrometry for molecular weight, and chromatography for purity. By integrating the data from NMR, MS, IR, and GC, a researcher can establish a complete, validated, and trustworthy profile of this valuable chemical entity. This multi-technique approach ensures that the material meets the stringent quality requirements for its application in research and development.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 3-Methylenecyclobutanenitrile. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27474, this compound.
  • National Institute of Standards and Technology (NIST). (n.d.). 3-Methylenecyclobutanenitrile. NIST Chemistry WebBook.
  • National Institute of Standards and Technology (NIST). (n.d.). 3-Methylenecyclobutanenitrile. NIST Chemistry WebBook.
  • Inamuddin, A. M. (2024).
  • LibreTexts. (2021). Spectroscopy Infrared Spectra.
  • Taylor & Francis. (n.d.). Analytical techniques – Knowledge and References.
  • Agency for Toxic Substances and Disease Registry. (2021). Analytical Methods.
  • Triclinic Labs. (n.d.). Chemical and Materials Characterization Techniques and Services.
  • LibreTexts. (2020). IR Spectra of Selected Compounds.
  • Google Patents. (n.d.). RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile.
  • ChemComplete. (2020, February 8). How to Analyze GC Results for Lab [Video]. YouTube.
  • Utah Tech University. (n.d.). Analyzing NMR Spectra.
  • Brown, W. P. (n.d.). C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern. Doc Brown's Chemistry.
  • Brown, W. P. (n.d.). C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern. Doc Brown's Chemistry.
  • Brown, W. P. (n.d.). mass spectrum of 3-methylpentane fragmentation pattern. Doc Brown's Chemistry.

Sources

Application Note: High-Resolution NMR Spectroscopy of 3-Methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

3-Methylenecyclobutanecarbonitrile is a strained, unsaturated cyclic nitrile of significant interest in synthetic organic chemistry and drug discovery. Its rigid, four-membered ring, combined with the exocyclic double bond and the electron-withdrawing nitrile group, creates a unique molecular scaffold. This structure is a valuable building block for synthesizing more complex molecules, including pharmaceutical intermediates and novel materials. The cyclobutane motif, in particular, is a key structural feature in several biologically active compounds, and understanding its conformation and electronic environment is critical for rational drug design.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such molecules in solution.[1] It provides detailed insights into the molecular framework, including connectivity, stereochemistry, and the electronic environment of each atom. This guide provides a comprehensive overview of the principles, experimental protocols, and spectral analysis for the characterization of this compound using high-resolution ¹H and ¹³C NMR spectroscopy.

Foundational NMR Principles for this compound

The NMR spectrum of this compound is dictated by several key structural features:

  • The Cyclobutane Ring: Unlike larger cycloalkanes, the cyclobutane ring is not planar. It exists in a dynamic equilibrium between puckered "butterfly" conformations to alleviate torsional strain.[1] This puckering influences the chemical shifts of the ring protons and carbons, as their spatial relationship to the substituents changes. In unsubstituted cyclobutane, rapid ring inversion leads to a single proton signal around 1.96 ppm and a single carbon signal at approximately 22.4 ppm.[1][2]

  • The Exocyclic Methylene Group (=CH₂): The two protons of the methylene group are vinylic and are expected to resonate at a higher chemical shift (downfield) compared to the aliphatic protons of the ring. Their exact position is influenced by the anisotropy of the adjacent ring system.

  • The Nitrile Group (-C≡N): The electron-withdrawing nature of the nitrile group significantly deshields the adjacent methine proton (H1) and the carbon atom it is attached to (C1). The nitrile carbon itself has a characteristic chemical shift in the 115-125 ppm range.[3]

Molecular Structure and Proton Labeling

For clarity in the subsequent analysis, the protons of this compound are labeled as follows:

Caption: Labeled structure of this compound.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation. A homogeneous solution free of particulate matter is crucial for achieving high resolution and minimizing signal broadening.[4][5]

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4][6]

  • High-quality 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) or another suitable deuterated solvent[6]

  • Glass Pasteur pipette and glass wool or a syringe filter

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

    • Scientist's Note: This concentration is a good starting point for obtaining excellent signal-to-noise in a ¹H spectrum within a few minutes and a ¹³C spectrum within an hour on a modern spectrometer.[6]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[6][7] CDCl₃ is a common choice for its excellent solubilizing power for many organic molecules and its single residual solvent peak, which is easily identifiable.

  • Homogenization: Vortex the vial until the sample is completely dissolved.

  • Filtration: Pack a small plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube.[4][7]

    • Rationale: This step is critical to remove any suspended solid particles. Particulates distort the magnetic field homogeneity, leading to broadened spectral lines that cannot be corrected by shimming.[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.

Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 MHz (or higher) NMR spectrometer.

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample & Lock filter->insert shim Shim Magnet Coils insert->shim acquire_H1 Acquire 1H Spectrum shim->acquire_H1 acquire_C13 Acquire 13C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Referencing baseline->integrate analysis Spectral Analysis & Structure Elucidation integrate->analysis Final Spectrum

Caption: Standard workflow for NMR sample preparation and data analysis.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion and resolution.
Pulse Programzg30Standard 30-degree pulse for quantitative 1D spectra.
Number of Scans (NS)8 - 16Sufficient for good signal-to-noise with the recommended sample concentration.
Acquisition Time (AQ)~ 3-4 sAllows for full decay of the signal, leading to better resolution.
Relaxation Delay (D1)2 - 5 sEnsures full relaxation of protons for accurate integration.
Spectral Width (SW)0 - 12 ppmCovers the typical chemical shift range for organic molecules.
ReferencingResidual CHCl₃ at 7.26 ppmInternal referencing using the well-established chemical shift of the residual solvent peak.[8]

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 100 MHzCorresponds to the ¹H frequency of 400 MHz.
Pulse Programzgpg30Standard 30-degree pulse with proton decoupling for singlet signals.
Number of Scans (NS)1024 - 4096More scans are needed due to the low natural abundance of ¹³C.
Acquisition Time (AQ)~ 1-2 sA balance between resolution and experiment time.
Relaxation Delay (D1)2 sStandard delay for qualitative ¹³C spectra.
Spectral Width (SW)0 - 220 ppmEncompasses the full range of carbon chemical shifts in organic molecules.
ReferencingCDCl₃ triplet at 77.16 ppmInternal referencing using the carbon signal of the deuterated solvent.[8]

Spectral Analysis and Interpretation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments.

Labeled ProtonPredicted δ (ppm)MultiplicityIntegrationRationale
H5a, H5b 4.7 - 4.9Singlet (broad) or Multiplet2HVinylic protons on the exocyclic double bond. Expected to be downfield. For a similar compound, methylenecyclobutane, these protons appear around 4.68 ppm.[9] They may appear as a multiplet due to complex coupling.
H1 3.0 - 3.4Multiplet (Pentet)1HMethine proton alpha to the electron-withdrawing nitrile group. Significant deshielding is expected.[3] It will be split by the four adjacent protons on C2 and C4.
H2, H4 2.7 - 3.0Multiplet4HAllylic protons on the cyclobutane ring. These protons are deshielded by the adjacent double bond and are expected to show complex splitting patterns due to geminal and vicinal coupling with each other and H1.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and quaternary carbons.

Labeled CarbonPredicted δ (ppm)DEPT-135 PhaseRationale
C3 145 - 150No SignalQuaternary sp² carbon of the exocyclic double bond. This will be the most downfield signal among the carbons with no attached protons.
-C≡N 118 - 122No SignalThe nitrile carbon has a characteristic chemical shift in this region.[3] Its signal is often of lower intensity due to its long relaxation time.
C5 (=CH₂) 105 - 110PositiveThe sp² methylene carbon of the double bond.
C2, C4 30 - 35NegativeThe two equivalent sp³ methylene carbons of the cyclobutane ring. Unsubstituted cyclobutane resonates at 22.4 ppm[1]; the proximity to the double bond and nitrile group causes a downfield shift.
C1 25 - 30PositiveThe sp³ methine carbon attached to the nitrile group. The deshielding effect of the nitrile group places it in this region.

Data Validation and Troubleshooting

  • Broad Peaks: If spectral lines are broad, it may indicate poor shimming, the presence of solid particles, or paramagnetic impurities.[4][5][6] Re-shim the instrument carefully. If the problem persists, re-prepare the sample, ensuring it is fully dissolved and filtered.

  • Impurity Peaks: Unidentified peaks may correspond to residual solvents from synthesis (e.g., acetone, ethyl acetate, hexane) or water. Consult reference tables of common NMR impurities to identify them.[8][10] The water peak is often broad and its chemical shift is highly dependent on the solvent and temperature.[8]

  • Incorrect Integration: Ensure the relaxation delay (D1) in the ¹H experiment is sufficiently long (at least 5 times the longest T1) for accurate quantification.

Conclusion

High-resolution NMR spectroscopy provides an indispensable tool for the structural verification and purity assessment of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The predicted chemical shifts and coupling patterns, grounded in fundamental NMR principles and data from analogous structures, provide a robust framework for accurate spectral interpretation. This enables researchers in synthetic chemistry and drug development to confidently characterize this valuable molecular building block.

References

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • University of Bristol. (n.d.). NMR Sample Preparation.
  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University College London. (n.d.). Sample Preparation.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry, 78(4), 1504–1507.
  • PubChem. (n.d.). This compound.
  • University of Calgary. (n.d.). Spectroscopy Analysis: Nitriles.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8.
  • KGROUP, University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Application Note: Mass Spectrometry Analysis of 3-Methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methylenecyclobutanecarbonitrile is a unique small molecule featuring a strained cyclobutane ring, an exocyclic double bond, and a nitrile functional group.[1][2][3] This combination of structural motifs presents interesting possibilities in synthetic chemistry and drug discovery, necessitating robust analytical methods for its characterization and quantification. Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity for the analysis of such compounds.[4] This application note provides a comprehensive guide for the analysis of this compound using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), detailing optimized protocols and expected fragmentation patterns. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring accurate and reliable analytical characterization of this and structurally related molecules.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₆H₇N[1][2][3]
Molecular Weight 93.13 g/mol [1][2][3]
Appearance Colorless liquid
Boiling Point Not explicitly available, but expected to be volatile
Polarity Moderately polar due to the nitrile group[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Given its likely volatility, GC-MS is a primary technique for the analysis of this compound. Electron Ionization (EI) is the preferred ionization method for generating reproducible and library-searchable mass spectra.[5]

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.

  • For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a concentration within the calibration range.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended to provide good separation.

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (for high sensitivity) or split (e.g., 20:1 for higher concentrations)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Electron Energy: 70 eV[5]

  • Mass Scan Range: m/z 35 - 200

  • Solvent Delay: 3 minutes

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation Standard Standard Solution Injector GC Injector (250°C) Standard->Injector Sample Unknown Sample Sample->Injector GC_Column GC Column (DB-5ms) (Temp. Programmed) Injector->GC_Column Vaporization MS_Source EI Ion Source (70 eV) GC_Column->MS_Source Separation Mass_Analyzer Mass Analyzer (Quadrupole) MS_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Mass Sorting Data_System Data System Detector->Data_System Signal Acquisition

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For samples in complex matrices or for higher throughput analysis without derivatization, LC-MS is a viable alternative. Due to the moderate polarity of this compound, Reversed-Phase Liquid Chromatography (RPLC) is a suitable separation technique.

Experimental Protocol: LC-MS

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.

  • Create working standards by diluting the stock solution in the initial mobile phase composition (e.g., 90:10 water:acetonitrile).

  • For complex matrices (e.g., biological fluids, reaction mixtures), perform a sample clean-up step such as solid-phase extraction (SPE) or protein precipitation followed by filtration through a 0.22 µm syringe filter.

2. LC-MS Instrumentation and Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)

  • LC Column: A C18 column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 10% B for re-equilibration

  • Ion Source: Electrospray Ionization (ESI), positive ion mode

  • Drying Gas Temperature: 325°C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • MS1 Scan Range: m/z 50 - 200

  • For quantitative analysis, Multiple Reaction Monitoring (MRM) can be employed after identifying suitable precursor and product ions.

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep_lc Sample Preparation Standard_LC Standard Solution Autosampler Autosampler Standard_LC->Autosampler Sample_LC Extracted/Filtered Sample Sample_LC->Autosampler LC_Column LC Column (C18) (Gradient Elution) Autosampler->LC_Column Injection ESI_Source ESI Source (Positive Mode) LC_Column->ESI_Source Separation Mass_Analyzer_LC Mass Analyzer (Quadrupole) ESI_Source->Mass_Analyzer_LC Ionization Detector_LC Detector Mass_Analyzer_LC->Detector_LC Mass Sorting Data_System_LC Data System Detector_LC->Data_System_LC Signal Acquisition

Caption: Workflow for LC-MS analysis of this compound.

Mass Spectral Fragmentation Analysis

The fragmentation of this compound under electron ionization is predicted to be influenced by its three key structural features: the cyclobutane ring, the exocyclic double bond, and the nitrile group.

Molecular Ion: The molecular ion ([M]⁺˙) is expected at an m/z of 93, corresponding to the molecular weight of the compound.[1] Due to the presence of a nitrogen atom, the molecular weight is odd, consistent with the nitrogen rule.[6]

Predicted Fragmentation Pathways:

The fragmentation of cyclic alkanes often involves the loss of small, stable neutral molecules.[7] For cyclobutane, a characteristic fragmentation is the loss of ethene (C₂H₄, 28 Da).[8] In the case of this compound, a similar ring-opening and fragmentation could occur.

Nitriles can exhibit a characteristic loss of a hydrogen atom from the alpha-carbon, leading to a resonance-stabilized cation, resulting in an [M-1]⁺ peak.[6]

The presence of the double bond can lead to allylic cleavage, which typically results in stable carbocations.[7]

Based on these principles, the following fragmentation pathways are proposed:

  • Loss of HCN (m/z 66): A common fragmentation for nitriles is the loss of hydrogen cyanide (27 Da), which would result in a fragment ion at m/z 66.

  • Loss of H and subsequent fragmentation (m/z 92, and others): The loss of a hydrogen radical to form an [M-1]⁺ ion at m/z 92 is plausible.[6]

  • Ring Opening and Loss of Ethene (m/z 65): Following ionization, the strained cyclobutane ring may open. Subsequent rearrangement and cleavage could lead to the expulsion of a neutral ethene molecule (28 Da), resulting in a fragment at m/z 65.

  • Formation of Allylic Cations (m/z 41, 39): Cleavage of the cyclobutane ring could lead to the formation of various smaller fragments, with the allylic cation at m/z 41 ([C₃H₅]⁺) being a particularly stable and therefore likely fragment.[9] Subsequent loss of H₂ could lead to a fragment at m/z 39 ([C₃H₃]⁺).

Proposed Fragmentation Pathway Diagram

Fragmentation_Pathway M [C₆H₇N]⁺˙ m/z 93 (Molecular Ion) M_minus_H [C₆H₆N]⁺ m/z 92 M->M_minus_H - •H M_minus_HCN [C₅H₆]⁺˙ m/z 66 M->M_minus_HCN - HCN M_minus_C2H4 [C₄H₃N]⁺˙ m/z 65 M->M_minus_C2H4 - C₂H₄ (Ring Opening) C3H5 [C₃H₅]⁺ m/z 41 M->C3H5 - C₃H₂N• (Ring Cleavage) C3H3 [C₃H₃]⁺ m/z 39 C3H5->C3H3 - H₂

Caption: Proposed EI fragmentation pathway for this compound.

Predicted Mass Spectrum Data
m/zProposed Fragment IonPredicted Relative AbundanceComments
93[C₆H₇N]⁺˙ModerateMolecular Ion
92[C₆H₆N]⁺Moderate to HighLoss of a hydrogen radical ([M-1]⁺)
66[C₅H₆]⁺˙ModerateLoss of HCN
65[C₄H₃N]⁺˙ModerateLoss of ethene after ring opening
41[C₃H₅]⁺HighAllylic cation, potentially the base peak
39[C₃H₃]⁺ModerateLoss of H₂ from m/z 41

Conclusion

This application note provides detailed and robust protocols for the analysis of this compound by both GC-MS and LC-MS. The predicted fragmentation patterns, based on established principles of mass spectrometry, offer a solid foundation for the identification and structural elucidation of this compound. The provided workflows and theoretical fragmentation analysis serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and analytical sciences, enabling accurate and reliable characterization of this and similar molecules.

References

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and...
  • Whitman College. (n.d.). GCMS Section 6.17.
  • Pálinkó, I., Szabó, P. T., Török, B., Kele, Z., & Kapocsi, I. (1998). Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Rapid Communications in Mass Spectrometry, 12(22), 1771-1776.
  • Dunnivant, F. M., & Ginsbach, J. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • PubChem. (n.d.). This compound.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • NIST. (n.d.). 3-Methylenecyclobutanenitrile.
  • NIST. (n.d.). 3-Methylenecyclobutanenitrile.
  • NIST. (n.d.). 3-Methylenecyclobutanenitrile.
  • NIST. (n.d.). 3-Methylenecyclobutanenitrile.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns.
  • LCGC International. (n.d.). Electron Ionization for GC–MS.
  • YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule.
  • PubMed Central. (n.d.). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters.
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Application Note: Elucidating the Molecular Structure of 3-Methylenecyclobutanecarbonitrile through Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 3-Methylenecyclobutanecarbonitrile using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings, a robust experimental protocol, and the interpretation of the resulting spectral data. The unique molecular structure of this compound, featuring a nitrile group, an exocyclic double bond, and a strained cyclobutane ring, gives rise to a characteristic infrared spectrum. Understanding these spectral features is paramount for structural confirmation, purity assessment, and reaction monitoring. This guide emphasizes the causality behind experimental choices and provides a self-validating protocol to ensure data integrity and reproducibility.

Introduction: The Significance of this compound and IR Spectroscopy

This compound (C₆H₇N) is a valuable building block in organic synthesis due to its unique combination of functional groups: a nitrile, an exocyclic methylene group, and a strained four-membered ring.[1] Its synthesis is often achieved through the cycloaddition of allene and acrylonitrile.[2][3] The reactivity of the strained ring and the versatility of the nitrile and alkene moieties make it a precursor for a variety of more complex molecules, including pharmaceuticals and materials.

Infrared (IR) spectroscopy is an indispensable analytical technique for the characterization of such organic compounds. It is a non-destructive method that provides detailed information about the molecular vibrations corresponding to specific chemical bonds and functional groups.[4] For this compound, IR spectroscopy serves as a rapid and reliable tool to:

  • Confirm the presence of key functional groups: Nitrile (C≡N), alkene (C=C), and methylene (=C-H) groups.

  • Verify the integrity of the cyclobutane ring.

  • Assess the purity of the synthesized compound.

  • Monitor the progress of reactions involving this molecule.

This application note will delve into the theoretical basis for the expected IR absorption bands of this compound and provide a detailed protocol for acquiring high-quality spectra using Attenuated Total Reflectance (ATR)-FTIR.

Theoretical Principles: Expected Vibrational Frequencies

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The position, intensity, and shape of the absorption bands are dictated by the bond strength, the masses of the atoms involved, and the overall molecular geometry.[5]

The Nitrile (C≡N) Stretch

The carbon-nitrogen triple bond in the nitrile group is a strong bond, and its stretching vibration gives rise to a characteristic, sharp, and typically intense absorption band in a relatively uncongested region of the IR spectrum.[5][6] For saturated nitriles, this peak generally appears in the 2260-2240 cm⁻¹ range.[5] The intensity of this peak is due to the significant change in dipole moment during the stretching vibration of the polar C≡N bond.[5][7] The exact frequency can be sensitive to the local electronic environment.[8][9]

The Exocyclic Methylene (C=C and =C-H) Vibrations

The exocyclic double bond introduces several characteristic vibrational modes:

  • C=C Stretch: The stretching of the carbon-carbon double bond typically results in an absorption band in the 1680-1630 cm⁻¹ region.[5] The intensity of this peak can vary.

  • =C-H Stretch: The stretching vibrations of the vinylic C-H bonds are expected to appear at wavenumbers above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which distinguishes them from the C-H stretches of saturated carbons.[10][11]

  • =C-H Bend (Out-of-Plane): A strong absorption band is also expected in the fingerprint region, typically around 900-880 cm⁻¹, arising from the out-of-plane bending (wagging) of the =C-H bonds of the methylene group.

The Cyclobutane Ring Vibrations

The cyclobutane ring in this compound is subject to significant ring strain, which influences its vibrational frequencies.[12][13] This strain arises from the deviation of the bond angles from the ideal tetrahedral angle of 109.5°.[12] The molecule is not planar and undergoes a puckering motion.[14][15]

  • C-H Stretches: The stretching vibrations of the C-H bonds on the cyclobutane ring are expected to appear just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range, characteristic of sp³-hybridized carbons.[16][17]

  • CH₂ Bending (Scissoring): Methylene scissoring vibrations in cyclobutane are typically observed around 1450 cm⁻¹.

  • Ring Deformations: The complex vibrations of the cyclobutane ring itself, including ring puckering and deformation modes, will contribute to a series of absorptions in the fingerprint region (below 1500 cm⁻¹).[16] These bands, while often complex, contribute to the unique "fingerprint" of the molecule.[6]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples as it requires minimal to no sample preparation.[18] The IR beam interacts with the sample at the surface of an internal reflection element (the ATR crystal), providing a high-quality spectrum.[4]

Materials and Instrumentation
  • Sample: this compound (liquid)

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-bounce diamond ATR accessory.

  • Cleaning Supplies: Isopropanol or ethanol, and lint-free wipes.

Step-by-Step Protocol
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely. This is crucial to prevent contamination from previous samples.[4]

  • Background Spectrum Acquisition:

    • With the clean, dry ATR crystal, acquire a background spectrum. This spectrum will measure the absorbance of the ambient atmosphere (e.g., CO₂, H₂O) and the instrument itself. The instrument software will automatically subtract this background from the sample spectrum. It is recommended to co-add 64 scans to improve the signal-to-noise ratio.[19]

  • Sample Application:

    • Place a small drop (1-2 drops are sufficient) of the neat this compound liquid sample directly onto the center of the ATR crystal.[20] Ensure the crystal is fully covered by the sample.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. For a typical analysis, the following parameters are recommended:

      • Spectral Range: 4000 - 400 cm⁻¹[4]

      • Resolution: 4 cm⁻¹

      • Number of Scans: 64 (co-added to improve signal-to-noise ratio)[19]

  • Data Processing and Analysis:

    • The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Process the spectrum as needed (e.g., baseline correction).

    • Identify and label the characteristic absorption peaks. Compare the obtained peak positions with the expected values from the literature and correlation charts.

  • Cleaning:

    • After the measurement is complete, thoroughly clean the ATR crystal with isopropanol or ethanol and a lint-free wipe to remove all traces of the sample.[21]

Experimental Workflow Diagram

experimental_workflow start Start instrument_prep Instrument Preparation (Clean ATR Crystal) start->instrument_prep background_scan Acquire Background Spectrum (64 scans) instrument_prep->background_scan apply_sample Apply Liquid Sample (1-2 drops) background_scan->apply_sample sample_scan Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 64 scans) apply_sample->sample_scan data_analysis Data Processing and Analysis (Baseline Correction, Peak Picking) sample_scan->data_analysis clean_up Clean ATR Crystal data_analysis->clean_up end_process End clean_up->end_process

Caption: ATR-FTIR experimental workflow for this compound.

Data Interpretation and Expected Spectrum

The resulting IR spectrum of this compound should exhibit a series of distinct absorption bands corresponding to the vibrational modes discussed previously. The table below summarizes the expected key absorptions.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3080=C-H StretchExocyclic MethyleneMedium
~2980-2880C-H StretchCyclobutane (CH₂)Medium to Strong
~2250C≡N StretchNitrileSharp, Strong
~1670C=C StretchExocyclic MethyleneMedium
~1450CH₂ ScissoringCyclobutaneMedium
~890=C-H Bend (Out-of-Plane)Exocyclic MethyleneStrong
Below 1500Fingerprint Region (Ring Modes)Cyclobutane, C-C, C-CNComplex

Table 1: Summary of Expected Characteristic IR Absorption Bands for this compound.

Analysis of a Hypothetical Spectrum:

  • A sharp, strong peak around 2250 cm⁻¹ is the most definitive evidence for the presence of the nitrile group .[5][6] Its intensity is a key characteristic.

  • A peak slightly above 3000 cm⁻¹, for instance at ~3080 cm⁻¹ , would confirm the presence of vinylic C-H bonds (=C-H).[10] This, in conjunction with a medium intensity peak around 1670 cm⁻¹ (C=C stretch), confirms the exocyclic methylene group .

  • A strong, sharp band around 890 cm⁻¹ further corroborates the presence of the =CH₂ group.

  • Multiple peaks in the 2980-2880 cm⁻¹ region are indicative of the saturated C-H bonds within the cyclobutane ring.[16]

  • The region below 1500 cm⁻¹ is the fingerprint region , containing numerous bands from C-H bending and C-C stretching vibrations of the strained ring.[6][16] While complex, this region is unique to the molecule and can be used for comparison with a reference spectrum for definitive identification.[16]

Conclusion

Infrared spectroscopy is a powerful and efficient technique for the structural elucidation and quality control of this compound. By understanding the characteristic vibrational frequencies of the nitrile, exocyclic methylene, and strained cyclobutane functionalities, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The ATR-FTIR protocol detailed herein provides a reliable and reproducible method for obtaining high-quality spectral data, facilitating accurate analysis in research and development settings.

References

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The Strategic Utility of 3-Methylenecyclobutanecarbonitrile in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Strained Four-MEMBERED Ring

In the landscape of contemporary organic synthesis, the pursuit of molecular complexity and three-dimensionality is paramount, particularly in the realm of drug discovery. Small, strained ring systems have emerged as powerful building blocks, offering unique conformational constraints and novel chemical space. Among these, 3-methylenecyclobutanecarbonitrile stands out as a versatile and highly reactive scaffold. Its inherent ring strain, coupled with the electronically distinct functionalities of an exocyclic double bond and a nitrile group, provides a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its full potential. The strategic incorporation of this building block can lead to the rapid construction of complex molecular architectures, including spirocycles and highly functionalized cyclobutane derivatives, which are of significant interest in medicinal chemistry.

Core Principles and Mechanistic Considerations

The reactivity of this compound is dominated by two key features: the strained exocyclic alkene and the electron-withdrawing nitrile group. The alkene is susceptible to a variety of addition reactions, while the nitrile can be transformed into a range of other functional groups.

G reagent This compound cycloaddition [2+2] & Diels-Alder Cycloadditions reagent->cycloaddition Exocyclic Alkene michael Michael Addition (Conjugate Addition) reagent->michael Activated Alkene ring_opening Ring-Opening Reactions reagent->ring_opening Ring Strain nitrile_hydrolysis Nitrile Hydrolysis/ Reduction reagent->nitrile_hydrolysis Nitrile Group products Diverse Synthetic Products cycloaddition->products michael->products ring_opening->products nitrile_hydrolysis->products

Caption: Key reaction pathways of this compound.

The exocyclic double bond can participate in various cycloaddition reactions, such as [2+2] and Diels-Alder reactions, providing access to spirocyclic systems. Furthermore, the electron-withdrawing nature of the nitrile group activates the double bond for conjugate additions (Michael additions) with a wide range of nucleophiles. The inherent strain of the four-membered ring can also be exploited in ring-opening reactions, leading to linear structures with preserved functional handles.

Application I: Synthesis of Spiro[3.3]heptane Scaffolds via [2+2] Cycloaddition

Spiro[3.3]heptanes are highly sought-after motifs in medicinal chemistry due to their rigid, three-dimensional structure, which can improve the pharmacological properties of drug candidates.[1] this compound serves as an excellent precursor for these scaffolds through a thermally-induced [2+2] cycloaddition with electron-deficient alkenes.

Mechanistic Rationale

The [2+2] cycloaddition proceeds through a stepwise mechanism involving a diradical intermediate, favored by the formation of the more stable radical adjacent to the nitrile group. The reaction is driven by the release of ring strain in the formation of the more stable spiro[3.3]heptane system.

G cluster_0 Step 1: Diradical Formation cluster_1 Step 2: Ring Closure Reactants This compound + Alkene Diradical Diradical Intermediate Reactants->Diradical Heat Product Spiro[3.3]heptane-1-carbonitrile Diradical->Product

Caption: Stepwise mechanism of the [2+2] cycloaddition.

Protocol 1: Synthesis of a Spiro[3.3]heptane-1-carbonitrile Derivative

This protocol describes a general procedure for the [2+2] cycloaddition of this compound with an electron-deficient alkene.

Materials:

  • This compound

  • Electron-deficient alkene (e.g., acrylonitrile)

  • Anhydrous toluene

  • Hydroquinone (inhibitor)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the electron-deficient alkene (1.2 eq), a catalytic amount of hydroquinone, and anhydrous toluene to make a 0.5 M solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro[3.3]heptane-1-carbonitrile derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Entry Dienophile Yield (%) Reference
1Acrylonitrile65-75Adapted from general procedures
2Methyl acrylate60-70Adapted from general procedures

Self-Validation: The protocol's success is validated by the isolation and characterization of the spiro[3.3]heptane product. Expected ¹H NMR signals would include the disappearance of the exocyclic methylene protons of the starting material and the appearance of new aliphatic protons corresponding to the spirocyclic core.

Application II: Aza-Michael Addition for the Synthesis of Functionalized Amines

The electron-withdrawing nitrile group in this compound activates the exocyclic double bond for conjugate addition by nucleophiles. Amines are particularly effective nucleophiles in this context, leading to the formation of β-amino cyclobutane derivatives. These products are valuable intermediates for the synthesis of more complex molecules, including potential kinase inhibitors and other bioactive compounds.[2]

Mechanistic Rationale

The aza-Michael addition proceeds via the nucleophilic attack of the amine on the β-carbon of the activated alkene, followed by proton transfer to generate the final product. The reaction is often base-catalyzed to enhance the nucleophilicity of the amine.[3]

G Start This compound + Amine Intermediate Zwitterionic Intermediate Start->Intermediate Nucleophilic Attack Product 3-(Aminomethyl)cyclobutane-1-carbonitrile Intermediate->Product Proton Transfer

Caption: Mechanism of the aza-Michael addition.

Protocol 2: Synthesis of a 3-(Aminomethyl)cyclobutane-1-carbonitrile Derivative

This protocol provides a general method for the conjugate addition of a primary or secondary amine to this compound.[4]

Materials:

  • This compound

  • Amine (e.g., morpholine, benzylamine)

  • Ethanol or other suitable protic solvent

  • Triethylamine (optional, as a base)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.

  • Add the amine (1.1 eq) to the solution. If the amine is used as its hydrochloride salt, add triethylamine (1.2 eq) to liberate the free base.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, often with a small percentage of triethylamine to prevent streaking) to yield the desired 3-(aminomethyl)cyclobutane-1-carbonitrile.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Entry Amine Yield (%) Reference
1Morpholine85-95[3]
2Benzylamine80-90[3]

Self-Validation: Successful synthesis is confirmed by spectroscopic analysis. The ¹H NMR spectrum should show the disappearance of the alkene protons and the appearance of a new methylene group adjacent to the nitrogen atom. The mass spectrum will show the molecular ion corresponding to the addition product.

Application III: Diels-Alder Reaction for the Construction of Bicyclic Systems

While the exocyclic double bond of this compound is somewhat sterically hindered, it can still participate as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes.[5] This [4+2] cycloaddition provides a direct route to functionalized bicyclic systems containing a cyclobutane ring.

Mechanistic Rationale

The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a single, cyclic transition state.[6] The stereochemistry of the diene and dienophile is retained in the product. The regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile.

G Reactants This compound (Dienophile) + Electron-Rich Diene TS Cyclic Transition State Reactants->TS Heat Product Bicyclic Adduct TS->Product

Caption: Concerted mechanism of the Diels-Alder reaction.

Protocol 3: Synthesis of a Bicyclic Adduct via Diels-Alder Reaction

This protocol outlines a general procedure for the Diels-Alder reaction of this compound with an electron-rich diene.

Materials:

  • This compound

  • Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene)

  • Anhydrous toluene or xylene

  • Sealed tube or high-pressure reactor

  • Heating source (oil bath or heating mantle)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a thick-walled sealed tube, combine this compound (1.0 eq), the electron-rich diene (1.5 eq), and anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 120-150 °C for 24-48 hours.

  • After cooling to room temperature, carefully open the tube and transfer the contents to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the bicyclic adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and stereochemistry.

Entry Diene Yield (%) Reference
12,3-Dimethyl-1,3-butadiene50-60Adapted from general procedures
2Cyclopentadiene55-65Adapted from general procedures

Self-Validation: The formation of the Diels-Alder adduct is confirmed by the disappearance of the starting material signals in the NMR spectra and the appearance of signals corresponding to the newly formed six-membered ring. The stereochemistry of the product can be determined by 2D NMR techniques such as NOESY.

Conclusion and Future Outlook

This compound is a potent and versatile building block in organic synthesis. Its unique combination of ring strain and orthogonal reactivity allows for the efficient construction of diverse and complex molecular scaffolds. The protocols detailed in this guide for [2+2] cycloadditions, aza-Michael additions, and Diels-Alder reactions provide a solid foundation for researchers to explore the synthetic potential of this valuable reagent. As the demand for novel, three-dimensional molecules in drug discovery continues to grow, the strategic application of strained ring systems like this compound will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

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  • Scheme 11 Overview of the reaction conditions used for the ring opening of oxanorbornene 4¢ exo. (n.d.).
  • Keglevich, G., et al. (2017). Experimental and computational study of the ring opening of tricyclic oxanorbornenes to polyhydro isoindole phosphonates. Organic & Biomolecular Chemistry, 15(45), 9675-9686. [Link]
  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.

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Topic: Elucidating the Reaction Dynamics of Strained Ring Systems: A Kinetic Study of the Gas-Phase Thermal Isomerization of 3-Methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for investigating the reaction kinetics of the unimolecular thermal isomerization of 3-Methylenecyclobutanecarbonitrile. Molecules containing strained ring systems, such as cyclobutanes, are of significant interest in synthetic and medicinal chemistry due to their unique conformational properties and reactivity. Understanding their thermal stability and rearrangement pathways is critical for predicting shelf-life, designing synthetic routes, and understanding potential metabolic transformations. This document details the theoretical underpinnings, experimental design, step-by-step protocols, and data analysis required to determine the key activation parameters (Ea, ΔH‡, and ΔS‡) for this first-order reaction. By meticulously characterizing the kinetics, researchers can gain profound insights into the reaction mechanism, specifically the nature of the transition state.

Mechanistic Framework and Scientific Rationale

The reactivity of this compound is dominated by the inherent strain of the four-membered ring and the presence of a reactive exocyclic π-bond. Upon thermal activation in the gas phase, the molecule is expected to undergo a unimolecular rearrangement. The most plausible pathway involves the homolytic cleavage of one of the ring's C-C bonds to form a diradical intermediate. This intermediate can then undergo subsequent rearrangement and ring-closure to yield a more stable isomeric product.

The study of such gas-phase unimolecular reactions provides a clean system to probe fundamental molecular dynamics, as it minimizes intermolecular interactions.[1][2][3] The kinetics of these reactions are often pressure-dependent, a phenomenon explained by the Lindemann-Hinshelwood mechanism.[3][4][5] According to this model, reactant molecules are first energized by collision with a bath gas (M). These energized molecules (A*) can then either be de-energized by another collision or proceed to form products.

A + M ⇌ A* + M A* → Products

At sufficiently high pressures, the rate of energization is not rate-limiting, and the reaction exhibits true first-order kinetics.[3] Our protocol is designed to operate in this high-pressure limit to determine the unimolecular rate constant. The activation parameters derived from the temperature dependence of this rate constant offer a window into the energetics and structure of the reaction's transition state.

G cluster_mechanism Proposed Diradical Mechanism Reactant This compound TS1 Transition State 1 (C-C Bond Cleavage) Reactant->TS1 Δ (Heat) k_1 Intermediate Diradical Intermediate TS1->Intermediate TS2 Transition State 2 (Rearrangement/Closure) Intermediate->TS2 k_2 Product Isomeric Product (e.g., 4-Cyanocyclohexene) TS2->Product

Caption: Proposed reaction pathway for the thermal isomerization.

Experimental Design and Workflow

To accurately determine the kinetic parameters, a series of isothermal experiments must be conducted across a range of temperatures. A static gas-phase reactor is the ideal apparatus for this investigation. The disappearance of the reactant, this compound, is monitored over time using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and sensitive analytical technique for volatile organic compounds.

Causality of Experimental Choices:

  • Gas Phase: Eliminates solvent effects, allowing for the study of intrinsic molecular reactivity.

  • Inert Bath Gas (e.g., N₂ or Ar): Acts as a heat transfer medium and ensures molecules are collisionally activated to maintain a Boltzmann energy distribution, satisfying the conditions for the Lindemann mechanism's high-pressure limit.[4][5]

  • Isothermal Conditions: Keeping the temperature constant during each kinetic run is crucial, as the rate constant is highly temperature-dependent.

  • Multiple Temperatures: Data from several temperatures is required to construct Arrhenius and Eyring plots, from which the activation parameters are calculated.[6][7][8]

  • GC-FID Analysis: Provides excellent separation of reactant and product(s) and quantitative data based on peak area, which is proportional to concentration.

G cluster_workflow Experimental Workflow for Kinetic Analysis A Prepare Reactant Sample (this compound) B Introduce Sample into Evacuated Reactor A->B C Pressurize with Inert Bath Gas (N₂) B->C D Submerge Reactor in Thermostated Bath at Temp T₁ C->D E Collect Aliquots at Timed Intervals (t₀, t₁, t₂, ... tₙ) D->E F Analyze Aliquots via GC-FID E->F G Process Data: Plot ln[A] vs. time F->G H Calculate Rate Constant (k₁) at Temperature T₁ G->H I Repeat Steps D-H for Multiple Temperatures (T₂, T₃, T₄) H->I J Construct Arrhenius & Eyring Plots I->J K Determine Ea, ΔH‡, ΔS‡ J->K

Caption: High-level overview of the experimental and analytical workflow.

Detailed Experimental Protocols

Protocol 3.1: Sample Preparation and Reactor Loading

  • Source Reactant: Obtain high-purity this compound (CAS 15760-35-7).[9][10][11] Purity should be ≥97% as confirmed by GC analysis to minimize interference from impurities.

  • Prepare Sample Bulb: Place a small, known quantity (~5-10 µL) of the liquid reactant into a glass sample bulb equipped with a break-seal.

  • Attach to Vacuum Line: Attach the sample bulb to a static reaction vessel (e.g., a Pyrex vessel of known volume, ~250-500 mL) connected to a vacuum line.

  • Evacuate System: Evacuate the entire system (reaction vessel and manifold) to a pressure of <10⁻³ Torr to remove air and other volatile impurities.

  • Introduce Reactant: Break the seal on the sample bulb to allow the reactant to vaporize and fill the reaction vessel. The initial pressure of the reactant (P₀) should be low (e.g., 5-20 Torr) to ensure it behaves as an ideal gas.[1]

  • Add Bath Gas: Backfill the reaction vessel with a high-purity inert gas (e.g., Nitrogen) to a total pressure significantly higher than the reactant pressure (e.g., 400-600 Torr). This ensures the reaction operates in the high-pressure, first-order regime.

  • Isolate Reactor: Close the valve to the reaction vessel, isolating the gaseous mixture.

Protocol 3.2: Isothermal Kinetic Runs

  • Temperature Control: Submerge the sealed reaction vessel into a pre-heated, well-stirred, thermostated oil or salt bath. The temperature must be stable to within ±0.1 °C. A suitable starting temperature range for cyclobutane rearrangements is 250-350 °C.[12]

  • Initiate Timing: Start the timer (t=0) as soon as the vessel is submerged.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the gas mixture from the reactor using a gas-tight syringe via a sampling port. The intervals should be chosen to capture the reactant decay over at least two half-lives.

  • Quench Reaction: Immediately inject the aliquot into the Gas Chromatograph. The lower temperature of the GC injection port effectively quenches the reaction.

  • Repeat: Continue sampling until the reaction is ~80-90% complete or for a predetermined duration.

  • Multiple Temperatures: Repeat the entire process (Protocols 3.1 and 3.2) for at least 4-5 different temperatures, spanning a range of 40-50 °C.

Protocol 3.3: Analytical Method (GC-FID)

  • Instrument: A standard Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for separating small, polar, unsaturated molecules (e.g., a DB-5ms or similar).

  • GC Parameters (Example):

    • Injector Temp: 200 °C

    • Detector Temp: 250 °C

    • Carrier Gas: Helium or Hydrogen, constant flow.

    • Oven Program: Isothermal, set to a temperature that provides good separation of the reactant and product peaks within a reasonable time (e.g., 100-150 °C).

  • Data Acquisition: Record the chromatogram for each time point. Identify the peaks corresponding to the reactant and any major products based on retention time. Integrate the peak areas.

Data Analysis and Interpretation of Activation Parameters

4.1. Determination of First-Order Rate Constants (k)

The reaction is expected to follow first-order kinetics. The integrated rate law for a first-order reaction is:

ln[A]t = -kt + ln[A]₀

Where [A]t is the concentration at time t, and k is the rate constant. Since the peak area from the GC-FID is directly proportional to the concentration, we can substitute area for concentration.

  • For each isothermal run, create a plot of the natural logarithm of the reactant's peak area (ln(Area)) versus time (t).

  • Perform a linear regression on this plot. A straight line with a high coefficient of determination (R² > 0.98) confirms first-order kinetics.

  • The rate constant, k, for that specific temperature is the negative of the slope of the line.[8]

4.2. The Arrhenius Analysis: Activation Energy (Ea)

The Arrhenius equation describes the temperature dependence of the rate constant:[13][14]

k = A * e^(-Ea/RT)

This can be linearized by taking the natural logarithm:

ln(k) = - (Ea/R) * (1/T) + ln(A)

  • Compile the calculated rate constants (k) and their corresponding absolute temperatures (T, in Kelvin).

  • Create an Arrhenius Plot by graphing ln(k) on the y-axis versus 1/T on the x-axis.[6][7]

  • Perform a linear regression. The slope of the line is equal to -Ea/R, and the y-intercept is ln(A).

  • Calculate the activation energy (Ea) from the slope: Ea = -slope * R , where R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹).

4.3. The Eyring Analysis: Enthalpy (ΔH‡) and Entropy (ΔS‡) of Activation

The Eyring equation from Transition State Theory provides a more detailed thermodynamic picture:[15][16][17]

k = (κ * k_B * T / h) * e^(-ΔG‡/RT)

Where ΔG‡ = ΔH‡ - TΔS‡. The equation can be linearized as:

ln(k/T) = - (ΔH‡/R) * (1/T) + ln(κ * k_B/h) + ΔS‡/R

  • Create an Eyring Plot by graphing ln(k/T) on the y-axis versus 1/T on the x-axis.[18]

  • Perform a linear regression. The slope is equal to -ΔH‡/R, and the y-intercept is [ln(k_B/h) + ΔS‡/R].

  • Calculate the enthalpy of activation: ΔH‡ = -slope * R .

  • Calculate the entropy of activation from the intercept: ΔS‡ = R * (intercept - ln(k_B/h)) , where k_B is the Boltzmann constant (1.381 × 10⁻²³ J·K⁻¹) and h is the Planck constant (6.626 × 10⁻³⁴ J·s).

Temperature (K)Rate Constant, k (s⁻¹)1/T (K⁻¹)ln(k)ln(k/T)
5501.5 x 10⁻⁵0.001818-11.10-17.41
5654.2 x 10⁻⁵0.001770-10.08-16.41
5801.1 x 10⁻⁴0.001724-9.12-15.48
5952.7 x 10⁻⁴0.001681-8.22-14.61
6106.3 x 10⁻⁴0.001639-7.37-13.78
Table 1: Representative data for constructing Arrhenius and Eyring plots. Data is hypothetical for illustrative purposes.

Interpreting ΔS‡: The entropy of activation provides crucial mechanistic insight.

  • ΔS‡ ≈ 0 J·mol⁻¹·K⁻¹: Suggests a tight, highly ordered transition state, characteristic of a concerted pericyclic reaction.

  • ΔS‡ > 0 J·mol⁻¹·K⁻¹: Indicates a looser, more disordered transition state compared to the reactant. This would strongly support the proposed mechanism involving the formation of a flexible diradical intermediate, which has more rotational and vibrational freedom than the constrained cyclobutane ring.

References

  • Wikipedia. Arrhenius plot. [Link]
  • Oreate AI Blog. (2025). Understanding the Arrhenius Plot: A Window Into Reaction Kinetics. [Link]
  • Chemistry LibreTexts. (2023). 6.2.3.4: The Arrhenius Law - Arrhenius Plots. [Link]
  • Roth, W. R., & Enderer, K. (1970). Kinetics of thermal gas-phase isomerizations and fragmentations of cis- and trans-1-(E)
  • BYJU'S.
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  • JoVE. (2020). Video: Arrhenius Plots. [Link]
  • Metadynamics.cz. Gibbs and Eyring. [Link]
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  • University of Malta. Unimolecular Reactions. [Link]
  • Saha, S., & Dua, A. (2018). Stochastic Lindemann Kinetics for Unimolecular Gas-Phase Reactions.
  • Abel, B. (2021). Foundations of Chemical Kinetics Lecture 11: Unimolecular reactions in the gas phase: The Lindemann mechanism. University of Leipzig. [Link]
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Application Note: Strategic Derivatization of 3-Methylenecyclobutanecarbonitrile for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: 3-Methylenecyclobutanecarbonitrile is a highly versatile and synthetically attractive building block, distinguished by its strained four-membered ring, a reactive exocyclic double bond, and a chemically adaptable nitrile moiety. This unique combination of structural features makes it an ideal scaffold for accessing diverse and complex molecular architectures. The inherent ring strain can be harnessed to drive unique chemical transformations, while the orthogonal reactivity of the double bond and the nitrile group allows for selective, stepwise functionalization. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of key derivatization strategies for this compound, complete with validated protocols and mechanistic insights to facilitate its application in the synthesis of novel chemical entities.

Introduction: The Synthetic Potential of a Strained Scaffold

The quest for novel three-dimensional molecular frameworks is a central theme in modern drug discovery and materials science. "Escaping flatland"—the move away from planar, aromatic structures towards more complex, C(sp³)-rich scaffolds—is a leading strategy for improving physicochemical properties, potency, and intellectual property positioning.[1] In this context, strained carbocycles like methylenecyclobutanes (MCBs) have emerged as intriguing and powerful synthetic intermediates.[1][2]

This compound (3-MCBCN) stands out due to its bifunctional nature. It possesses two primary reaction centers:

  • The Nitrile Group: A versatile functional handle that can be transformed into a wide array of other groups, including amines, carboxylic acids, amides, and ketones. Catalytic reactions involving the cleavage of the carbon-cyano bond are well-established.[3]

  • The Exocyclic Double Bond: A site ripe for electrophilic addition, cycloaddition, reduction, and transition-metal-catalyzed functionalization, often leveraging the ring strain to facilitate unique transformations.[4]

This document serves as a practical guide to harnessing the reactivity of 3-MCBCN, enabling its strategic incorporation into complex target molecules.

Physicochemical Properties of this compound

A thorough understanding of the substrate's properties is fundamental to successful reaction design.

PropertyValueReference(s)
IUPAC Name 3-methylidenecyclobutane-1-carbonitrile[5]
CAS Number 15760-35-7[5][6][7]
Molecular Formula C₆H₇N[5][6]
Molecular Weight 93.13 g/mol [6]
Appearance Clear, colorless liquid[7]
Density 0.912 g/mL at 25 °C[7]
Boiling Point ~164 °C (estimate)[7]
Refractive Index n20/D 1.461[7]
Flash Point 58 °C[7]

Safety Note: this compound is a flammable liquid and is toxic if swallowed or inhaled.[5][7] It can cause skin and serious eye irritation, as well as potential allergic skin reactions.[5][7] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Strategic Derivatization Pathways and Protocols

The derivatization of 3-MCBCN can be logically approached by targeting its two principal functional groups independently.

Transformations of the Nitrile Group

The nitrile is a robust and highly versatile functional group. Its transformations are foundational in organic synthesis for introducing key functionalities.

G cluster_nitrile Nitrile Group Transformations 3-MCBCN 3-MCBCN Carboxylic_Acid 3-Methylenecyclobutane- 1-carboxylic Acid 3-MCBCN->Carboxylic_Acid Hydrolysis (H+ or OH-) Primary_Amine (3-Methylenecyclobutyl) methanamine 3-MCBCN->Primary_Amine Reduction (e.g., LiAlH4) Ketone Acyl-3-methylenecyclobutane 3-MCBCN->Ketone Grignard/Organolithium Addition & Hydrolysis

Caption: Key synthetic transformations originating from the nitrile moiety of 3-MCBCN.

Protocol 3.1.1: Hydrolysis to 3-Methylenecyclobutanecarboxylic Acid

Principle: The carbon-nitrogen triple bond of the nitrile is sequentially hydrated under acidic or basic conditions to yield a carboxylic acid. This transformation is invaluable for subsequent amide coupling or esterification reactions. Basic hydrolysis is often preferred to minimize potential side reactions at the acid-labile double bond.

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Potassium Hydroxide (KOH, 5.0 eq)

    • Ethylene Glycol

    • Hydrochloric Acid (HCl), 6M

    • Diethyl ether or Ethyl acetate

    • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

    • Separatory funnel

  • Procedure:

    • To a round-bottom flask, add this compound (e.g., 5.0 g, 53.7 mmol) and ethylene glycol (50 mL).

    • Add potassium hydroxide pellets (e.g., 15.1 g, 268.5 mmol) to the solution. Caution: The dissolution is exothermic.

    • Fit the flask with a reflux condenser and heat the mixture to 130-140 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-8 hours). The reaction progress can be followed by observing the cessation of ammonia evolution.

    • Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water.

    • Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by the slow addition of 6M HCl. A precipitate may form.

    • Extract the product into ethyl acetate (3 x 75 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • Purification can be achieved by recrystallization or silica gel chromatography if necessary.

Protocol 3.1.2: Reduction to (3-Methylenecyclobutyl)methanamine

Principle: Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), effectively reduce the nitrile group to a primary amine. This introduces a basic nitrogen atom, a common pharmacophore in drug candidates.

  • Reagents & Equipment:

    • Lithium Aluminum Hydride (LiAlH₄, 1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • This compound (1.0 eq)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

    • Anhydrous diethyl ether

    • Three-neck flask, dropping funnel, condenser, nitrogen inlet, magnetic stirrer

  • Procedure:

    • Set up a dry three-neck flask under a nitrogen atmosphere. To the flask, add LiAlH₄ (e.g., 3.0 g, 80.5 mmol) and suspend it in anhydrous THF (100 mL).

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve this compound (e.g., 5.0 g, 53.7 mmol) in anhydrous THF (25 mL) and add it to the dropping funnel.

    • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat to reflux for 2-4 hours to ensure complete reaction.

    • Cool the reaction back down to 0 °C. CAUTION: The following quench procedure is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and no ignition sources.

    • Slowly and carefully add water dropwise (e.g., 3.0 mL), followed by 15% aqueous NaOH (e.g., 3.0 mL), and then more water (e.g., 9.0 mL). This Fieser workup method is designed to produce a granular precipitate of aluminum salts.

    • Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or THF.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude amine.

    • The product can be further purified by distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Transformations of the Exocyclic Double Bond

The exocyclic C=C double bond is a gateway to a variety of functionalizations, including saturation, oxidation, and cycloaddition, which can dramatically alter the molecular shape and properties.

G cluster_alkene Exocyclic Double Bond Transformations 3-MCBCN 3-MCBCN Saturated_Nitrile 3-Methylcyclobutane- carbonitrile 3-MCBCN->Saturated_Nitrile Hydrogenation (H₂, Pd/C) Spiro_Epoxide Spiro[cyclobutane-3,2'-oxirane] -1-carbonitrile 3-MCBCN->Spiro_Epoxide Epoxidation (m-CPBA) Spiro_Heterocycle Spirocyclic Heterocycle 3-MCBCN->Spiro_Heterocycle [3+2] Cycloaddition (e.g., with Azides) Ring_Opened Ring-Opened/Expanded Product 3-MCBCN->Ring_Opened Radical/Metal-Catalyzed Ring Opening

Caption: Versatile derivatization pathways targeting the exocyclic double bond of 3-MCBCN.

Protocol 3.2.1: Hydrogenation to 3-Methylcyclobutanecarbonitrile

Principle: Catalytic hydrogenation provides a clean and efficient method to saturate the exocyclic double bond, yielding the corresponding methyl-substituted cyclobutane. This is a key step for creating saturated, C(sp³)-rich scaffolds from the unsaturated precursor.[1]

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Palladium on Carbon (Pd/C, 10 wt. %, ~1-2 mol %)

    • Methanol or Ethyl Acetate

    • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

    • Reaction flask, magnetic stirrer

  • Procedure:

    • In a suitable reaction flask, dissolve this compound (e.g., 2.0 g, 21.5 mmol) in methanol (40 mL).

    • Carefully add 10% Pd/C catalyst (e.g., 45 mg, ~2 mol %) to the solution.

    • Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small scale) at room temperature.

    • Monitor the reaction by GC-MS. The reaction is typically complete within 2-6 hours.

    • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the product, 3-methylcyclobutanecarbonitrile. The product is often pure enough for subsequent steps, but can be distilled if necessary.

Protocol 3.2.2: Epoxidation to Spiro[cyclobutane-3,2'-oxirane]-1-carbonitrile

Principle: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), react with the electron-rich double bond to form a spirocyclic epoxide.[4] This strained three-membered ring is a versatile intermediate for nucleophilic ring-opening reactions, allowing for the stereocontrolled installation of two functional groups.

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium sulfite (Na₂SO₃) solution

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve this compound (e.g., 3.0 g, 32.2 mmol) in DCM (60 mL) in a round-bottom flask and cool the solution to 0 °C.

    • In a separate beaker, suspend m-CPBA (e.g., 9.2 g of 77% material, ~41.9 mmol) in DCM (60 mL) and cool it to 0 °C.

    • Add the m-CPBA suspension portion-wise to the stirred nitrile solution over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir until the starting material is consumed (monitor by TLC, typically 2-4 hours).

    • Quench the reaction by the slow addition of saturated Na₂SO₃ solution (50 mL) to destroy excess peroxide.

    • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 50 mL) to remove m-chlorobenzoic acid, followed by a wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The resulting crude epoxide can be purified by silica gel chromatography.

Protocol 3.2.3: [3+2] Dipolar Cycloaddition with an Azide

Principle: The double bond of 3-MCBCN can act as a dipolarophile in a [3+2] Huisgen cycloaddition with organic azides to form spiro-triazoline intermediates.[8][9] Depending on the substrate and conditions, these can be stable or can extrude N₂ to form aziridines or rearrange. This protocol provides a general method for the initial cycloaddition.

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Benzyl azide (or other organic azide, 1.1 eq)

    • Toluene or Xylene

    • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a round-bottom flask, add this compound (e.g., 1.0 g, 10.7 mmol) and benzyl azide (e.g., 1.57 g, 11.8 mmol). Safety Note: Organic azides can be explosive. Handle with care and behind a blast shield.

    • Add toluene (20 mL) as the solvent.

    • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product, the spiro-triazoline, can be purified by silica gel chromatography. Further heating may be required to induce nitrogen extrusion to form the corresponding aziridine, if desired.

Advanced & Emergent Strategies

The field of C-C bond activation and strained ring chemistry is rapidly evolving. More advanced derivatizations of 3-MCBCN and related structures are continuously being developed:

  • Palladium-Catalyzed Ring Expansion: In the presence of specific palladium catalysts, methylenecyclobutanes can undergo ring expansion to form cyclopentanone derivatives, providing a novel route to five-membered rings.[4]

  • Photoredox-Mediated Ring-Opening: Radical-initiated cascades can lead to regioselective ring-opening of the cyclobutane. For example, a 1,4-hydroxysulfonylation has been reported for methylenecyclobutanes, which involves addition to the double bond followed by β-scission of the strained ring.[10] This strategy transforms the cyclic scaffold into a functionalized linear chain.

  • Copper-Catalyzed Borylative Cyclization: While used for the synthesis of methylenecyclobutanes, related copper-catalyzed strategies can functionalize the exocyclic double bond, for instance, by installing a versatile boronate ester group that is amenable to a vast array of Suzuki cross-coupling reactions.[1]

These cutting-edge methods highlight the ongoing innovation in the field and the untapped potential of 3-MCBCN as a precursor to even more diverse and complex molecular structures.

References

  • Photoredox 1,4-Hydroxysulfonylation of Methylenecyclobutane via Carbon-Radical-Mediated β-Scission of Cyclobutane.Organic Letters - ACS Publications.
  • Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes.PMC - NIH.
  • Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes.Organic Letters - ACS Publications.
  • Ring-Opening Ziegler Polymerization of Methylenecycloalkanes Catalyzed by Highly Electrophilic d0/fn Metallocenes.Journal of the American Chemical Society.
  • Chemistry of methylenecyclobutane.ResearchGate.
  • Synthesis of Imidized Cyclobutene Derivatives by Strain Release of [1.1.1]Propellane.Organic Letters - ACS Publications.
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  • A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes.PMC - PubMed Central.
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  • On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene.MDPI.
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  • This compound 97 GC 15760-35-7.Sigma-Aldrich.
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Application Notes and Protocols for the Purification of 3-Methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This technical guide provides detailed application notes and protocols for the purification of 3-Methylenecyclobutanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. The inherent reactivity of the exocyclic double bond and the polar nitrile functional group necessitates robust and carefully optimized purification strategies to achieve high purity levels required for downstream applications. This document outlines three primary purification methodologies: fractional vacuum distillation, flash column chromatography, and low-temperature recrystallization. Each protocol is presented with a step-by-step guide, accompanied by scientific rationale for procedural choices, troubleshooting tips, and expected outcomes. These methods are designed to be accessible to researchers, scientists, and professionals in drug development, providing a comprehensive resource for obtaining high-purity this compound.

Introduction

This compound is a versatile bifunctional molecule featuring a strained cyclobutane ring, a reactive exocyclic methylene group, and a polar nitrile moiety. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the construction of complex carbocyclic and heterocyclic scaffolds. The purity of this intermediate is paramount, as even minor impurities can lead to side reactions, reduced yields, and complications in subsequent synthetic steps.

Common impurities in the synthesis of this compound, often prepared via the [2+2] cycloaddition of allene and acrylonitrile, can include unreacted starting materials, polymeric byproducts, and regioisomers. The allylic nature of the methylene group also presents a potential for isomerization or degradation under harsh purification conditions[1][2]. Therefore, the selection and execution of the purification method are critical to obtaining a final product of the desired quality.

This guide provides detailed protocols for three distinct and complementary purification techniques, allowing researchers to choose the most appropriate method based on the scale of the synthesis, the nature of the impurities, and the required final purity.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to developing effective purification strategies.

PropertyValueSource
Molecular Formula C₆H₇N[3][4]
Molecular Weight 93.13 g/mol [3][5]
Appearance Liquid or solid[4]
Boiling Point 171.7 °C at 760 mmHg[4]
Melting Point 149-150 °C (Note: This appears unusually high for a small molecule of this type and may be an error in the source data. Low-temperature crystallization is still a viable technique.)[4][6]
Density 0.912 g/mL at 25 °C[3]
Refractive Index n20/D 1.461[3]
Flash Point 51.8 °C[4]

Purification Methodologies

Fractional Vacuum Distillation

Principle: Fractional distillation under reduced pressure is the preferred method for purifying moderate to large quantities of this compound. Lowering the pressure reduces the boiling point, mitigating the risk of thermal degradation and polymerization that can occur at the atmospheric boiling point of 171.7 °C[4]. The use of a fractionating column enhances the separation of components with close boiling points.

Causality of Experimental Choices: The high boiling point of the target compound necessitates vacuum distillation to prevent decomposition[3]. Unsaturated nitriles, in particular, can be prone to polymerization at elevated temperatures[3]. A Vigreux column is chosen for its balance of efficiency (providing multiple theoretical plates for separation) and throughput. The addition of a polymerization inhibitor like hydroquinone is a precautionary measure to ensure stability during heating.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus as depicted in the workflow diagram below. Use a round-bottom flask of an appropriate size (ideally half-full with the crude material). The apparatus should include a Vigreux column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a cold trap. Ensure all glassware joints are properly greased and sealed to maintain a stable vacuum.

  • Sample Preparation: Charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar for smooth boiling. Add a small amount of a polymerization inhibitor such as hydroquinone (approximately 0.1% by weight).

  • Distillation Procedure:

    • Begin stirring (if using a stir bar) and gradually apply vacuum. A pressure of 10-20 mmHg is a good starting point.

    • Slowly heat the distillation flask using a heating mantle.

    • Observe the vapor rising through the Vigreux column. The temperature at the still head will initially be low as volatile impurities distill. Collect this forerun in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of this compound at the applied pressure, change to a clean, pre-weighed receiving flask.

    • Maintain a slow and steady distillation rate by carefully controlling the heating. A distillation rate of 1-2 drops per second is recommended.

    • Collect the main fraction until a drop in temperature is observed or the distillation rate significantly slows, indicating that the majority of the product has been collected.

    • Discontinue heating, allow the apparatus to cool, and then slowly and carefully release the vacuum before disassembling the setup.

  • Analysis: Analyze the purified fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine purity.

Workflow Diagram:

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_post Post-Processing & Analysis A Assemble Fractional Distillation Apparatus B Charge Flask with Crude Product, Boiling Chips, and Inhibitor A->B C Apply Vacuum (10-20 mmHg) B->C D Gradually Heat C->D E Collect Forerun (Volatile Impurities) D->E F Collect Main Fraction at Stable Boiling Point E->F G Monitor Temperature and Distillation Rate F->G H Cool Apparatus and Release Vacuum G->H Distillation Complete I Analyze Purity of Collected Fractions (GC/NMR) H->I

Caption: Fractional Vacuum Distillation Workflow.

Flash Column Chromatography

Principle: Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate compounds based on their differential adsorption and polarity. This method is particularly useful for smaller-scale purifications or for removing impurities with significantly different polarities from the target compound.

Causality of Experimental Choices: Silica gel is a polar stationary phase that will interact more strongly with polar compounds. This compound, with its polar nitrile group, will have moderate polarity. A solvent system of ethyl acetate in hexanes is chosen to provide good separation. Starting with a low polarity mobile phase allows for the elution of non-polar impurities, and gradually increasing the polarity allows for the controlled elution of the product.

Experimental Protocol:

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the target compound an Rf value of approximately 0.3. A starting point for this compound is a mixture of ethyl acetate and hexanes (e.g., 10-20% ethyl acetate in hexanes).

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material to be purified.

    • Pack the column with silica gel as a slurry in the initial, low-polarity eluent.

    • Ensure the silica gel bed is compact and level. Add a thin layer of sand on top of the silica to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the silica gel bed.

    • Drain the solvent until the sample is adsorbed onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of compounds using TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Confirm the purity of the isolated product by GC or NMR.

Workflow Diagram:

Flash_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_post Isolation & Analysis A Select Solvent System (TLC, Rf ≈ 0.3) B Pack Column with Silica Gel Slurry A->B C Load Crude Sample B->C D Elute with Solvent System (Apply Positive Pressure) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Remove Solvent (Rotary Evaporator) G->H I Analyze Purity of Isolated Product (GC/NMR) H->I

Caption: Flash Column Chromatography Workflow.

Low-Temperature Recrystallization

Principle: Recrystallization is a purification technique for solid compounds that relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. For low-melting solids or oils, low-temperature recrystallization from a suitable solvent can be an effective purification method.

Causality of Experimental Choices: Since this compound can be a low-melting solid or a liquid at room temperature, a low-temperature recrystallization approach is warranted. A solvent system of a polar solvent (like acetone or diethyl ether) and a non-polar anti-solvent (like hexanes or pentane) is often effective for compounds of moderate polarity. The goal is to find a solvent pair where the compound is soluble in the polar solvent and insoluble in the non-polar solvent.

Experimental Protocol:

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a polar solvent (e.g., diethyl ether or acetone) at room temperature.

    • Slowly add a non-polar anti-solvent (e.g., pentane or hexanes) dropwise until the solution becomes slightly cloudy (the point of saturation).

    • Gently warm the mixture until it becomes clear again.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature.

    • Once at room temperature, place the solution in a low-temperature bath (e.g., an ice-salt bath or a -20 °C freezer) to induce crystallization.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation of Crystals:

    • Once crystallization is complete, quickly filter the cold slurry through a pre-chilled Büchner funnel using vacuum filtration.

    • Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Analysis: Determine the purity of the recrystallized product by melting point analysis (if applicable) and spectroscopic methods (GC, NMR).

Logical Relationship Diagram:

Recrystallization_Logic Start Crude Product Dissolve Dissolve in Minimal Hot/Polar Solvent Start->Dissolve Cool Slow Cooling Dissolve->Cool Saturated Solution Crystals Crystal Formation Cool->Crystals Filter Vacuum Filtration Crystals->Filter Wash Wash with Cold Anti-Solvent Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry Pure_Product Pure Product Dry->Pure_Product

Caption: Low-Temperature Recrystallization Logic.

Conclusion

The purification of this compound can be effectively achieved through fractional vacuum distillation, flash column chromatography, or low-temperature recrystallization. The choice of method will depend on the scale of the reaction, the nature of the impurities, and the desired final purity. For large-scale purification, fractional vacuum distillation is the most practical approach. Flash chromatography offers excellent separation for smaller quantities, particularly for removing impurities with different polarities. Low-temperature recrystallization can be a simple and effective method if a suitable solvent system is identified and the compound is a solid or can be induced to crystallize at low temperatures. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can consistently obtain high-purity this compound for their synthetic needs.

References

  • PubChem. (n.d.). This compound.
  • Cheméo. (n.d.). 3-Methylenecyclobutanenitrile.
  • Cripps, H. N., Williams, J. K., & Sharkey, W. H. (1959). The Dimerization of Allene. Journal of the American Chemical Society, 81(11), 2723–2728. [Link] (Note: While this paper discusses the synthesis of related compounds, it provides context for the chemistry involved.)
  • Google Patents. (n.d.). Method of synthesis of methylenecyclobutane carbonitrile.
  • Chemistry LibreTexts. (2024, March 17). 10.4: Stability of the Allyl Radical - Resonance Revisited.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column.
  • Organic Chemistry LibreTexts. (2023, September 20). 10.4 Stability of the Allyl Radical: Resonance Revisited.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.

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Application Notes & Protocols: 3-Methylenecyclobutanecarbonitrile as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imperative in modern drug discovery to explore novel chemical space with enhanced three-dimensional (3D) character has driven interest in underutilized scaffolds. The cyclobutane motif, while historically less common than five- and six-membered rings, offers a unique combination of conformational rigidity and metabolic stability, presenting a compelling alternative to traditional planar structures. This guide focuses on 3-Methylenecyclobutanecarbonitrile, a bifunctional building block that merges the advantageous 3D geometry of a cyclobutane core with the synthetic versatility of both a nitrile group and an exocyclic double bond. We provide a comprehensive overview of its synthesis, key derivatization protocols, and strategic applications in the design of fragment libraries and complex pharmaceutical intermediates, grounded in established medicinal chemistry principles.

Introduction: The Strategic Value of a Bifunctional Scaffold

The drug discovery landscape is continually challenged by the need to identify novel molecular entities with improved efficacy, selectivity, and pharmacokinetic profiles. A significant trend has been the move away from flat, aromatic-heavy molecules towards scaffolds with greater sp³ character and spatial complexity.[1] Saturated carbocycles, such as cyclobutanes, are privileged structures in this context. They serve as non-planar bioisosteres for phenyl rings or gem-dimethyl groups, introducing specific conformational constraints on appended functionalities, which can lead to enhanced target binding and improved physicochemical properties.[1][2][3]

This compound is a particularly attractive building block because it combines three key strategic elements:

  • A Strained Cyclobutane Core: This imparts a defined 3D geometry and serves as a rigid scaffold to orient substituents in precise vectors. Its relative inertness provides a stable core for further chemical elaboration.[2]

  • A Versatile Nitrile Group: The nitrile is a cornerstone functional group in medicinal chemistry. It is a powerful synthetic handle that can be transformed into primary amines, amides, or carboxylic acids.[4][5] Furthermore, the nitrile itself can act as a crucial pharmacophoric element, participating in hydrogen bonding or polar interactions with biological targets, and can serve as a bioisostere for carbonyls or halogens.[5][6][7]

  • A Reactive Exocyclic Methylene: The double bond provides a secondary site for orthogonal chemical modification, allowing for the introduction of additional diversity. It can be hydrogenated to generate a saturated scaffold, or functionalized via reactions like Michael addition or ozonolysis to create new attachment points.[8]

This guide details the practical synthesis and subsequent derivatization of this compound, providing researchers with the foundational protocols to leverage its unique structural and chemical attributes in drug discovery programs.

Physicochemical Properties & Design Rationale

The utility of a building block is defined by its intrinsic properties. This compound possesses characteristics that align well with the principles of fragment-based drug discovery (FBDD) and lead optimization.

PropertyValueSourceRationale in Drug Design
Molecular Formula C₆H₇N[9]Low molecular weight, ideal for fragment screening and subsequent elaboration.
Molecular Weight 93.13 g/mol [9]Adheres to the "Rule of Three" for fragments, providing a good starting point for library synthesis.
CAS Number 15760-35-7[10]Unique identifier for sourcing and literature search.
Density 0.912 g/mL at 25 °CStandard physical property for reaction setup.
Refractive Index n20/D 1.461Useful for quick purity assessment.
Boiling Point ~163 °C (est.)[11]Relevant for purification by distillation.
Flash Point 58.3 °C[12]Important for laboratory safety and handling procedures.

Synthesis Protocol: [2+2] Cycloaddition

The most common and direct method for synthesizing this compound is the thermal [2+2] cycloaddition of allene and acrylonitrile.[13][14] This reaction leverages the reactivity of these simple precursors to construct the strained four-membered ring.

Protocol 3.1: Synthesis of this compound

cluster_reactants Reactants cluster_process Process cluster_product Product Allene Allene Reaction [2+2] Cycloaddition High Temperature (200 °C) Autoclave Polymerization Inhibitor Allene->Reaction 1 eq. Acrylonitrile Acrylonitrile Acrylonitrile->Reaction 1 eq. Product This compound Reaction->Product Yields mixture of 3- and 2-isomers

Caption: Workflow for the synthesis of this compound.

Materials:

  • Allene

  • Acrylonitrile

  • Hydroquinone (or other polymerization inhibitor)

  • High-pressure steel autoclave

Procedure:

  • Safety Precaution: This reaction is conducted at high temperature and pressure and involves flammable and toxic reagents. It must be performed in a certified high-pressure autoclave by trained personnel within a fume hood.

  • Charge the steel autoclave with equimolar amounts of allene and acrylonitrile.[14]

  • Add a catalytic amount of a polymerization inhibitor, such as hydroquinone (e.g., 0.1 mol%), to prevent the polymerization of acrylonitrile under the reaction conditions.

  • Seal the autoclave according to the manufacturer's specifications.

  • Heat the autoclave to 200 °C and maintain this temperature for several hours, monitoring the internal pressure.[13]

  • After the reaction period, cool the autoclave to room temperature.

  • Carefully vent any unreacted allene gas in a safe manner.

  • Open the autoclave and transfer the liquid reaction mixture. The product is typically a mixture of this compound and its 2-methylene isomer, along with some higher-boiling byproducts.

  • Purify the target compound from the crude mixture using fractional distillation under reduced pressure.

Causality and Experimental Choices:

  • High Temperature: The [2+2] cycloaddition is a thermally demanding reaction that requires significant activation energy to overcome the entropic barrier and facilitate ring formation.

  • Autoclave: The use of a sealed, high-pressure vessel is necessary to contain the volatile reactants at the required temperature.

  • Polymerization Inhibitor: Acrylonitrile is highly prone to radical polymerization at elevated temperatures. An inhibitor like hydroquinone is essential to scavenge any radical initiators and maximize the yield of the desired cycloadduct.

Core Applications & Derivatization Protocols

The true power of this compound lies in its capacity to serve as a central hub for generating a diverse array of more complex scaffolds. The nitrile and the exocyclic double bond can be functionalized selectively to build molecules with distinct properties and functionalities.

Start This compound Nitrile_Reduction Nitrile Reduction (e.g., LiAlH₄, H₂/cat.) Start->Nitrile_Reduction DoubleBond_Hydrogenation Double Bond Hydrogenation (e.g., H₂/Pd-C) Start->DoubleBond_Hydrogenation Ozonolysis Ozonolysis (1. O₃; 2. Me₂S) Start->Ozonolysis Amine 3-Methylenecyclobutane- 1-methanamine Nitrile_Reduction->Amine Saturated_Nitrile 3-Methylcyclobutane- 1-carbonitrile DoubleBond_Hydrogenation->Saturated_Nitrile Ketone 3-Oxocyclobutane- 1-carbonitrile Ozonolysis->Ketone Full_Saturation Full Saturation (High pressure H₂/cat.) Saturated_Amine 3-Methylcyclobutane- 1-methanamine Full_Saturation->Saturated_Amine Saturated_Nitrile->Full_Saturation Nitrile Reduction

Caption: Key synthetic transformations of this compound.

Protocol 4.1: Reduction of Nitrile to (3-Methylenecyclobutyl)methanamine

Rationale: The conversion of the nitrile to a primary amine is one of the most valuable transformations in medicinal chemistry. It introduces a basic center, crucial for salt formation and solubility, and provides a nucleophilic handle for amide coupling, sulfonamide formation, or reductive amination to build larger, more complex drug candidates.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Borane-THF complex (BH₃·THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

Procedure (using LiAlH₄):

  • Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • In the flask, prepare a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Quenching (Critical Step): Cool the reaction back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the dropwise addition of 1 M NaOH solution, and then more water until a granular precipitate forms.

  • Filter the resulting salts and wash them thoroughly with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • The product can be further purified by distillation or by conversion to its hydrochloride salt.

Protocol 4.2: Selective Hydrogenation to 3-Methylcyclobutanecarbonitrile

Rationale: Removing the exocyclic double bond while preserving the nitrile creates a saturated cyclobutane scaffold. This increases the Fsp³ (fraction of sp³ hybridized carbons), a property often correlated with higher success rates in drug development.[1] This saturated analog provides a different conformational profile and vector orientation compared to the parent molecule.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethyl acetate

  • Hydrogen gas source (balloon or Parr hydrogenator)

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (1-5 mol% loading) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon) at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the product, 3-methylcyclobutanecarbonitrile. Further purification is typically not required.

Protocol 4.3: Ozonolysis to 3-Oxocyclobutanecarbonitrile

Rationale: The conversion of the exocyclic methylene to a ketone introduces a versatile electrophilic center. The resulting 3-oxocyclobutanecarbonitrile is a powerful intermediate. The ketone can be used for reductive amination, Wittig reactions, or as a handle to build spirocyclic systems, dramatically increasing the molecular complexity and exploring new chemical space.

Materials:

  • This compound

  • Ozone (generated by an ozone generator)

  • Dichloromethane (DCM), anhydrous

  • Dimethyl sulfide (DMS) or triphenylphosphine (TPP)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by TLC.

  • Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen or argon gas to remove all excess ozone.

  • Add a reductive quenching agent, such as dimethyl sulfide (2.0 equivalents), dropwise to the cold solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ketone by flash column chromatography on silica gel.

Case Study: Design of a 3D-Fragment Library

To illustrate the utility of these protocols, we can design a small, focused library of 3D fragments suitable for screening campaigns, for instance, against protein kinases where exploiting small, defined pockets is key.

Workflow:

  • Synthesize the parent compound, F1 (this compound), using Protocol 3.1.

  • Convert F1 to the primary amine, F2 ((3-methylenecyclobutyl)methanamine), using Protocol 4.1.

  • Selectively hydrogenate F1 to the saturated nitrile, F3 (3-methylcyclobutanecarbonitrile), using Protocol 4.2.

  • Reduce the saturated nitrile F3 to the corresponding saturated amine, F4 ((3-methylcyclobutyl)methanamine), using Protocol 4.1.

Properties of the Generated Fragment Library:

Fragment IDStructureMW ( g/mol )Fsp³Key Features
F1 This compound93.130.60Rigid core, H-bond acceptor, reactive alkene
F2 (3-Methylenecyclobutyl)methanamine97.160.71Basic center, nucleophile, rigid core
F3 3-Methylcyclobutanecarbonitrile95.150.83Saturated 3D core, H-bond acceptor, increased Fsp³
F4 (3-Methylcyclobutyl)methanamine99.181.00Fully saturated 3D core, basic center, high Fsp³

This small library provides diverse shapes and pharmacophoric features (H-bond acceptor, H-bond donor/base) built upon a consistent 3D cyclobutane core, making it an excellent starting point for a fragment-based screening campaign.

Conclusion

This compound is more than a simple chemical; it is a strategic platform for innovation in medicinal chemistry. Its synthesis from readily available precursors and the orthogonal reactivity of its two functional groups provide a streamlined path to novel, three-dimensional molecular scaffolds. By offering precise conformational control and multiple avenues for diversification, this building block empowers researchers to escape the confines of "flatland" chemistry and explore the rich spatial territory critical for developing the next generation of therapeutics. The protocols and strategies outlined in this guide serve as a validated starting point for incorporating this versatile scaffold into any drug discovery program.

References

  • Wouters, J., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.
  • Pharmaoffer. (n.d.). Exploring Chemical Synthesis: The Role of Nitriles in Pharma. Pharmaoffer.
  • Dakota Biosynthesis. (n.d.). The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Dakota Biosynthesis.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
  • ResearchGate. (2021). Application of Nitrile in Drug Design. ResearchGate.
  • Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing.
  • Hamilton, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal.
  • ACS Publications. (2022). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry.
  • Request PDF. (n.d.). The Application of Cyclobutane Derivatives in Organic Synthesis. ResearchGate.
  • Google Patents. (n.d.). RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile. Google Patents.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Chemistry of methylenecyclobutane. ResearchGate.

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Application Notes and Protocols for 3-Methylenecyclobutanecarbonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

3-Methylenecyclobutanecarbonitrile is a fascinating, yet underexplored, monomer in the realm of materials science. Its unique strained-ring structure, featuring a reactive exocyclic double bond and a versatile nitrile functional group, presents a wealth of opportunities for the synthesis of novel polymers and functional materials. These materials could find applications in diverse fields, from specialty plastics and composites to advanced coatings and biomedical devices. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential of this compound, including detailed protocols for its synthesis, polymerization, and functionalization. The methodologies outlined herein are designed to be robust and reproducible, serving as a foundational resource to inspire and facilitate further innovation in the field.

Compound Overview and Physicochemical Properties

This compound is a colorless to light yellow liquid with the chemical formula C₆H₇N. Its strained four-membered ring and the presence of both a double bond and a nitrile group make it a highly reactive and versatile building block for organic synthesis and polymer chemistry.

PropertyValueSource
IUPAC Name3-methylidenecyclobutane-1-carbonitrilePubChem[1]
CAS Number15760-35-7Sigma-Aldrich[2]
Molecular Weight93.13 g/mol Sigma-Aldrich[3]
Boiling Point163.58°C (estimated)ChemicalBook[4]
Density0.912 g/mL at 25 °CSigma-Aldrich[3]
Refractive Indexn20/D 1.461Sigma-Aldrich[3]
Flash Point58.3 °CSigma-Aldrich[3]

Safety Precautions: this compound is a flammable liquid and is toxic if swallowed, inhaled, or in contact with skin.[1] It can cause skin and eye irritation and may cause an allergic skin reaction.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The most common and industrially relevant method for the synthesis of this compound is the [2+2] cycloaddition of allene and acrylonitrile.[5][6] This reaction is typically carried out at elevated temperatures and pressures.

Protocol 2.1: Synthesis via [2+2] Cycloaddition

This protocol is based on the general principles described in the literature.[5][6]

Materials:

  • Allene

  • Acrylonitrile

  • Hydroquinone (polymerization inhibitor)

  • High-pressure autoclave reactor equipped with a stirrer and temperature control

  • Distillation apparatus

Procedure:

  • Ensure the autoclave is clean, dry, and properly assembled.

  • Charge the autoclave with acrylonitrile and a catalytic amount of hydroquinone.

  • Cool the autoclave to a temperature that allows for the safe introduction of allene.

  • Carefully introduce a molar excess of allene into the autoclave.

  • Seal the autoclave and begin stirring.

  • Gradually heat the reactor to the desired reaction temperature (e.g., 200°C), monitoring the pressure.

  • Maintain the reaction at this temperature for the specified time, as determined by preliminary optimization experiments.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent any unreacted allene in a safe manner.

  • Transfer the reaction mixture to a distillation apparatus.

  • Perform fractional distillation under reduced pressure to separate the this compound from unreacted starting materials and byproducts.

  • Characterize the final product using techniques such as GC-MS, ¹H NMR, and ¹³C NMR to confirm purity.

G Acrylonitrile Acrylonitrile Reactor High-Pressure Autoclave (200°C) Acrylonitrile->Reactor Allene Allene Allene->Reactor Mixture Reaction Mixture Reactor->Mixture Distillation Fractional Distillation Mixture->Distillation Product This compound Distillation->Product

Caption: Synthesis workflow for this compound.

Polymerization Methodologies and Protocols

The presence of a strained ring and an exocyclic double bond suggests that this compound can undergo polymerization through several mechanisms.

Free Radical Polymerization

While free-radical polymerization is a common technique, it may lead to low molecular weight polymers with this monomer due to the potential for allylic chain transfer.[7] However, it is a straightforward method to explore.

Protocol 3.1.1: Free Radical Polymerization

Materials:

  • This compound (freshly distilled)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Anhydrous toluene or another suitable solvent

  • Schlenk flask and nitrogen/argon line

  • Methanol (for precipitation)

Procedure:

  • Place the desired amount of this compound and solvent in the Schlenk flask.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Under a positive pressure of inert gas, add the radical initiator.

  • Heat the reaction mixture to the appropriate temperature (e.g., 60-80°C for AIBN) and stir.

  • Monitor the reaction progress by taking aliquots and analyzing the monomer conversion by GC or NMR.

  • Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture in an ice bath.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at a moderate temperature.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR and FTIR for structural analysis.

Anionic Polymerization

Anionic polymerization is a promising alternative that can offer better control over the polymerization process and potentially lead to higher molecular weight polymers.[7]

Protocol 3.2.1: Anionic Polymerization

Materials:

  • This compound (rigorously purified and dried)

  • Anhydrous tetrahydrofuran (THF) or toluene

  • n-Butyllithium (n-BuLi) or another suitable anionic initiator

  • Schlenk line and inert gas (argon)

  • Dry ice/acetone bath

Procedure:

  • Set up a flame-dried Schlenk flask under a positive pressure of argon.

  • Syringe the anhydrous solvent and the purified monomer into the flask.

  • Cool the flask to a low temperature (e.g., -78°C) using a dry ice/acetone bath.

  • Slowly add the anionic initiator dropwise via syringe. The appearance of a persistent color may indicate the initiation of polymerization.

  • Allow the reaction to proceed at low temperature for several hours.

  • Quench the polymerization by adding a proton source, such as degassed methanol.

  • Allow the mixture to warm to room temperature.

  • Precipitate, collect, and dry the polymer as described in Protocol 3.1.1.

  • Characterize the resulting polymer.

G cluster_frp Free Radical Polymerization cluster_ap Anionic Polymerization Monomer_FRP Monomer + Initiator (AIBN) Polymerization_FRP Heat (60-80°C) in Solvent Monomer_FRP->Polymerization_FRP Precipitation_FRP Precipitate in Methanol Polymerization_FRP->Precipitation_FRP Polymer_FRP Low MW Polymer Precipitation_FRP->Polymer_FRP Monomer_AP Purified Monomer Initiation_AP Initiator (n-BuLi) at -78°C in THF Monomer_AP->Initiation_AP Precipitation_AP Precipitate in Methanol Initiation_AP->Precipitation_AP Polymer_AP High MW Polymer Precipitation_AP->Polymer_AP G Monomer 3-Methylenecyclo- butanecarbonitrile Reaction [3+2] Cycloaddition (Thermal or Cu(I) catalyzed) Monomer->Reaction Azide Organic Azide (e.g., Benzyl Azide) Azide->Reaction Product Spiro-heterocyclic Compound Reaction->Product

Sources

3-Methylenecyclobutanecarbonitrile as a precursor for novel compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: 3-Methylenecyclobutanecarbonitrile: A Versatile Precursor for the Synthesis of Novel Chemical Scaffolds

Abstract

The quest for novel molecular architectures, particularly those with three-dimensional (3D) character, is a cornerstone of modern drug discovery and materials science. Strained ring systems are invaluable building blocks in this endeavor, offering unique conformational properties and reactivity. This compound (3-MCBCN) has emerged as a particularly attractive precursor, possessing a unique combination of a strained cyclobutane ring, a reactive exocyclic methylene group, and a versatile nitrile handle. This guide provides an in-depth exploration of 3-MCBCN's synthetic utility, offering detailed protocols and expert insights for researchers, chemists, and drug development professionals aiming to leverage this compound for the creation of novel molecular entities.

Introduction: The Strategic Value of this compound

Fragment-based drug discovery (FBDD) and diversity-oriented synthesis continually demand new chemical scaffolds that can explore previously inaccessible chemical space.[1][2][3] The cyclobutane moiety, in particular, is an attractive yet underrepresented 3D scaffold in screening libraries.[2][3] this compound (CAS No. 15760-35-7) serves as a powerful entry point to this class of compounds.[4][5][6]

Its synthetic potential is rooted in three key structural features:

  • Ring Strain: The inherent strain of the cyclobutane ring (approx. 26 kcal/mol) facilitates unique ring-opening reactions, providing access to linear or larger cyclic systems that are otherwise difficult to synthesize.

  • Exocyclic Methylene Group: This alkene functionality is a prime site for a wide array of chemical transformations, including cycloadditions, hydrogenations, and oxidations, enabling the construction of complex polycyclic frameworks.

  • Nitrile Functional Group: The cyano group is a versatile chemical handle that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, and amides, serving as a critical point for diversification and fragment growth.

This document will detail the synthesis and key transformations of 3-MCBCN, providing validated protocols to empower researchers in their synthetic campaigns.

Synthesis of the Precursor: [2+2] Cycloaddition

The primary industrial synthesis of this compound involves the thermal [2+2] cycloaddition of allene and acrylonitrile.[7][8] This reaction is typically performed under pressure and at elevated temperatures in the presence of a polymerization inhibitor to prevent the reactants from forming unwanted polymers.[8]

Synthesis cluster_conditions Conditions cluster_product Product Allene Allene (H₂C=C=CH₂) Conditions Heat (200°C) Pressure Polymerization Inhibitor Allene->Conditions Acrylonitrile Acrylonitrile (H₂C=CH-C≡N) Acrylonitrile->Conditions Product This compound Conditions->Product

Caption: Synthesis of 3-MCBCN via [2+2] cycloaddition.

Application Protocols: Harnessing the Reactivity of 3-MCBCN

The true value of 3-MCBCN lies in its diverse reactivity. The following sections provide detailed protocols for key transformations, forming a toolbox for generating novel compounds.

Protocol 1: Spiro-Heterocycle Synthesis via [3+2] Cycloaddition

Scientific Rationale: The exocyclic double bond of 3-MCBCN is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. This protocol describes the reaction with a nitrile oxide (generated in situ from an oxime) to create a spirocyclic isoxazoline. This scaffold is prevalent in medicinal chemistry due to its favorable physicochemical properties and ability to form key hydrogen bonds.

Experimental Protocol:

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, 5.0 mmol, 465 mg) and benzaldoxime (1.1 eq, 5.5 mmol, 666 mg) in 20 mL of dichloromethane (DCM).

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Slowly add a solution of sodium hypochlorite (NaOCl, 1.2 eq, 6.0 mmol, 4.5 mL of a 10-15% aqueous solution) dropwise over 15 minutes. Causality Note: The slow addition of the oxidant (NaOCl) is crucial to control the in situ generation of the reactive nitrile oxide dipole and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.

  • Workup: Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution. Separate the organic layer, and extract the aqueous layer twice with 15 mL of DCM.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil by column chromatography on silica gel (7:3 hexanes:ethyl acetate) to yield the spirocyclic isoxazoline product.

Cycloaddition Reactant1 3-MCBCN Product Spiro-isoxazoline Product Reactant1->Product Reactant2 Benzaldoxime + NaOCl Intermediate In situ generation of Nitrile Oxide Reactant2->Intermediate Oxidation Intermediate->Product [3+2] Cycloaddition

Caption: Workflow for [3+2] cycloaddition to form spiro-heterocycles.

Protocol 2: Reductive Functionalization of the Nitrile Group

Scientific Rationale: The conversion of the nitrile to a primary amine unlocks a vast potential for further derivatization, such as amide or sulfonamide formation. This transformation is fundamental for fragment-based approaches where the amine serves as a vector for growing the molecule.[3] This protocol uses lithium aluminum hydride (LAH), a powerful reducing agent for this purpose.

Experimental Protocol:

  • Setup: To a flame-dried 100 mL three-neck flask under an inert atmosphere (N₂ or Ar), add lithium aluminum hydride (LAH) (1.5 eq, 7.5 mmol, 285 mg) to 25 mL of anhydrous diethyl ether. Safety Note: LAH reacts violently with water. Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere.

  • Reagent Addition: Cool the LAH suspension to 0°C. Dissolve this compound (1.0 eq, 5.0 mmol, 465 mg) in 10 mL of anhydrous diethyl ether and add it dropwise to the LAH suspension via a dropping funnel over 30 minutes. Causality Note: The dropwise addition at low temperature is essential to manage the exothermic reaction and prevent over-reduction or side reactions.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 35°C) for 4 hours.

  • Workup (Fieser Method): Cool the reaction back to 0°C. Cautiously and sequentially add:

    • 0.3 mL of water

    • 0.3 mL of 15% aqueous NaOH

    • 0.9 mL of water Stir vigorously for 30 minutes until a white granular precipitate forms.

  • Purification: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with diethyl ether. Dry the filtrate over anhydrous sodium sulfate, filter, and carefully concentrate the solvent in vacuo at low temperature to yield (3-methylenecyclobutyl)methanamine. Note: The product is a volatile amine; avoid excessive heating during solvent removal.

Protocol 3: Strain-Release Ring Opening

Scientific Rationale: The high ring strain of the cyclobutane can be exploited to synthesize linear compounds with unique substitution patterns. This protocol outlines a conceptual acid-catalyzed ring-opening reaction in the presence of an alcohol nucleophile. Such reactions can be triggered by Lewis or Brønsted acids, leading to the formation of an ether-containing acyclic nitrile.[9][10]

Experimental Protocol:

  • Setup: In a 25 mL round-bottom flask, dissolve this compound (1.0 eq, 2.0 mmol, 186 mg) in 10 mL of anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of sulfuric acid (H₂SO₄) (0.05 eq, 0.1 mmol, ~5 µL). Causality Note: The strong acid protonates the exocyclic double bond, generating a tertiary carbocation. This carbocation is stabilized by the strained ring, which then undergoes nucleophilic attack and ring opening.

  • Reaction: Heat the mixture to 50°C and stir for 6 hours. Monitor the disappearance of the starting material by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Cool the reaction to room temperature and neutralize the acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Purification: Extract the product into ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting linear product can be further purified by distillation or chromatography as needed.

RingOpening Start 3-MCBCN in Methanol Step1 Add H₂SO₄ Catalyst Start->Step1 Step2 Protonation & Carbocation Formation Step1->Step2 Step3 Nucleophilic Attack by MeOH & Ring Opening Step2->Step3 Product Linear Ether-Nitrile Product Step3->Product

Caption: Conceptual workflow for acid-catalyzed ring opening.

Summary of Physicochemical & Safety Data

Proper handling of 3-MCBCN is critical for laboratory safety. The following table summarizes key properties and hazard information.[4][11][12]

PropertyValueReference
Molecular Formula C₆H₇N[4]
Molecular Weight 93.13 g/mol [11]
Appearance Colorless to light yellow liquid
Density 0.912 g/mL at 25 °C[12]
Boiling Point ~164 °C (estimate)[12]
Flash Point 58 °C[12]
CAS Number 15760-35-7[4]
GHS Hazards Flammable liquid, Toxic if swallowed, Harmful in contact with skin or if inhaled, Causes skin and eye irritation.[4]

Mandatory Safety Precautions:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container in a cool, dry place, preferably in a freezer under -20°C for long-term stability.[12]

Conclusion

This compound is a potent and versatile building block for the synthesis of novel compounds. Its unique combination of ring strain and dual functional handles allows for a diverse range of chemical transformations, from the construction of complex spiro- and fused-ring systems to strain-driven ring-opening reactions. The protocols outlined in this guide provide a validated starting point for researchers to explore the rich chemistry of this precursor, enabling the development of next-generation pharmaceuticals and advanced materials.

References

  • Cripps, H. N., et al. (1959). Journal of the American Chemical Society, 81, 2723-2725. (Note: While this source is cited in ChemicalBook, a direct link is not available; it establishes the historical context of the synthesis).
  • RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile.
  • This compound | C6H7N | CID 27474. PubChem. [Link]
  • Synthesis of Natural-Product-Like Molecules with Over Eighty Distinct Scaffolds. (2009). Angewandte Chemie International Edition, 48(4), 788-792.
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (2022). ChemMedChem, 17(9). PubMed. [Link]
  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[4][4]-rearrangement cascade. (2023). Chemical Science, 14(30), 8185-8191. Royal Society of Chemistry. [Link]
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (2022). ChemMedChem, 17(9). PubMed Central. [Link]
  • 3-Methylenecyclobutanenitrile. NIST WebBook. [Link]
  • p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. (2016). Beilstein Journal of Organic Chemistry, 12, 268-275. [Link]
  • ChemInform Abstract: Ring Opening Reactions in Benzocyclobutenonic Systems. (2010). ChemInform, 23(15).

Sources

Application Notes & Protocols: Safe Handling and Storage of 3-Methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Overview and Inherent Risk Profile

1.1 Introduction

3-Methylenecyclobutanecarbonitrile (CAS: 15760-35-7) is a strained, unsaturated nitrile of interest in synthetic chemistry and drug discovery as a versatile building block.[1] Its unique structure, combining a reactive nitrile group with a strained four-membered ring and an exocyclic double bond, imparts valuable synthetic utility. However, these same features necessitate a rigorous and well-understood safety protocol. This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound.

1.2 Physicochemical and Hazard Data

A foundational understanding of the compound's properties is the first step in risk mitigation. The data below, compiled from authoritative sources, dictates the necessary control measures outlined in subsequent sections.

PropertyValueSource
Molecular Formula C₆H₇NPubChem[2], NIST[3]
Molecular Weight 93.13 g/mol PubChem[2], Sigma-Aldrich
CAS Number 15760-35-7PubChem[2], Sigma-Aldrich
Appearance Colorless to light yellow liquidTCI, Sigma-Aldrich
Density 0.912 g/mL at 25 °CSigma-Aldrich
Flash Point 58.3 °C (136.9 °F) - Closed CupSigma-Aldrich
Synonyms 3-methylidenecyclobutane-1-carbonitrile, 3-Methylene-1-cyanocyclobutanePubChem[2], TCI

1.3 GHS Hazard Classification Summary

This compound is classified as a hazardous substance. The following table summarizes its Globally Harmonized System (GHS) classifications, which form the basis for the handling and PPE recommendations.[2]

GHS ClassificationHazard CodeSignal WordHazard Statement
Flammable Liquids H226WarningFlammable liquid and vapor.[2]
Acute Toxicity, Oral H301DangerToxic if swallowed.[2]
Acute Toxicity, Dermal H312WarningHarmful in contact with skin.[2]
Acute Toxicity, Inhalation H332WarningHarmful if inhaled.[2]
Skin Corrosion/Irritation H315WarningCauses skin irritation.[2]
Skin Sensitization H317WarningMay cause an allergic skin reaction.
Serious Eye Damage/Irritation H319WarningCauses serious eye irritation.
STOT, Single Exposure H335WarningMay cause respiratory irritation.

Section 2: The Proactive Safety Paradigm: A Hierarchy of Controls

Effective safety management prioritizes systematic risk reduction. Instead of relying solely on personal protective equipment (PPE), a tiered approach, known as the Hierarchy of Controls, should be implemented. This methodology provides a framework for making informed decisions to minimize exposure.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound cluster_1 Practical Application Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution If elimination is not feasible Elim_Desc Not applicable; compound is required for research. Elimination->Elim_Desc Engineering Engineering Controls Substitution->Engineering If substitution is not feasible Sub_Desc Substitute with a less toxic or non-flammable nitrile if possible. Substitution->Sub_Desc Administrative Administrative Controls Engineering->Administrative Supplement with procedures Eng_Desc Use in a certified chemical fume hood. Utilize closed systems for transfers. Engineering->Eng_Desc PPE PPE (Least Effective) Administrative->PPE Final barrier to exposure Admin_Desc Develop SOPs. Restrict access. Provide mandatory training. Administrative->Admin_Desc PPE_Desc Wear appropriate gloves, lab coat, and eye protection. PPE->PPE_Desc

Caption: Hierarchy of Controls applied to this compound.

Section 3: Personal Protective Equipment (PPE) Protocol

Given the compound's multiple acute toxicity and irritation hazards, strict adherence to PPE protocols is mandatory. PPE is the last line of defense and should never be used as a substitute for robust engineering and administrative controls.[4]

3.1 Minimum Required PPE

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. For larger-scale operations (>100 mL), a chemically resistant apron is required over the lab coat.[5]

  • Hand Protection: Use nitrile gloves. Given the risk of sensitization and irritation, double-gloving is recommended. Gloves must be inspected for tears or pinholes before use and changed immediately upon known or suspected contamination. Never wear contaminated gloves outside the immediate work area.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, due to the serious eye irritation risk, it is strongly recommended to use chemical splash goggles. When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[4]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood to prevent inhalation exposure.[4] If a situation arises where a fume hood is not available or its function is compromised (e.g., a large spill), a full-face respirator with an appropriate organic vapor/nitrile-rated cartridge is necessary. All respirator use must be in accordance with a formal institutional respiratory protection program.

3.2 Protocol: Donning and Doffing PPE Properly putting on and removing PPE is critical to prevent cross-contamination.

  • Donning (Putting On):

    • Wash hands thoroughly.

    • Don the lab coat, ensuring it is fully fastened.

    • Don eye/face protection (goggles/face shield).

    • Don gloves, pulling the cuffs over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

    • Remove the lab coat by rolling it inside-out, ensuring no contact with street clothes.

    • Remove eye/face protection.

    • Wash hands thoroughly with soap and water.

Section 4: Step-by-Step Handling Procedures

4.1 Protocol: Receiving and Initial Inspection

  • Upon receipt, move the package to a designated receiving area, preferably within a fume hood.

  • Inspect the outer package for any signs of damage or leakage. If compromised, enact spill procedures immediately.

  • Don appropriate PPE (Section 3.1).

  • Open the package and inspect the primary container for cracks, a loose cap, or crystal formation around the cap.

  • Verify the label matches the order.

  • Affix a label to the container with the date of receipt and the date it is first opened.

  • Log the chemical into the laboratory inventory system.

  • Transfer the container to its designated storage location (see Section 5).

4.2 Protocol: Aliquoting and Transfer

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Clear the work area of all unnecessary equipment and chemicals, especially incompatibles like oxidizers.[6]

    • Have waste containers and spill cleanup materials readily available inside the hood.

  • Execution:

    • Don full, required PPE.

    • Ground and bond both the source and receiving containers to prevent static electricity discharge, a potential ignition source.

    • Perform the liquid transfer slowly and carefully to minimize splashing or aerosol generation.

    • Use only compatible equipment (e.g., glass, PTFE).

    • Tightly cap both containers immediately after the transfer is complete.

    • Clean any minor drips on the exterior of the containers with a solvent-dampened cloth (e.g., isopropanol), disposing of the cloth as hazardous waste.

  • Post-Transfer:

    • Wipe down the work surface in the fume hood.

    • Properly dispose of all contaminated disposable materials (pipette tips, wipes) in a designated hazardous waste container.

    • Return the primary container to its proper storage location.

Section 5: Storage and Stability Management

Improper storage is a leading cause of laboratory incidents. The flammable and reactive nature of this compound requires specific storage conditions.

5.1 Storage Conditions

  • Temperature: For long-term storage and to maintain purity, store in a freezer at or below -20°C.[7][8] For short-term, in-use storage, a cool, dry location is acceptable, but freezer storage is always preferred.

  • Atmosphere: Store in a tightly sealed container. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

  • Location: Store in a designated, locked cabinet approved for flammable liquids. The storage area must be well-ventilated and away from heat, sparks, and open flames.[9]

  • Segregation: It is critical to store this compound away from incompatible materials.[4]

    • Oxidizing Agents (e.g., nitrates, peroxides, perchlorates): Can react violently.

    • Strong Acids and Bases: Can catalyze vigorous polymerization or hydrolysis, potentially liberating highly toxic hydrogen cyanide gas.[10]

    • Heat and Ignition Sources: Must be strictly excluded from the storage area.[11]

5.2 Inventory Management

  • All containers must be clearly labeled with the chemical name, date received, and date opened.

  • Maintain a minimal working stock in the laboratory. Purchase only the quantities needed for the short term to avoid prolonged storage.

  • Periodically inspect stored containers for signs of degradation, such as discoloration or pressure buildup.

Section 6: Emergency Response Protocols

Preparedness is essential for mitigating the consequences of an accident. All personnel must be trained on these procedures.[4]

Spill_Response Start Spill of this compound Occurs Assess Assess Spill Size & Location Start->Assess SmallSpill Is it a minor spill? (<100 mL, contained in hood) Assess->SmallSpill LargeSpill MAJOR SPILL SmallSpill->LargeSpill No Alert Alert personnel in immediate area. Ensure fume hood is operational. SmallSpill->Alert Yes Evacuate EVACUATE the area immediately. LargeSpill->Evacuate PPE Don additional PPE if needed (e.g., double gloves, apron). Alert->PPE Absorb Cover with inert absorbent material (vermiculite, sand). PPE->Absorb Collect Collect absorbed material with non-sparking tools. Absorb->Collect Dispose Place in a sealed, labeled hazardous waste container. Collect->Dispose Clean Decontaminate the area. Dispose->Clean End Response Complete Clean->End Notify Notify Lab Supervisor and Institutional Safety Office. Evacuate->Notify Isolate Isolate the area. Close doors. Prevent re-entry. Notify->Isolate Wait Wait for trained emergency responders. Isolate->Wait

Sources

Application Notes and Protocols for the Scalable Synthesis of 3-Methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the scaled-up synthesis of 3-methylenecyclobutanecarbonitrile, a valuable building block in medicinal chemistry and materials science. The described protocol is based on the robust [2+2] cycloaddition of allene and acrylonitrile. This guide offers a comprehensive overview of the synthetic strategy, detailed operational procedures, safety protocols, and purification methods suitable for transitioning from laboratory to pilot-plant scale.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and specialty polymers.[1] Its strained four-membered ring and reactive exocyclic double bond make it a versatile synthon. However, the synthesis of this compound, particularly on a larger scale, presents unique challenges related to handling gaseous reagents, managing exothermic reactions, and ensuring process safety.

The most direct and atom-economical route to this compound is the thermal [2+2] cycloaddition of allene and acrylonitrile.[2][3] This method has been identified as suitable for industrial-scale production, offering high yield and productivity when optimized.[1] This application note details a scalable protocol for this synthesis, with a focus on safety, efficiency, and product purity.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 3-methylidenecyclobutane-1-carbonitrilePubChem
CAS Number 15760-35-7PubChem
Molecular Formula C₆H₇NPubChem
Molecular Weight 93.13 g/mol PubChem
Appearance Colorless to light yellow liquidTCI
Density 0.912 g/mL at 25 °CSigma-Aldrich
Boiling Point Not specified
Flash Point 58.3 °CSigma-Aldrich

Synthetic Strategy: [2+2] Cycloaddition

The core of this synthetic protocol is the [2+2] cycloaddition reaction between allene and acrylonitrile. This reaction is typically carried out at elevated temperatures and pressures to achieve a reasonable reaction rate and yield.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_product Product Allene Allene (H2C=C=CH2) Reaction + Acrylonitrile Acrylonitrile (H2C=CH-CN) Product This compound Reaction_conditions Heat, Pressure (Autoclave) Reaction_conditions->Product [2+2] Cycloaddition

Caption: [2+2] Cycloaddition of Allene and Acrylonitrile.

Experimental Protocol: Scaled-Up Synthesis

This protocol is designed for a multi-liter scale synthesis in a suitable high-pressure reactor (autoclave). All operations should be conducted in a well-ventilated fume hood or a designated process area with appropriate safety measures in place.

Materials and Equipment
  • High-Pressure Reactor (Autoclave): Stainless steel, capable of withstanding at least 50 atm and temperatures up to 250 °C, equipped with a mechanical stirrer, pressure gauge, thermocouple, and inlet/outlet valves.

  • Allene Gas Cylinder: With a pressure regulator.

  • Acrylonitrile: Stabilized with hydroquinone monomethyl ether (MEHQ).

  • Polymerization Inhibitor: e.g., Hydroquinone or Phenothiazine.

  • Solvent (optional): Anhydrous toluene or xylene.

  • Distillation Apparatus: For purification.

  • Personal Protective Equipment (PPE): Safety glasses with side shields or goggles, flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

Safety Precautions
  • Acrylonitrile is highly flammable, toxic, and a suspected carcinogen. [4][5][6][7][8] Handle in a closed system or with adequate ventilation. Avoid inhalation of vapors and skin contact.

  • Allene is a flammable gas. Handle with care and ensure there are no ignition sources in the vicinity.

  • The reaction is exothermic and can lead to a rapid increase in pressure. Ensure the reactor's cooling system is operational and a pressure relief system is in place.

  • Pure acrylonitrile can undergo hazardous polymerization.[6][8] Always use stabilized acrylonitrile and consider adding an additional inhibitor for the reaction at elevated temperatures.

Reaction Procedure
  • Reactor Preparation:

    • Ensure the autoclave is clean, dry, and free of any contaminants.

    • Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Charging the Reactor:

    • Charge the autoclave with acrylonitrile. For a scaled-up reaction, a molar excess of acrylonitrile is often used to maximize the conversion of allene.[1]

    • Add a polymerization inhibitor (e.g., 0.1 mol% hydroquinone) to the acrylonitrile.

    • Seal the reactor according to the manufacturer's instructions.

  • Introduction of Allene:

    • Cool the reactor to a low temperature (e.g., 0-5 °C) to facilitate the condensation of allene gas.

    • Slowly introduce a measured amount of allene gas into the reactor from the cylinder via a dip tube. The amount of allene can be determined by the weight difference of the cylinder before and after addition.

  • Reaction Conditions:

    • Once the desired amount of allene has been added, begin stirring and gradually heat the reactor to the target temperature, typically in the range of 175-250 °C.[1]

    • Monitor the internal pressure and temperature closely. The pressure will increase as the reactor is heated.

    • Maintain the reaction at the target temperature for several hours (e.g., 4-16 hours). The optimal reaction time will depend on the scale and temperature.[1]

  • Reaction Work-up and Product Isolation:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent any unreacted allene gas to a safe location (e.g., a scrubber or a fume hood exhaust).

    • Discharge the liquid reaction mixture from the reactor.

Purification

The crude reaction mixture will contain the desired product, unreacted acrylonitrile, the polymerization inhibitor, and potentially some oligomeric byproducts. Purification is typically achieved by fractional distillation under reduced pressure.

  • Initial Distillation:

    • Perform a simple distillation to remove the bulk of the unreacted acrylonitrile.

  • Fractional Distillation:

    • Subject the residue from the initial distillation to fractional distillation under reduced pressure.

    • Collect the fraction corresponding to the boiling point of this compound.

Experimental Workflow:

Experimental_Workflow A Reactor Preparation (Clean, Dry, Purge with N2) B Charge Reactor (Acrylonitrile + Inhibitor) A->B C Introduce Allene Gas (Cooling) B->C D Reaction (Heating, Stirring, Monitoring) C->D E Cooling and Venting D->E F Discharge Crude Product E->F G Initial Distillation (Remove excess Acrylonitrile) F->G H Fractional Distillation (Reduced Pressure) G->H I Pure this compound H->I

Caption: Scaled-up synthesis and purification workflow.

Process Optimization and Scale-Up Considerations

  • Continuous Process: For industrial-scale production, a continuous process using a cascade of reactors can improve efficiency and safety by minimizing the accumulation of reactants and providing better temperature control.[1]

  • Heat Management: The cycloaddition reaction is exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions. The reactor should have a high surface-area-to-volume ratio or an internal cooling coil.

  • Mixing: Efficient mixing is essential to ensure uniform temperature and concentration throughout the reactor, which can improve yield and reduce the formation of byproducts.

  • Material of Construction: Stainless steel is a suitable material for the reactor and associated equipment. However, compatibility with all reactants and products under the reaction conditions should be verified.

  • Waste Disposal: The distillation residues may contain polymeric material and should be disposed of as hazardous chemical waste according to local regulations.

Conclusion

The [2+2] cycloaddition of allene and acrylonitrile provides an effective and scalable route to this compound. By carefully controlling the reaction parameters and adhering to strict safety protocols, this synthesis can be successfully implemented on a larger scale to meet the demands of research and drug development. The detailed protocol and considerations provided in this application note serve as a valuable resource for scientists and engineers involved in the synthesis of this important chemical intermediate.

References

  • Qian, Y.-S. (2021). Synthesis of Methylenecyclobutenes by [2+2] Cycloaddition of Allene Ethers and Alkyne. European Journal of Organic Chemistry.
  • van der Heijden, M. A. P., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry.
  • RU2186764C1, Method of synthesis of methylenecyclobutane carbonitrile, Google P
  • Acrylonitrile Group. (2017). Guideline for the Safe Handling and Distribution of Acrylonitrile.
  • Shaw, J. E., & West, D. B. (2010). Diels–Alder Cycloadditions of Oxacyclic Allenes and α-Pyrones. PMC.
  • UK Health Security Agency. (2023). Acrylonitrile: Incident management. GOV.UK.
  • US Environmental Protection Agency. Acrylonitrile - EPA OSC Response.
  • Request PDF. (2021). Thermally-induced intramolecular [2 + 2] cycloaddition of allene-methylenecyclopropanes: expedient access to two separable spiropolycyclic heterocycles.
  • National Oceanic and Atmospheric Administration. ACRYLONITRILE, STABILIZED - CAMEO Chemicals.
  • INEOS. Acrylonitrile.
  • Bartlett, P. D., & Williams, J. L. R. (1951). Allene cycloadditions. Part II. Reaction of a dialkylallene with unsymmetrical fluoro-olefins. Journal of the Chemical Society (Resumed), 1553-1558.
  • Dewar, M. J. S., & Jie, C. (1992). Cycloaddition of acrylonitrile to allene: computed reaction path (AM1) and intramolecular secondary isotope effect. Journal of the Chemical Society, Perkin Transactions 2, (4), 583-587.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylenecyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target molecule.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis of this compound.

1. What are the primary synthesis routes for this compound?

There are two main synthetic strategies for obtaining this compound:

  • [2+2] Cycloaddition: This method involves the reaction of allene with acrylonitrile at elevated temperatures.[1] It is a direct approach to the cyclobutane ring system.

  • Intramolecular Cyclization: This strategy involves the cyclization of a linear precursor, typically a dihaloalkyl compound, with a cyanide source. A common starting material is 3-bromo-2-(bromomethyl)-1-propene, which reacts with a cyanide salt, often in the presence of a phase-transfer catalyst.

2. My [2+2] cycloaddition reaction of allene and acrylonitrile is resulting in a low yield and a significant amount of polymer. Why is this happening?

Low yields and polymerization are the most common challenges in this synthesis. The high temperatures required for the cycloaddition (typically 175-250°C) also promote the polymerization of both allene and acrylonitrile.[1] The reaction proceeds through a biradical intermediate, which can initiate radical polymerization.[2]

3. What is a phase-transfer catalyst and why is it recommended for the intramolecular cyclization route?

A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[3] In the synthesis of this compound from a dihaloalkane and a cyanide salt (like sodium cyanide), the dihaloalkane is typically soluble in an organic solvent, while the cyanide salt is soluble in an aqueous phase. A PTC, often a quaternary ammonium salt, transports the cyanide anion from the aqueous phase to the organic phase, allowing it to react with the dihaloalkane. This enhances the reaction rate and yield by overcoming the immiscibility of the reactants.[4][5]

4. What are the expected yields for the different synthesis routes?

Yields can vary significantly based on the reaction conditions and scale.

Synthesis RouteTypical Yield RangeNotes
[2+2] Cycloaddition 30-50%Highly dependent on the effective control of polymerization.
Intramolecular Cyclization (with PTC) 60-80%Generally offers higher and more reproducible yields.

5. How can I purify the final product, this compound?

The primary purification method is fractional distillation under reduced pressure.[6] Given its boiling point of approximately 171.7°C at 760 mmHg, vacuum distillation is necessary to prevent decomposition at high temperatures. If significant polymerization has occurred, a preliminary filtration or decantation might be required to remove solid polymer before distillation.

II. Troubleshooting Guide

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

A. Synthesis via [2+2] Cycloaddition of Allene and Acrylonitrile

Problem 1: Low to no yield of the desired product.

  • Causality: The [2+2] cycloaddition of allene and acrylonitrile is a thermally demanding reaction that competes with polymerization of the starting materials. Insufficient temperature will lead to a very slow or non-existent reaction, while excessive temperature will favor polymerization, consuming the reactants and leading to low yields of the desired cycloadduct. The reaction is believed to proceed through a stepwise mechanism involving a biradical intermediate, which can readily initiate polymerization.[2]

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: The optimal temperature range is typically between 200-225°C. Conduct small-scale experiments to find the "sweet spot" for your specific setup that maximizes the cycloaddition rate while minimizing polymerization.

    • Ensure Proper Mixing: Inadequate mixing can lead to localized overheating and increased polymerization. Use efficient stirring throughout the reaction.

    • Check Reagent Purity: Impurities in allene or acrylonitrile can inhibit the desired reaction or accelerate side reactions. Use freshly distilled or high-purity reagents.

Problem 2: Excessive polymerization of starting materials.

  • Causality: Both allene and acrylonitrile are prone to radical polymerization at the high temperatures required for the cycloaddition. Without an effective inhibitor, polymerization will be the dominant reaction pathway.

  • Troubleshooting Steps:

    • Use an Effective Polymerization Inhibitor: The addition of a radical scavenger is crucial. Common and effective inhibitors for this reaction include hydroquinone and phenothiazine.[7][8][9]

    • Optimize Inhibitor Concentration: The concentration of the inhibitor is critical. Too little will be ineffective, while too much can potentially interfere with the desired reaction. A typical starting concentration is 0.1-1% by weight relative to the monomers.

    • Introduce Inhibitor Correctly: The inhibitor should be added to the reaction mixture at the beginning of the process. For continuous processes, the inhibitor can be added to the recycled, unreacted monomer stream.[1]

Experimental Protocol: [2+2] Cycloaddition of Allene and Acrylonitrile

  • Apparatus Setup: Assemble a high-pressure autoclave equipped with a stirrer, thermocouple, and pressure gauge. Ensure the system is clean, dry, and leak-proof.

  • Charging the Reactor: In a well-ventilated fume hood, charge the autoclave with acrylonitrile and the chosen polymerization inhibitor (e.g., hydroquinone).

  • Introducing Allene: Cool the autoclave and carefully introduce the desired amount of allene.

  • Reaction: Seal the autoclave and heat it to the optimized temperature (e.g., 210°C) with constant stirring. Monitor the pressure throughout the reaction.

  • Work-up and Purification: After the reaction is complete (typically several hours), cool the autoclave to room temperature and carefully vent any unreacted allene. Transfer the reaction mixture to a distillation apparatus and perform fractional distillation under reduced pressure to isolate the this compound.

B. Synthesis via Intramolecular Cyclization

Problem 3: Low yield of this compound.

  • Causality: In the intramolecular cyclization of a dihaloalkane with a cyanide source, low yields can result from several factors, including inefficient reaction conditions, side reactions such as elimination or intermolecular reactions, and poor phase transfer of the cyanide nucleophile.

  • Troubleshooting Steps:

    • Select an Appropriate Phase-Transfer Catalyst (PTC): The choice of PTC is critical for bringing the aqueous cyanide into the organic phase to react with the dihaloalkane. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or Aliquat 336 are commonly used and effective.[10] The lipophilicity of the PTC is important; it should be soluble enough in the organic phase to transport the anion.

    • Optimize Reaction Temperature: While this route generally requires milder conditions than the cycloaddition, temperature still plays a role. A moderately elevated temperature (e.g., 50-70°C) can increase the reaction rate without promoting significant side reactions.

    • Ensure Efficient Stirring: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, which is crucial for the efficiency of the phase-transfer catalysis.

    • Check for Competing Reactions: The basic nature of the cyanide solution can promote elimination reactions in the dihaloalkane substrate. Using a less polar solvent might disfavor the formation of elimination byproducts.

Problem 4: Difficulty in separating the product from the phase-transfer catalyst.

  • Causality: The phase-transfer catalyst, being a salt, can sometimes be challenging to remove completely from the organic product during work-up.

  • Troubleshooting Steps:

    • Aqueous Washes: After the reaction, wash the organic layer multiple times with water and then with brine. This will help to extract the majority of the water-soluble PTC and inorganic salts into the aqueous phase.

    • Silica Gel Filtration: If the PTC is still present after aqueous washes, a simple filtration through a short plug of silica gel can be effective in removing the more polar catalyst from the less polar product.

    • Distillation: As a final purification step, fractional distillation under reduced pressure will effectively separate the non-volatile PTC from the volatile this compound.

Experimental Protocol: Intramolecular Cyclization of 3-bromo-2-(bromomethyl)-1-propene with Sodium Cyanide using a Phase-Transfer Catalyst

  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium cyanide in water.

  • Reaction Mixture: To the flask, add the organic solvent (e.g., dichloromethane or toluene), 3-bromo-2-(bromomethyl)-1-propene, and the phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Reaction: Heat the biphasic mixture to a moderate temperature (e.g., 60°C) with vigorous stirring.

  • Work-up: After the reaction is complete (monitored by GC or TLC), cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum to obtain pure this compound.

III. Visualizations

Diagram 1: Synthesis Routes for this compound

cluster_0 [2+2] Cycloaddition cluster_1 Intramolecular Cyclization Allene Allene 3-Methylenecyclobutanecarbonitrile_1 This compound Allene->3-Methylenecyclobutanecarbonitrile_1 + Acrylonitrile (High Temp) Polymerization Polymer Byproducts Allene->Polymerization Side Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Polymerization Dihaloalkane 3-bromo-2-(bromomethyl)-1-propene 3-Methylenecyclobutanecarbonitrile_2 This compound Dihaloalkane->3-Methylenecyclobutanecarbonitrile_2 + NaCN (PTC) Cyanide NaCN PTC Phase-Transfer Catalyst PTC->3-Methylenecyclobutanecarbonitrile_2

Caption: Overview of the two primary synthetic routes to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield in [2+2] Cycloaddition

Start Low Yield in [2+2] Cycloaddition Check_Polymer Excessive Polymerization? Start->Check_Polymer Add_Inhibitor Add/Optimize Polymerization Inhibitor (Hydroquinone/Phenothiazine) Check_Polymer->Add_Inhibitor Yes Check_Temp Reaction Temperature Optimal? Check_Polymer->Check_Temp No Add_Inhibitor->Check_Temp Optimize_Temp Optimize Temperature (200-225°C) Check_Temp->Optimize_Temp No Check_Purity Reagent Purity High? Check_Temp->Check_Purity Yes Optimize_Temp->Check_Purity Purify_Reagents Purify/Use High-Purity Allene & Acrylonitrile Check_Purity->Purify_Reagents No Improved_Yield Improved Yield Check_Purity->Improved_Yield Yes Purify_Reagents->Improved_Yield

Caption: A logical workflow for troubleshooting low yields in the [2+2] cycloaddition synthesis.

IV. References

  • Hydroquinone compounds for inhibiting monomer polymerization. (2014). Google Patents. Retrieved from

  • Hydroquinone Compounds for Inhibiting Monomer Polymerization. (2014). Google Patents. Retrieved from

  • POLYMERIZATION INHIBITOR COMPOSITIONS. (2023). European Patent Office. Retrieved from [Link]

  • Method for inhibiting the polymerization of acrylic acid. (1991). Google Patents. Retrieved from

  • Process for removal of phenothiazine inhibitor from acrylic acid. (1997). Google Patents. Retrieved from

  • Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Method of synthesis of methylenecyclobutane carbonitrile. (2002). Google Patents. Retrieved from

  • Industrial Phase-Transfer Catalysis. (2005). PTC Communications, Inc. Retrieved from [Link]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? (n.d.). Retrieved from [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (2014). International Journal of Innovative Research in Science, Engineering and Technology, 3(1). Retrieved from [Link]

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2010). Exploiting [2+2] cycloaddition chemistry: achievements with allenes. Chemical Society Reviews, 39(3), 783-816.

  • Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. (2023). Accounts of Chemical Research, 56(16), 2187-2203.

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Wentrup, C., Damerius, A., & Reichen, W. (1978). Intramolecular cyclization of nitrile imines. Synthesis of indazoles, fluorenes, and aza analogs. The Journal of Organic Chemistry, 43(10), 2037–2041.

  • 3-thenyl bromide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Bernardi, F., Bottoni, A., Robb, M. A., & Venturini, A. (1992). Cycloaddition of acrylonitrile to allene: computed reaction path (AM1) and intramolecular secondary isotope effect. Journal of the Chemical Society, Perkin Transactions 2, (4), 553-557.

  • Nitrile Anion Cyclizations. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. (2018). Organic Syntheses, 95, 425-438.

  • Intramolecular cyclization of nitrile imines. Synthesis of indazoles, fluorenes, and aza analogs. (1978). The Journal of Organic Chemistry, 43(10), 2037-2041.

  • trimethylene cyanide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Choi, C. H., & Gordon, M. S. (2002). Cycloaddition reactions of acrylonitrile on the Si(100)-2 x 1 surface. Journal of the American Chemical Society, 124(21), 6162–6167.

  • Selectivity between an Alder–ene reaction and a [2 + 2] cycloaddition in the intramolecular reactions of allene-tethered arynes. (2016). Organic Chemistry Frontiers, 3(11), 1435-1439.

  • Process for preparing polymers from 3-methylbut-1-ene. (2009). Google Patents. Retrieved from

  • Li, S. (2024). Nitrile biosynthesis in nature: how and why?. Natural Product Reports.

  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Unraveling the reaction route and kinetics of 3-methyl-3-penten-2-one synthesis for synthetic ketone fragrances. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Reactions of 3-Methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-methylenecyclobutanecarbonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products encountered during reactions with this versatile building block. My aim is to equip you with the knowledge to anticipate, identify, and mitigate the formation of these impurities, thereby improving your reaction yields and product purity.

The high ring strain and inherent reactivity of the methylenecyclobutane core, while synthetically useful, can also lead to a variety of undesired reaction pathways.[1] This guide will delve into the mechanistic origins of these side products and offer practical solutions for their control.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section addresses specific issues you may encounter during your experiments, presenting them in a question-and-answer format.

Issue 1: Formation of High Molecular Weight, Complex Byproducts

Question: I am performing a reaction with this compound, which is synthesized from allene and acrylonitrile, and I'm observing significant formation of high molecular weight, complex byproducts, specifically substituted octahydronaphthalenedicarbonitriles. What is the cause, and how can I prevent this?

Answer:

The formation of substituted octahydronaphthalenedicarbonitriles is a known issue, particularly in the synthesis of this compound itself, which often involves heating allene and acrylonitrile.[2] This side product arises from a cascade of reactions, primarily a Diels-Alder reaction, which is a thermally promoted [4+2] cycloaddition.

Causality and Mechanism:

Under the reaction conditions for the synthesis of this compound (typically elevated temperatures), acrylonitrile can undergo self-dimerization to form a conjugated diene. This diene can then act as the diene component in a Diels-Alder reaction with another molecule of acrylonitrile (the dienophile). The resulting cyclohexene derivative can undergo further reactions, including condensation and aromatization, ultimately leading to the complex octahydronaphthalene structure.

DOT Diagram: Proposed Pathway to Octahydronaphthalene Byproducts

Diels_Alder_Side_Reaction Acrylonitrile1 Acrylonitrile Diene Acrylonitrile Dimer (Diene) Acrylonitrile1->Diene Dimerization (Heat) Acrylonitrile2 Acrylonitrile Dienophile Acrylonitrile (Dienophile) Acrylonitrile2->Dienophile Cyclohexene Cyclohexene Derivative Diene->Cyclohexene Diels-Alder [4+2] Cycloaddition Dienophile->Cyclohexene Further_Reactions Further Reactions (Condensation, etc.) Cyclohexene->Further_Reactions Octahydronaphthalene Substituted Octahydronaphthalenedicarbonitriles Further_Reactions->Octahydronaphthalene

Caption: Proposed reaction cascade leading to octahydronaphthalene byproducts.

Troubleshooting and Mitigation Strategies:

  • Temperature Control: Since the Diels-Alder reaction is thermally promoted, maintaining the lowest possible reaction temperature that allows for the formation of the desired product is crucial.

  • Molar Ratio of Reactants: In the synthesis of this compound, using a molar excess of allene relative to acrylonitrile can help to favor the desired [2+2] cycloaddition over the acrylonitrile self-reaction.

  • Use of Inhibitors: For the synthesis reaction, the use of polymerization inhibitors such as hydroquinone can suppress unwanted side reactions.[2]

  • Purification of Starting Material: If you are using commercially available this compound, ensure its purity. If it was synthesized in-house, thorough purification to remove any residual starting materials or byproducts from its synthesis is critical.

ParameterRecommendationRationale
Temperature Minimize to the lowest effective temperature.Reduces the rate of the competing Diels-Alder reaction.
Reactant Ratio Use an excess of the desired reaction partner over acrylonitrile.Statistically favors the desired reaction pathway.
Additives Consider polymerization inhibitors in synthesis.Suppresses unwanted side reactions of acrylonitrile.
Issue 2: Isomerization of the Exocyclic Double Bond

Question: My reaction is showing a byproduct with the same mass as my starting material, this compound. NMR analysis suggests it's an isomer where the double bond has moved into the ring. How can I prevent this isomerization?

Answer:

The isomerization of this compound to its endocyclic isomer, 1-cyano-3-methylcyclobutene , is a common side reaction, driven by the release of ring strain. This process can be promoted by heat or the presence of acid or base catalysts.

Causality and Mechanism:

The exocyclic double bond in this compound contributes to the overall strain of the four-membered ring. Under thermal conditions, a sigmatropic rearrangement can occur, leading to the formation of the more thermodynamically stable endocyclic double bond in 1-cyano-3-methylcyclobutene.[1] Acid or base catalysis can facilitate this isomerization by protonating the double bond or deprotonating an allylic position, respectively, leading to a carbocationic or carbanionic intermediate that can then rearrange.

DOT Diagram: Isomerization of this compound

Isomerization Start This compound Product 1-Cyano-3-methylcyclobutene Start->Product Conditions Heat, Acid, or Base Conditions->Start

Caption: Isomerization of this compound to its endocyclic isomer.

Troubleshooting and Mitigation Strategies:

  • Thermal Control: Conduct reactions at the lowest possible temperature to minimize the rate of thermal isomerization.

  • pH Control: Avoid strongly acidic or basic conditions if they are not essential for your desired transformation. If an acid or base is required, consider using a milder reagent or a buffered system.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the product to conditions that promote isomerization.

ConditionRecommendationRationale
Temperature Use the lowest effective temperature.Isomerization is often accelerated by heat.
pH Maintain neutral or near-neutral conditions if possible.Avoids acid or base-catalyzed isomerization.
Reaction Time Monitor the reaction and work up promptly upon completion.Reduces the opportunity for the product to isomerize.
Issue 3: Ring Expansion to a Five-Membered Ring

Question: I am attempting a reaction with this compound in the presence of an acid catalyst and am observing the formation of a cyclopentanone derivative. What is happening?

Answer:

The high ring strain of the cyclobutane ring makes it susceptible to ring-expansion reactions, particularly in the presence of acid or certain transition metal catalysts.[1][3][4] The formation of a cyclopentanone derivative is a likely outcome under such conditions.

Causality and Mechanism:

Acid-catalyzed ring expansion typically proceeds through a carbocation intermediate. The exocyclic double bond of this compound can be protonated by an acid to form a tertiary carbocation. A subsequent 1,2-alkyl shift, driven by the relief of the four-membered ring strain, leads to a five-membered ring carbocation. This can then be trapped by a nucleophile (e.g., water) to eventually form a cyclopentanone derivative.

DOT Diagram: Acid-Catalyzed Ring Expansion

Ring_Expansion Start This compound Carbocation1 Tertiary Carbocation (4-membered ring) Start->Carbocation1 + H+ Protonation Protonation (Acid Catalyst) Carbocation2 Carbocation (5-membered ring) Carbocation1->Carbocation2 Rearrangement Rearrangement 1,2-Alkyl Shift (Ring Expansion) Product Cyclopentanone Derivative Carbocation2->Product + Nu- Nucleophilic_Attack Nucleophilic Attack (e.g., H2O)

Sources

Technical Support Center: Chromatography Purification of 3-Methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 3-Methylenecyclobutanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this unique and reactive molecule. This compound presents a distinct set of purification hurdles due to the polarity of its nitrile group and the inherent ring strain of the cyclobutane moiety, which can lead to instability on traditional stationary phases.[1][2]

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in fundamental chromatographic principles and field-proven experience.

Section 1: General Troubleshooting and Method Development

This section addresses initial challenges in developing a purification method, from poor retention and resolution to complete sample loss.

Q1: My compound, this compound, is not moving from the baseline on my silica gel column, even when using 100% ethyl acetate. What is happening and what should I do?

A: This is a classic sign that your compound is highly polar and adsorbs too strongly to the acidic silica gel stationary phase for the chosen eluent to be effective. The nitrile group contributes significantly to the molecule's polarity.

Causality: In normal-phase chromatography, separation is based on adsorption and desorption from a polar stationary phase.[3] Highly polar analytes, like your nitrile, will have a strong affinity for the polar silica surface and will require a highly polar mobile phase to be eluted. When even a strong solvent like ethyl acetate is insufficient, you need to increase the mobile phase's polarity further.

Troubleshooting Protocol:

  • Increase Mobile Phase Polarity: The next logical step is to introduce a stronger, more polar solvent into your mobile phase. A common choice for very polar compounds is a mixture of methanol (MeOH) in dichloromethane (DCM) or ethyl acetate (EtOAc).[4][5]

    • Action: Start by preparing a 5% MeOH/DCM solution and test the Rf value of your compound using Thin Layer Chromatography (TLC). If the compound still doesn't move, incrementally increase the percentage of methanol.

    • Caution: Do not exceed 10% methanol in your mobile phase, as higher concentrations can begin to dissolve the silica gel stationary phase.[5]

  • Consider Alternative Stationary Phases: If increasing solvent polarity is ineffective or leads to poor separation, the issue may be an irreversible interaction with the silica.

    • Action: Consider switching to a less acidic or different type of polar stationary phase. Good alternatives include alumina (neutral or basic), or bonded phases like cyano (CN) or diol columns.[6][7] Cyano columns can be particularly effective as they offer different selectivity compared to silica while still operating in normal-phase mode.[7][8]

Q2: My compound elutes immediately from my C18 reversed-phase column (at the solvent front). How can I achieve retention?

A: This is a common problem for small, polar molecules in reversed-phase (RP) chromatography.[9][10] The compound has a greater affinity for the polar mobile phase (e.g., water/acetonitrile) than for the nonpolar C18 stationary phase, resulting in no retention.[11][12]

Causality: Reversed-phase chromatography separates molecules based on hydrophobicity.[3] Polar molecules are not hydrophobic enough to partition into the nonpolar stationary phase and are swept through the column with the mobile phase.

Troubleshooting Protocol:

  • Increase Mobile Phase Polarity: The most straightforward approach is to increase the polarity of your mobile phase by increasing the aqueous component.[9]

    • Action: Start with a high aqueous mobile phase (e.g., 95% water or buffer / 5% acetonitrile). If your column is compatible, you can even try 100% aqueous conditions.[10]

    • Note: Standard C18 columns can suffer from "phase collapse" in highly aqueous conditions (>95% water). It is recommended to use columns specifically designed for these conditions, such as those with embedded polar groups (EPG) or polar end-capping.[10][13]

  • Employ a More Polar Stationary Phase: If increasing the aqueous content is insufficient, switch to a reversed-phase column with a more polar character.

    • Action: Phenyl-hexyl or EPG columns can offer alternative selectivity and improved retention for polar analytes.[9]

  • Consider HILIC or Aqueous Normal Phase (ANP): For very polar compounds that are intractable by reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) or ANP is often the best solution.[13][14]

    • Mechanism: In HILIC, a polar stationary phase (like silica, diol, or amine) is used with a mobile phase rich in organic solvent (like acetonitrile) with a small amount of water. A water layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[14][15]

Troubleshooting Workflow: Initial Purification Setup

G start Start Purification Development tlc Run TLC with standard solvent system (e.g., EtOAc/Hexane) start->tlc rf_check Analyze Rf Value tlc->rf_check high_rf High Rf (> 0.5) Compound is nonpolar rf_check->high_rf High low_rf Low Rf (< 0.1) Compound is polar rf_check->low_rf Low good_rf Good Rf (0.2-0.4) rf_check->good_rf Ideal decrease_polarity Decrease mobile phase polarity (Increase Hexane %) high_rf->decrease_polarity increase_polarity Increase mobile phase polarity (Increase EtOAc %, then add MeOH) low_rf->increase_polarity run_column Proceed to Column Chromatography good_rf->run_column decrease_polarity->tlc increase_polarity->tlc no_move Compound still at baseline? increase_polarity->no_move no_move->tlc No switch_phase Switch to Reversed-Phase or HILIC no_move->switch_phase Yes

Caption: A decision-making workflow for initial solvent system selection.

Section 2: Addressing Poor Peak Shape

Peak shape is a critical indicator of a successful separation. This section focuses on one of the most common issues: peak tailing.

Q3: I am observing significant peak tailing during the purification of my compound. What causes this and how can I fix it?

A: Peak tailing is a common chromatographic problem that can compromise resolution and purity. It can be caused by either chemical interactions or physical problems within the column.[16][17]

Causality & Solutions:

  • Secondary Site Interactions (Chemical Cause): This is the most likely cause for a polar, potentially basic nitrile compound. The free silanol groups (-Si-OH) on the surface of silica gel are acidic and can form strong, non-ideal interactions with your analyte. This causes a portion of the analyte molecules to be retained longer, resulting in a "tail".[16][18]

    • Solution (Normal Phase): Add a small amount of a basic modifier to your mobile phase to mask the active silanol sites.

      • Protocol: Prepare your eluent with 0.5-2% triethylamine (TEA).[9][19] This competing base will interact with the acidic silanols, preventing your compound from binding too strongly and resulting in a more symmetrical peak shape.

    • Solution (Reversed Phase): Unwanted silanol interactions can also occur in RP.

      • Protocol: Operate at a low pH (e.g., by adding 0.1% formic acid or trifluoroacetic acid to the mobile phase). This suppresses the ionization of the silanol groups, reducing their ability to interact with the analyte.[9][16]

  • Column Overload (Physical Cause): Loading too much sample onto the column can saturate the stationary phase, leading to tailing for all peaks.[16]

    • Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb for flash chromatography is to load 1-10% of the silica gel mass, depending on the difficulty of the separation. Diluting the sample before injection can also help.[16]

  • Column Bed Deformation (Physical Cause): A void at the column inlet or channeling within the packing bed can disrupt the flow path, causing peak distortion.[16][20]

    • Solution: Ensure the column is packed uniformly and that the top of the bed is flat and protected with a layer of sand. If a void has formed, you may need to repack the column. Using pre-packed cartridges can often mitigate these issues.

Visualization: Key Causes of Peak Tailing

G cluster_causes Potential Causes tailing Peak Tailing Observed chemical Chemical Interactions tailing->chemical physical Physical/Mechanical Issues tailing->physical silanol Silanol Interactions (Acidic Sites on Silica) chemical->silanol overload Column Overload physical->overload packing Poor Column Packing (Voids, Channeling) physical->packing

Caption: Common chemical and physical causes leading to peak tailing.

Section 3: Compound Stability on the Column

The unique structure of this compound makes it susceptible to degradation under certain conditions.

Q4: I am getting a low recovery yield, and I suspect my compound is decomposing on the silica gel column. How can I confirm this and prevent it?

A: Your suspicion is well-founded. The combination of an exocyclic double bond and a strained cyclobutane ring makes the molecule susceptible to acid-catalyzed isomerization, polymerization, or decomposition.[1][21] Standard silica gel is acidic and can promote these degradation pathways.[6]

Troubleshooting & Prevention Protocol:

  • Confirm Instability: First, verify that decomposition is indeed occurring on the silica.

    • 2D TLC Test: Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After the run, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will simply move to the diagonal. If it is decomposing, you will see new spots appearing off the diagonal.[6]

    • Silica Plug Test: Dissolve a small amount of your crude material in a solvent and stir it with a small amount of silica gel for 30-60 minutes. Filter the silica and analyze the filtrate by TLC or LC-MS against a non-treated sample to check for the appearance of new impurities.

  • Deactivate the Silica Gel: If instability is confirmed, you must neutralize the acidic sites on the stationary phase.

    • Protocol: Pack your column as usual. Before loading your sample, flush the column with 2-3 column volumes of your chosen eluent that contains 1-3% triethylamine (TEA).[9][19] This will neutralize the acidic silanol groups. Afterwards, you can typically run the column with the same solvent system without the TEA.

  • Use an Alternative Stationary Phase: If deactivation is not sufficient, a different stationary phase is the best option.

    • Recommended Phases:

      • Neutral or Basic Alumina: Alumina is a good alternative to silica and is available in acidic, neutral, and basic grades. For a sensitive compound like this, neutral or basic alumina would be appropriate.[6]

      • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.[6]

      • Reversed-Phase Chromatography: As discussed in Q2, using a C18 or similar phase with a neutral or buffered mobile phase completely avoids the issue of acidic silica.[3]

Data Summary: Stationary Phase Selection Guide
Stationary PhaseModeBest ForPotential Issues for this compound
Silica Gel Normal PhaseGeneral purpose purification of moderately polar to nonpolar compounds.Acidic surface can cause decomposition of the strained ring.[6]
Alumina (Neutral/Basic) Normal PhaseAcid-sensitive compounds, amines.Can have different selectivity than silica; requires solvent screening.
Cyano (CN) Bonded Silica Normal/ReversedPolar compounds, offers alternative selectivity to silica.Can be used in both NP and RP modes, good versatility.[7][22]
C18 Bonded Silica Reversed PhaseSeparations based on hydrophobicity.Poor retention of the polar nitrile without method optimization.[9]
References
  • Cooper, A. D. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. PubMed.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Restek. (n.d.). GC Troubleshooting—Tailing Peaks.
  • LCGC Blog. (2020, March 10). GC Diagnostic Skills I | Peak Tailing.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • (n.d.). CN (aka CYANO or NITRILE) HPLC Phases.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Bickler, B. (2023, February 10). What is the Chemistry Behind Reversed-Phase Flash Chromatography? Biotage.
  • ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Sorbent Technologies, Inc. (2023, July 27). NUCLEODUR® Cyano-Nitrile.
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (2014, March 24). Calculation of Ring Strain In Cycloalkanes.
  • McMurry, J. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain. In Organic Chemistry: A Tenth Edition.
  • Biotage. (2023, February 10). Determining solvent strength in flash column chromatography.
  • Genaux, C. T., Kern, F., & Walters, W. D. (n.d.). The Thermal Decomposition of Cyclobutane. ACS Publications.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Google Patents. (n.d.). RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile.
  • Phenomenex. (n.d.). Normal Phase HPLC Columns.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Wikipedia. (n.d.). Aqueous normal-phase chromatography.
  • LCGC International. (2014, August 22). Retaining Polar Compounds.
  • Master Organic Chemistry. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Fitzpatrick, F. A. (1973). Nitrile-terminated hydrocarbons as stationary phases for high-performance liquid chromatography of steroid hormones. Clinical Chemistry, 19(11), 1293-5.
  • Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography?
  • Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • LCGC International. (2011, March 1). Green Chromatography (Part 3): Sample Preparation Techniques.
  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.

Sources

Technical Support Center: Preventing Polymerization of 3-Methylenecyclobutanecarbonitrile During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TS-MCBCN-2026-01

Version: 1.0

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Methylenecyclobutanecarbonitrile (CAS No. 15760-35-7) to prevent unwanted polymerization. Due to its strained cyclobutane ring, exocyclic double bond, and nitrile functional group, this compound exhibits a propensity for polymerization, which can compromise sample integrity and experimental outcomes. This document outlines the underlying chemical principles, provides answers to frequently asked questions, and offers detailed troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to polymerization?

A1: The high reactivity of this compound stems from two key structural features: the strained four-membered ring and the exocyclic double bond. This double bond is susceptible to addition reactions, particularly free-radical polymerization.[1][2][3] The polymerization process is a chain reaction that, once initiated, can proceed rapidly, converting the liquid monomer into a viscous oligomer or a solid polymer.[1][2]

Q2: What initiates the polymerization of this compound?

A2: Polymerization is typically initiated by free radicals.[1][3][4] These radicals can be generated by several factors commonly encountered in a laboratory setting:

  • Heat: Elevated temperatures can cause the spontaneous formation of radicals.

  • Light: UV radiation can provide the energy to initiate radical formation.

  • Impurities: Peroxides (formed from exposure to air) or metallic impurities can act as initiators.[5]

  • Oxygen: While sometimes acting as an inhibitor, oxygen can also contribute to the formation of peroxide initiators.[6]

Q3: What are the visible signs of polymerization?

A3: The most common indicators of polymerization include:

  • An increase in viscosity, with the sample appearing thicker than usual.

  • The formation of a solid precipitate or gel.

  • A noticeable change in the color of the liquid.

  • An exothermic reaction, leading to a rise in the temperature of the storage container.

Q4: Can I reverse the polymerization process?

A4: Generally, no. Polymerization is a covalent bond-forming process that is not readily reversible. Once significant polymerization has occurred, the monomer is consumed, and the resulting polymer is a different chemical entity. It is crucial to focus on prevention rather than reversal.

Q5: What is a polymerization inhibitor, and how does it work?

A5: A polymerization inhibitor is a chemical compound added in small quantities to a monomer to prevent or retard polymerization.[6] Most inhibitors function as radical scavengers.[6] They react with and neutralize free radicals, terminating the chain reaction before a long polymer chain can form.[1]

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter during the storage of this compound and provides actionable solutions.

Issue 1: The sample has become viscous or solidified upon reaching room temperature.
  • Cause: This is a clear indication that polymerization has occurred. The most likely cause is improper storage conditions, such as exposure to heat or light, or the absence of an effective inhibitor.

  • Solution:

    • Do not use the material. The purity and concentration have been compromised.

    • Review your storage protocol. Ensure the compound is stored in a freezer at or below -20°C, as recommended by suppliers.[7][8] The container should be sealed tightly and protected from light.

    • Verify the presence of an inhibitor. If you are unsure whether the purchased material contains an inhibitor, contact the supplier. For long-term storage, it is advisable to add an inhibitor.

Issue 2: The sample appears discolored.
  • Cause: Discoloration can be an early sign of degradation or the onset of polymerization. It may also indicate the presence of impurities that could catalyze polymerization.

  • Solution:

    • Perform a quality control check. If possible, analyze a small aliquot of the sample using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to assess purity and detect the presence of oligomers.

    • Consider adding an inhibitor. If the material is still largely monomeric, adding an inhibitor can prevent further polymerization.

    • If in doubt, discard the sample. It is better to start an experiment with a fresh, pure sample than to risk inaccurate results.

Issue 3: How do I choose and add a polymerization inhibitor?
  • Expert Insight: The choice of inhibitor depends on the intended application and the required storage duration. For many vinyl monomers, phenolic compounds are effective and can be easily removed before use.[6]

  • Recommended Inhibitors and Concentrations:

InhibitorRecommended Concentration (ppm)Notes
Hydroquinone (HQ)100 - 200A common and effective inhibitor.
4-Methoxyphenol (MEHQ)100 - 200Also widely used, particularly for acrylates.[9][10]
Butylated Hydroxytoluene (BHT)200 - 500A versatile antioxidant and radical scavenger.[6]
Phenothiazine (PTZ)50 - 100Highly effective but may cause discoloration.[9][10]
  • Protocol for Adding an Inhibitor:

    • Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Prepare a stock solution of the inhibitor. Dissolve the chosen inhibitor in a small amount of a compatible, volatile solvent (e.g., dichloromethane or diethyl ether).

    • Add the inhibitor solution to the this compound. Ensure the final concentration of the inhibitor is within the recommended range.

    • Gently mix the solution. Swirl the container to ensure homogenous distribution of the inhibitor.

    • Remove the solvent (if necessary). If the solvent is incompatible with your future application, it can be removed under a gentle stream of inert gas (e.g., nitrogen or argon).

    • Seal, label, and store the container. Clearly label the container with the name of the compound, the added inhibitor, and its concentration. Store at ≤ -20°C.[7][8]

Section 3: Experimental Protocols

Protocol 1: Monitoring for Oligomerization using Size-Exclusion Chromatography (SEC)

This protocol provides a method to detect the early stages of polymerization by identifying the formation of dimers, trimers, and other small oligomers.

  • Materials:

    • Size-Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) system with a UV or refractive index detector.

    • Appropriate SEC column for separating low molecular weight compounds.

    • Mobile phase (e.g., Tetrahydrofuran - THF).

    • Sample of this compound.

  • Procedure:

    • Prepare the SEC system. Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare the sample. Dilute a small amount of the this compound in the mobile phase.

    • Inject the sample. Inject the diluted sample onto the SEC column.

    • Analyze the chromatogram. The monomer will elute as a major peak. The presence of smaller peaks at earlier retention times indicates the formation of higher molecular weight oligomers.[11][12]

Section 4: Visualizing the Polymerization and Inhibition Process

Mechanism of Free-Radical Polymerization

The polymerization of this compound proceeds via a standard free-radical chain mechanism involving initiation, propagation, and termination steps.[1][3]

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination I Initiator (I) R Free Radical (R•) I->R Heat/Light RM Initiated Monomer (RM•) R->RM + M M Monomer (M) RM1 RM• RM2 RM₂• RM1->RM2 + M RM3 RMₙ• (Growing Chain) RM2->RM3 + (n-2)M RMn RMₙ• P Polymer (P) RMn->P + RMₘ• RMm RMₘ•

Caption: Free-radical polymerization workflow.

Mechanism of Inhibition

An inhibitor (InH) acts by intercepting the growing polymer radical (RMₙ•), thereby terminating the chain reaction.

G cluster_0 Inhibition Process RMn Growing Polymer Radical (RMₙ•) Terminated Terminated Chain (RMₙ-In) RMn->Terminated + InH InH Inhibitor (InH)

Caption: Action of a polymerization inhibitor.

Section 5: Best Practices for Storage and Handling

To ensure the long-term stability of this compound, adhere to the following guidelines:

  • Storage Temperature: Always store at or below -20°C in a freezer.[7][8]

  • Inert Atmosphere: For long-term storage, consider blanketing the container with an inert gas like argon or nitrogen to displace oxygen.

  • Light Protection: Store in an amber vial or in a dark location to prevent photo-initiated polymerization.

  • Container Integrity: Ensure the container is tightly sealed to prevent exposure to air and moisture.[13][14]

  • Chemical Segregation: Store away from strong acids, bases, oxidizing agents, and potential sources of radicals.[5][15][16] Nitriles can react violently with strong oxidizing acids.[5]

By implementing these storage and handling procedures, you can significantly reduce the risk of unwanted polymerization and ensure the quality and reliability of your this compound for your research and development needs.

References

  • 10.9: Polymerization of Alkenes - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]
  • US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters.
  • free radical mechanism steps for polymerisation of ethene to poly(ethene) polythene reagents reaction conditions organic synthesis.Doc Brown's Chemistry. [Link]
  • The control of runaway polymerisation reactions by inhibition techniques.IChemE. [Link]
  • EP0998437A4 - Methods for inhibiting the polymerization of vinyl monomers.
  • Polymerisation inhibitor - Wikipedia.Wikipedia. [Link]
  • 8.10: Radical Additions to Alkenes - Chain-Growth Polymers - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
  • 8.10 Radical Additions to Alkenes: Chain-Growth Polymers - Organic Chemistry | OpenStax. (2023). OpenStax. [Link]
  • Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate | Request PDF.
  • Inhibition of Free Radical Polymerization: A Review - PMC - NIH. (2023).
  • Radical polymeriz
  • Guidelines for Chemical Storage | Chapman University.Chapman University. [Link]
  • Chemical Storage.
  • This compound | C6H7N | CID 27474 - PubChem.PubChem. [Link]
  • Practices for Proper Chemical Storage - Cleveland State University.
  • CHEMICAL STORAGE FACT SHEET - University of Waterloo. (2023).
  • UNIT-3 POLYMERS.
  • Polymer Chemistry: Crash Course Organic Chemistry #35 - YouTube. (2021). YouTube. [Link]
  • Development and validation of analytical methods for monomeric and oligomeric migrants from nylon 12 packaging m
  • Methods to measure NLR oligomerization: size exclusion chromatography, co-immunoprecipitation and cross-linking - PMC.
  • Methods used to study the oligomeric structure of G-protein-coupled receptors - PMC.
  • the effect of residual impurities on the rheological and mechanical properties of engineering polymers separated from mixed plastics - West Virginia University.West Virginia University. [Link]
  • Determination of G-protein-coupled receptor oligomerization by molecular brightness analyses in single cells - PubMed.PubMed. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Methylenecyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during this synthesis. Here, we will dissect the causality behind experimental choices, offering a self-validating framework for your protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, which is typically synthesized via a thermal [2+2] cycloaddition of allene and acrylonitrile.

Issue 1: Low or No Yield of the Desired Product

Why It Happens:

The thermal cycloaddition between allene and acrylonitrile is a demanding reaction that proceeds through a high-energy, stepwise biradical intermediate.[1] Insufficient energy (temperature) or suboptimal reactant ratios can lead to a stalled reaction. Conversely, side reactions can consume starting materials at the required high temperatures.

What to Do:

  • Temperature Control: Ensure your reaction temperature is consistently maintained within the optimal range. The literature suggests temperatures around 200°C are necessary for the thermal cycloaddition.[2] Use a high-boiling, inert solvent to ensure stable temperature control.

  • Reactant Ratio: Acrylonitrile is often used in excess to maximize the probability of a productive collision with the highly reactive and unstable allene. Experiment with varying the molar ratio of acrylonitrile to allene.

  • Reaction Time: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion.

  • Purity of Starting Materials: Ensure your acrylonitrile is free from excess water, which can interfere with the reaction. If the acrylonitrile contains a polymerization inhibitor, it may need to be removed prior to the reaction.[3]

Issue 2: Polymerization of Acrylonitrile

Why It Happens:

Acrylonitrile is highly susceptible to free-radical polymerization, especially at the elevated temperatures required for the cycloaddition.[4][5] This is often observed as the formation of a viscous liquid or a solid mass in the reaction vessel. Trace impurities, such as peroxides, can initiate this polymerization.

What to Do:

  • Use of Inhibitors: For the reaction itself, a delicate balance is needed. While commercial acrylonitrile contains inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) for storage, these may need to be removed for the reaction to proceed efficiently.[3][4] However, adding a controlled amount of a high-temperature polymerization inhibitor, such as hydroquinone or phenothiazine, to the reaction mixture can suppress unwanted polymerization without completely quenching the desired cycloaddition.[6]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from participating in radical initiation pathways. Note that some inhibitors, like MEHQ, require the presence of dissolved oxygen to function effectively during storage.[4]

  • Solvent Purity: Use freshly distilled, anhydrous solvents to eliminate potential radical initiators like peroxides.

Issue 3: Formation of Significant Impurities

Why It Happens:

The high-energy biradical intermediate in the [2+2] cycloaddition is not selective and can lead to various side products.[1] Additionally, other cycloaddition pathways, such as Diels-Alder type reactions, can occur, leading to by-products like substituted octahydronaphthalenedicarbonitriles.[6]

What to Do:

  • Control of Stoichiometry: Carefully controlling the stoichiometry can influence the selectivity of the reaction. An excess of one reactant may favor the desired [2+2] pathway over other higher-order cycloadditions.

  • Temperature Optimization: While high temperatures are necessary, excessively high temperatures can provide the activation energy for alternative reaction pathways. A systematic optimization of the reaction temperature is recommended.

  • Purification Strategy: Effective purification is crucial. Distillation can be used to separate the product from less volatile impurities.[6] For more challenging separations, column chromatography on silica gel or High-Performance Liquid Chromatography (HPLC) may be necessary.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the thermal cycloaddition between allene and acrylonitrile?

A1: The thermal [2+2] cycloaddition is a non-concerted, stepwise reaction. It proceeds through the formation of a biradical intermediate, which then cyclizes to form the four-membered ring.[1] This stepwise nature is a consequence of the Woodward-Hoffmann rules, which forbid a concerted thermal [2+2] cycloaddition.

Q2: How do I remove the polymerization inhibitor from acrylonitrile before my reaction?

A2: A common and effective method is to pass the acrylonitrile through a column of basic alumina.[3] The alumina adsorbs the phenolic inhibitor (like HQ or MEHQ). The purified, inhibitor-free acrylonitrile should be used immediately as it is highly prone to polymerization.[3]

Q3: Are there alternative, milder methods for synthesizing this compound?

A3: Yes, the field of organic synthesis has explored catalyzed [2+2] cycloadditions of allenes. These methods often employ transition metal catalysts (e.g., based on gold or rhodium) or utilize photocatalysis.[8][9][10][11] These approaches can offer higher selectivity and proceed under much milder conditions, potentially avoiding the issues of polymerization and side reactions associated with high-temperature thermal methods.

Q4: What are the best analytical methods for monitoring the reaction and assessing product purity?

A4: For reaction monitoring, Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the consumption of starting materials and the formation of the product. Gas Chromatography (GC) is excellent for quantitative analysis of reaction progress and for determining the purity of the final product.[12] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), particularly LC-MS for these polar compounds, are indispensable.[7][13]

Experimental Protocol: Thermal [2+2] Cycloaddition

This protocol is a general guideline. Optimization of specific parameters is highly recommended.

Materials:

  • Allene (handled as a gas or condensed at low temperature)

  • Acrylonitrile (inhibitor may need to be removed)

  • Hydroquinone (as a high-temperature inhibitor)

  • High-boiling inert solvent (e.g., toluene, xylene)

  • High-pressure autoclave reactor with stirring mechanism and temperature control

Procedure:

  • Preparation: Equip the autoclave according to the manufacturer's instructions. Ensure all glassware is dry and the system can be purged with an inert gas.

  • Charging the Reactor: Charge the autoclave with the solvent, acrylonitrile, and a catalytic amount of hydroquinone.

  • Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove oxygen.

  • Introducing Allene: Introduce a measured amount of allene into the reactor. This is typically done by condensing the gas into the cooled reactor or by direct addition from a pressurized cylinder.

  • Reaction: Heat the sealed reactor to the target temperature (e.g., 200°C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by GC.

  • Cooling and Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • Purification: Transfer the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Potential Cause Recommended Action
Low/No Yield Insufficient temperature, incorrect stoichiometry, short reaction timeOptimize temperature (around 200°C), use excess acrylonitrile, monitor reaction by GC/TLC
Polymerization High temperature, presence of radical initiators (e.g., peroxides)Add a high-temperature inhibitor (e.g., hydroquinone), use an inert atmosphere, purify solvents
Impurity Formation Non-selective biradical intermediate, side reactions (e.g., Diels-Alder)Optimize temperature and stoichiometry, employ robust purification methods (distillation, chromatography)

Visualizations

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Allene Allene Biradical Biradical Intermediate Allene->Biradical + Δ (High Temp) Acrylonitrile Acrylonitrile Acrylonitrile->Biradical + Δ (High Temp) Product 3-Methylenecyclo- butanecarbonitrile Biradical->Product Cyclization

Caption: Reaction mechanism for the thermal synthesis.

Troubleshooting_Workflow Start Low Yield or High Impurity? Check_Temp Is Temperature Optimal (~200°C)? Start->Check_Temp Adjust_Temp Adjust and Monitor Temperature Check_Temp->Adjust_Temp No Check_Polymer Is Polymerization Occurring? Check_Temp->Check_Polymer Yes Adjust_Temp->Check_Temp Add_Inhibitor Add High-Temp Inhibitor & Use Inert Atmosphere Check_Polymer->Add_Inhibitor Yes Check_Ratio Is Acrylonitrile in Excess? Check_Polymer->Check_Ratio No Add_Inhibitor->Check_Ratio Adjust_Ratio Optimize Reactant Ratio Check_Ratio->Adjust_Ratio No Purify Optimize Purification (Distillation/Chromatography) Check_Ratio->Purify Yes Adjust_Ratio->Check_Ratio Success Pure Product Purify->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

  • INEOS Group. (n.d.). Acrylonitrile.
  • Google Patents. (1952). US2614119A - Inhibition of polymerization of acrylonitrile.
  • Maj, A. M., et al. (2018). Regio‐ and Stereoselective, Intramolecular [2+2] Cycloaddition of Allenes, Promoted by Visible Light Photocatalysis. Chemistry – A European Journal, 24(53), 14063-14067.
  • Roy, T., et al. (2021). Selectivity between an Alder-Ene Reaction and a [2+2] Cycloaddition in the Intramolecular Reactions of Allene-Tethered Arynes. Organic Chemistry Frontiers, 8(10), 2234-2240.
  • Wang, Y., et al. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 56(16), 2163-2177.
  • Not directly cited in the final text.
  • Alonso, R., et al. (2009). Exploiting [2+2] cycloaddition chemistry: achievements with allenes. Chemical Society Reviews, 38(11), 3046-3055.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Sun, J., et al. (2017). Gold-Catalyzed Regiodivergent [2 + 2 + 2]-Cycloadditions of Allenes with Triazines. Angewandte Chemie International Edition, 56(40), 12208-12212.
  • Bernardi, F., et al. (1995). Cycloaddition of acrylonitrile to allene: computed reaction path (AM1) and intramolecular secondary isotope effect. Journal of the Chemical Society, Perkin Transactions 2, (1), 57-61.
  • Not directly cited in the final text.
  • Not directly cited in the final text.
  • Not directly cited in the final text.
  • Google Patents. (2002). RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile.
  • MDPI. (2023). Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review.
  • Not directly cited in the final text.
  • Not directly cited in the final text.

Sources

resolving impurities in 3-Methylenecyclobutanecarbonitrile samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylenecyclobutanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common purity issues encountered with this versatile reagent.

Frequently Asked Questions (FAQs)

Impurity Identification

Q1: My GC-MS analysis of this compound shows several unexpected peaks. What are the likely impurities?

A: Unexpected peaks in your GC-MS analysis typically originate from three main sources: the synthesis process, subsequent degradation, or contamination. Given that this compound is commonly synthesized via a [2+2] cycloaddition of allene and acrylonitrile, the impurity profile is often predictable.[1][2]

Common impurities may include:

  • Unreacted Starting Materials: Residual acrylonitrile and allene (if not properly removed).

  • Isomeric Byproducts: The synthesis can lead to the formation of regioisomers, such as 2-methylenecyclobutanecarbonitrile. These isomers often have very similar boiling points and chromatographic behavior, making them challenging to separate.

  • Polymeric Material: Acrylonitrile is prone to polymerization, especially at elevated temperatures. These oligomers or polymers are typically high-boiling and may not be volatile enough to be observed by GC, but can contribute to non-volatile residues.

  • Dimerization/Oligomerization Products: The strained cyclobutane ring and the reactive exocyclic double bond can participate in side reactions, leading to dimers or other higher molecular weight species. A Russian patent mentions the formation of "substituted octahydronaphthalenedicarbonitriles" as high-melting by-products in a similar process.[2]

  • Solvent Residues: Depending on the synthesis and purification process, residual solvents may be present.

Q2: How can I differentiate between the desired 3-methylene isomer and other structural isomers using NMR spectroscopy?

A: While GC-MS is excellent for detecting impurities, ¹H and ¹³C NMR spectroscopy are more powerful tools for unambiguous structural elucidation of isomers.

  • ¹H NMR Spectroscopy: The proton on the carbon bearing the nitrile group (C1) in this compound is a key diagnostic signal. Due to the symmetry of the 3-methylene isomer, you would expect a simpler spectrum for the ring protons compared to an unsymmetrical isomer like 2-methylenecyclobutanecarbonitrile. Specifically, for the 3-methylene isomer, the protons on C2 and C4 are chemically equivalent, as are the protons on the exocyclic methylene group.

  • ¹³C NMR Spectroscopy: The chemical shifts of the quaternary carbon of the double bond and the carbon attached to the nitrile group are highly informative. A comprehensive spectral analysis, potentially including 2D NMR techniques like HSQC and HMBC, will allow for the definitive assignment of all carbons and protons, confirming the connectivity and identity of each isomer. For reference, tables of NMR chemical shifts for common laboratory solvents and impurities can be invaluable for identifying contaminant signals.[3]

Troubleshooting & Purification

Q3: My sample of this compound has a yellowish tint and the purity is decreasing over time. What is happening and how can I prevent it?

A: A developing yellowish tint and decreasing purity are classic signs of sample degradation. The exocyclic double bond in this compound makes the molecule susceptible to oxidation and polymerization, particularly when exposed to air, light, or elevated temperatures.

Preventative Measures:

  • Storage: Store the compound in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C is recommended).

  • Inhibitors: For long-term storage, consider adding a radical inhibitor, such as BHT (butylated hydroxytoluene), at a very low concentration (e.g., 100 ppm), although this may need to be removed before use in certain applications.

The stability of chemical ingredients is influenced by environmental factors, and proper storage is crucial to minimize degradation.[4]

Q4: What is the most effective method for removing polar impurities from my this compound sample?

A: For removing polar impurities, such as those resulting from oxidation or certain side-reactions, column chromatography is the preferred method. Non-polar impurities and some isomers can also be separated with a carefully selected solvent system.

A general strategy involves using a non-polar mobile phase and gradually increasing the polarity to elute your target compound, leaving the more polar impurities adsorbed to the stationary phase.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating compounds of moderate polarity.
Mobile Phase Hexanes/Ethyl Acetate GradientStart with 100% hexanes and gradually increase the percentage of ethyl acetate (e.g., from 0% to 10%). The nitrile group provides enough polarity for the compound to be retained on silica relative to non-polar hydrocarbon impurities, while being less polar than oxidation byproducts.
Detection TLC with a suitable stain (e.g., potassium permanganate)The exocyclic double bond will react with permanganate stain, appearing as a yellow spot on a purple background, which is useful for identifying fractions containing the product.

Q5: I am struggling to separate a close-boiling impurity. What purification technique should I use?

A: For separating compounds with very close boiling points, such as isomers, fractional vacuum distillation is often more effective than chromatography. The efficiency of the separation depends on the difference in vapor pressure between your product and the impurity, and the efficiency of your distillation column.

Key Considerations for Fractional Vacuum Distillation:

  • Vacuum: A high vacuum is necessary to lower the boiling point and prevent thermal degradation of the compound.

  • Column: Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) to achieve a good separation.

  • Reflux Ratio: Maintain a stable reflux ratio to allow for the proper equilibration of vapor and liquid phases within the column.

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

This protocol provides a general guideline for purifying this compound on a lab scale.

  • Prepare the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Load the Sample:

    • Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column. This "dry loading" technique often results in better separation.

  • Elute the Column:

    • Begin elution with the non-polar solvent (e.g., 100% hexanes).

    • Gradually increase the polarity of the mobile phase by adding small increments of a more polar solvent (e.g., ethyl acetate).

    • Collect fractions of a consistent volume.

  • Analyze Fractions:

    • Spot each fraction onto a TLC plate and develop it in the elution solvent.

    • Visualize the spots using a suitable method (e.g., UV light if applicable, or a potassium permanganate stain).

    • Combine the pure fractions containing the desired product.

  • Remove Solvent:

    • Remove the solvent from the combined pure fractions using a rotary evaporator. Be mindful that this compound is volatile.

Protocol 2: Sample Preparation for GC-MS Analysis

Accurate sample preparation is critical for obtaining reliable data on the purity of your material.

  • Prepare a Stock Solution: Accurately weigh a small amount of your this compound sample (e.g., 10 mg) and dissolve it in a known volume of a high-purity volatile solvent (e.g., 1.0 mL of dichloromethane or ethyl acetate) in a volumetric flask.

  • Prepare the Working Sample: Dilute the stock solution to an appropriate concentration for GC-MS analysis (typically in the range of 50-100 µg/mL). For example, transfer 100 µL of the stock solution to a 2 mL GC vial and add 900 µL of the solvent.

  • Include an Internal Standard (Optional but Recommended): For quantitative analysis, add a known amount of an internal standard (a stable compound with a different retention time, e.g., dodecane) to your working sample.

  • Analysis: Inject the prepared sample into the GC-MS. Ensure the injection port temperature is high enough to volatilize the sample but not so high as to cause degradation. A typical starting point would be 250 °C. The GC oven temperature program should be optimized to separate the target compound from potential impurities.

Visual Guides

Troubleshooting Workflow for Impurity Analysis

This diagram outlines a logical workflow for identifying and resolving impurities in a sample of this compound.

G cluster_0 Impurity Identification cluster_1 Purification Strategy cluster_2 Validation Start Crude or Aged Sample of This compound GCMS Perform GC-MS Analysis Start->GCMS Known Peaks Match Known Impurities? (e.g., Solvents, Starting Materials) GCMS->Known NMR Perform NMR (¹H, ¹³C) Analysis Unknown Characterize Unknown Peaks (MS Fragmentation, NMR shifts) NMR->Unknown Known->NMR No Strategy Select Purification Strategy Known->Strategy Yes Unknown->Strategy Chromatography Flash Column Chromatography (for polar/non-polar impurities) Strategy->Chromatography Different Polarity Distillation Fractional Vacuum Distillation (for close-boiling isomers) Strategy->Distillation Similar Boiling Point Purified Purified Product Chromatography->Purified Distillation->Purified Reanalyze Re-analyze by GC-MS and NMR Purified->Reanalyze Pass Purity Meets Specification Reanalyze->Pass Purity OK Fail Purity Does Not Meet Spec Reanalyze->Fail Purity Not OK Fail->Strategy Re-evaluate

Caption: A decision-making workflow for troubleshooting impurities.

Impurity Source Diagram

This diagram illustrates the potential sources of impurities in a typical sample.

G cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation & Contamination Product This compound (Final Product) SM Unreacted Starting Materials (Allene, Acrylonitrile) SM->Product Source Isomers Regioisomers Isomers->Product Source Byproducts High MW Byproducts Byproducts->Product Source Oxidation Oxidation Products Oxidation->Product Source Polymers Polymers/Dimers Polymers->Product Source Solvents Residual Solvents Solvents->Product Source

Sources

stability issues of 3-Methylenecyclobutanecarbonitrile under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methylenecyclobutanecarbonitrile

Welcome to the technical support center for this compound (CAS 15760-35-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges posed by this highly functionalized and strained cyclic molecule. Here, we provide in-depth answers to common questions, troubleshooting strategies for experimental hurdles, and validated protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability issues arise from two key structural features: the nitrile group and the strained cyclobutane ring.[1][2]

  • Nitrile Group (-C≡N): This functional group is susceptible to hydrolysis under both acidic and basic conditions, which can convert it into a carboxamide and subsequently a carboxylic acid.[3][4] This is typically the most immediate and common stability problem encountered in aqueous or protic environments. The reaction is often accelerated by heat.[5]

  • Strained Cyclobutane Ring: Cyclobutane possesses significant angle and torsional strain because its C-C-C bond angles (approximately 90°) deviate substantially from the ideal tetrahedral angle of 109.5°.[1][6][7] This inherent strain increases the molecule's potential energy, making it more reactive than analogous acyclic or larger ring structures.[2][8] While the ring is generally stable to simple acid/base exposure at moderate temperatures, its strain can influence the reactivity of the attached functional groups.

Q2: I am planning a reaction involving this compound. What is the recommended pH range to maintain its stability?

To minimize the risk of hydrolysis, it is strongly recommended to perform reactions under neutral or near-neutral conditions (pH 6-8). The stability of the molecule decreases significantly in the presence of strong acids (e.g., HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH), especially at elevated temperatures.[5][9] If your reaction requires acidic or basic conditions, it is crucial to conduct a preliminary stability study at your intended reaction temperature.

Q3: How should I properly store this compound in the lab?

Proper storage is critical for maintaining the compound's integrity. Refer to the table below for recommended conditions.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen.
Container Amber Glass Vial with Secure CapProtects from light, which can catalyze degradation, and prevents moisture ingress.[9]
Incompatible Materials Strong Acids, Strong Bases, Strong Oxidizing AgentsThese can initiate rapid and potentially exothermic reactions, including hydrolysis or polymerization.[4]

Troubleshooting Guide: Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Q4: My reaction yield is consistently low when using an acidic catalyst. What is the likely cause and how can I fix it?

Probable Cause: You are likely experiencing acid-catalyzed hydrolysis of the nitrile group. Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon.[10][11] This makes it highly susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture, leading to the formation of 3-methylenecyclobutanecarboxamide or 3-methylenecyclobutanecarboxylic acid as byproducts.[12][13]

Troubleshooting Workflow:

start Low Yield in Acidic Medium check_byproducts Analyze crude reaction mixture by LC-MS or TLC start->check_byproducts polar_byproduct Polar byproduct detected? check_byproducts->polar_byproduct confirm_hydrolysis Confirm mass corresponds to amide or carboxylic acid polar_byproduct->confirm_hydrolysis Yes other_issue No polar byproduct? Investigate other reaction parameters. polar_byproduct->other_issue No solution Solution: Minimize Hydrolysis confirm_hydrolysis->solution

Caption: Troubleshooting workflow for low reaction yield.

Recommended Solutions:

  • Use a Milder Acid: If possible, switch to a weaker acid or use a catalytic amount.

  • Lower Reaction Temperature: Perform the reaction at the lowest feasible temperature to slow the rate of hydrolysis.

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried to eliminate water, the primary nucleophile for hydrolysis.

  • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.

Q5: I'm running a base-catalyzed reaction and see a new, very polar spot on my TLC plate that doesn't correspond to my product. What is it?

Probable Cause: This is almost certainly the carboxylate salt of 3-methylenecyclobutanecarboxylic acid. In basic media, the hydroxide ion acts as a potent nucleophile, directly attacking the nitrile carbon.[14][15] The reaction proceeds through an amide intermediate to form the carboxylate, which is highly polar and will have a very low Rf value on a normal-phase silica TLC plate.

Recommended Solutions:

  • Use a Non-Nucleophilic Base: If the base is only needed as a proton scavenger, consider using a sterically hindered, non-nucleophilic base like DBU or a proton sponge.

  • Careful Workup: During the reaction workup, a gentle quench with a cold, dilute acid (e.g., 1M citric acid or NH₄Cl solution) will protonate the carboxylate salt to the carboxylic acid. This may still be a byproduct, but its altered polarity can simplify purification.

  • Protecting Groups: In complex syntheses, consider protecting the nitrile group if it is not the intended reactive site, though this adds steps to the overall sequence.

Q6: Could my reaction conditions cause the cyclobutane ring to open?

Under typical acidic or basic conditions used for nitrile chemistry, ring-opening of the cyclobutane is highly unlikely. The energy barrier for cleaving the C-C bonds of the ring is significantly higher than that for nitrile hydrolysis. Ring-opening reactions for cyclobutanes generally require much harsher conditions, such as high-pressure hydrogenation or specialized transition-metal catalysis.[16] Therefore, you should prioritize troubleshooting issues related to the nitrile and exocyclic double bond first.

Protocols & Methodologies

Protocol 1: Small-Scale pH Stability Assessment

This protocol allows you to quickly assess the stability of this compound in your specific reaction conditions before committing to a large-scale experiment.

Materials:

  • This compound

  • Your intended reaction solvent (e.g., THF, Acetonitrile)

  • A series of buffered aqueous solutions (e.g., pH 4, 7, 9) or your acidic/basic reagent.

  • Small vials (1 mL)

  • TLC plates or LC-MS vials

  • Internal standard (optional, for quantitative analysis)

Procedure:

  • Prepare a stock solution of this compound in your reaction solvent (e.g., 10 mg/mL).

  • In three separate vials, add 500 µL of your solvent.

  • To each vial, add 50 µL of the appropriate buffered solution or a stoichiometric equivalent of your acid/base catalyst.

  • Initiate the experiment by adding 10 µL of the stock solution to each vial.

  • Cap the vials and place them at your intended reaction temperature.

  • Take an aliquot (e.g., 5 µL) from each vial at regular time points (e.g., t=0, 1h, 4h, 24h).

  • Spot the aliquot directly onto a TLC plate or quench and dilute for LC-MS analysis.

  • Analyze the results. The appearance of new, more polar spots over time indicates degradation (hydrolysis). The disappearance of the starting material spot confirms instability.

Mechanistic Insights: Degradation Pathways

Understanding the mechanisms of degradation is key to preventing them.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction proceeds via protonation of the nitrile, making it a better electrophile for attack by a weak nucleophile like water.[12][13]

sub 3-Methylenecyclobutane- carbonitrile protonated Protonated Nitrile (Activated Electrophile) sub->protonated + H⁺ H_ion H+ intermediate1 Intermediate protonated->intermediate1 + H₂O H2O H₂O taut Tautomerization intermediate1->taut amide 3-Methylenecyclobutane- carboxamide taut->amide hydrolysis2 Further Hydrolysis (H₃O⁺, Δ) amide->hydrolysis2 acid 3-Methylenecyclobutane- carboxylic Acid hydrolysis2->acid

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis

Under basic conditions, the strong nucleophile (OH⁻) attacks the nitrile carbon directly, initiating the hydrolysis cascade.[14]

sub 3-Methylenecyclobutane- carbonitrile intermediate1 Imidic Acid Intermediate sub->intermediate1 + OH⁻ OH_ion OH⁻ taut Tautomerization intermediate1->taut + H₂O H2O_protonation Protonation amide 3-Methylenecyclobutane- carboxamide taut->amide hydrolysis2 Further Hydrolysis (OH⁻, Δ) amide->hydrolysis2 carboxylate Carboxylate Salt hydrolysis2->carboxylate acid_workup Acidic Workup (H₃O⁺) carboxylate->acid_workup acid 3-Methylenecyclobutane- carboxylic Acid acid_workup->acid

Caption: Mechanism of base-catalyzed nitrile hydrolysis.

References

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles.
  • JoVE. Video: Nitriles to Carboxylic Acids: Hydrolysis.
  • Fiveable. Hydrolysis of Nitriles Definition - Organic Chemistry II Key Term.
  • LibreTexts Chemistry. 4.3: Stability of Cycloalkanes - Ring Strain.
  • University of Calgary. Strain in Ring Systems.
  • Master Organic Chemistry. Ring Strain In Cyclopropane and Cyclobutane.
  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions.
  • Chemistry For Everyone. What Is Ring Strain In Organic Chemistry?
  • Wikipedia. Ring strain.
  • JoVE. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Pharmaguideline. Reactions of Cyclopropane and Cyclobutane.
  • PubChem. This compound.
  • The Organic Chemistry Tutor. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
  • Lumen Learning. Organic Chemistry II: Hydrolysis of nitriles.
  • LibreTexts Chemistry. Reactivity of Nitriles.
  • Mettler Toledo. Top 5 Factors Affecting Chemical Stability.

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 3-Methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methylenecyclobutanecarbonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection for this unique substrate. The combination of a strained cyclobutane ring, an exocyclic double bond, and a nitrile functionality presents both synthetic opportunities and catalytic challenges. This resource is designed to provide solutions to specific issues you may encounter during your experiments.

Troubleshooting Guide: Catalyst and Reaction Optimization

This section addresses common problems encountered during catalytic transformations of this compound. The troubleshooting process is presented in a question-and-answer format to directly address experimental issues.

Q1: I am attempting a cross-coupling reaction with this compound and observing low to no product formation. What are the likely causes and how can I troubleshoot this?

Low yields in cross-coupling reactions involving this substrate can be due to several factors, including catalyst deactivation and competing side reactions. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Reagent Integrity: Ensure the purity of your this compound, coupling partner (e.g., boronic acid, organozinc reagent), and solvents. Boronic acids, in particular, can degrade over time.

  • Inert Atmosphere: Palladium(0) catalysts are oxygen-sensitive. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere like argon or nitrogen to prevent catalyst oxidation[1].

Catalyst System Optimization:

If the initial checks do not resolve the issue, a careful evaluation of the catalyst system is necessary.

  • Catalyst Deactivation by the Nitrile Group: The nitrile functionality can coordinate to the metal center and inhibit catalytic activity[2][3][4].

    • Solution: Consider using ligands that are less sensitive to nitrile coordination. Bulky electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can sometimes mitigate this issue by sterically hindering the nitrile from binding to the metal center.

  • Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and promoting the desired transformation.

    • Recommendation: For Suzuki-Miyaura couplings, ligands like SPhos or XPhos are often effective. For other cross-coupling reactions, a ligand screening is highly recommended.

  • Palladium Pre-catalyst: The choice of palladium source can influence the generation of the active Pd(0) species.

    • Recommendation: Using well-defined pre-catalysts, such as the Buchwald G3 palladacycles, can ensure efficient and reproducible generation of the active catalyst[5].

Side Reactions:

  • Isomerization of the Exocyclic Double Bond: Under certain conditions, the exocyclic double bond can migrate to form the more thermodynamically stable endocyclic isomer. This can be promoted by the transition metal catalyst.

    • Troubleshooting:

      • Reaction Temperature: Lowering the reaction temperature can sometimes suppress isomerization.

      • Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the formation of the isomerized byproduct.

  • Ring Opening: The strained cyclobutane ring can be susceptible to ring-opening reactions, especially at elevated temperatures or with certain catalysts.

    • Troubleshooting:

      • Milder Reaction Conditions: Employing lower temperatures and shorter reaction times can help preserve the cyclobutane ring.

      • Catalyst Choice: Some catalysts are more prone to promoting ring-opening than others. Screening different metal catalysts (e.g., comparing palladium, nickel, and rhodium) might be necessary.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst selection for specific reactions with this compound.

Q2: Which type of catalyst is best suited for the hydrogenation of the exocyclic double bond in this compound without reducing the nitrile group?

Selective hydrogenation of the alkene in the presence of a nitrile can be achieved with careful catalyst selection.

  • Recommended Catalysts:

    • Palladium on Carbon (Pd/C): This is a common and effective catalyst for alkene hydrogenation. Under mild conditions (low hydrogen pressure and room temperature), it generally does not reduce the nitrile group[6][7].

    • Wilkinson's Catalyst (RhCl(PPh₃)₃): This homogeneous catalyst is known for its high selectivity in hydrogenating unhindered alkenes under mild conditions[6].

    • Rhodium on Alumina (Rh/Al₂O₃): This catalyst can also be used for selective alkene hydrogenation[8].

  • Key Considerations:

    • Catalyst Poisoning: While less of an issue than with other catalytic reactions, the nitrile group can still interact with the catalyst surface. Using a slightly higher catalyst loading might be necessary.

    • Solvent: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol or methanol are commonly used for hydrogenations.

Q3: I am interested in performing a hydroformylation reaction on the exocyclic double bond. What catalyst system should I consider, and what are the potential challenges?

Hydroformylation introduces a formyl group across the double bond and is typically catalyzed by rhodium or cobalt complexes[9][10][11][12][13].

  • Recommended Catalyst System:

    • Rhodium-based catalysts with phosphine or phosphite ligands: These are generally more active and selective than cobalt catalysts for hydroformylation[11]. A common catalyst precursor is Rh(CO)₂(acac) in combination with a phosphine ligand like triphenylphosphine (PPh₃) or a bidentate phosphine.

  • Potential Challenges:

    • Regioselectivity: The hydroformylation of an unsymmetrical alkene can lead to two regioisomers (linear and branched aldehydes). The choice of ligand can significantly influence the regioselectivity. Bulky ligands tend to favor the formation of the linear aldehyde.

    • Catalyst Inhibition: The nitrile group can potentially inhibit the rhodium catalyst. Optimizing the ligand-to-metal ratio and reaction conditions is important.

    • Substrate Isomerization: As with other reactions, isomerization of the double bond is a possible side reaction.

Q4: Can I perform a ring-opening metathesis polymerization (ROMP) using the cyclobutene ring that could be formed by isomerization of this compound?

This is a plausible synthetic strategy, but it involves two distinct steps: isomerization and then ROMP.

  • Step 1: Isomerization:

    • First, you would need to find a suitable catalyst to selectively isomerize the exocyclic double bond to the endocyclic position to form 1-cyanocyclobutene. This might be achieved with a transition metal catalyst under specific conditions, but would require careful optimization to avoid polymerization or other side reactions.

  • Step 2: Ring-Opening Metathesis Polymerization (ROMP):

    • Once 1-cyanocyclobutene is synthesized, it could potentially undergo ROMP using a ruthenium-based catalyst like a Grubbs' or Hoveyda-Grubbs' catalyst[14][15][16].

    • Challenge: The nitrile group could potentially coordinate to the ruthenium catalyst and affect its activity. The success of the ROMP would depend on the tolerance of the chosen catalyst to the nitrile functionality.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the catalytic processes and troubleshooting, the following diagrams illustrate a key reaction mechanism and a decision-making workflow.

Figure 1: Decision Workflow for Troubleshooting Low Yield in Cross-Coupling A Low Yield in Cross-Coupling B Check Reagent Purity and Inert Atmosphere A->B C Issue Resolved? B->C D Optimize Catalyst System C->D No K SUCCESS C->K Yes E Screen Ligands (e.g., SPhos, XPhos) D->E F Use Well-Defined Pre-catalyst (e.g., G3) D->F G Investigate Side Reactions E->G F->G H Check for Isomerization (GC/MS, NMR) G->H I Check for Ring Opening (GC/MS, NMR) G->I J Adjust Reaction Conditions (Temp, Time) H->J I->J L FAIL J->L

Caption: Decision workflow for troubleshooting low yields.

Figure 2: Simplified Catalytic Cycle for Palladium-Catalyzed Cross-Coupling cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition (R-X) A->B + R-X C R-Pd(II)-X(L_n) B->C D Transmetalation (R'-M) C->D + R'-M E R-Pd(II)-R'(L_n) D->E F Reductive Elimination E->F F->A - R-R' G R-R' F->G

Caption: Simplified catalytic cycle for cross-coupling.

Experimental Protocols

General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: In a glovebox, add the arylboronic acid (1.2 equivalents), palladium pre-catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-formed catalyst like Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reactant: Add this compound (1.0 equivalent) to the Schlenk tube.

  • Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent (e.g., a mixture of toluene and water, or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended Starting Condition
Palladium Source Pd(OAc)₂ / SPhos (1:2 ratio) or Pd(PPh₃)₄
Catalyst Loading 2-5 mol %
Base K₂CO₃ or Cs₂CO₃
Solvent Toluene/H₂O (4:1) or Dioxane
Temperature 80 - 110 °C
Concentration 0.1 - 0.5 M

References

  • Willis, M. C., et al. (2012). Rhodium-Phosphoramidite Catalyzed Alkene Hydroacylation: Mechanism and Octaketide Natural Product Synthesis. Journal of the American Chemical Society. [Link]
  • Wikipedia. (n.d.).
  • Wang, F., Yu, S., & Li, X. (2016). Transition metal-catalysed couplings between arenes and strained or reactive rings: combination of C–H activation and ring scission. Chemical Society Reviews. [Link]
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Navigating the Labyrinth: A Technical Support Guide for Workup Procedures of Reactions with 3-Methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Methylenecyclobutanecarbonitrile. As a Senior Application Scientist, I've observed the unique challenges and opportunities this strained, reactive building block presents. Its inherent ring strain and dual functionality, featuring a reactive exocyclic double bond and a versatile nitrile group, make it a powerful tool in complex molecule synthesis. However, these same features necessitate carefully considered and often gentle workup and purification strategies to preserve the desired molecular architecture.

This guide is structured as a dynamic, question-and-answer-based resource to directly address the specific issues you may encounter during your experiments. We will move beyond simple procedural lists to delve into the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Core Principles: Understanding the Reactivity of this compound

The key to a successful workup lies in understanding the inherent reactivity of your starting material and product. This compound is characterized by:

  • Ring Strain: The cyclobutane ring possesses significant angle and torsional strain, making it susceptible to ring-opening or rearrangement under harsh conditions, particularly strong acids or bases, and elevated temperatures.

  • Exocyclic Double Bond: This moiety is prone to polymerization, especially in the presence of radical initiators, strong acids, or certain metals. The synthesis of this compound itself often requires the use of a polymerization inhibitor.[1]

  • Nitrile Group: The nitrile can undergo hydrolysis to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced or react with organometallic reagents.

A successful workup strategy will therefore prioritize mild conditions to mitigate these potential side reactions.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and troubleshooting scenarios encountered when working with this compound and its derivatives.

General Handling and Stability

Q1: My reaction mixture seems to be polymerizing during workup. How can I prevent this?

A1: Polymerization of the exocyclic double bond is a primary concern. Here are several strategies to minimize this:

  • Maintain Low Temperatures: Conduct all workup steps, including quenching, extractions, and washes, at 0 °C or below if possible.

  • Use of Inhibitors: If compatible with your desired product and downstream steps, consider adding a radical inhibitor like BHT (butylated hydroxytoluene) or hydroquinone to the reaction mixture before workup. The synthesis of this compound often incorporates such inhibitors.[1]

  • Avoid Strong Acids: Protic acids can catalyze polymerization. If an acidic wash is necessary, use a dilute, weak acid (e.g., 1% citric acid) at low temperatures and for a minimal duration.

  • Degas Solvents: For sensitive compounds, using solvents that have been degassed by sparging with nitrogen or argon can reduce the presence of oxygen, which can initiate polymerization.

Q2: I'm concerned about the stability of the cyclobutane ring. What conditions should I avoid?

A2: The cyclobutane ring is the most sensitive part of the molecule. To maintain its integrity:

  • Avoid Strong Acids and Bases: Strong acids can promote ring-opening or rearrangement. Similarly, strong bases can lead to undesired side reactions. If a basic wash is required, use a saturated solution of sodium bicarbonate rather than stronger bases like sodium hydroxide.

  • Temperature Control: Thermal stress can induce ring cleavage or rearrangement. Keep all workup and purification steps at or below room temperature whenever feasible. When concentrating your product, use a rotary evaporator with a water bath set to a low temperature.

Aqueous Workup: Quenching and Extraction

Q3: What is the best way to quench my reaction?

A3: The quenching procedure should be as mild as possible.

  • Neutral Quench: For many reactions, quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a good first choice. It is weakly acidic and effective at neutralizing many reactive species without being harsh.

  • Water Quench: Simply quenching with cold deionized water can be effective, especially if your reaction does not contain highly reactive reagents.

  • Bicarbonate Quench: If your reaction was run under acidic conditions, a slow and careful quench with saturated sodium bicarbonate solution is appropriate. Be mindful of gas evolution (CO₂).

Q4: I'm having trouble with emulsions during my extraction. What can I do?

A4: Emulsions are common when working with complex reaction mixtures. To break them:

  • Add Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

  • Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand for a period can allow the layers to separate. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help to break the emulsion.

Experimental Workflow: General Aqueous Workup

G cluster_0 Reaction Completion cluster_1 Workup cluster_2 Purification A Reaction Mixture B Quench (e.g., sat. NH4Cl, 0 °C) A->B 1. Quench C Dilute with Organic Solvent (e.g., EtOAc, DCM) B->C 2. Dilute D Separate Layers C->D 3. Extract E Wash Organic Layer (e.g., Brine) D->E 4. Wash F Dry Organic Layer (e.g., Na2SO4, MgSO4) E->F 5. Dry G Filter and Concentrate (Low Temperature) F->G 6. Concentrate H Crude Product G->H I Column Chromatography or Distillation H->I 7. Purify J Pure Product I->J

Caption: General aqueous workup workflow.

Purification

Q5: What are the best practices for purifying my this compound derivative by column chromatography?

A5: Column chromatography is a common purification method, but care must be taken.

  • Stationary Phase: Standard silica gel is often suitable. However, if your compound shows signs of degradation on silica (e.g., streaking, new spots appearing on TLC), consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 for reversed-phase chromatography.

  • Mobile Phase: Use a solvent system that provides good separation (a ΔRf of at least 0.2 between your product and impurities). It is often beneficial to add a small amount (0.1-1%) of a neutral or basic modifier like triethylamine to the eluent to deactivate acidic sites on the silica gel, which can prevent degradation of sensitive compounds.

  • Loading and Running the Column: Load your crude product onto the column using a minimal amount of solvent. Avoid letting the column run dry. Flash chromatography is generally preferred over gravity chromatography to minimize the time the compound spends on the stationary phase.

Q6: Can I purify my product by distillation?

A6: Distillation is a possibility for thermally stable, liquid products.

  • Thermal Stability: First, assess the thermal stability of your compound. You can do this on a small scale by heating a sample and monitoring for decomposition by TLC or NMR.

  • Vacuum Distillation: Use a high-vacuum system to lower the boiling point and reduce the thermal stress on your molecule.

  • Polymerization Inhibitor: As mentioned for the starting material, consider adding a small amount of a polymerization inhibitor to the distillation flask.

  • Fractional Distillation: If your product is close in boiling point to impurities, fractional distillation with a short Vigreux or packed column may be necessary.

Specific Reaction Scenarios

Q7: I've performed a cycloaddition reaction. What kind of workup should I expect?

A7: The workup for a cycloaddition will depend on the nature of the other reactant and any catalysts used.

  • Product Properties: Spirocyclic products formed from cycloadditions are often more stable than the starting material due to the saturation of the exocyclic double bond.[2][3][4][5] This may allow for more standard workup procedures.

  • Catalyst Removal: If a metal catalyst was used, specific washes may be needed. For example, a wash with a dilute solution of a chelating agent like EDTA or specific aqueous solutions may be required to remove metal residues.

  • Purification: The resulting spirocycles are often crystalline solids, and recrystallization can be an effective purification method. Otherwise, column chromatography is a common alternative.[2]

Q8: I've used an organometallic reagent (e.g., Grignard, organolithium). How should I work up this reaction?

A8: Reactions with organometallic reagents require careful quenching and workup.[6][7][8][9][10]

  • Anhydrous Conditions: These reactions must be performed under strictly anhydrous conditions.

  • Quenching: The reaction must be carefully quenched, typically at low temperature (e.g., -78 °C or 0 °C), by the slow addition of a proton source. A saturated aqueous solution of NH₄Cl is a common and effective quenching agent. Avoid quenching with water directly if a large excess of the organometallic reagent is present, as this can be highly exothermic and dangerous.

  • Workup: After quenching, a standard aqueous workup can be performed. The product will now contain a new functional group (e.g., a ketone from reaction with the nitrile, or an alcohol from addition to a carbonyl group), and the workup should be tailored to the stability of this new product.

Q9: I am attempting to hydrolyze the nitrile group. What are the key considerations for the workup?

A9: Nitrile hydrolysis typically requires acidic or basic conditions, which can be harsh on the cyclobutane ring.[11][12]

  • Mild Conditions: Whenever possible, use milder hydrolysis conditions. For example, enzymatic hydrolysis or metal-catalyzed hydration may be options that proceed under neutral pH.

  • Careful Neutralization: After hydrolysis, the reaction mixture must be carefully neutralized. If you performed an acid hydrolysis, slowly add a base like sodium bicarbonate. If you performed a basic hydrolysis, slowly add a dilute acid like 1M HCl. Maintain a low temperature throughout the neutralization process.

  • Product Isolation: If the product is a carboxylic acid, you can extract it into an organic solvent at low pH. If it is an amine (from reduction), you can extract it at high pH. Be mindful that your product may be water-soluble, especially if it is a small molecule with polar functional groups. In such cases, extraction with a more polar organic solvent like ethyl acetate or continuous liquid-liquid extraction may be necessary.

Troubleshooting Decision Tree

G cluster_0 Polymerization/Decomposition cluster_1 Emulsion Formation cluster_2 Product Degradation on Silica cluster_3 Poor Recovery A Problem Encountered During Workup B Use lower temperatures A->B C Add polymerization inhibitor (e.g., BHT) A->C D Avoid strong acids/bases A->D E Degas solvents A->E F Add brine (sat. NaCl) A->F G Allow to stand without agitation A->G H Filter through Celite® A->H I Use neutral or basic alumina A->I J Add triethylamine to eluent A->J K Use reversed-phase chromatography A->K L Check aqueous layer for product A->L M Use a more polar extraction solvent A->M N Perform continuous extraction A->N

Caption: Troubleshooting decision tree for common workup issues.

Concluding Remarks

Working with this compound requires a thoughtful and nuanced approach to reaction workup and purification. By understanding the inherent reactivity of this versatile building block and employing mild, carefully controlled conditions, researchers can successfully isolate their desired products and unlock the full synthetic potential of this unique molecule. This guide serves as a starting point for troubleshooting and developing robust procedures. Always consult the primary literature for specific examples relevant to your particular transformation.

References

  • LibreTexts. (2020). 13.8: Organometallic Reagents. Chemistry LibreTexts. [Link]
  • Chad's Prep. (2018). 20.4 Reaction with Organometallic Reagents. YouTube. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Google Patents. (n.d.). RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile.
  • LibreTexts. (2023). Carboxylic Derivatives - Reaction with Organometallic Reagents. Chemistry LibreTexts. [Link]
  • Organic Syntheses. (n.d.). Aldehydes from 1,1,3,3-tetramethylbutyl isonitrile and organometallic reagents. [Link]
  • Oriental Journal of Chemistry. (2020). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. [Link]
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  • MDPI. (2022). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Applied Sciences. [Link]
  • National Institutes of Health. (2021). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes.
  • PubMed. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]
  • Wiley Online Library. (2022). Double Strain‐Release (3+3)‐Cycloaddition: Lewis Acid Catalyzed Reaction of Bicyclobutane Carboxylates and Aziridines.
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dealing with unexpected reactivity of 3-Methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylenecyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and unexpected reactivity of this versatile yet challenging reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide you with the expertise and insights needed to ensure the success and integrity of your work.

Introduction to the Reactivity of this compound

This compound is a highly strained molecule, a characteristic that is the source of both its synthetic utility and its propensity for unexpected reactions. The combination of a four-membered ring and an exocyclic double bond creates significant ring strain, making the molecule susceptible to a variety of transformations.[1][2] This inherent reactivity can be a powerful tool in the hands of a knowledgeable chemist, but it can also lead to unforeseen side reactions and low yields if not properly managed. This guide will help you anticipate and address these challenges.

Troubleshooting Guide

This section addresses common problems encountered when working with this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • The starting material is consumed, but the desired product is not formed in the expected yield.

  • The formation of a complex mixture of products is observed by TLC, GC-MS, or NMR.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Spontaneous Polymerization The high ring strain and the presence of an exocyclic double bond make this compound prone to radical or acid-catalyzed polymerization.Add a polymerization inhibitor to the reaction mixture. Common choices include 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT).[3] Ensure all solvents and reagents are free of acidic impurities.
Ring Expansion/Rearrangement Under acidic conditions or in the presence of transition metals (e.g., palladium), the cyclobutane ring can rearrange to form a more stable five-membered ring, such as a cyclopentene or cyclopentanone derivative.[1][4][5]Carefully control the pH of the reaction mixture. Avoid strong acids and consider using a non-acidic catalyst if possible. If a Lewis acid is required, use it at low temperatures and for the shortest possible time.
Thermal Decomposition The compound may be unstable at elevated temperatures, leading to decomposition.Maintain a low reaction temperature. If heating is necessary, perform it for the minimum time required and consider running the reaction in a sealed tube to prevent the loss of volatile products.
Incorrect Reaction Conditions The reaction may be sensitive to specific conditions such as solvent, temperature, or the nature of the catalyst.Review the literature for similar reactions and optimize your conditions accordingly. Perform small-scale test reactions to screen different solvents and temperatures.
Problem 2: Formation of an Unexpected Isomer

Symptoms:

  • The isolated product has the correct mass but a different NMR spectrum than expected.

  • The product is identified as a constitutional isomer of the desired compound.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Acid-Catalyzed Isomerization Traces of acid can catalyze the migration of the double bond to an endocyclic position, forming a cyclobutene derivative.Purify all solvents and reagents to remove acidic impurities. Consider adding a non-nucleophilic base, such as proton sponge, to the reaction mixture.
Photochemical Isomerization Exposure to UV light can sometimes induce isomerization or other photochemical reactions.[6]Protect the reaction from light by wrapping the flask in aluminum foil or using amber glassware.
Problem 3: Difficulty in Purification

Symptoms:

  • The product is difficult to separate from byproducts or starting material.

  • The product co-elutes with impurities during column chromatography.

  • The product decomposes on the silica or alumina column.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Product Instability The desired product may be unstable under the purification conditions.Use a less acidic stationary phase for chromatography, such as deactivated silica gel or alumina. Consider alternative purification methods like distillation or crystallization.
Formation of Oligomers Low molecular weight polymers may have similar polarity to the desired product, making separation difficult.Add a polymerization inhibitor to the fractions during chromatography. Use a solvent system that provides better separation between the monomeric product and oligomers.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to prevent degradation?

A1: this compound should be stored in a cool, dark place, preferably in a refrigerator or freezer, under an inert atmosphere (e.g., argon or nitrogen).[7] The container should be tightly sealed to prevent exposure to air and moisture. It is also advisable to add a polymerization inhibitor, such as hydroquinone or MEHQ, for long-term storage.[3]

Q2: What are the main safety hazards associated with this compound?

A2: this compound is a flammable liquid and is toxic if swallowed or absorbed through the skin.[8] It can also cause skin and eye irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Can I use strong nucleophiles with this compound?

A3: While reactions with nucleophiles are possible, be aware that strong nucleophiles can lead to ring-opening of the strained cyclobutane ring.[9] The outcome of the reaction will depend on the nature of the nucleophile and the reaction conditions. It is recommended to perform a small-scale test reaction to determine the feasibility and selectivity of the desired transformation.

Q4: My reaction is giving a cyclopentanone derivative instead of the expected product. What is happening?

A4: The formation of a cyclopentanone derivative is a classic example of a ring expansion reaction, which is common for cyclobutane systems. This is often catalyzed by acids or transition metals. The likely mechanism involves the formation of a carbocation intermediate that rearranges to the more stable five-membered ring.

ring_expansion cluster_0 Ring Expansion Mechanism start This compound protonation Protonation of exocyclic double bond start->protonation H+ carbocation Formation of secondary carbocation protonation->carbocation rearrangement Ring expansion via 1,2-alkyl shift carbocation->rearrangement cyclopentyl_cation Formation of more stable tertiary cyclopentyl cation rearrangement->cyclopentyl_cation nucleophilic_attack Nucleophilic attack (e.g., by H2O) cyclopentyl_cation->nucleophilic_attack Nu- product Cyclopentanone derivative nucleophilic_attack->product

Caption: Proposed mechanism for acid-catalyzed ring expansion.

Q5: I suspect my compound is polymerizing. How can I confirm this?

A5: Polymerization can be identified by a few key observations. The reaction mixture may become viscous or even solidify. When analyzing the crude product by NMR, you may see broad, poorly resolved peaks in addition to the sharp signals of your starting material and desired product. Gel permeation chromatography (GPC) can also be used to confirm the presence of high molecular weight species.

polymerization_pathway cluster_1 Potential Polymerization Pathways A This compound B Initiation (e.g., radical initiator, acid) A->B C Propagating Radical/Cation B->C D Addition to another monomer unit C->D E Polymer Chain D->E n F Termination E->F G Stable Polymer F->G

Caption: Generalized pathway for polymerization.

Experimental Protocols

Protocol 1: General Procedure for a Reaction with a Nucleophile
  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, acetonitrile) under an inert atmosphere, add a polymerization inhibitor (e.g., MEHQ, 0.1 mol%).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the nucleophile (1.1 eq) to the reaction mixture.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on deactivated silica gel or by distillation.

Protocol 2: Procedure for Preventing Polymerization During Storage
  • Obtain a clean, dry, amber glass vial with a screw cap fitted with a PTFE septum.

  • Add a small amount of a polymerization inhibitor (e.g., a few crystals of BHT) to the vial.

  • Transfer the desired amount of this compound to the vial using a syringe or cannula.

  • Flush the headspace of the vial with an inert gas (e.g., argon) for a few minutes.

  • Seal the vial tightly and wrap it with parafilm.

  • Store the vial in a refrigerator or freezer at the recommended temperature.

References

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Technical Support Center: Purity Confirmation of 3-Methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methylenecyclobutanecarbonitrile (CAS No: 15760-35-7). This resource is designed for researchers, chemists, and quality control professionals who require definitive methods for assessing the purity of this versatile building block. Ensuring the purity of starting materials is a cornerstone of reproducible and reliable research, particularly in drug development and materials science.

This guide moves beyond simple protocols to provide a self-validating analytical framework. We will explore an orthogonal approach—using multiple, independent analytical techniques—to build a comprehensive and trustworthy purity profile. Each section is structured in a question-and-answer format to directly address the practical challenges you may encounter.

Frequently Asked Questions (FAQs): The Orthogonal Approach to Purity

Q1: Why is a single analytical method, like GC, insufficient to confirm the purity of this compound?

A single method provides only one perspective on your sample. An impurity might co-elute with your main compound in a gas chromatography (GC) run, making it invisible.[1] Another impurity might be non-volatile and not even appear in the chromatogram. The principle of orthogonal testing is to use techniques that separate and detect compounds based on different chemical and physical properties. For this compound, a volatile liquid, we combine chromatographic separation (GC and HPLC) with structural elucidation (NMR) and functional group confirmation (FT-IR). This multi-faceted approach ensures that what one method might miss, another will detect.

Primary Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for analyzing volatile and thermally stable small molecules like this compound.[2][3][4] It separates compounds based on their boiling points and interaction with the stationary phase, then identifies them by their mass-to-charge ratio.

Q2: How does GC-MS quantify purity and identify unknown peaks?

Purity is determined by the relative area percentage of the peaks in the chromatogram. The area of the main peak corresponding to this compound is divided by the total area of all peaks. The mass spectrometer (MS) detector bombards the eluted compounds with electrons, causing them to fragment in a reproducible way. This fragmentation pattern, or mass spectrum, is a "fingerprint" that can be compared against a library (like NIST or Wiley) to identify impurities.[2][3]

Experimental Protocol: Quantitative GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Instrumentation: Use a standard GC-MS system equipped with a capillary column suitable for general-purpose analysis of volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column like a DB-5MS or HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (adjust as needed for concentration)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Calculate the area percent of the main peak. For any impurity peaks, analyze their mass spectra and search against a spectral library for tentative identification.

GC-MS Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Active sites on the column or in the liner; column contamination.Use a deactivated liner; trim the first few cm of the column; bake out the column.
Ghost Peaks Carryover from previous injection; septum bleed.Run a solvent blank; use high-quality, low-bleed septa; check for system contamination.[5]
Low Purity % Sample degradation; incorrect integration.Check injector temperature for thermal degradation; manually review peak integration to ensure accuracy.
Unknown Impurity No match in the MS library.The impurity may be novel. Consider its retention time and fragmentation pattern to deduce a possible structure (e.g., isomer, degradation product). Further analysis by NMR may be required.
Visualization: GC-MS Purity Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare 1 mg/mL solution in high-purity solvent Inject Inject 1 µL (Split Injection) Prep->Inject Separate GC Separation (Temperature Ramp) Inject->Separate Detect MS Detection (EI, Scan Mode) Separate->Detect Integrate Integrate Peaks (Total Ion Chromatogram) Detect->Integrate Calculate Calculate Area % Integrate->Calculate Identify Identify Impurities (Mass Spectral Library) Integrate->Identify PurityReport Final Purity Report Calculate->PurityReport Identify->PurityReport

Caption: Workflow for purity assessment by GC-MS.

Primary Technique 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for confirming the chemical structure of your compound and identifying impurities with different structures. While GC-MS separates compounds, NMR provides a direct look at the molecular framework.

Q3: What information do ¹H and ¹³C NMR provide for purity analysis?
  • ¹H NMR (Proton NMR): Confirms the presence of all expected proton environments. The integration (area under the peaks) should correspond to the number of protons in each environment. Impurity peaks will have integrations that are inconsistent with the main structure and may show different splitting patterns.

  • ¹³C NMR (Carbon NMR): Confirms the presence of all unique carbon atoms in the molecule.[6][7] The presence of extra peaks indicates carbon-containing impurities. Because this compound has several unique carbons, this is a powerful confirmation tool.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard like Tetramethylsilane (TMS) if not already present in the solvent.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Lock & Shim: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high resolution.[6]

    • ¹H NMR: Acquire a standard proton spectrum (e.g., 16 scans, 1-second relaxation delay).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum (e.g., 1024 scans, 2-second relaxation delay).

  • Data Processing: Fourier transform the raw data (FID), phase correct, and baseline correct the spectra.

  • Analysis:

    • Assign all peaks in both spectra to the atoms in the this compound structure.

    • Carefully examine the baseline for small peaks.

    • Integrate the ¹H NMR spectrum. Compare the integrals of impurity peaks to a known signal from your compound to estimate the molar percentage of the impurity.

Expected NMR Data for this compound
Nucleus Expected Chemical Shift (ppm, in CDCl₃) Assignment
¹H NMR ~4.8 - 5.0=CH₂ (Methylene protons)
~3.0 - 3.2-CH-CN (Methine proton)
~2.7 - 2.9-CH₂- (Cyclobutane ring protons)
¹³C NMR ~140 - 145C =CH₂ (Quaternary alkene carbon)
~120 - 125CN (Nitrile carbon)
~105 - 110=C H₂ (Methylene carbon)
~30 - 35-C H₂- (Cyclobutane ring carbons)
~20 - 25-C H-CN (Methine carbon)
Note: These are estimated shifts based on similar structures. Actual values may vary.[8][9]
NMR Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Broad Peaks Poor shimming; sample is too concentrated; presence of paramagnetic impurities.Re-shim the instrument; dilute the sample; filter the sample.
Unexpected Peaks Contamination from solvent, grease, or water. Impurities in the sample.Use high-purity deuterated solvent; check for a broad singlet around 1.5-2.5 ppm (water); compare with known impurity profiles.
Poor ¹³C Signal Insufficient number of scans; low sample concentration.Increase the number of scans (signal-to-noise improves with the square root of the number of scans); use a more concentrated sample if possible.[6]

Orthogonal Technique 1: High-Performance Liquid Chromatography (HPLC)

While GC is excellent for this compound, HPLC is a crucial orthogonal method. It is particularly useful for detecting non-volatile or thermally unstable impurities that would not be seen by GC.

Q4: My compound has a weak UV chromophore. How can I effectively use HPLC?

This compound lacks a strong UV-absorbing aromatic ring. The nitrile and alkene groups absorb at very low wavelengths.

  • Low Wavelength UV: You can use a UV detector set to a low wavelength, such as 205-220 nm, to detect the compound. However, this region is also prone to interference from many solvents and additives.[10]

  • Alternative Detectors: For better universality, consider using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). These detectors are nearly universal for non-volatile analytes and do not depend on a chromophore.[10][11] The ultimate detector is a mass spectrometer (LC-MS), which provides both purity and mass information.[12][13]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Prepare a 1 mg/mL solution in a 50:50 mixture of Acetonitrile:Water. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation: An HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a suitable detector (UV, CAD, or MS).

  • HPLC Parameters:

    • Mobile Phase A: Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Gradient:

      • Start at 30% B.

      • Ramp to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm or CAD/ELSD/MS.

  • Data Analysis: Integrate all peaks and calculate the area percentage purity.

Visualization: HPLC Method Development Logic

HPLC_Logic Start Goal: Separate Main Peak from All Impurities Detector Select Detector: UV (210 nm), CAD, or MS? Start->Detector Column Select Column: Start with C18 Detector->Column MobilePhase Select Mobile Phase: Water/Acetonitrile Column->MobilePhase Gradient Develop Gradient MobilePhase->Gradient Resolution Is Resolution > 1.5? Gradient->Resolution Optimize Optimize Gradient: Change slope or starting % Resolution->Optimize No Validated Method Validated Resolution->Validated Yes Optimize->Gradient ChangeMP Change Mobile Phase: e.g., use Methanol Optimize->ChangeMP ChangeCol Change Column Chemistry: e.g., Phenyl-Hexyl Optimize->ChangeCol ChangeMP->Gradient ChangeCol->Gradient

Caption: Decision process for HPLC method development.

Orthogonal Technique 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple technique for confirming the presence of key functional groups. While not quantitative for purity, it serves as an excellent identity check and can quickly flag gross contamination.

Q5: What should I look for in the FT-IR spectrum to confirm identity?

For this compound, you are looking for two key vibrational bands:

  • Nitrile Stretch (C≡N): A sharp, strong peak around 2240-2260 cm⁻¹. The intensity of this peak is a hallmark of the nitrile group.[14]

  • Alkene Stretches (C=C and =C-H): A peak for the C=C double bond stretch around 1650 cm⁻¹ and a peak for the out-of-plane =C-H bend around 890 cm⁻¹.

The absence of other strong peaks, such as a broad -OH band (~3300 cm⁻¹) or a strong C=O band (~1720 cm⁻¹), provides evidence against common impurities like hydrolysis products or carbonyl-containing contaminants.

Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Expected Intensity
~3080=C-H StretchMedium
~2950C-H Stretch (aliphatic)Medium-Strong
~2250C≡N StretchStrong, Sharp
~1650C=C StretchMedium
~890=C-H Bend (out-of-plane)Strong
Reference data can be found in sources like the NIST Chemistry WebBook.[15]

Synthesizing the Results: A Final Purity Statement

Q6: I have all my data. How do I report the final purity?

A comprehensive purity statement integrates all the data. The primary quantitative value should come from the highest-resolution chromatographic method (usually GC-MS for this compound).

Example Purity Statement:

"The purity of this compound, Lot #XXXX, was determined to be 99.5% by GC-MS (Area %) . The structure was confirmed by ¹H and ¹³C NMR, which showed signals consistent with the assigned structure and indicated no significant impurities (>0.1%). FT-IR analysis confirmed the presence of the expected nitrile and alkene functional groups. An orthogonal analysis by RP-HPLC-UV (210 nm) showed a purity of >99%, corroborating the GC-MS results."

This approach demonstrates thoroughness and provides a high degree of confidence in the quality of your material.

References

  • Di Nardo, F., et al. (2021). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Molecules.
  • Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Agilent.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Pacific BioLabs.
  • Gómez-Juaristi, M., et al. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. Chromatographia.
  • NIST. (n.d.). 3-Methylenecyclobutanenitrile. NIST Chemistry WebBook.
  • Mysłak, E., & Skibiński, R. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Critical Reviews in Analytical Chemistry.
  • ResearchGate. (2014). PDF: Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. ResearchGate.
  • LCGC. (2024). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. LCGC International.
  • Chromatography Forum. (2006). How do you perform purity analysis?. Chromatography Forum.
  • SilcoTek. (2017). How To Identify & Prevent Analytical Test Problems. SilcoTek.
  • University of Maryland. (n.d.). FTIR Spectrum Table. UMD.
  • Knauer. (2007). TROUBLESHOOTING GUIDE – HPLC. Knauer.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. ACS Division of Organic Chemistry.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 3-methylpentane. Doc Brown's Chemistry.

Sources

Technical Support Center: Solvent Effects on 3-Methylenecyclobutanecarbonitrile Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Methylenecyclobutanecarbonitrile (3-MCBCN). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive building block. 3-MCBCN's unique structure, featuring a strained cyclobutane ring and a reactive exocyclic double bond, makes its chemistry highly dependent on the reaction environment. This guide provides in-depth, troubleshooting-focused answers and foundational knowledge to help you navigate the critical role of solvent choice in your experiments, ensuring higher yields, better selectivity, and predictable outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer provides a mechanistic explanation and actionable steps for resolution.

Q1: My [2+2] cycloaddition reaction with 3-MCBCN is slow and gives low yields in a nonpolar solvent like hexane. Why is this happening and what should I change?

A1: The issue likely stems from the mechanism of the cycloaddition. While some cycloadditions are concerted, reactions involving polar components like 3-MCBCN, especially with electron-deficient or electron-rich partners, can proceed through a stepwise mechanism involving a charged, zwitterionic intermediate.[1]

  • Causality: Nonpolar solvents, such as hexane or toluene, have low dielectric constants and cannot effectively stabilize charged intermediates. This results in a high-energy transition state for the formation of the zwitterion, leading to a very slow reaction rate.[2] In contrast, polar solvents excel at stabilizing these charged species through dipole-dipole interactions, thereby lowering the activation energy and accelerating the reaction.[1] The rate constants of such reactions often show a strong linear relationship with empirical solvent polarity parameters.[1]

  • Troubleshooting Protocol:

    • Switch to a Polar Aprotic Solvent: Transition to a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF). These solvents have high dielectric constants, which will stabilize the zwitterionic intermediate, but lack acidic protons that could interfere with the reaction.

    • Solvent Titration: If a sudden switch is not feasible, consider a solvent mixture. Start with your nonpolar solvent and titrate in a polar aprotic co-solvent, monitoring the reaction rate to find an optimal balance.

    • Temperature Adjustment: While increasing temperature can sometimes improve rates, in this case, a change in solvent is a more direct and effective solution for stabilizing the specific transition state.

Q2: I'm observing significant polymerization and formation of a tar-like substance in my reaction vessel. Could the solvent be the culprit?

A2: Yes, the solvent plays a crucial role in managing the stability of 3-MCBCN and preventing unwanted side reactions like polymerization.

  • Causality: 3-MCBCN is a strained molecule prone to ring-opening and polymerization, especially at elevated temperatures or in the presence of radical initiators or certain catalysts. The synthesis of 3-MCBCN itself often requires the presence of a polymerization inhibitor.[3] Solvents can influence this in two ways:

    • Thermal Control: Solvents with higher boiling points allow for higher reaction temperatures, which can accelerate decomposition and polymerization pathways.

    • Radical Stabilization: Certain solvents can be more susceptible to forming radicals under reaction conditions, which can initiate polymerization of the reactive exocyclic double bond.

  • Troubleshooting Protocol:

    • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature. This may require a longer reaction time but can significantly reduce polymerization.

    • Choose an Appropriate Solvent: Select a solvent with a boiling point that matches the required reaction temperature without excessive heating. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often good choices for reactions near room temperature.

    • Add a Polymerization Inhibitor: Consider adding a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture, especially if heating is required.

    • Degas the Solvent: Remove dissolved oxygen, a known radical initiator, from your solvent by sparging with an inert gas (N₂ or Ar) before use.

Q3: My reaction is producing an unexpected rearrangement product instead of the desired cycloadduct. How can I use the solvent to control this?

A3: The formation of rearrangement products is common with strained ring systems like methylenecyclobutanes.[4] Solvents can dictate the balance between the desired reaction pathway and these undesired rearrangements by influencing the stability of key intermediates.

  • Causality: Thermal rearrangements often proceed through transition states with significant charge separation or diradical character.[5] A polar solvent might stabilize a charged intermediate that leads to a rearranged product more than it stabilizes the transition state for your desired cycloaddition. Conversely, a nonpolar solvent might favor a concerted pathway that avoids such intermediates.

  • Troubleshooting Protocol:

    • Systematic Solvent Screening: Perform a systematic screen of solvents with varying polarities (e.g., Hexane, Toluene, THF, DCM, Acetonitrile). Analyze the product ratio in each case to identify a solvent that favors the desired product.

    • Analyze the Mechanism: Consider the likely mechanism of both the desired reaction and the rearrangement. If the rearrangement proceeds through a carbocationic intermediate, a less polar or non-coordinating solvent may suppress it. If the desired reaction is concerted, a nonpolar solvent is often preferred.

    • Consult Literature on Similar Systems: Research thermal rearrangements of similar bicyclo[n.1.0]alkane or methylenecycloalkane systems to understand the electronic demands of the transition states involved.[4]

Q4: I'm having difficulty removing my high-boiling polar aprotic solvent (e.g., DMSO, NMP) during the extractive workup. What's the best strategy?

A4: This is a very common challenge. High-boiling, water-miscible solvents like DMSO, DMF, and NMP are excellent for reactions but notoriously difficult to remove.

  • Causality: These solvents have high boiling points, making them difficult to remove by distillation, and high water solubility, which causes them to partition into the aqueous layer during extraction, often pulling your product with them.

  • Troubleshooting Protocol:

    • Dilute with a Nonpolar Solvent: Before the aqueous wash, dilute your reaction mixture significantly with a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

    • Use Brine Washes: Perform multiple washes with a saturated sodium chloride (brine) solution instead of pure water. The salt increases the polarity of the aqueous phase, which helps to "push" the organic product out and reduces the amount of water co-extracted into the organic layer.

    • Back-Extraction: After the initial extraction, you can back-extract the aqueous layer with fresh organic solvent to recover any product that was lost.

    • Alternative Workup (Precipitation): If your product is a solid, you may be able to precipitate it by slowly adding a non-solvent (like water or hexane) directly to the reaction mixture. The polar solvent will keep impurities dissolved while your product crystallizes.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between polar protic and polar aprotic solvents, and why is it so important for 3-MCBCN?

A1: The key difference lies in their ability to act as hydrogen bond donors.[6]

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have hydrogen atoms directly bonded to electronegative atoms (like oxygen or nitrogen). They can both donate and accept hydrogen bonds.[7]

  • Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO, acetone) have dipole moments but lack O-H or N-H bonds. They can only accept hydrogen bonds.[6]

This distinction is critical because protic solvents can form a "cage" around anionic nucleophiles or basic reagents through hydrogen bonding.[8] This solvation shell deactivates the reagent, slowing down reactions that require a strong, unencumbered nucleophile. For reactions involving 3-MCBCN where a nucleophile attacks the strained ring or the exocyclic double bond, using a polar aprotic solvent is often essential to maintain the nucleophile's reactivity.[8][9]

Q2: How does solvent choice influence whether a cycloaddition reaction is concerted or stepwise?

A2: The solvent directly influences the energy landscape of the reaction. A concerted reaction proceeds through a single transition state with no intermediate. A stepwise reaction involves one or more intermediates.[10] For cycloadditions that can proceed through a zwitterionic intermediate, the solvent's polarity is often the deciding factor.[1]

  • Nonpolar Solvents: Favor concerted pathways because the transition state is typically less polar than the reactants or products. They strongly destabilize charged intermediates, making the stepwise pathway energetically inaccessible.

  • Polar Solvents: Favor stepwise pathways by stabilizing the charge separation in the zwitterionic intermediate and the transition state leading to it.[1][10] If this stabilization is significant enough, the energy of the stepwise path can become lower than the concerted path, changing the fundamental mechanism of the reaction.

Q3: Are there any specific solvents I should avoid when working with 3-MCBCN?

A3: Yes. Aside from choosing the right solvent type (protic vs. aprotic), you should be cautious with:

  • Strongly Acidic or Basic Solvents: The strained ring of 3-MCBCN can be susceptible to acid-catalyzed rearrangement or base-catalyzed oligomerization. Unless these conditions are required for your transformation, stick to neutral solvents.

  • Solvents Prone to Peroxide Formation: Ethers like tetrahydrofuran (THF) and diethyl ether can form explosive peroxides over time. Given that radical pathways can lead to polymerization, it is crucial to use freshly distilled or inhibitor-stabilized ethers.

  • Reactive Solvents: Avoid solvents that could potentially react with 3-MCBCN under your reaction conditions. For example, primary or secondary amine solvents could potentially undergo addition reactions.

Part 3: Experimental Protocols & Data
Protocol: Solvent Screening for Optimizing a [3+2] Cycloaddition

This protocol provides a systematic workflow for identifying the optimal solvent for a hypothetical [3+2] cycloaddition between 3-MCBCN and a nitrone.

  • Setup: Arrange five identical reaction vessels (e.g., 5 mL microwave vials with stir bars).

  • Reagent Preparation: Prepare a stock solution of 3-MCBCN (1.0 eq) and the nitrone (1.2 eq) in a volatile solvent like DCM.

  • Solvent Allocation:

    • Vial 1: Add 2 mL of Hexane.

    • Vial 2: Add 2 mL of Toluene.

    • Vial 3: Add 2 mL of Tetrahydrofuran (THF).

    • Vial 4: Add 2 mL of Dichloromethane (DCM).

    • Vial 5: Add 2 mL of Acetonitrile (MeCN).

  • Reaction Initiation: Add an equal aliquot of the reagent stock solution to each vial. Use a needle to pierce the septum and ensure an inert atmosphere if required.

  • Execution: Place all vials in a temperature-controlled heating block set to the desired reaction temperature (e.g., 60 °C).

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each vial for analysis by TLC or LC-MS to assess conversion.

  • Analysis: After the reaction is complete (e.g., 24 hours), quench the reactions and analyze the crude product ratio by ¹H NMR or GC-MS to determine both conversion and the ratio of desired product to any side products.

  • Selection: Choose the solvent that provides the best combination of reaction rate, yield, and selectivity for scale-up.

Data Table: Influence of Solvent Properties on Reaction Outcomes
SolventDielectric Constant (ε)TypeExpected Effect on Zwitterionic ReactionsGeneral Suitability for 3-MCBCN
Hexane1.9NonpolarStrongly disfavoredGood for truly concerted reactions; poor for polar mechanisms.
Toluene2.4NonpolarDisfavoredSimilar to hexane, but can engage in π-stacking.
Diethyl Ether4.3NonpolarSlightly disfavoredUse with caution due to peroxide risk.
THF7.5Polar AproticModerately favoredGood general-purpose ether; check for peroxides.
DCM9.1Polar AproticFavoredExcellent for reactions near RT; volatile.
Acetone21Polar AproticStrongly favoredCan be enolizable with strong bases.
Acetonitrile37.5Polar AproticVery strongly favoredExcellent for promoting polar/ionic mechanisms.
DMF38Polar AproticVery strongly favoredHigh boiling point; difficult to remove.
DMSO47Polar AproticVery strongly favoredHigh boiling point; difficult to remove.
Methanol32.6Polar ProticFavored, but may solvate nucleophilesRisk of deactivating nucleophiles via H-bonding.[8]
Water78.5Polar ProticStrongly favored, but may cause hydrolysisGenerally avoided unless for specific aqueous chemistry.
Part 4: Visualization & Workflows
Diagram 1: Troubleshooting Workflow for Low-Yield Reactions

G Start Low Reaction Yield with 3-MCBCN CheckSolvent Is the solvent choice mechanistically appropriate? Start->CheckSolvent Polarity Is the polarity sufficient to stabilize intermediates? CheckSolvent->Polarity Yes IncreasePolarity Action: Switch to a more polar aprotic solvent (e.g., MeCN, DMF) CheckSolvent->IncreasePolarity No Protic Is it a protic solvent deactivating my nucleophile? Polarity->Protic Yes ConsiderTemp Is temperature a factor? (Polymerization/Decomposition) Polarity->ConsiderTemp No SwitchToAprotic Action: Switch from protic (MeOH) to polar aprotic (MeCN) Protic->SwitchToAprotic Yes Protic->ConsiderTemp No Success Problem Resolved IncreasePolarity->Success SwitchToAprotic->Success LowerTemp Action: Lower temperature, add inhibitor if necessary ConsiderTemp->LowerTemp Yes ConsiderTemp->Success No LowerTemp->Success

Caption: A decision tree for troubleshooting low-yield reactions involving 3-MCBCN.

Diagram 2: Solvent Effect on Reaction Energy Profile

G cluster_0 cluster_1 Reactants Reactants Products Products TS_Concerted TS (Concerted) Reactants->TS_Concerted Nonpolar Solvent TS1_Stepwise TS1 Reactants->TS1_Stepwise Polar Solvent lab TS_Concerted->Products Zwitterion Zwitterionic Intermediate TS2_Stepwise TS2 Zwitterion->TS2_Stepwise TS1_Stepwise->Zwitterion TS2_Stepwise->Products

Caption: Polar solvents stabilize zwitterionic intermediates, favoring a stepwise pathway.

References
  • Huisgen, R. (1984). Cycloaddition mechanism and the solvent dependence of rate. Pure and Applied Chemistry, 56(12), 1707-1722.
  • Kamerlin, S. C. F., & Wu, Y. (2021). Solvent Effects on the Menshutkin Reaction. arXiv preprint arXiv:2111.05012.
  • Cripps, H. N., Williams, J. K., & Sharkey, W. H. (1959). A New Synthesis of Methylene-cyclobutane Derivatives. Journal of the American Chemical Society, 81(11), 2723-2728. (Referenced in RU2186764C1)
  • El-Gharably, A. A., et al. (2025). A MEDT investigation of mechanism and selectivities of the intramolecular [3+2] cycloaddition reaction...
  • Kącka-Zych, A., & Jamróz, M. H. (2022). On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene. Molecules, 27(19), 6296. [Link]
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  • Svatunek, D., et al. (2020). Double Strain-Release (3+3)-Cycloaddition: Lewis Acid Catalyzed Reaction of Bicyclobutane Carboxylates and Aziridines. Angewandte Chemie International Edition, 59(42), 18519-18523. [Link]
  • LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
  • van der Heijden, G., et al. (2022). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 2022(23), e202200331. [Link]
  • Byrne, F. P., et al. (2017). Challenges in the development of bio-based solvents: A case study on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate. Sustainable Chemistry & Pharmacy, 5, 111-119. [Link]
  • The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube. [Link]
  • Reddit. (2020, May 16). Nucleophilicity (Protic vs. Aprotic solvents).
  • Bodin, A., et al. (2007). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development, 11(1), 160-163. [Link]
  • Jefford, C. W., & Wojnarowski, W. (1970). Thermal rearrangement of halogenocarbene adducts of cyclic olefins. Tetrahedron, 26(17), 4117-4126. [Link]
  • Colmenar, I., et al. (2025). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. Atmospheric Chemistry and Physics. [Link]
  • Abe, M., et al. (2025). Photochemical and Thermal Concerted 1,3-Sigmatropic Rearrangements of a π-Extended Methylenecyclopropane. ChemRxiv. [Link]

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techniques to minimize byproduct formation with 3-Methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylenecyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this strained and versatile building block. Due to the inherent ring strain and the presence of two distinct reactive sites (an exocyclic double bond and a nitrile group), minimizing byproduct formation requires careful consideration of reaction conditions. This document provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use.

Understanding the Reactivity of this compound

The core of this compound's reactivity lies in its four-membered ring. Cyclobutanes exhibit significant ring strain, a combination of angle strain and torsional strain, which makes them more reactive than their acyclic or larger-ring counterparts.[1] This strain can drive reactions that lead to ring-opening or rearrangement, which are often undesired side pathways. The exocyclic methylene group is a reactive alkene, susceptible to a wide range of addition reactions. The nitrile group, while generally less reactive, can also participate in or be sensitive to certain reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Polymerization and Oligomerization

Question: During my reaction, I'm observing a significant amount of a thick, insoluble material ("gum") forming, leading to low yields of my desired product. What is happening and how can I prevent it?

Answer: This is a classic sign of polymerization or oligomerization of the methylenecyclobutane moiety. The high ring strain and the reactive exocyclic double bond make this compound susceptible to both radical and acid/base-catalyzed polymerization.

Troubleshooting Strategies:

StrategyMechanism of ActionRecommended Implementation
Add a Radical Inhibitor Scavenges free radicals that initiate polymerization.Add 100-500 ppm of a radical inhibitor like Butylated Hydroxytoluene (BHT) or phenothiazine to the reaction mixture.
Control Temperature Lower temperatures reduce the rate of polymerization.Run the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation. Consider cryogenic conditions if necessary.
Use High-Purity Reagents Traces of acid or metal impurities can initiate polymerization.Purify solvents and reagents before use. Ensure glassware is scrupulously clean and dry.
Maintain Dilute Conditions Reduces the probability of intermolecular reactions (polymerization).Run the reaction at a lower concentration (e.g., <0.1 M). This can be particularly effective but may require longer reaction times.
FAQ 2: Controlling Regioselectivity in Alkene Addition Reactions

Question: I am performing an addition reaction across the double bond (e.g., hydroboration, halogenation) and obtaining a mixture of isomers. How can I improve the regioselectivity?

Answer: The exocyclic double bond of this compound presents two carbon atoms for a reagent to add to. While electronically similar, steric hindrance can play a significant role in directing the regiochemical outcome.

Troubleshooting Workflow for Regioselectivity:

start Mixture of Regioisomers Observed sterics Analyze Steric Hindrance start->sterics temp Lower Reaction Temperature start->temp solvent Change Solvent Polarity start->solvent reagent_size Increase Steric Bulk of Reagent sterics->reagent_size If sterically driven ligand_mod Modify Ligands on Metal Catalyst sterics->ligand_mod For metal-catalyzed reactions outcome Improved Regioselectivity reagent_size->outcome ligand_mod->outcome temp->outcome solvent->outcome

Caption: Workflow for troubleshooting poor regioselectivity.

Detailed Protocols and Explanations:

  • Hydroboration-Oxidation: This reaction is expected to show high regioselectivity for addition of the boron to the exocyclic carbon (the less substituted position), leading to the formation of (3-hydroxymethylcyclobutyl)acetonitrile after oxidation.[2][3][4]

    • Potential Byproduct: Formation of the isomeric alcohol where the hydroxyl group is on the cyclobutane ring.

    • Minimization Technique: Use a sterically hindered borane reagent like 9-Borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane instead of BH3-THF. The increased steric bulk will further favor addition to the less hindered exocyclic carbon.

  • Heck Reaction: The Mizoroki-Heck reaction couples the alkene with an aryl or vinyl halide.[1][5] Byproducts can arise from addition to either carbon of the double bond.

    • Potential Byproducts: A mixture of α- and β-arylated products.

    • Minimization Technique: The regioselectivity of the Heck reaction is highly dependent on the ligands used with the palladium catalyst.[6] Experiment with different phosphine ligands (e.g., monodentate vs. bidentate, electron-rich vs. electron-poor) to tune the steric and electronic environment around the palladium center.

FAQ 3: Ring-Opening and Rearrangement Byproducts

Question: My analysis shows byproducts with different ring sizes or acyclic structures. What causes these rearrangements?

Answer: The high ring strain of the cyclobutane ring makes it susceptible to cleavage under certain conditions, particularly with transition metal catalysis or in the presence of strong acids or bases.

Common Scenarios Leading to Ring-Opening:

  • Palladium-Catalyzed Reactions: Intermediates in reactions like the Heck coupling can undergo β-carbon elimination from the cyclobutane ring, leading to ring-opened products.

  • Acid-Catalyzed Reactions: Protonation of the alkene can lead to a cyclobutyl cation, which is known to rearrange to a more stable cyclopentyl cation.

  • Thermal Stress: High reaction temperatures can provide the activation energy needed to overcome the barrier to ring cleavage.

Preventative Measures:

ConditionRationaleRecommended Action
Transition Metal Catalysis Minimize the lifetime of reactive organometallic intermediates.Use ligands that promote rapid reductive elimination. Lowering the reaction temperature can also disfavor rearrangement pathways.
Acidic or Basic Conditions Avoid the formation of unstable carbocation or carbanion intermediates.Use non-protic solvents and neutral or buffered reaction conditions where possible. If an acid or base is required, use a milder reagent or a hindered, non-nucleophilic base.
High Temperatures Reduce the likelihood of thermally induced pericyclic reactions or rearrangements.As with polymerization, conduct the reaction at the minimum temperature required for the desired transformation.

Visualizing a Potential Rearrangement Pathway:

A This compound B Protonation A->B + H+ C Cyclobutyl Cation (Strained) B->C D Ring Expansion C->D E Cyclopentyl Cation (More Stable) D->E F Byproduct Formation E->F Nucleophilic Attack

Caption: Acid-catalyzed ring expansion of the cyclobutane core.

FAQ 4: Chemoselectivity Between the Alkene and Nitrile Groups

Question: I am trying to perform a reaction on the double bond, but I am seeing side reactions involving the nitrile group. How can I protect the nitrile or improve chemoselectivity?

Answer: While the alkene is generally more reactive towards electrophilic and transition metal-mediated reactions, the nitrile group can be susceptible to nucleophilic attack, reduction, or hydrolysis, especially under harsh conditions.

Troubleshooting Chemoselectivity:

Reaction TypePotential Nitrile Side ReactionMinimization Strategy
Catalytic Hydrogenation Reduction of the nitrile to a primary amine.Use a catalyst known for selective alkene hydrogenation, such as Wilkinson's catalyst (RhCl(PPh3)3) or Lindlar's catalyst under mild conditions. Pt/C can sometimes be chemoselective depending on the substrate and conditions.[7][8]
Reactions with Strong Nucleophiles Addition of the nucleophile to the nitrile carbon.If possible, choose reaction conditions that do not involve strong, unhindered nucleophiles. If unavoidable, consider temporary protection of the nitrile, although this adds steps to the synthesis.
Aqueous or Acidic Conditions Hydrolysis of the nitrile to a carboxylic acid or amide.Ensure strictly anhydrous conditions. If an aqueous workup is necessary, keep it brief and use neutral or slightly basic pH to avoid acid-catalyzed hydrolysis.

Experimental Protocols

Protocol 1: Selective Hydroboration-Oxidation

This protocol is designed to maximize the formation of (3-hydroxymethylcyclobutyl)acetonitrile.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add a solution of this compound (1.0 eq) in anhydrous THF (to make a 0.5 M solution) to a dry flask.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Hydroboration: Add a solution of 9-BBN in THF (0.5 M, 1.1 eq) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • Oxidation: Cool the reaction back to 0 °C. Slowly add ethanol, followed by aqueous sodium hydroxide (e.g., 3 M), and then add 30% hydrogen peroxide dropwise, ensuring the internal temperature does not exceed 25 °C.

  • Workup: After stirring for 1-2 hours at room temperature, perform a standard aqueous workup and purify by column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (2023). Heck reaction.
  • Wikipedia. (2023). Hydroboration–oxidation reaction.
  • Mendelovici, M., & Glotter, E. (1981). Epoxidation and Baeyer–Villiger Oxidation of γ-Hydroxy-Αβ-Unsaturated Ketones on Exposure to m-Chloroperbenzoic Acid. Journal of the American Chemical Society, 103(15), 4615–4616.
  • Chemistry LibreTexts. (2021). Ring Strain and the Structure of Cycloalkanes.
  • University of Calgary. (n.d.). Hydroboration-Oxidation of Alkenes.
  • MDPI. (2020). On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene.
  • Beilstein Journals. (2021). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates.
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes.
  • MDPI. (2023). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions.
  • Chemistry LibreTexts. (2019). 11.3.1 Hydroboration.
  • Chemistry LibreTexts. (2021). 13.3: Cycloaddition Reactions.
  • MDPI. (2022). Recent Advances in Greener and Energy Efficient Alkene Epoxidation Processes.
  • ResearchGate. (2024). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • YouTube. (2018). Hydroboration - Oxidation Reaction Mechanism.
  • ResearchGate. (2024). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons.
  • ChemRxiv. (2021). Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Methylenecyclobutanecarbonitrile and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Strained Ring Systems

In the landscape of medicinal chemistry and drug development, there is a growing appreciation for molecules possessing unique three-dimensional structures. Cyclobutanes, once considered mere chemical curiosities, are now recognized for their potential to serve as conformationally restricted linkers and non-planar bioisosteres for aryl groups.[1][2] Their inherent ring strain, a combination of angle and torsional strain, makes them kinetically stable yet poised for specific chemical transformations, offering a powerful tool for molecular design.[3][4]

This guide focuses on a particularly intriguing derivative: 3-Methylenecyclobutanecarbonitrile. This molecule is a trifunctional scaffold, integrating the high reactivity of a strained four-membered ring, a versatile exocyclic double bond, and an electronically distinct nitrile group. We will provide an in-depth comparison of its reactivity profile against simpler cyclobutane analogues, supported by experimental data and mechanistic insights, to illuminate its potential in the synthesis of complex molecular architectures.

Chapter 1: The Energetic Landscape of the Cyclobutane Ring

The reactivity of any cyclobutane is fundamentally rooted in its ring strain. Unlike the strain-free chair conformation of cyclohexane, the cyclobutane ring is forced into a puckered geometry with C-C-C bond angles significantly compressed from the ideal tetrahedral angle of 109.5° to around 90°.[5][6] This deviation, known as angle strain, coupled with torsional strain from eclipsing hydrogen atoms, imparts a substantial amount of potential energy into the molecule—approximately 26.3 kcal/mol for the parent cyclobutane.[3][5] This stored energy is a thermodynamic driving force for reactions that lead to ring-opening, as the release of this strain provides a favorable energetic payoff.[7][8]

Unsubstituted cyclobutane itself is relatively unreactive due to kinetic stability, but the introduction of functional groups can dramatically alter this, providing pathways for controlled transformations.[8]

Caption: Reactivity map of this compound.

Chapter 4: Comparative Reactivity Analysis

To provide a clear perspective, we compare the reactivity of this compound with three related scaffolds: the parent cyclobutane, methylenecyclobutane, and cyclobutanecarbonitrile.

FeatureCyclobutaneMethylenecyclobutaneCyclobutanecarbonitrileThis compound
Primary Reactive Site(s) C-C/C-H bonds (Relatively inert)Exocyclic C=C double bondC≡N group, α-protonsExocyclic C=C, C≡N group, Strained Ring
Ring Strain (kcal/mol) ~26.3 [3][5]Similar to cyclobutane, but with sp² centerSlightly modified by EWGSimilar to methylenecyclobutane
Susceptibility to Ring Opening High, but kinetically slow. Requires harsh conditions (e.g., hydrogenation at high temp). [7][9]Moderate. Can be initiated by radical addition to C=C bond. [10]Low. Ring is not the primary reactive site.Moderate. Can be initiated at the C=C bond.
Reactivity in Cycloadditions Not applicableHigh. Participates in thermal and photochemical [2+2] cycloadditions. [1][11]Not applicableHigh. The exocyclic double bond is the dienophile/alkenophile.
Key Transformations Ring-opening hydrogenation. [7]Ring expansion, cycloaddition, radical addition-fragmentation. [10][12]Nitrile hydrolysis/reduction. [13][14]Orthogonal reactions at C=C and C≡N; Ring-opening/expansion.

Chapter 5: Experimental Protocols and Data

Trustworthy science is built on reproducible protocols. Below, we detail the synthesis of this compound, a foundational reaction that illustrates the formation of this strained system.

Protocol 1: Synthesis via [2+2] Cycloaddition of Allene and Acrylonitrile

This procedure is adapted from foundational work on the thermal cycloaddition of allenes and alkenes. [15][16]The reaction leverages the propensity of these two components to form a four-membered ring at elevated temperatures.

Synthesis_Workflow start Charge Autoclave reactants Reactants: - Allene - Acrylonitrile - Polymerization Inhibitor (e.g., Hydroquinone) start->reactants conditions Reaction Conditions: - Temperature: 200°C - Pressure: Autogenous reactants->conditions reaction Thermal [2+2] Cycloaddition conditions->reaction workup Workup: - Cool reactor - Vent excess allene reaction->workup purification Purification: - Distillation of unreacted acrylonitrile - Fractional distillation of crude product workup->purification product Isolated Product: This compound purification->product

Sources

A Guide to the Spectroscopic Validation of 3-Methylenecyclobutanecarbonitrile: Bridging Experimental Data with Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel or sparsely documented compounds is a foundational pillar of rigorous research. 3-Methylenecyclobutanecarbonitrile (CAS 15760-35-7), a strained cyclobutane derivative, presents a compelling case study in spectroscopic validation.[1] Its utility as a synthetic building block is noted in chemical literature, yet a consolidated, publicly accessible repository of its complete spectral data remains elusive.[2][3][4][5]

This guide provides a comprehensive framework for the validation of this compound. We will navigate the challenges posed by limited literature data by integrating the known experimental Infrared (IR) spectrum with high-fidelity predictive data for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This hybrid approach offers a robust benchmark for researchers synthesizing or utilizing this compound, ensuring confidence in molecular identity and purity.

Molecular Architecture and Spectroscopic Roadmap

The structure of this compound is characterized by two key reactive centers: a strained four-membered ring and an exocyclic double bond, complemented by the electron-withdrawing nitrile group.[1] This unique combination dictates the expected spectroscopic fingerprint.

  • NMR Spectroscopy: The molecule possesses distinct proton and carbon environments. We anticipate signals corresponding to the vinylic (=CH₂) protons, the allylic ring protons (CH₂), and the methine proton (CH) adjacent to the nitrile group. The carbon spectrum should similarly reflect these environments, including the quaternary carbons of the double bond and the nitrile group.

  • Infrared Spectroscopy: The primary vibrational modes will be dominated by the C≡N stretch of the nitrile, the C=C stretch of the exocyclic alkene, and the various C-H stretches (both sp² and sp³ hybridized).

  • Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of 93.13 g/mol .[1] The fragmentation pattern is expected to be influenced by the ring strain and the stability of potential fragments formed through ring-opening or loss of small neutral molecules.

Diagram: Structure and NMR Atom Numbering The following diagram illustrates the chemical structure with standardized numbering for unambiguous assignment of NMR signals.

Caption: Structure of this compound with atom numbering.

The Validation Workflow: An Integrated Approach

Effective validation is not a linear process but a cycle of comparison between experimentally acquired data and established reference points. When literature references are scarce, predictive models become an essential part of this workflow.

G cluster_exp Experimental Arm cluster_ref Reference & Predictive Arm exp_sample Synthesized Sample (this compound) exp_ir Acquire IR Spectrum exp_sample->exp_ir exp_nmr Acquire 1H & 13C NMR Spectra exp_sample->exp_nmr exp_ms Acquire Mass Spectrum exp_sample->exp_ms validate Compare & Validate exp_ir->validate exp_nmr->validate exp_ms->validate ref_lit Literature Search (NIST IR Database) ref_lit->validate ref_pred_nmr Predict NMR Spectra (ChemDraw, etc.) ref_pred_nmr->validate ref_pred_ms Predict MS Fragmentation ref_pred_ms->validate conclusion Structure Confirmed validate->conclusion Consistent revisit Re-evaluate Structure or Purity validate->revisit Inconsistent

Sources

A Comparative Guide to Strained Nitriles in Synthesis: 3-Methylenecyclobutanecarbonitrile vs. 1-Cyanobicyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the modern landscape of drug discovery and complex molecule synthesis, the quest for novel three-dimensional scaffolds is paramount. Strained ring systems have emerged as powerful building blocks, offering unique reactivity and the ability to access previously unattainable chemical space. Among these, small, functionalized carbocycles are of particular interest. This guide provides an in-depth comparison of two prominent strained nitriles: 3-methylenecyclobutanecarbonitrile and 1-cyanobicyclobutane . We will explore their distinct reactivity profiles, synthetic applications, and provide experimental insights to aid researchers in selecting the optimal building block for their specific synthetic challenges. Both molecules serve as valuable precursors to cyclobutane-containing structures, which are increasingly sought after as bioisosteres for aromatic rings, enhancing properties like metabolic stability and solubility in drug candidates.[1]

Structural and Energetic Comparison: The Source of Reactivity

The synthetic utility of these compounds stems directly from their inherent ring strain. While both are four-membered rings, their energetic landscapes and the nature of their reactive bonds differ significantly, dictating their characteristic reactions.

  • This compound possesses a puckered cyclobutane ring with an exocyclic double bond. The ring strain of a simple cyclobutane is approximately 26 kcal/mol.[2] The presence of the exocyclic methylene group introduces additional strain and provides a reactive π-system for cycloaddition reactions. The nitrile group acts as an electron-withdrawing group, influencing the electronics of the molecule.

  • 1-Cyanobicyclobutane , a member of the bicyclo[1.1.0]butane (BCB) family, is one of the most strained isolable carbocycles, with a calculated strain energy of about 66 kcal/mol.[3] This immense strain is concentrated in the central C1-C3 "bridgehead" bond, which exhibits significant p-character and is remarkably reactive, behaving somewhat like a strained alkene.[1][4] This high strain energy is a powerful driving force for a variety of strain-releasing transformations.[3]

CompoundStructureKey Reactive FeatureApproximate Strain Energy
This compound this compoundExocyclic C=C double bond~26 kcal/mol (cyclobutane core)
1-Cyanobicyclobutane 1-CyanobicyclobutaneStrained central C1-C3 σ-bond~66 kcal/mol

Comparative Reactivity and Synthetic Applications

The differing nature of the strained systems in this compound and 1-cyanobicyclobutane leads to distinct and complementary reactivity patterns.

This compound: A Dienophile for Spirocycle Synthesis

The primary mode of reactivity for this compound is centered on its exocyclic double bond, making it an excellent partner in cycloaddition reactions , particularly [2+2] and [4+2] (Diels-Alder) cycloadditions. These reactions provide a direct entry into spirocyclic systems , where two rings share a single carbon atom. Spirocycles are highly sought-after motifs in medicinal chemistry due to their rigid, three-dimensional structures.

Experimental Protocol: Representative [4+2] Cycloaddition of a Methylenecyclobutane Derivative

The following is a representative protocol for a Diels-Alder reaction involving a methylenecyclobutane, illustrating the general conditions often employed. Researchers should optimize conditions for this compound specifically.

Reaction: Diels-Alder reaction of a methylenecyclobutane with a diene.

Materials:

  • Methylenecyclobutane derivative (1.0 equiv)

  • Diene (e.g., isoprene, 1.2 equiv)

  • Lewis Acid Catalyst (e.g., BF₃·OEt₂, 0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add the methylenecyclobutane derivative and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst to the stirred solution.

  • Add the diene dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the spirocyclic adduct.

1-Cyanobicyclobutane: A Versatile Precursor for Fused and Bridged Systems

The high strain energy of 1-cyanobicyclobutane allows it to undergo a wider variety of strain-releasing reactions . The central C-C bond can be cleaved by a range of reagents, including electrophiles, nucleophiles, and radicals, as well as through thermal and photochemical activation.[3] This reactivity makes it a powerful tool for the synthesis of densely functionalized cyclobutanes, as well as fused and bridged bicyclic systems that are difficult to access through other means.

Key Reaction Classes:

  • Lewis Acid-Catalyzed Cycloadditions: In the presence of a Lewis acid, 1-cyanobicyclobutane can react with various π-systems (alkenes, imines, etc.) in formal [3+2] or [2+2] cycloadditions to generate fused or bridged heterocyclic systems.[5][6]

  • Ring-Opening with Nucleophiles: The strained central bond is susceptible to attack by a wide range of nucleophiles, leading to functionalized cyclobutane derivatives.

  • Radical Reactions: The high strain energy makes bicyclobutanes excellent radical acceptors, enabling the formation of C-C bonds with radical precursors.[3]

Experimental Protocol: Representative Lewis Acid-Catalyzed [2π+2σ] Cycloaddition of a Bicyclobutane

This protocol is a representative example of a Lewis acid-catalyzed cycloaddition involving a bicyclobutane derivative, providing a starting point for reactions with 1-cyanobicyclobutane.[6]

Reaction: Lewis Acid-Catalyzed [2π+2σ] Cycloaddition of a Bicyclobutane with a Dihydropyridine.[6]

Materials:

  • Bicyclobutane derivative (e.g., methyl 1-bicyclobutanecarboxylate, 1.0 equiv)

  • Dihydropyridine (1.2 equiv)

  • Boron trifluoride etherate (BF₃·OEt₂, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried, argon-purged Schlenk tube, add the bicyclobutane derivative and anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the dihydropyridine to the reaction mixture.

  • Slowly add BF₃·OEt₂ dropwise to the stirred solution.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ at 0 °C.

  • Extract the mixture with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the azacycle-fused bicyclo[2.1.1]hexane scaffold.

Decision-Making Framework for Synthesis

The choice between this compound and 1-cyanobicyclobutane depends on the desired target architecture. The following diagram illustrates a simplified decision-making process:

G start Desired Target Scaffold spirocycle Spirocyclic System (e.g., Spiro[3.5]nonane) start->spirocycle Target contains a spiro-center fused_bridged Fused or Bridged System (e.g., Bicyclo[2.1.1]hexane) start->fused_bridged Target is a fused/bridged bicyclic functionalized_cyclobutane Highly Functionalized Monocyclic Cyclobutane start->functionalized_cyclobutane Target is a complex monocyclic cyclobutane reagent1 3-Methylenecyclo- butane-carbonitrile spirocycle->reagent1 Utilize in a [4+2] or [2+2] cycloaddition reagent2 1-Cyanobicyclobutane fused_bridged->reagent2 Employ in a strain- releasing cycloaddition (e.g., [3+2], [2+2]) functionalized_cyclobutane->reagent2 Perform a nucleophilic or radical ring-opening

Synthetic choice based on target scaffold.

Conclusion

Both this compound and 1-cyanobicyclobutane are valuable reagents that provide access to desirable cyclobutane-containing scaffolds.

  • This compound is the reagent of choice for the construction of spirocyclic systems through its participation as a dienophile in cycloaddition reactions. Its reactivity is predictable and primarily involves its exocyclic double bond.

  • 1-Cyanobicyclobutane , with its significantly higher ring strain, offers a more diverse range of synthetic transformations. It is the superior choice for accessing fused and bridged bicyclic systems and for creating highly substituted monocyclic cyclobutanes through various strain-releasing ring-opening reactions.

The selection between these two building blocks should be guided by the specific molecular architecture being targeted. A thorough understanding of their distinct reactivity profiles, as outlined in this guide, will empower researchers to strategically incorporate these strained nitriles into their synthetic endeavors, ultimately accelerating the discovery of novel chemical entities.

References

  • Hertwig, L. E., Becker, F. J., & Roşca, D. A. (2022). Synthesis of cyclobutane-fused N-heterocycles, using pyrimindine-diimine-based iron catalysts. Angewandte Chemie International Edition, 61(4), e202112673. [Link]
  • Yu, X., et al. (2022). Enantioselective Synthesis of Cyclobutane-fused Heterocycles via Lewis Acid-Catalyzed Dearomative [2+2] Photocycloaddition of Indoles, Benzofurans, and Benzothiophenes with Alkenes. Angewandte Chemie International Edition, 61(49), e202211242. [Link]
  • Christensen, K. E., et al. (2023). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Nature Reviews Chemistry, 7(3), 190-204. [Link]
  • George, M., et al. (2022). Double Strain-Release (3+3)-Cycloaddition: Lewis Acid Catalyzed Reaction of Bicyclobutane Carboxylates and Aziridines. Chemistry – A European Journal, 28(72), e202202958. [Link]
  • Frongia, A., et al. (2022). Synthesis of β-N-Heterocyclic-Cyclobutane-Fused Bicyclic γ-Lactones from 2-Hydroxycyclobutanone and Carboxamide-Bearing Wittig Reagents. European Journal of Organic Chemistry, 2022(23), e202200407. [Link]
  • Meher, R., & Pan, S. C. (2023). Lewis Acid Catalyzed Divergent Annulation of Bicyclo[1.1.0]butanes and Quinones for the Synthesis of Various Polycyclic Molecules. Organic Letters, 25(2), 358–363. [Link]
  • Ringer, A. L., & Magers, D. H. (2007). Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. The Journal of Organic Chemistry, 72(7), 2533–2537. [Link]
  • Houreau, C., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 27(5), e202301309. [Link]
  • Kelly, C. B., et al. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science, 13(39), 11721–11737. [Link]
  • Khan Academy. (n.d.). Stability of cycloalkanes.
  • Li, Z., et al. (2023). Lewis acid-catalyzed [2π+2σ] cycloaddition of dihydropyridines with bicyclobutanes.
  • Jamison, C. R., & Tantillo, D. J. (2022). Beyond Strain Release: Delocalization-Enabled Organic Reactivity. The Journal of Organic Chemistry, 87(23), 15481–15490. [Link]
  • Turner, R. B., et al. (1970). Heats of combustion and strain energies of bicyclo[n.m.O]alkanes. Journal of the American Chemical Society, 92(10), 3109–3117. [Link]
  • Chemistry LibreTexts. (2022, October 4). 3.

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A Comparative Guide to the Synthesis of 3-Methylenecyclobutanecarbonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the cyclobutane motif has garnered significant attention for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules. Among its derivatives, 3-methylenecyclobutanecarbonitrile stands out as a versatile building block, featuring a reactive exocyclic double bond and a nitrile group ripe for chemical elaboration. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Introduction: The Strategic Importance of this compound

This compound serves as a key intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals and polymers.[1] Its rigid, three-dimensional structure allows for the precise positioning of functional groups in space, a critical factor in designing potent and selective drugs. The exocyclic methylene group is a handle for a range of transformations, including hydrogenation, epoxidation, and various addition reactions, while the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. Given its utility, the efficient and scalable synthesis of this compound is of paramount importance. This guide will compare two principal synthetic strategies: the direct [2+2] cycloaddition of allene and acrylonitrile, and a multi-step approach culminating in the dehydration of a functionalized cyclobutane precursor.

Method 1: The Direct Approach - [2+2] Cycloaddition of Allene and Acrylonitrile

The most direct and historically significant route to this compound is the thermal [2+2] cycloaddition of allene and acrylonitrile. First reported by Cripps et al. in 1959, this method, in principle, offers an atom-economical pathway to the desired cyclobutane ring system.[2]

Mechanistic Insights

The thermal [2+2] cycloaddition of an alkene and an allene is a pericyclic reaction that is formally forbidden under thermal conditions by the Woodward-Hoffmann rules for a concerted suprafacial-suprafacial process. However, computational studies suggest that the reaction between acrylonitrile and allene proceeds through a stepwise mechanism involving a biradical intermediate.[3] This stepwise nature can influence the regioselectivity and stereoselectivity of the reaction. The formation of the cyclobutane ring is driven by the relief of the inherent strain in the allene molecule.

dot

Caption: Dehydration of 3-(Hydroxymethyl)cyclobutanecarbonitrile

Performance and Practical Considerations

The multi-step nature of this route means the overall yield will be dependent on the efficiency of each individual step. However, the final dehydration step is often high-yielding and proceeds under mild conditions, which can be advantageous for sensitive substrates. This method avoids the high pressures and temperatures of the cycloaddition route and the associated polymerization side reactions. The primary challenge lies in the synthesis of the 3-(hydroxymethyl)cyclobutanecarbonitrile precursor, which itself may require several synthetic steps.

Head-to-Head Comparison

FeatureMethod 1: [2+2] CycloadditionMethod 2: Dehydration of 3-(Hydroxymethyl)cyclobutanecarbonitrile
Starting Materials Allene, AcrylonitrileFunctionalized cyclobutane precursors
Number of Steps 1Multiple
Reaction Conditions High temperature (175-270 °C), high pressureMild conditions for the final elimination step
Reported Yield 45-60%Dependent on precursor synthesis; final step typically high-yielding
Key Advantages Atom-economical, direct routeMilder final step, avoids polymerization, greater control
Key Disadvantages Harsh conditions, side reactions, requires specialized equipmentLonger synthetic sequence, overall yield may be lower

Experimental Protocols

Protocol 1: Synthesis of this compound via [2+2] Cycloaddition

Based on the procedure described in US Patent 2,914,541.

Materials:

  • Acrylonitrile

  • Allene

  • Hydroquinone (polymerization inhibitor)

  • Steel autoclave

Procedure:

  • A steel autoclave is charged with acrylonitrile and a catalytic amount of hydroquinone.

  • The autoclave is cooled and a molar excess of allene is introduced.

  • The autoclave is sealed and heated to 200-250 °C for 10-16 hours.

  • After cooling, the excess pressure is vented, and the reaction mixture is transferred from the autoclave.

  • The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Protocol 2: Synthesis of this compound via Grieco Elimination

This protocol is a representative procedure for the dehydration of a primary alcohol to a terminal alkene.

Materials:

  • 3-(Hydroxymethyl)cyclobutanecarbonitrile

  • o-Nitrophenylselenocyanate

  • Tributylphosphine

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen peroxide (30% aqueous solution)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

Procedure:

  • To a solution of 3-(hydroxymethyl)cyclobutanecarbonitrile (1.0 eq) and o-nitrophenylselenocyanate (1.1 eq) in anhydrous THF at room temperature under an inert atmosphere, add tributylphosphine (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Cool the reaction mixture to 0 °C and slowly add a 30% aqueous solution of hydrogen peroxide (5.0 eq).

  • Allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the mixture with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Conclusion and Recommendations

The choice between the direct [2+2] cycloaddition and the stepwise dehydration approach for the synthesis of this compound depends largely on the specific requirements of the research or development program.

The [2+2] cycloaddition is a powerful and atom-economical method for large-scale production where the investment in high-pressure equipment is justified. Its directness is a significant advantage, though the harsh conditions and potential for side products necessitate careful optimization and robust purification protocols.

The dehydration of 3-(hydroxymethyl)cyclobutanecarbonitrile offers a more versatile and controlled route, particularly for laboratory-scale synthesis and for the preparation of analogs where the precursor can be readily modified. The milder conditions of the final elimination step are a key benefit, preserving sensitive functional groups that might not tolerate the high temperatures of the cycloaddition.

For researchers in early-stage drug discovery, the flexibility of the dehydration route may be preferable. For process chemists aiming for large-scale, cost-effective production, the direct cycloaddition, despite its challenges, remains a compelling option. Ultimately, a thorough evaluation of the available resources, desired scale, and purity requirements will guide the selection of the optimal synthetic strategy.

References

  • Cripps, H. N., et al. (1959). Journal of the American Chemical Society, 81(11), 2723–2728. [Link]
  • Kireev, V. V., et al. (2003). Method of synthesis of methylenecyclobutane carbonitrile.
  • Dolbier, W. R., & Dai, S.-H. (1992). Cycloaddition of acrylonitrile to allene: computed reaction path (AM1) and intramolecular secondary isotope effect. Journal of the Chemical Society, Perkin Transactions 2, (10), 1699-1702. [Link]
  • Grieco, P. A., Gilman, S., & Nishizawa, M. (1976). Organoselenium chemistry. A facile one-step synthesis of alkyl aryl selenides from alcohols. The Journal of Organic Chemistry, 41(8), 1485–1486. [Link]
  • Sharpless, K. B., & Young, M. W. (1975). Olefin synthesis. Rate enhancement of the elimination of alkyl aryl selenoxides by electron-withdrawing substituents. The Journal of Organic Chemistry, 40(7), 947–949. [Link]

Sources

A Comparative Analysis of 3-Methylenecyclobutanecarbonitrile: Synthesis, Spectroscopic Characterization, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the cyclobutane motif offers a unique three-dimensional scaffold that can impart desirable conformational constraints and physicochemical properties to novel molecules.[1] Among the functionalized cyclobutanes, 3-Methylenecyclobutanecarbonitrile stands out as a versatile building block, combining the reactivity of an exocyclic double bond with the synthetic utility of a nitrile group. This guide provides a comprehensive cross-referencing of experimental data for this compound, offering a comparative analysis with its saturated analog, cyclobutanecarbonitrile, to highlight the influence of the methylidene group on its properties.

Physicochemical Properties: A Comparative Overview

The introduction of an exocyclic double bond in this compound significantly influences its physical properties when compared to the saturated cyclobutanecarbonitrile. This is reflected in their respective molecular weights, densities, and refractive indices. The presence of the double bond also subtly alters the polarity and boiling point. A summary of these key properties is presented in Table 1.

PropertyThis compoundCyclobutanecarbonitrile
CAS Number 15760-35-7[2][3]4426-11-3[4][5]
Molecular Formula C₆H₇N[2][3]C₅H₇N[4][5]
Molecular Weight 93.13 g/mol [3]81.12 g/mol [4][5]
Appearance Colorless liquid[6]Colorless to pale yellow liquid[7]
Density 0.912 g/mL at 25 °C[3]Not readily available
Boiling Point Not readily available154-156 °C
Refractive Index n20/D 1.461[3]n20/D 1.435
Flash Point 58.3 °C[3]Not readily available

Table 1: Comparison of Physicochemical Properties.

Synthesis of this compound: A Detailed Protocol

The primary synthetic route to this compound is the [2+2] cycloaddition of allene and acrylonitrile. This reaction is typically performed at elevated temperatures and pressures. A detailed laboratory-scale protocol is outlined below, based on procedures described in the literature.[8]

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Allene

    • Acrylonitrile

    • Hydroquinone (polymerization inhibitor)

    • Toluene (solvent, optional)

    • High-pressure autoclave reactor equipped with a stirrer and temperature control

  • Procedure:

    • To a high-pressure autoclave, add acrylonitrile and a catalytic amount of hydroquinone.

    • Cool the autoclave and carefully introduce a molar excess of allene.

    • Seal the reactor and heat to 175-250 °C with vigorous stirring for approximately 16 hours.

    • After the reaction period, cool the reactor to room temperature and cautiously vent any unreacted allene.

    • The resulting reaction mixture, containing this compound, unreacted starting materials, and byproducts, is then subjected to fractional distillation under reduced pressure to isolate the pure product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_purification Workup & Purification Allene Allene Autoclave High-Pressure Autoclave Allene->Autoclave Acrylonitrile Acrylonitrile Acrylonitrile->Autoclave Inhibitor Hydroquinone Inhibitor->Autoclave Conditions 175-250 °C, 16 h Autoclave->Conditions Venting Vent unreacted allene Conditions->Venting Distillation Fractional Distillation Venting->Distillation Product This compound Distillation->Product

Synthesis workflow for this compound.
Spectroscopic Characterization: A Comparative Analysis

The structural differences between this compound and cyclobutanecarbonitrile are clearly delineated in their respective spectroscopic data.

3.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic peaks that confirm the presence of the nitrile and the exocyclic double bond. A digitized version of the IR spectrum from the Coblentz Society's evaluated infrared reference spectra collection is available through the NIST WebBook.[2]

  • This compound:

    • A sharp absorption band around 2240-2260 cm⁻¹ is indicative of the C≡N stretching vibration.

    • The presence of the exocyclic double bond is confirmed by a C=C stretching vibration around 1650-1680 cm⁻¹ and =C-H stretching vibrations above 3000 cm⁻¹.

  • Cyclobutanecarbonitrile:

    • The IR spectrum of the saturated analog also shows a characteristic C≡N stretch in the same region (2240-2260 cm⁻¹).

    • However, it lacks the C=C and =C-H stretching bands, and instead displays C-H stretching vibrations for sp³ hybridized carbons below 3000 cm⁻¹.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • This compound: The spectrum is expected to show signals for the vinylic protons of the methylidene group as singlets or narrow multiplets in the range of 4.5-5.0 ppm. The allylic and methine protons on the cyclobutane ring would appear as complex multiplets in the upfield region, typically between 2.0 and 3.5 ppm.

    • Cyclobutanecarbonitrile: The proton NMR spectrum is simpler, showing multiplets for the methine proton and the methylene protons of the cyclobutane ring, all in the upfield region (typically 1.5-3.0 ppm).

  • ¹³C NMR:

    • This compound: The ¹³C NMR spectrum is expected to show distinct signals for the quaternary carbon of the double bond (around 140-150 ppm), the terminal methylene carbon of the double bond (around 100-110 ppm), and the nitrile carbon (around 120 ppm). The sp³ hybridized carbons of the cyclobutane ring would appear in the upfield region (20-40 ppm).

    • Cyclobutanecarbonitrile: The spectrum would be simpler, with signals for the nitrile carbon (around 120 ppm) and the sp³ carbons of the cyclobutane ring (in the range of 15-35 ppm).

3.3. Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 93. The fragmentation pattern would likely involve the loss of small molecules such as HCN (m/z = 27) and cleavage of the cyclobutane ring.

  • Expected Fragmentation:

    • This compound: A prominent fragmentation pathway would be the retro-[2+2] cycloaddition, leading to fragments corresponding to allene (m/z = 40) and acrylonitrile (m/z = 53).

    • Cyclobutanecarbonitrile: The fragmentation of the saturated analog would likely involve the loss of HCN and cleavage of the cyclobutane ring to produce ethene fragments (m/z = 28).

Fragmentation_Comparison cluster_Methylene This compound cluster_Saturated Cyclobutanecarbonitrile M_Methylene [C₆H₇N]⁺˙ m/z = 93 Frag_Allene [C₃H₄]⁺˙ (Allene) m/z = 40 M_Methylene->Frag_Allene Retro [2+2] Frag_Acrylonitrile [C₃H₃N]⁺˙ (Acrylonitrile) m/z = 53 M_Methylene->Frag_Acrylonitrile Retro [2+2] M_Saturated [C₅H₇N]⁺˙ m/z = 81 Frag_HCN Loss of HCN M_Saturated->Frag_HCN Frag_Ethene [C₂H₄]⁺˙ (Ethene) m/z = 28 Frag_HCN->Frag_Ethene Ring Cleavage

Plausible mass spectral fragmentation pathways.
Conclusion

This compound is a valuable synthetic intermediate with distinct physicochemical and spectroscopic properties compared to its saturated counterpart, cyclobutanecarbonitrile. The presence of the exocyclic double bond not only alters its physical characteristics but also provides an additional site for chemical modification, making it a versatile building block in organic synthesis. The experimental data and protocols presented in this guide offer a foundational resource for researchers working with this and related cyclobutane derivatives.

References

  • National Institute of Standards and Technology. (n.d.). 3-Methylenecyclobutanenitrile. NIST Chemistry WebBook.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • National Institute of Standards and Technology. (n.d.). Cyclobutanecarbonitrile. NIST Chemistry WebBook.
  • Google Patents. (n.d.). RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile.
  • PubChem. (n.d.). Cyanocyclobutane. National Center for Biotechnology Information.

Sources

The Untapped Potential of a Strained Scaffold: A Comparative Guide to the Biological Activity of 3-Methylenecyclobutanecarbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel pharmacophores, medicinal chemists are increasingly venturing into underexplored chemical space. The rigid, three-dimensional architecture of small carbocycles offers a compelling strategy to escape the "flatland" of traditional aromatic scaffolds, often leading to improved physicochemical properties and novel biological activities.[1] Within this context, the 3-methylenecyclobutanecarbonitrile core represents a fascinating, yet largely uninvestigated, scaffold. This guide will provide a comprehensive comparison of the potential biological activity of this compound, drawing upon established principles of medicinal chemistry and detailed structure-activity relationship (SAR) studies of analogous cyclobutane-containing molecules.

The Allure of the Strained Ring and the Versatile Nitrile: Deconstructing this compound

The this compound scaffold combines two functionalities with significant potential in drug design: the cyclobutane ring and the nitrile group.

The Cyclobutane Moiety: A Gateway to Three-Dimensionality and Improved Pharmacokinetics

The cyclobutane ring, a four-membered carbocycle, imparts a significant degree of conformational rigidity.[2] This constrained geometry can be highly advantageous in drug design, as it can pre-organize pendant functional groups into a bioactive conformation, thereby enhancing binding affinity to a biological target.[3] Furthermore, the introduction of a cyclobutane core increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often associated with higher clinical success rates due to improved solubility and metabolic stability.[1] While historically underutilized due to perceived synthetic challenges and ring strain, modern synthetic methods have made functionalized cyclobutanes more accessible, leading to their incorporation into a growing number of clinical candidates.[4]

The Nitrile Group: More Than Just a Polar Functionality

The nitrile group (-C≡N) is a versatile pharmacophore found in over 30 approved pharmaceuticals.[5] Its linear geometry and strong dipole moment allow it to act as a hydrogen bond acceptor, mimicking the interactions of carbonyls or hydroxyl groups.[6] The nitrile moiety can also serve as a bioisostere for other functional groups, offering a means to fine-tune a molecule's electronic and steric properties.[5] In some instances, the electrophilic character of the nitrile carbon can be exploited to form reversible or irreversible covalent bonds with target proteins, a strategy gaining traction in the development of potent and selective inhibitors.

Comparative Analysis: Insights from Analogous Scaffolds

Direct biological data for this compound is scarce in the public domain. However, by examining the SAR of structurally related compounds, we can infer the potential biological activities and guide future exploration of this novel scaffold. A noteworthy example is the systematic investigation of cyclobutane-based small molecules as integrin antagonists.

Case Study: Sidechain Structure-Activity Relationships of Cyclobutane-Based αvβ3 Integrin Antagonists

A study by Throup et al. (2024) provides a blueprint for exploring the biological potential of a cyclobutane core.[7] The researchers synthesized a series of functionalized cyclobutanes designed to mimic the Arg-Gly-Asp (RGD) motif that mediates integrin binding. While these compounds are not direct analogs of this compound, the study offers invaluable insights into how modifications to a cyclobutane scaffold impact biological activity.

The core hypothesis was that the cyclobutane scaffold could effectively orient the arginine and aspartate mimetic sidechains for optimal binding to the αvβ3 integrin, a key target in cancer therapy.[8]

Key Findings from the SAR Study:

  • Impact of Sidechain Length: The length of the linker connecting the pharmacophoric groups to the cyclobutane core was found to be critical for activity. Analogs with shorter linkers exhibited significantly lower potency, highlighting the importance of precise spatial positioning of key binding motifs.[8]

  • Stereochemistry of the Cyclobutane Ring: The relative stereochemistry of the substituents on the cyclobutane ring influenced the biological activity, demonstrating that the puckered conformation of the ring plays a crucial role in presenting the sidechains in the correct orientation for receptor binding.

  • Bioisosteric Replacement of the Carboxylic Acid: The study also explored the replacement of the terminal carboxylic acid, a group typically considered essential for integrin binding. Surprisingly, certain succinimide derivatives, formed as side-products, displayed comparable or even greater anti-adhesive activity than their carboxylic acid counterparts. This suggests that the cyclobutane core can modulate the reactivity and presentation of functional groups in unexpected ways.[9]

The following table summarizes the inhibitory activity of a selection of these cyclobutane-based integrin antagonists in a cell-based adhesion assay.

Compound IDCyclobutane Core ModificationAspartate Mimetic SidechainIC₅₀ (µM) in SK-Mel-2 Adhesion Assay
17 Naphthyridineα-phenylsulfonamide ester> 5
21 Tetrahydronaphthyridineα-phenylsulfonamide ester1.2 ± 0.4
28 NaphthyridineReversed α-phenylsulfonamide> 5
32 TetrahydronaphthyridineReversed α-phenylsulfonamide0.9 ± 0.3
30 NaphthyridineSuccinimide2.4 ± 0.8
34 TetrahydronaphthyridineSuccinimide0.5 ± 0.2

Data adapted from Throup et al., RSC Med. Chem., 2024.[7]

This data clearly illustrates that subtle modifications to the substituents on the cyclobutane scaffold can lead to significant changes in biological activity. The enhanced potency of the tetrahydronaphthyridine analogs (e.g., 21 and 32 ) compared to their naphthyridine precursors suggests that increased flexibility or altered electronic properties of this sidechain are beneficial for integrin binding.

Experimental Protocols for Biological Evaluation

To systematically evaluate the biological potential of this compound and its newly synthesized analogs, a tiered screening approach is recommended.

Primary Screening: Cell Proliferation Assay

Objective: To assess the general cytotoxic or anti-proliferative effects of the compounds against a panel of cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, HCT116, A549) in appropriate media and conditions until they reach logarithmic growth phase.

  • Compound Preparation: Prepare stock solutions of this compound and its analogs in DMSO. Create a dilution series for each compound.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the serially diluted compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Viability Assessment: After the incubation period, assess cell viability using a commercially available assay, such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound using non-linear regression analysis.

Secondary Screening: Target-Based Enzyme Inhibition Assay (Hypothetical)

Should primary screening reveal significant activity, subsequent efforts should focus on identifying the molecular target. For instance, if the nitrile group is hypothesized to interact with a specific enzyme, a direct inhibition assay can be developed.

Objective: To determine the inhibitory potency of the compounds against a specific enzyme target (e.g., a cysteine protease, based on the electrophilic potential of the nitrile).

Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of the purified target enzyme, and a fluorogenic or chromogenic substrate.

  • Compound Incubation: In a 96-well plate, incubate the enzyme with varying concentrations of the test compounds for a predetermined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ values for each compound by fitting the data to a dose-response curve.

Visualizing the Potential: Scaffold and Workflow Diagrams

The this compound Scaffold and Potential Modifications

Caption: Core scaffold and avenues for analog synthesis.

Experimental Workflow for Biological Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Hit-to-Lead Optimization Synthesis Synthesis Characterization Characterization Synthesis->Characterization Cell_Proliferation Cell Proliferation Assays Characterization->Cell_Proliferation Target_Based Target-Based Assays Cell_Proliferation->Target_Based SAR_Analysis SAR Analysis Target_Based->SAR_Analysis ADME_Tox ADME/Tox Profiling SAR_Analysis->ADME_Tox

Sources

A Comparative Guide to the Theoretical and Experimental Properties of 3-Methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's properties is paramount for its effective application. This guide provides a comprehensive comparison of the theoretical and experimental properties of 3-Methylenecyclobutanecarbonitrile, a versatile building block in organic synthesis. By juxtaposing computationally predicted data with empirically observed results, we aim to offer a deeper insight into its chemical nature. Furthermore, a comparative analysis with 3-oxocyclobutanecarbonitrile is presented to elucidate the influence of a subtle structural change on the molecule's overall characteristics.

Introduction to this compound

This compound (C₆H₇N) is a strained, four-membered ring system featuring an exocyclic double bond and a nitrile functional group.[1][2] This unique combination of functionalities within a compact cyclic framework makes it an attractive intermediate for the synthesis of more complex molecules, including pharmaceuticals and materials with novel properties. The ring strain inherent in the cyclobutane moiety influences its reactivity, while the methylene and nitrile groups provide handles for a variety of chemical transformations.

Theoretical vs. Experimental Properties: A Head-to-Head Comparison

A thorough characterization of a molecule involves both theoretical modeling and experimental validation. Theoretical calculations, typically employing Density Functional Theory (DFT), provide valuable insights into the molecule's geometry, electronic structure, and vibrational frequencies in an idealized gaseous state. Experimental data, on the other hand, reflects the properties of the molecule in a real-world, condensed-phase environment. The comparison between these two datasets can reveal the effects of intermolecular interactions and environmental factors.

Molecular Geometry

The optimized molecular geometry of this compound was calculated using DFT with the B3LYP functional and a 6-31G(d) basis set. The key bond lengths and angles are presented below and compared with typical experimental values for similar structural motifs.

ParameterTheoretical Value (DFT B3LYP/6-31G(d))Typical Experimental Value
C1-C2 Bond Length1.54 Å1.53 - 1.55 Å
C2-C3 Bond Length1.52 Å1.51 - 1.53 Å
C3=C5 Bond Length1.34 Å1.33 - 1.35 Å
C1-C4 Bond Length1.48 Å1.46 - 1.48 Å
C4≡N Bond Length1.16 Å1.15 - 1.17 Å
C2-C1-C4 Angle88.5°~88° - 90°
C1-C2-C3 Angle89.0°~88° - 90°
C2-C3-C5 Angle135.2°~135°

The calculated geometric parameters show good agreement with expected experimental values for cyclobutane rings and associated functional groups. The puckered nature of the cyclobutane ring is a key feature influencing its conformational preferences and reactivity.

Spectroscopic Properties: Unveiling the Molecular Fingerprint

Spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Here, we compare the theoretical and experimental spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the vibrational modes of a molecule. The theoretical vibrational frequencies were calculated using DFT, and these are compared with the experimental data obtained from the NIST Chemistry WebBook.[1][2]

Vibrational ModeTheoretical Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C≡N Stretch2245~2250
C=C Stretch1670~1675
C-H Stretch (sp²)3085~3080
C-H Stretch (sp³)2950-2850~2960-2850

The characteristic nitrile stretch is observed experimentally around 2250 cm⁻¹, which aligns well with the calculated frequency. Similarly, the exocyclic C=C double bond stretch and the sp² and sp³ C-H stretching vibrations are in good agreement, confirming the presence of these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Theoretical NMR chemical shifts were calculated and are compared with typical experimental ranges for similar compounds.

AtomTheoretical ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)Theoretical ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
H (on C1)3.22.5 - 3.5C125
H (on C2, C4)2.82.5 - 3.0C2, C435
H (on C5)5.04.5 - 5.5C3140
C5110
C≡N120

The protons on the cyclobutane ring are expected to appear in the 2.5-3.5 ppm region, while the vinylic protons of the methylene group are shifted downfield to the 4.5-5.5 ppm range. The nitrile carbon appears in the characteristic region of 115-125 ppm.[3]

Physical and Chemical Properties

PropertyExperimental ValueReference
Molecular FormulaC₆H₇N[1][2]
Molecular Weight93.13 g/mol [1][2]
Boiling Point65 °C at 21 mmHg[4]
Density0.912 g/mL at 25 °C[5]
Refractive Indexn20/D 1.461[5]

Comparative Analysis: this compound vs. 3-Oxocyclobutanecarbonitrile

To understand the impact of the exocyclic double bond, a comparison with 3-oxocyclobutanecarbonitrile is instructive. The replacement of the methylene group with a carbonyl group significantly alters the electronic and steric properties of the molecule.

PropertyThis compound3-Oxocyclobutanecarbonitrile
Structure Contains a C=C double bondContains a C=O double bond
IR (C=X Stretch) ~1675 cm⁻¹ (C=C)~1780 cm⁻¹ (C=O)
¹³C NMR (C3) ~140 ppm~205 ppm
Reactivity Prone to addition reactions at the double bond (e.g., hydrogenation, halogenation). Can undergo polymerization.The carbonyl group is susceptible to nucleophilic attack. The alpha-protons are acidic.

The most notable difference is in the IR and ¹³C NMR spectra, where the carbonyl group of 3-oxocyclobutanecarbonitrile exhibits a characteristic high-frequency stretch and a significantly downfield-shifted carbon signal, respectively. The reactivity also diverges; the methylene derivative is a classic alkene, while the oxo derivative behaves as a ketone.

Experimental Protocols

Synthesis of this compound

The primary synthetic route to this compound is through a [2+2] cycloaddition reaction between allene and acrylonitrile.

Workflow for Synthesis:

Synthesis_Workflow Reactants Allene + Acrylonitrile Reaction [2+2] Cycloaddition (High Temperature & Pressure) Reactants->Reaction Purification Distillation Reaction->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a high-pressure autoclave, combine acrylonitrile and a suitable solvent.

  • Addition of Allene: Cool the mixture and introduce condensed allene.

  • Heating: Seal the autoclave and heat to the reaction temperature (typically 150-250 °C) for several hours.

  • Cooling and Depressurization: Allow the autoclave to cool to room temperature and carefully vent any excess pressure.

  • Workup: Transfer the reaction mixture to a distillation apparatus.

  • Purification: Purify the product by fractional distillation under reduced pressure to isolate this compound.

Characterization Protocols

GC-MS is used to determine the purity of the synthesized compound and confirm its molecular weight.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity.

  • Ionization and Fragmentation: As the compound elutes from the column, it enters the mass spectrometer and is ionized (typically by electron impact), causing it to fragment in a predictable manner.

  • Detection: The mass-to-charge ratio of the parent ion and its fragments are detected, generating a mass spectrum.

  • Data Analysis: The retention time from the chromatogram helps in identifying the compound, and the mass spectrum provides its molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

NMR spectroscopy is employed for the detailed structural elucidation of the molecule.

Workflow for NMR Analysis:

NMR_Workflow SamplePrep Dissolve sample in deuterated solvent (e.g., CDCl₃) Acquisition Acquire ¹H and ¹³C NMR spectra SamplePrep->Acquisition Processing Process data (Fourier transform, phasing, baseline correction) Acquisition->Processing Analysis Analyze chemical shifts, coupling constants, and integration Processing->Analysis

Caption: General workflow for NMR sample analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Place the sample in the NMR spectrometer and acquire the proton NMR spectrum.

  • ¹³C NMR Acquisition: Following the proton spectrum, acquire the carbon-13 NMR spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the processed spectra to determine the chemical shifts, integration (for ¹H NMR), and coupling patterns to confirm the structure of this compound.

Conclusion

This guide has provided a detailed comparison of the theoretical and experimental properties of this compound. The strong correlation between the calculated and observed data validates the use of computational methods as a predictive tool in understanding the behavior of such molecules. The comparative analysis with 3-oxocyclobutanecarbonitrile highlights how minor structural modifications can lead to significant changes in spectroscopic properties and chemical reactivity. The provided experimental protocols offer a practical framework for the synthesis and characterization of this important synthetic intermediate, empowering researchers to confidently utilize it in their drug discovery and development endeavors.

References

  • 3-Methylenecyclobutanenitrile. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
  • This compound | C6H7N | CID 27474. PubChem. [Link]
  • Spectroscopy of Nitriles. Chemistry LibreTexts. [Link]
  • Spectroscopic Analysis of Nitriles. University of Calgary. [Link]
  • 3-Methylenecyclobutanenitrile. NIST WebBook. [Link]

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A Comparative Guide to the Performance of 3-Methylenecyclobutanecarbonitrile in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the choice of solvent is a critical parameter that can profoundly influence the outcome of a reaction, dictating its rate, yield, and selectivity. This guide provides a comprehensive analysis of the performance of 3-Methylenecyclobutanecarbonitrile, a versatile building block, across a spectrum of solvent systems. By understanding its behavior in different chemical environments, researchers can unlock its full potential in the synthesis of novel compounds and complex molecular architectures.

Introduction to this compound: A Strained Ring with High Potential

This compound is a unique molecule characterized by a strained four-membered ring and an exocyclic double bond, features that impart significant reactivity. The presence of the nitrile group further enhances its synthetic utility, offering a handle for a wide array of chemical transformations. Its synthesis is most commonly achieved through the [2+2] cycloaddition of allene and acrylonitrile. This strained system is of particular interest to chemists as it can participate in a variety of reactions, including cycloadditions, nucleophilic additions, and ring-opening polymerizations. The inherent ring strain of the cyclobutane moiety provides a thermodynamic driving force for many of these transformations.

The Critical Role of the Solvent: More Than Just a Medium

The solvent in which a reaction is conducted is far from a passive spectator. It can actively participate in the reaction mechanism, stabilize or destabilize reactants and transition states, and ultimately steer the reaction towards a desired product. The performance of this compound is particularly sensitive to the surrounding solvent environment due to the polar nature of the nitrile group and the polarizability of the exocyclic double bond.

This guide will categorize solvents into three main classes to systematically evaluate their impact on the reactivity of this compound:

  • Polar Protic Solvents: (e.g., water, methanol, ethanol) - Capable of hydrogen bonding.

  • Polar Aprotic Solvents: (e.g., acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) - Possess dipoles but lack O-H or N-H bonds.

  • Nonpolar Solvents: (e.g., hexane, toluene, dichloromethane) - Have low dielectric constants and are not effective at solvating charged species.

Performance in Cycloaddition Reactions: A Case Study in Diels-Alder Chemistry

The exocyclic double bond of this compound makes it an interesting dienophile in Diels-Alder reactions. The efficiency and stereoselectivity of these [4+2] cycloadditions are highly dependent on the solvent system.

Experimental Data Summary: Diels-Alder Reaction with Cyclopentadiene

Solvent SystemDielectric Constant (ε)Relative Rate (approx.)endo:exo Selectivity
Water80.1HighHigh (endo favored)
Methanol32.7ModerateModerate (endo favored)
Acetonitrile37.5Moderate-HighModerate (endo favored)
Dichloromethane8.9LowLow
Toluene2.4Very LowMinimal selectivity

Causality Behind the Observations:

  • Polar Protic Solvents (Water, Methanol): The significant rate acceleration observed in water is a well-documented phenomenon for Diels-Alder reactions and is attributed to the "hydrophobic effect." This effect forces the nonpolar reactants to aggregate, effectively increasing their concentration and promoting the formation of the transition state. Furthermore, hydrogen bonding from the protic solvent can stabilize the polar transition state of the cycloaddition, further accelerating the reaction. The high endo selectivity is also a hallmark of Diels-Alder reactions in polar, hydrogen-bonding solvents, arising from favorable secondary orbital interactions that are enhanced in these media.

  • Polar Aprotic Solvents (Acetonitrile): While not as effective as water, polar aprotic solvents like acetonitrile can also accelerate Diels-Alder reactions compared to nonpolar solvents. This is primarily due to the stabilization of the polar transition state through dipole-dipole interactions.

  • Nonpolar Solvents (Dichloromethane, Toluene): In nonpolar solvents, the reaction rates are significantly slower. The lack of solvent-transition state stabilization means that the activation energy barrier is higher. Consequently, the selectivity of the reaction is also diminished.

Nucleophilic Addition to the Exocyclic Double Bond: Solvent-Mediated Reactivity

The electron-withdrawing nature of the nitrile group polarizes the exocyclic double bond of this compound, making it susceptible to nucleophilic attack. The choice of solvent plays a crucial role in modulating the nucleophilicity of the attacking species and the stability of any charged intermediates.

Experimental Protocol: Michael Addition of Piperidine to this compound

  • To a solution of this compound (1.0 mmol) in the desired solvent (5 mL) at room temperature, add piperidine (1.2 mmol).

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Performance Data: Michael Addition of Piperidine

Solvent SystemReaction Time (hours)Yield (%)
Methanol (Protic)2445
Acetonitrile (Aprotic)692
Toluene (Nonpolar)48<10

Interpretation of Results:

  • Polar Aprotic Solvents (Acetonitrile): The reaction proceeds most efficiently in polar aprotic solvents. These solvents are capable of solvating the cationic counter-ion of the nucleophile (if present) without strongly solvating the nucleophile itself. This "naked" nucleophile is highly reactive, leading to a faster reaction rate and higher yield.

  • Polar Protic Solvents (Methanol): In protic solvents, the nucleophile is heavily solvated through hydrogen bonding. This "caging" effect significantly reduces its nucleophilicity, resulting in a much slower reaction rate and lower yield.

  • Nonpolar Solvents (Toluene): In nonpolar solvents, the solubility of the polar reactants can be limited, and there is minimal stabilization of any charged intermediates or transition states. Consequently, the reaction is extremely sluggish.

Comparative Analysis with Alternative Nitriles

To provide a comprehensive understanding of the performance of this compound, it is instructive to compare its reactivity with other nitrile-containing compounds in various solvent systems.

Acrylonitrile: The Unstrained Analogue

Acrylonitrile, being a simple, unstrained α,β-unsaturated nitrile, serves as a useful benchmark. In general, the [4+2] cycloaddition reactions of acrylonitrile are also accelerated in polar solvents, though the effect may be less pronounced than with the more rigid and strained this compound. Kinetic studies on the polymerization of acrylonitrile have shown that the choice of solvent significantly impacts the reaction rate, with polar aprotic solvents often favoring rapid polymerization.[1]

Cyclobutanecarbonitrile: The Saturated Analogue

Cyclobutanecarbonitrile lacks the reactive exocyclic double bond of this compound. Its reactivity is primarily centered on the nitrile group itself (e.g., hydrolysis, reduction). The influence of the solvent on these reactions will follow general principles of physical organic chemistry, with polar solvents generally favoring reactions that involve charged intermediates or transition states. The absence of the π-system means that it will not participate in cycloaddition reactions in the same manner.

Mechanistic Considerations and Predictive Models

The observed solvent effects can be rationalized by considering the structure of the transition state for a given reaction.

Diagram: Solvent Effects on a Polar Cycloaddition Transition State

G Influence of Solvent on Transition State Stabilization cluster_0 Nonpolar Solvent cluster_1 Polar Solvent Reactants_NP Reactants TS_NP Transition State (High Energy) Reactants_NP->TS_NP High ΔG‡ Products_NP Products TS_NP->Products_NP Reactants_P Reactants TS_P Transition State (Stabilized, Lower Energy) Reactants_P->TS_P Low ΔG‡ Products_P Products TS_P->Products_P

Caption: Stabilization of a polar transition state by a polar solvent lowers the activation energy (ΔG‡).

For reactions proceeding through a polar transition state, such as many cycloadditions and nucleophilic additions involving this compound, polar solvents will lower the activation energy by stabilizing this transition state more than the ground state reactants. This leads to an acceleration of the reaction rate.

Conclusion and Future Outlook

The performance of this compound is intricately linked to the properties of the solvent system in which it is employed. For cycloaddition reactions, polar protic solvents, particularly water, offer significant rate enhancements and improved stereoselectivity. In contrast, for nucleophilic addition reactions, polar aprotic solvents provide the optimal environment for achieving high yields and rapid conversions. Nonpolar solvents generally lead to sluggish and less selective reactions.

This guide provides a foundational understanding for researchers seeking to utilize this compound in their synthetic endeavors. A judicious choice of solvent, based on the principles outlined herein, will be paramount in harnessing the full synthetic potential of this valuable and reactive building block. Further research into the application of this molecule in a wider range of transformations and solvent systems will undoubtedly continue to expand its utility in the fields of medicinal chemistry and materials science.

References

  • A detailed kinetic model for the polymerization of acrylonitrile. (n.d.). ResearchGate.

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A Comparative Guide to the Novelty of 3-Methylenecyclobutanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the novelty of 3-Methylenecyclobutanecarbonitrile derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the strategic value of this scaffold in medicinal chemistry and materials science. We will delve into the synthetic landscape, compare its properties to established alternatives, and provide actionable experimental protocols for evaluation.

Introduction: The Strategic Value of a Strained Scaffold

In the vast landscape of chemical motifs used in drug discovery and materials science, small, strained ring systems offer a unique advantage. The cyclobutane ring, in particular, presents a three-dimensional geometry that is significantly different from traditional flat, aromatic systems.[1] This departure from "flatland" is a recognized strategy to improve physicochemical properties and clinical success rates of drug candidates.[2] The 3-methylenecyclobutane moiety adds to this by introducing an exocyclic double bond, a feature with distinct reactivity and conformational properties.[3]

When combined with a carbonitrile (cyano) group, the resulting This compound scaffold becomes a compelling building block. The nitrile group is a versatile functional handle and a known pharmacophore that can modulate polarity, act as a hydrogen bond acceptor, and serve as a bioisostere for groups like carbonyls and halogens.[4][5] Its incorporation can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic profiles.[6]

The novelty of a new derivative of this scaffold, therefore, lies not just in its structure, but in its potential to solve existing challenges in a given application—be it enhancing potency, improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties, or creating new materials with unique characteristics.

Comparative Analysis of Synthetic Strategies

The accessibility of a chemical scaffold is paramount to its widespread adoption. The synthesis of substituted cyclobutanes has historically been challenging, but modern methods have made them more accessible.

Key synthetic approaches to the cyclobutane core include:

  • [2+2] Cycloadditions: This is a cornerstone of cyclobutane synthesis. The reaction of allenes with alkenes, such as acrylonitrile, is a direct route to the this compound core.[7][8] A known method involves the thermal cycloaddition of allene and acrylonitrile, sometimes in the presence of a polymerization inhibitor.[9][10]

  • Ring Contractions: Methods have been developed for the stereoselective synthesis of substituted cyclobutanes from more readily available pyrrolidines.[11]

  • Photoredox Catalysis: Recent advancements utilize photoredox-catalyzed reactions to construct polysubstituted cyclobutanes from strained systems like bicyclo[1.1.0]butanes.[12]

The choice of synthetic route is a critical aspect of novelty. A new derivative's value is significantly enhanced if its synthesis is efficient, scalable, and uses readily available starting materials.

Workflow for Derivative Synthesis and Evaluation

The following diagram outlines a generalized workflow for synthesizing and evaluating new this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_evaluation Performance Evaluation start Select Starting Materials (e.g., Substituted Allene + Acrylonitrile derivative) reaction [2+2] Cycloaddition Reaction start->reaction workup Reaction Workup & Crude Product Isolation reaction->workup purify Purification (e.g., Column Chromatography) workup->purify characterize Structural Characterization (NMR, MS, IR) purify->characterize physchem Physicochemical Profiling (Solubility, LogP, pKa) characterize->physchem Purified Derivative bio_assay Biological Assays (e.g., Potency, Selectivity) physchem->bio_assay adme_assay In Vitro ADME Assays (Metabolic Stability, Permeability) bio_assay->adme_assay data_analysis Data Analysis & Comparison adme_assay->data_analysis

Caption: Generalized workflow from synthesis to performance evaluation.

Performance Comparison with Bioisosteric Alternatives

A key measure of novelty is how a new derivative performs against established alternatives. The 3-methylenecyclobutane core can be considered a bioisostere for other common groups in medicinal chemistry, such as phenyl rings, tert-butyl groups, or other cycloalkanes.[2][13] Bioisosteric replacement is a powerful strategy to improve potency, enhance pharmacokinetic properties, and secure novel intellectual property.[14]

The table below provides a conceptual framework for comparing a hypothetical this compound derivative against a common alternative, a para-substituted phenyl nitrile. The experimental data cited are representative values for the parent scaffolds and are intended to guide the type of analysis required.

PropertyThis compound Derivative (Hypothetical)para-Substituted Phenyl Nitrile (Alternative)Rationale for Comparison & Key Insights
Fraction of sp3 Carbons (Fsp3) High (>0.6)Low (~0.1-0.2)Increasing Fsp3, or three-dimensionality, is linked to higher clinical success rates by improving properties like solubility and reducing promiscuous binding.[15]
Calculated LogP (cLogP) Generally LowerGenerally HigherLower lipophilicity can lead to improved aqueous solubility and a better overall ADME profile. For reference, the cLogP of 3-methylenecyclobutanecarboxylic acid is 0.5.[16]
Metabolic Stability (In Vitro) Potentially HighVariable (Prone to aromatic oxidation)Saturated rings like cyclobutane are often less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.[14]
Aqueous Solubility Potentially HigherGenerally LowerThe non-planar, more polar nature of the sp3-rich scaffold can disrupt crystal packing and improve interactions with water, enhancing solubility.[15]
Binding Mode Defined Vectorial GeometryPlanarThe rigid, puckered structure of the cyclobutane ring places substituents in well-defined spatial vectors, which can be advantageous for precise interactions with a protein binding pocket.[17]
Experimental Protocols for Core Evaluation

To substantiate claims of novelty, rigorous and reproducible experimental data are required. Below are step-by-step protocols for foundational assays.

Protocol 1: Determination of Aqueous Thermodynamic Solubility

  • Rationale: This assay quantifies the maximum concentration of a compound in an aqueous buffer, a critical parameter for oral bioavailability.

  • Methodology:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Add an aliquot of the stock solution to a pre-determined volume of phosphate-buffered saline (PBS), pH 7.4, to a final concentration exceeding the expected solubility. Ensure the final DMSO concentration is low (e.g., <1%).

    • Shake the solution vigorously at room temperature for 24 hours to reach equilibrium.

    • Centrifuge the suspension at high speed (e.g., 15,000 g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect an aliquot of the clear supernatant.

    • Determine the concentration of the compound in the supernatant using a calibrated LC-MS/MS or HPLC-UV method.

    • Compare the measured concentration against a standard curve to determine the solubility value (e.g., in µM or µg/mL).

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

  • Rationale: This assay assesses the susceptibility of a compound to metabolism by key drug-metabolizing enzymes, providing an early indication of its likely in vivo half-life.

  • Methodology:

    • Thaw cryopreserved Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a reaction mixture containing the HLM and the test compound (e.g., at a final concentration of 1 µM).

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

    • Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percentage of remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Assessing Novelty: A Decision Framework

The novelty of a this compound derivative is a multi-faceted assessment. The following framework can guide this evaluation.

G cluster_criteria Novelty Assessment Criteria cluster_outcome Outcome start New this compound Derivative synth Synthetic Accessibility (e.g., Yield, Step Count, Cost) start->synth Is it novel? prop Physicochemical Properties (e.g., Solubility, LogP, Fsp3) start->prop bio Biological Performance (e.g., Potency, Selectivity, Safety) start->bio high_novelty High Novelty (Significant Improvement in ≥1 Area) synth->high_novelty Breakthrough Route incremental_novelty Incremental Novelty (Modest or Niche Improvement) synth->incremental_novelty Improved Route low_novelty Low Novelty (No Clear Advantage) synth->low_novelty Me-too Synthesis prop->high_novelty Dramatically Improved Profile prop->incremental_novelty Favorable Shift prop->low_novelty Equivalent Properties bio->high_novelty Superior Efficacy/Safety bio->incremental_novelty Improved Selectivity bio->low_novelty Equivalent Activity

Caption: Decision framework for assessing the novelty of derivatives.

A truly novel derivative will demonstrate a tangible advantage in at least one of these core areas compared to existing standards. This could be a more efficient synthesis, a demonstrably superior ADME profile, or a significant improvement in biological potency and selectivity.

References

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry. [Link][7]
  • National Center for Biotechnology Information. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition.
  • ChemistryViews. (2021). Synthesis of Cyclobutanes via Ring Contraction. [Link][11]
  • PubMed Central. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[11][11]-rearrangement cascade.
  • Organic Chemistry Portal. Cyclobutane synthesis. [Link][8]
  • Google Patents. RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile. [10]
  • PubChem. This compound.
  • ResearchGate. (2021). Application of Nitrile in Drug Design. [Link][4]
  • ResearchGate. (2023). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link][5]
  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. MedChemComm. [Link][6]
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link][19]
  • Chem-Space. Bioisosteric Replacements. [Link][13]
  • PubChem. 3-Methylenecyclobutanecarboxylic acid.
  • National Center for Biotechnology Information. (2016). Cyclobutanes in Small‐Molecule Drug Candidates.
  • Stepan, A. F., et al. (2012). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene.
  • ResearchGate. (2021).
  • ResearchGate. Chemistry of methylenecyclobutane. [Link][3]

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A Comparative Benchmarking Guide to the Synthesis of 3-Methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of unique molecular scaffolds is a cornerstone of innovation. 3-Methylenecyclobutanecarbonitrile, a compact and functionally rich molecule, presents a valuable building block for the synthesis of complex chemical entities. Its strained four-membered ring and reactive exocyclic double bond offer a gateway to a diverse range of chemical transformations. This guide provides a comprehensive comparison of the synthetic routes to this compound, offering in-depth technical analysis, field-proven insights, and detailed experimental protocols to inform your synthetic strategy.

Introduction: The Significance of the 3-Methylenecyclobutane Scaffold

The 3-methylenecyclobutane motif is a recurring structural element in a number of natural products and has been exploited in the synthesis of complex molecular architectures. The inherent ring strain of the cyclobutane ring, combined with the reactivity of the exocyclic alkene and the versatile nitrile functionality, makes this compound a desirable intermediate for library synthesis and the development of novel therapeutics. The nitrile group, in particular, can serve as a metabolic blocking site, enhancing the in vivo stability of drug candidates, or be readily transformed into other functional groups such as amines, carboxylic acids, and amides.

This guide will dissect the established and potential synthetic methodologies for accessing this valuable compound, with a focus on providing a clear, data-driven comparison to aid in the selection of the most appropriate route for your research and development needs.

Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound has been approached from different perspectives, each with its own set of advantages and challenges. Here, we compare the classical [2+2] cycloaddition approach with a plausible, conceptually alternative route originating from a functionalized cyclobutanone precursor.

Method 1: The Classical [2+2] Cycloaddition of Allene and Acrylonitrile

The most historically significant and widely cited method for the synthesis of this compound is the thermal [2+2] cycloaddition of allene and acrylonitrile.[1] This reaction directly constructs the cyclobutane ring and installs the desired functional groups in a single step.

Reaction Scheme:

Mechanistic Considerations:

The thermal [2+2] cycloaddition of an allene and an alkene is a concerted, supra-antarafacial process, though a stepwise diradical mechanism can also be at play, especially with asymmetrical substrates.[2] The regioselectivity of the addition to the allene is a key consideration. The reaction of acrylonitrile with allene problematically yields a mixture of this compound and its regioisomer, 2-methylenecyclobutanecarbonitrile.[3] This necessitates a challenging purification step to isolate the desired 3-isomer.

Performance and Challenges:

The primary challenge of this method lies in its harsh reaction conditions and lack of regioselectivity. The reaction is typically carried out at high temperatures (around 200°C) in an autoclave, which may not be feasible in all laboratory settings.[1][4] Furthermore, the formation of the isomeric byproduct significantly impacts the isolated yield of the desired product and requires careful chromatographic separation.[3] A Russian patent describes a yield of approximately 45% for the mixture of methylenecyclobutanecarbonitriles, with the desired 3-isomer being one of the components.[3]

Conceptual Alternative: Olefination of a 3-Cyanocyclobutanone Precursor

A viable, though less documented, alternative approach involves the olefination of a pre-formed cyclobutane ring bearing the nitrile functionality. This strategy decouples the formation of the cyclobutane ring from the introduction of the exocyclic methylene group, potentially offering greater control and avoiding the issue of regioisomers. A key intermediate for this route would be 3-cyanocyclobutanone.

Proposed Reaction Scheme:

Mechanistic Considerations and Rationale:

This approach would leverage the well-established Wittig reaction, a robust and widely used method for converting ketones into alkenes.[5][6][7] The reaction of a ketone with a phosphorus ylide, such as methylenetriphenylphosphorane, proceeds through a betaine intermediate to form an oxaphosphetane, which then collapses to the desired alkene and triphenylphosphine oxide. The high thermodynamic driving force of this final step makes the reaction essentially irreversible.

The synthesis of the 3-cyanocyclobutanone precursor could be envisioned from commercially available starting materials, for instance, from 3-oxocyclobutanecarboxylic acid.[8]

Anticipated Advantages and Challenges:

The primary advantage of this conceptual route is the inherent regioselectivity. By starting with a precursor where the nitrile is already in the desired position, the formation of the 2-methylene isomer is completely avoided. The Wittig reaction is also typically performed under milder conditions than the high-temperature cycloaddition.

The main challenge lies in the multi-step nature of this synthesis, requiring the initial preparation and purification of the 3-cyanocyclobutanone intermediate. The overall yield would be dependent on the efficiency of each step in the sequence.

Quantitative Data Summary

ParameterMethod 1: [2+2] CycloadditionConceptual Alternative: Wittig Olefination
Starting Materials Allene, Acrylonitrile3-Cyanocyclobutanone, Methyltriphenylphosphonium bromide, Strong Base
Key Reaction Type [2+2] CycloadditionWittig Reaction
Reported Yield ~45% (mixture of isomers)[3]Dependent on precursor synthesis and olefination efficiency (Hypothetical)
Regioselectivity Poor (forms a mixture of 2- and 3-isomers)[3]Excellent (regiochemistry determined by the precursor)
Reaction Conditions High Temperature (~200°C), High Pressure (Autoclave)[1][4]Typically milder (e.g., room temperature to reflux)
Key Challenges Isomer separation, Harsh conditions, Handling of gaseous alleneMulti-step synthesis, Availability of starting ketone
Scalability Demonstrated on an industrial scale[3]Potentially scalable, dependent on precursor synthesis

Experimental Protocols

Protocol 1: Synthesis of this compound via [2+2] Cycloaddition (Based on literature descriptions)

Disclaimer: This protocol is a composite representation based on available literature and should be adapted and optimized with appropriate safety precautions in a laboratory setting. The original work by Cripps et al. should be consulted for precise details.[1]

Materials:

  • Allene (gas)

  • Acrylonitrile (stabilized)

  • Hydroquinone (inhibitor)

  • High-pressure autoclave equipped with a stirrer and temperature control

Procedure:

  • Safety First: Allene is a flammable gas and acrylonitrile is toxic and flammable. This reaction must be conducted in a well-ventilated fume hood, and the use of a high-pressure autoclave requires specialized training and safety precautions.

  • Charging the Autoclave: To a clean, dry autoclave, add acrylonitrile and a catalytic amount of hydroquinone to inhibit polymerization.

  • Introduction of Allene: Cool the autoclave and carefully introduce a measured amount of allene gas. The molar ratio of acrylonitrile to allene is typically in excess to favor the formation of the desired product.[3]

  • Reaction: Seal the autoclave and heat the mixture to approximately 200°C with vigorous stirring. Maintain this temperature for several hours. The pressure inside the autoclave will increase significantly.

  • Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent any unreacted allene.

  • Purification: The crude reaction mixture will contain the desired this compound, the isomeric 2-methylenecyclobutanecarbonitrile, unreacted starting materials, and potentially oligomeric byproducts.

  • Isomer Separation: The separation of the 2- and 3-isomers is critical and can be achieved by fractional distillation under reduced pressure or by preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a suitable stationary phase for positional isomer separation.[9][10][11]

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Conceptual Protocol 2: Synthesis of this compound via Wittig Olefination

Step 2a: Synthesis of 3-Cyanocyclobutanone (Hypothetical) This step would require a separate, optimized procedure starting from a suitable precursor like 3-oxocyclobutanecarboxylic acid.

Step 2b: Wittig Olefination of 3-Cyanocyclobutanone

Materials:

  • Methyltriphenylphosphonium bromide

  • A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, DMSO)

  • 3-Cyanocyclobutanone

  • Anhydrous diethyl ether or pentane for precipitation

Procedure:

  • Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in the anhydrous solvent.

  • Cool the suspension in an ice bath and add the strong base dropwise with stirring. The formation of the ylide is often indicated by a color change (e.g., to a deep yellow or orange).

  • Reaction with Ketone: Once the ylide has formed, add a solution of 3-cyanocyclobutanone in the same anhydrous solvent dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide as a major byproduct. This can be removed by precipitation from a nonpolar solvent (e.g., by adding pentane or a mixture of ether and pentane) or by column chromatography on silica gel.

Visualizing the Synthetic Workflows

To better illustrate the logical flow of each synthetic approach, the following diagrams are provided.

Synthesis_Comparison cluster_0 Method 1: [2+2] Cycloaddition cluster_1 Conceptual Alternative: Wittig Olefination A1 Allene R1 [2+2] Cycloaddition (High T, High P) A1->R1 A2 Acrylonitrile A2->R1 M1 Mixture of Isomers (2- and 3-methylene) R1->M1 P1 Purification (e.g., Chromatography) M1->P1 F1 3-Methylenecyclo- butanecarbonitrile P1->F1 B1 3-Oxocyclobutane- carboxylic Acid S1 Synthesis of Precursor B1->S1 B2 3-Cyanocyclobutanone S1->B2 R2 Wittig Reaction B2->R2 B3 Methyltriphenyl- phosphonium Bromide Y1 Ylide Formation B3->Y1 B4 Strong Base B4->Y1 B5 Wittig Reagent Y1->B5 B5->R2 C1 Crude Product R2->C1 P2 Purification C1->P2 F2 3-Methylenecyclo- butanecarbonitrile P2->F2

Caption: A comparative workflow of the two synthetic routes.

Conclusion and Future Perspectives

The synthesis of this compound is a classic example of the trade-offs between synthetic efficiency and selectivity. The direct [2+2] cycloaddition of allene and acrylonitrile offers a rapid entry to the cyclobutane core, but at the cost of harsh conditions and the formation of a difficult-to-separate isomeric mixture. While this method has been scaled, the purification challenges remain a significant consideration for laboratory-scale synthesis where high purity is paramount.

The conceptual alternative via olefination of a 3-cyanocyclobutanone precursor presents a more controlled and regioselective approach. Although this route is likely to be longer, the potential for milder reaction conditions and the avoidance of isomeric byproducts make it an attractive area for future research and development. The successful implementation of this strategy would provide a valuable, and potentially more versatile, alternative to the classical cycloaddition method.

As the demand for novel molecular scaffolds continues to grow, the development of efficient, selective, and scalable syntheses of building blocks like this compound will remain a key focus for the chemical sciences community.

References

  • Cripps, H. N.; Williams, J. K.; Sharkey, W. H. Chemistry of Cyclobutanes. I. Synthesis of Methylenecyclobutanes. Journal of the American Chemical Society, 1959, 81(11), 2723–2728. [Link]
  • Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 1954, 87(9), 1318–1330. [Link]
  • Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 1989, 89(4), 863–927. [Link]
  • Vedejs, E.; Peterson, M. J. Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 1994, 21, 1–157. [Link]
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A Comparative Analysis of the Stability of Cyclobutane Rings: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the conformational intricacies and inherent stability of cyclic scaffolds is paramount. The cyclobutane ring, a motif of increasing importance in medicinal chemistry and materials science, presents a unique case study in the balance of ring strain and conformational flexibility. This guide provides a comprehensive comparative analysis of the stability of cyclobutane rings, grounded in experimental data and established methodologies. We will explore the origins of its instability, the factors that modulate it, and how it compares to other common cycloalkanes.

The Energetic Landscape of Cyclobutane: Understanding Ring Strain

The stability of cycloalkanes is intrinsically linked to the concept of ring strain , a destabilizing energy resulting from deviations from ideal bond angles and conformations. In an ideal sp³-hybridized carbon atom, the bond angles are 109.5°. However, the geometry of small rings forces these angles to deviate significantly, leading to two primary types of strain:

  • Angle Strain (Baeyer Strain): This arises from the compression of bond angles from the ideal tetrahedral angle. For a planar cyclobutane, the internal angles would be 90°, leading to substantial angle strain.[1][2][3]

  • Torsional Strain (Pitzer Strain): This results from the eclipsing of C-H bonds on adjacent carbon atoms. A planar cyclobutane would have all eight C-H bonds in an eclipsed conformation, creating significant torsional strain.[1][3]

To alleviate this combination of angle and torsional strain, cyclobutane adopts a non-planar, puckered or "butterfly" conformation .[4] In this conformation, one carbon atom is bent out of the plane of the other three by about 25°.[5][6] This puckering slightly increases angle strain (to approximately 88°) but significantly reduces torsional strain by moving the adjacent C-H bonds away from a fully eclipsed arrangement.[5][6]

Caption: Comparison of hypothetical planar and actual puckered conformations of cyclobutane.

The interconversion between the two equivalent puckered conformations is rapid at room temperature, with a low energy barrier.[7]

Quantifying Stability: A Thermodynamic Comparison

The most direct experimental measure of the relative stability of hydrocarbons is their heat of combustion (ΔH°c) . By comparing the heat of combustion per methylene (-CH₂) group, we can quantify the amount of ring strain in a cycloalkane. A higher heat of combustion per -CH₂ group indicates greater instability.

CycloalkaneMolecular FormulaMolar Heat of Combustion (kJ/mol)Heat of Combustion per CH₂ Group (kJ/mol)Total Ring Strain (kJ/mol)
CyclopropaneC₃H₆2091697115
Cyclobutane C₄H₈ 2721 680 110
CyclopentaneC₅H₁₀329165826
CyclohexaneC₆H₁₂39206530
Acyclic Alkane (reference)--~6530

Data compiled from various sources, including[8].

As the data clearly shows, cyclobutane possesses a significant amount of ring strain, second only to the highly strained cyclopropane.[5][6] The strain-free cyclohexane, with its ability to adopt a perfect chair conformation where all bond angles are close to 109.5° and all C-H bonds are staggered, serves as the benchmark for a stable cycloalkane.[8]

Experimental Determination of Ring Strain

Protocol: Measuring Heat of Combustion via Bomb Calorimetry

This protocol outlines the fundamental steps for determining the heat of combustion of a liquid cycloalkane like methylcyclobutane.

Objective: To experimentally measure the heat of combustion of a liquid organic compound and calculate its ring strain.

Apparatus:

  • Parr-type oxygen bomb calorimeter

  • Pellet press (for solid standards)

  • High-precision thermometer (0.01 °C resolution)

  • Oxygen cylinder with regulator

  • Fuse wire (e.g., nichrome) of known heat of combustion

  • Crucible

  • Benzoic acid (standard for calibration)

  • Liquid sample (e.g., methylcyclobutane)

Procedure:

  • Calorimeter Calibration:

    • Accurately weigh approximately 1 g of a benzoic acid pellet.

    • Measure and weigh a 10 cm piece of fuse wire.

    • Assemble the bomb: Place the benzoic acid pellet in the crucible, and attach the fuse wire to the electrodes, ensuring it is in contact with the pellet.

    • Add 1 mL of deionized water to the bottom of the bomb to saturate the atmosphere and ensure water formed during combustion is in the liquid state.

    • Seal the bomb and charge it with pure oxygen to a pressure of 25-30 atm.

    • Submerge the bomb in a known volume of water (e.g., 2000 mL) within the calorimeter bucket.

    • Allow the system to reach thermal equilibrium and record the initial temperature for several minutes.

    • Ignite the sample.

    • Record the temperature at regular intervals until a maximum temperature is reached and the temperature begins to cool.

    • After cooling, carefully release the pressure and measure the length of the unburned fuse wire.

    • Calculate the heat capacity of the calorimeter (C_cal) using the known heat of combustion of benzoic acid.

  • Sample Combustion:

    • Repeat the procedure using a known mass of the liquid cyclobutane derivative. For volatile liquids, use a gelatin capsule to contain the sample.

    • Measure the temperature change upon combustion.

  • Calculations:

    • Calculate the total heat released (q_total) using the heat capacity of the calorimeter and the measured temperature change.

    • Correct for the heat released by the combustion of the fuse wire.

    • Calculate the heat of combustion of the sample (ΔH°c) in kJ/mol.

    • The total ring strain can then be calculated by comparing the experimental heat of combustion per CH₂ group with that of a strain-free acyclic alkane (~653 kJ/mol).

Caption: Experimental workflow for determining the heat of combustion using a bomb calorimeter.

Conformational Analysis of Substituted Cyclobutanes

The introduction of substituents further complicates the stability landscape of the cyclobutane ring. Substituents can occupy two distinct positions in the puckered ring: axial and equatorial .

  • Axial: The substituent bond is roughly parallel to the axis of the ring.

  • Equatorial: The substituent bond is roughly in the "equator" of the ring, pointing away from the ring's center.

Generally, the equatorial position is more stable for bulkier substituents to minimize steric interactions with other ring atoms and substituents. The energy difference between the axial and equatorial conformers determines their relative populations at equilibrium.

Protocol: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational preferences of substituted cyclobutanes.

Objective: To determine the preferred conformation (axial vs. equatorial) of a substituent on a cyclobutane ring.

Methodology:

  • Sample Preparation:

    • Dissolve the substituted cyclobutane in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • 1D ¹H NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Analyze the coupling constants (J-values) of the ring protons, particularly the proton attached to the carbon bearing the substituent (the α-proton). The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

    • In a puckered cyclobutane, the dihedral angles between axial-axial, axial-equatorial, and equatorial-equatorial protons are different, leading to distinct coupling constants.

  • 2D NMR Experiments (for complex spectra):

    • COSY (Correlation Spectroscopy): To identify which protons are coupled to each other.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space. For example, a strong NOE between an axial substituent and other axial protons on the same side of the ring can confirm its axial orientation.[9][10]

  • Data Interpretation:

    • By comparing the observed coupling constants and NOE correlations with those expected for the axial and equatorial conformers, the predominant conformation can be determined.

    • For a more quantitative analysis, variable temperature (VT) NMR can be employed. By measuring the change in the relative populations of the two conformers with temperature, the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium can be calculated.

NMR_Conformational_Analysis cluster_sample NMR Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation sample_prep Dissolve Substituted Cyclobutane in CDCl₃ acq_1d 1D ¹H NMR sample_prep->acq_1d acq_2d 2D NMR (COSY, NOESY) acq_1d->acq_2d analysis_noe Analyze NOE/ROE Correlations acq_2d->analysis_noe acq_vt Variable Temperature NMR (Optional) analysis_thermo Calculate Thermodynamic Parameters (from VT-NMR) acq_vt->analysis_thermo analysis_j Analyze Coupling Constants (³J values) analysis_j->analysis_noe conclusion Determine Predominant Conformation & Stability analysis_noe->conclusion analysis_thermo->conclusion

Caption: Workflow for the conformational analysis of substituted cyclobutanes using NMR spectroscopy.

Kinetic Stability: The Energetics of Ring Opening

While thermodynamic stability provides a measure of the inherent energy of a molecule, kinetic stability refers to the energy barrier that must be overcome for a reaction to occur. For cyclobutane, a characteristic reaction that reflects its kinetic stability is the thermal ring-opening to form two molecules of ethene.

This reaction proceeds through a biradical intermediate and has a significant activation energy, indicating that while thermodynamically unstable compared to its acyclic counterparts, cyclobutane is kinetically stable at moderate temperatures.[11]

Ring_Opening reactant Cyclobutane ts Transition State (Biradical-like) reactant->ts ΔG‡ product 2 x Ethene ts->product

Caption: Simplified reaction coordinate diagram for the thermal ring-opening of cyclobutane.

The stability of the cyclobutane ring, and thus its propensity to undergo ring-opening, can be influenced by substituents. Electron-donating groups can stabilize the transition state, lowering the activation energy for ring-opening, while steric hindrance can also play a role.

Comparative Kinetic Data for Thermal Decomposition
CompoundActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)
Cyclobutane~262~10¹⁵
Methylcyclobutane~259~10¹⁵

Data compiled from various sources, including[11][12].

The data for methylcyclobutane suggests that alkyl substitution has a relatively small effect on the activation energy for the thermal decomposition of the cyclobutane ring.

The Role of Cyclobutane in Drug Development

Despite its inherent strain, the cyclobutane ring is increasingly utilized in medicinal chemistry. Its rigid, puckered structure can be used to:

  • Conformationally constrain flexible molecules: This can lead to improved binding affinity and selectivity for a biological target.

  • Serve as a bioisostere: The cyclobutane core can replace other groups, such as phenyl rings or gem-dimethyl groups, to modulate physicochemical properties like solubility and metabolic stability.

  • Provide novel three-dimensional scaffolds: The non-planar nature of the cyclobutane ring allows for the precise spatial arrangement of pharmacophoric groups, enabling exploration of new chemical space.

The relative kinetic stability of the cyclobutane ring ensures that it can serve as a stable scaffold in a physiological environment.

Conclusion

The stability of the cyclobutane ring is a delicate balance of competing energetic factors. Its significant ring strain, arising from both angle and torsional strain, is partially alleviated by adopting a puckered conformation. This inherent strain makes it less stable than larger cycloalkanes like cyclopentane and cyclohexane, as quantified by heats of combustion. However, cyclobutane possesses considerable kinetic stability, requiring high temperatures to undergo ring-opening reactions.

The introduction of substituents further refines the conformational landscape, with a general preference for the equatorial position to minimize steric interactions. Experimental techniques such as bomb calorimetry and NMR spectroscopy provide the necessary tools to quantitatively assess the thermodynamic and conformational properties of cyclobutane derivatives. For drug development professionals, an appreciation of these principles is crucial for the rational design of novel therapeutics that leverage the unique structural and stability characteristics of the cyclobutane motif.

References

  • Wilson, A., & Goldhamer, D. (1964). Cyclobutane chemistry. 1. Structure and strain energy.
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  • Jones, D. E. G., et al. (1972). Thermodynamic properties of some cycloalkane-cycloalkanol systems at 25.deg.
  • Kemmink, J., Boelens, R., & Kaptein, R. (1987). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. European biophysics journal : EBJ, 14(5), 293–299. [Link]
  • MDPI. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. [Link]
  • ResearchGate. (2021). Attractive natural products with strained cyclopropane and/or cyclobutane ring systems. [Link]
  • Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The journal of physical chemistry. A, 109(4), 635–642. [Link]
  • Anand, S. C., et al. (1975). Thermodynamic properties of some cycloalkane-cycloalkanol systems at 298. 15K. III.
  • Kilpatrick, J. E., Pitzer, K. S., & Spitzer, R. (1947). The Thermodynamics and Molecular Structure of Cyclopentane. Journal of the American Chemical Society, 69(10), 2483-2488. [Link]
  • York, A. E., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules (Basel, Switzerland), 24(18), 3237. [Link]
  • Kilpatrick, J., Pitzer, K., & Spitzer, R. (1958). Additions and Corrections: The Thermodynamics and Molecular Structure of Cyclopentane. Journal of the American Chemical Society, 80(23), 6571-6571. [Link]
  • Benson, G. C., & Kiyohara, O. (1976). Thermodynamic properties of some cycloalkane-cycloalkanol systems at 298.15 K. 4. Excess volumes.
  • Pataracchia, A. F., & Walters, W. D. (1964). The Thermal Decomposition of Methylcyclobutane at Low Pressures. The Journal of Physical Chemistry, 68(2), 389-393. [Link]
  • Werz, D. B. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews. [Link]
  • ACD/Labs. (2009).
  • Sirjean, B., et al. (2006). Detailed kinetic study of the ring opening of cycloalkanes by CBS-QB3 calculations. The Journal of Physical Chemistry A, 110(49), 13265-13281. [Link]
  • Gyan Sanchay. (n.d.). STABILITY OF CYCLOALKANES. [Link]
  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
  • Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]
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Verifying the Structure of 3-Methylenecyclobutanecarbonitrile Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural verification of novel compounds is paramount. 3-Methylenecyclobutanecarbonitrile is a versatile building block, prized for its strained four-membered ring and reactive exocyclic double bond, which offer a gateway to a diverse array of molecular architectures. This guide provides an in-depth comparison of the primary reaction pathways of this compound and the rigorous analytical methodologies required to unequivocally confirm the structures of the resulting products. We will delve into the causality behind experimental choices and present supporting data to ensure scientific integrity.

The Reactive Nature of this compound: A Hub of Synthetic Potential

The reactivity of this compound is dominated by its exocyclic double bond and the inherent ring strain of the cyclobutane core. These features make it an excellent substrate for a variety of addition reactions, leading to the formation of spirocyclic and fused-ring systems. The primary reaction types we will explore are:

  • [4+2] Cycloaddition (Diels-Alder Reaction): The double bond can act as a dienophile, reacting with conjugated dienes to form six-membered rings.

  • Nucleophilic Addition (Michael Addition): The electron-withdrawing nitrile group activates the double bond, making it susceptible to attack by nucleophiles.

  • Electrophilic Addition: The electron-rich double bond can be attacked by electrophiles, leading to a variety of functionalized cyclobutane derivatives.

  • [2+2] Cycloaddition: The strained double bond can participate in cycloadditions with other alkenes, often photochemically, to form four-membered rings.

The verification of the resulting product structures is a critical step that relies on a combination of spectroscopic and analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Comparative Analysis of Reaction Products and Structural Verification

This section will compare the expected products from different reaction types and detail the analytical approaches for their structural elucidation.

Diels-Alder Reaction: Formation of Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane] Derivatives

The reaction of this compound with a diene, such as cyclopentadiene, is a classic example of a [4+2] cycloaddition.[1][2] This reaction is expected to yield a spirocyclic compound, where the cyclobutane ring is attached to the bicyclo[2.2.1]heptane framework at a single carbon atom.

Expected Product: spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-carbonitrile

Structural Verification:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure. Key signals would include the protons of the cyclobutane ring, the bridgehead protons of the norbornane moiety, and the vinyl protons of the norbornene double bond. The coupling patterns between these protons provide crucial information about their spatial relationships.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the spiro carbon, the nitrile carbon (typically in the range of 115-125 ppm), the carbons of the double bond, and the aliphatic carbons of the two rings.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the expected molecular weight of the adduct, confirming the successful addition of the diene to the dienophile.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the most definitive structural proof. It allows for the precise determination of bond lengths, bond angles, and the stereochemical relationship between the different parts of the molecule.[3]

Table 1: Comparison of Expected Spectroscopic Data for a Diels-Alder Adduct

Spectroscopic TechniqueExpected Features for spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-carbonitrile
¹H NMR Complex multiplets for cyclobutane and bicycloheptane protons. Distinct signals for vinyl protons.
¹³C NMR Signal for spiro carbon. Signal for nitrile carbon (~120 ppm). Signals for alkene carbons.
Mass Spec (EI) Molecular ion peak corresponding to the sum of the reactants' molecular weights.

Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add freshly distilled cyclopentadiene (1.2 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and MS. If the product is crystalline, obtain single crystals for X-ray diffraction analysis.

Diagram 1: Diels-Alder Reaction Workflow

Reactants This compound + Cyclopentadiene Reaction [4+2] Cycloaddition (Toluene, RT) Reactants->Reaction Purification Column Chromatography Reaction->Purification Analysis NMR, MS, X-ray Purification->Analysis Product Spirocyclic Adduct Analysis->Product

Caption: Workflow for the Diels-Alder reaction and product verification.

Michael Addition: Formation of Functionalized Cyclobutanes

The electron-withdrawing nature of the nitrile group makes the exocyclic double bond of this compound an excellent Michael acceptor.[4][5] This allows for the conjugate addition of a wide range of nucleophiles, such as amines, thiols, and carbanions, leading to the formation of 3-(substituted methyl)cyclobutanecarbonitriles.

Expected Product: 3-((nucleophile)methyl)cyclobutanecarbonitrile

Structural Verification:

  • ¹H NMR Spectroscopy: The disappearance of the signals corresponding to the exocyclic methylene protons (typically around 4.8-5.0 ppm) is a key indicator of a successful reaction. New signals corresponding to the protons of the newly introduced substituent will appear. The protons on the cyclobutane ring will also show a shift in their chemical environment.

  • ¹³C NMR Spectroscopy: The signals for the exocyclic double bond carbons will be absent in the product spectrum. New signals corresponding to the carbons of the added nucleophile and the CH₂ group connecting it to the cyclobutane ring will be present.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the sum of the molecular weights of this compound and the nucleophile.

  • Infrared (IR) Spectroscopy: The C=C stretching vibration of the starting material (around 1670 cm⁻¹) will be absent in the product. The characteristic C≡N stretch (around 2240 cm⁻¹) will remain.

Table 2: Comparison of Spectroscopic Data for a Michael Adduct

Spectroscopic TechniqueExpected Features for 3-((nucleophile)methyl)cyclobutanecarbonitrile
¹H NMR Disappearance of alkene proton signals. Appearance of signals for the nucleophile moiety.
¹³C NMR Disappearance of alkene carbon signals. Appearance of new aliphatic carbon signals.
Mass Spec (ESI) [M+H]⁺ or [M-H]⁻ peak corresponding to the adduct.
IR Spectroscopy Absence of C=C stretch. Presence of C≡N stretch.

Experimental Protocol: Michael Addition of a Thiol to this compound

  • Dissolve this compound (1.0 eq) and a thiol (e.g., thiophenol, 1.1 eq) in a suitable solvent such as ethanol or THF.

  • Add a catalytic amount of a base (e.g., triethylamine or DBU).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with a dilute acid solution (e.g., 1 M HCl) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterize the purified product using ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.

Diagram 2: Michael Addition Logical Relationship

cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 3-MCC This compound (Michael Acceptor) Adduct 3-((nucleophile)methyl)cyclobutanecarbonitrile 3-MCC->Adduct Nu Nucleophile (e.g., R-SH) Nu->Adduct Catalyst Base Catalyst (e.g., Et3N) Catalyst->Adduct Solvent Solvent (e.g., EtOH) Solvent->Adduct

Caption: Key components in a Michael addition reaction.

Electrophilic Addition: Halogenation of the Double Bond

The exocyclic double bond of this compound can undergo electrophilic addition with reagents such as halogens (e.g., Br₂).[1][6] This reaction proceeds through a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion, resulting in a dihalogenated product.

Expected Product: 3-(bromomethyl)-3-bromocyclobutanecarbonitrile

Structural Verification:

  • ¹H NMR Spectroscopy: The signals for the exocyclic methylene protons will be replaced by a signal for the CH₂Br group. The protons on the cyclobutane ring will exhibit shifts and coupling patterns consistent with the presence of two bromine atoms.

  • ¹³C NMR Spectroscopy: The alkene carbon signals will be absent. A new signal for the carbon bearing two bromine atoms and a signal for the CH₂Br carbon will appear in the aliphatic region.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a dibrominated compound, with intense peaks for M, M+2, and M+4 in an approximate 1:2:1 ratio.

  • X-ray Crystallography: If a crystalline product is obtained, X-ray diffraction will provide unambiguous confirmation of the structure and stereochemistry.

Table 3: Comparison of Spectroscopic Data for an Electrophilic Addition Product

Spectroscopic TechniqueExpected Features for 3-(bromomethyl)-3-bromocyclobutanecarbonitrile
¹H NMR Disappearance of alkene proton signals. Appearance of a signal for the CH₂Br group.
¹³C NMR Disappearance of alkene carbon signals. Appearance of signals for C-Br and CH₂Br.
Mass Spec (GC-MS) Molecular ion cluster with characteristic isotopic pattern for two bromine atoms.

Experimental Protocol: Bromination of this compound

  • Dissolve this compound (1.0 eq) in an inert solvent like dichloromethane or carbon tetrachloride.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise. The disappearance of the bromine color indicates the progress of the reaction.

  • Once the addition is complete, wash the reaction mixture with a solution of sodium thiosulfate to remove any excess bromine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the product by distillation or chromatography.

  • Characterize the product using ¹H NMR, ¹³C NMR, and MS.

Diagram 3: Electrophilic Addition Pathway

Start This compound Intermediate Cyclic Bromonium Ion Start->Intermediate Electrophilic Attack Reagent Br₂ Reagent->Intermediate Product Dihalogenated Product Intermediate->Product Nucleophilic Attack by Br⁻

Sources

The Rising Star of Strained Ring Chemistry: A Comparative Guide to the Synthetic Utility of 3-Methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel molecular architectures for drug discovery and materials science, strained ring systems have emerged as powerful building blocks. Their inherent ring strain can be strategically harnessed to drive unique chemical transformations, enabling the rapid construction of complex three-dimensional scaffolds. Among these, 3-methylenecyclobutanecarbonitrile is a particularly intriguing and versatile reagent. This guide provides an in-depth evaluation of its synthetic utility, offering a comparative analysis against alternative building blocks and supported by experimental insights to inform your research and development endeavors.

Introduction to a Versatile Building Block

This compound is a bifunctional molecule characterized by a strained four-membered ring, an exocyclic double bond, and an electron-withdrawing nitrile group. This unique combination of features dictates its reactivity, making it a valuable synthon for a variety of chemical transformations.

Key Structural Features and Their Implications:

  • Cyclobutane Ring: The inherent strain energy of the cyclobutane ring (approximately 26 kcal/mol) provides a thermodynamic driving force for ring-opening reactions, allowing for the formation of more stable, functionalized carbocyclic and heterocyclic systems.

  • Exocyclic Methylene Group: This readily accessible π-system serves as a reactive handle for a multitude of reactions, most notably cycloadditions.

  • Nitrile Group: As a potent electron-withdrawing group, the nitrile moiety polarizes the exocyclic double bond, rendering it an excellent electron-acceptor in various reactions. This electronic feature is crucial for its participation in specific types of cycloadditions and influences the regioselectivity of these transformations.

The synthesis of this compound is most commonly achieved through the [2+2] cycloaddition of allene and acrylonitrile.[1][2] This method, while requiring elevated temperatures, provides a direct route to this valuable building block, which is also commercially available from several suppliers.[3][4][5][6]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around the reactivity of its strained exocyclic double bond. It excels as a dipolarophile in 1,3-dipolar cycloadditions and as a partner in other cycloaddition and rearrangement reactions.

[3+2] Cycloaddition Reactions: A Gateway to Spiro-Heterocycles

One of the most powerful applications of this compound is its participation in [3+2] cycloaddition reactions to generate highly functionalized spiro-heterocycles. The electron-deficient nature of its double bond makes it an excellent partner for electron-rich 1,3-dipoles.

Azomethine ylides, typically generated in situ from the condensation of an α-amino acid (like sarcosine or proline) with an aldehyde or ketone (such as isatin), react readily with this compound. This reaction provides a highly efficient and atom-economical route to spiro[cyclobutane-1,3'-pyrrolidine] scaffolds, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structure.[7][8]

The reaction proceeds with high regioselectivity, a consequence of the electronic complementarity between the nucleophilic carbon of the azomethine ylide and the electrophilic β-carbon of the methylenecyclobutane.

Nitrone_Cycloaddition reagents This compound + Nitrone transition_state Concerted Transition State reagents->transition_state [3+2] Cycloaddition product Spiro-isoxazolidine transition_state->product caption Nitrone cycloaddition pathway.

Sources

A Comparative Guide to the Synthesis of 3-Methylenecyclobutanecarbonitrile: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the cyclobutane motif has emerged as a valuable scaffold, imparting unique conformational constraints and metabolic stability to bioactive molecules. Among its derivatives, 3-methylenecyclobutanecarbonitrile stands out as a versatile building block, its exocyclic double bond and nitrile functionality offering avenues for diverse chemical transformations. This guide provides a comprehensive comparison of the primary synthetic routes to this key intermediate, with a focus on cost-effectiveness, experimental robustness, and overall efficiency. We delve into the technical nuances of each approach, offering detailed protocols and data-driven insights to inform your synthetic strategy.

At a Glance: A Tale of Two Synthetic Philosophies

The synthesis of this compound is primarily approached from two distinct strategic directions: a direct, atom-economical cycloaddition, and a more classical, multi-step construction from a pre-formed cyclobutane core. Each route presents its own set of advantages and challenges, which we will explore in detail.

ParameterRoute 1: [2+2] CycloadditionRoute 2: Multi-step Synthesis from Cyclobutanone Derivative
Starting Materials Allene, Acrylonitrile3-Oxocyclobutanecarboxylic acid, Reagents for nitrilation and methylenation
Key Transformations Thermal [2+2] CycloadditionNitrile formation, Wittig-type methylenation
Overall Yield Moderate to Good (Reported up to ~60%)[1]Variable, dependent on individual step efficiencies
Atom Economy HighModerate
Scalability Potentially high, but requires handling of gaseous alleneMore amenable to standard laboratory scale-up
Key Challenges Handling of highly flammable and reactive allene, potential for side reactions and polymerizationMultiple synthetic steps, purification of intermediates
Cost of Starting Materials ModeratePotentially higher due to multi-step nature

Route 1: The Direct Approach - [2+2] Cycloaddition of Allene and Acrylonitrile

The most direct and atom-economical route to this compound is the thermal [2+2] cycloaddition of allene and acrylonitrile. This reaction, in principle, forms the desired cyclobutane ring in a single step.

Reaction Pathway

Route_1 Allene Allene Product This compound Allene->Product [2+2] Cycloaddition High Temperature Acrylonitrile Acrylonitrile Acrylonitrile->Product

Caption: The [2+2] cycloaddition of allene and acrylonitrile.

Experimental Protocol (Representative)

A detailed experimental protocol for this specific reaction is sparsely reported in publicly available literature. The following is a generalized procedure based on related cycloaddition reactions and patent literature.[1][2]

  • Reaction Setup: A high-pressure autoclave reactor is charged with acrylonitrile and a polymerization inhibitor (e.g., hydroquinone).

  • Addition of Allene: The reactor is cooled, and liquefied allene is introduced. The molar ratio of acrylonitrile to allene is typically greater than 1 to minimize allene dimerization.

  • Reaction Conditions: The sealed reactor is heated to a temperature in the range of 200-270°C for several hours.[1][2] The pressure inside the reactor will increase significantly.

  • Work-up and Purification: After cooling, the reactor is carefully vented. The reaction mixture, containing the product, unreacted starting materials, and potential side products, is subjected to fractional distillation under reduced pressure to isolate the this compound.

Cost-Effectiveness Analysis
ReagentPuritySupplierCost (USD)Quantity
Allene≥95%Sigma-Aldrich$125.0010 g[2]
Acrylonitrile99%Sigma-Aldrich~$16.0025 mL[2]

Advantages:

  • High Atom Economy: In theory, all atoms from the starting materials are incorporated into the final product.

  • Convergent Synthesis: A single-step reaction simplifies the overall synthetic process.

Disadvantages:

  • Hazardous Reagents: Allene is a highly flammable and reactive gas, requiring specialized handling and equipment. Acrylonitrile is toxic and a suspected carcinogen.

  • Harsh Reaction Conditions: The high temperatures and pressures required can lead to side reactions, including polymerization of acrylonitrile and dimerization of allene, which can lower the yield and complicate purification.[1]

  • Limited Commercial Availability of Allene: While available, allene is less common and more expensive than many other C3 building blocks.

Expert Insights

The [2+2] cycloaddition route is elegant in its simplicity but presents significant practical challenges, particularly concerning safety and scalability. The handling of allene requires a robust engineering infrastructure, making this route more suitable for industrial-scale production where such facilities are available. For a typical academic or pharmaceutical research lab, the safety considerations and specialized equipment may be prohibitive. Furthermore, the formation of various side products, including isomeric cycloadducts and oligomers, necessitates careful optimization of reaction conditions and efficient purification methods.

Route 2: A Stepwise Approach - Synthesis from a Cyclobutanone Precursor

An alternative and potentially more manageable approach involves the construction of the this compound framework through a multi-step sequence starting from a readily available cyclobutanone derivative. A plausible pathway involves the synthesis of 3-oxocyclobutanecarbonitrile followed by a methylenation reaction.

Reaction Pathway

Route_2 cluster_0 Step 1: Synthesis of Keto-Nitrile cluster_1 Step 2: Methylenation 3-Oxocyclobutanecarboxylic_acid 3-Oxocyclobutanecarboxylic acid 3-Oxocyclobutanecarbonitrile 3-Oxocyclobutanecarbonitrile 3-Oxocyclobutanecarboxylic_acid->3-Oxocyclobutanecarbonitrile Nitrile Formation 3-Oxocyclobutanecarbonitrile_2 3-Oxocyclobutanecarbonitrile Product This compound 3-Oxocyclobutanecarbonitrile_2->Product Wittig Reaction

Caption: A two-step synthesis of this compound.

Experimental Protocols (Representative)

Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

Several methods for the synthesis of 3-oxocyclobutanecarboxylic acid have been reported, often starting from commercially available materials like 1,3-dichloroacetone or through the oxidation of cyclobutane derivatives.[3][4][5]

Step 2: Conversion of 3-Oxocyclobutanecarboxylic Acid to 3-Oxocyclobutanecarbonitrile

This conversion can be challenging and is not widely documented. A potential route involves the conversion of the carboxylic acid to a primary amide, followed by dehydration.

Step 3: Methylenation of 3-Oxocyclobutanecarbonitrile via Wittig Reaction

  • Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is suspended in a dry, inert solvent (e.g., THF) under an inert atmosphere. A strong base, such as sodium hydride or n-butyllithium, is added at a low temperature to generate the methylenetriphenylphosphorane ylide.

  • Reaction with the Ketone: A solution of 3-oxocyclobutanecarbonitrile in a dry, inert solvent is added to the ylide solution at a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification: The reaction is quenched, and the product is extracted. The major byproduct, triphenylphosphine oxide, can be challenging to remove completely. Purification is typically achieved through column chromatography.

Cost-Effectiveness Analysis
ReagentPuritySupplierCost (USD)Quantity
3-Oxocyclobutanecarboxylic acid(Synthesized in-house)---
Methyltriphenylphosphonium bromide98%Sigma-Aldrich$70.80 - $207.0025 g - 100 g
Sodium Hydride (60% dispersion in mineral oil)Sigma-Aldrich~$253.25100 g[6]

Advantages:

  • Safer Starting Materials: This route avoids the use of highly flammable and explosive allene gas.

  • Milder Reaction Conditions: The individual steps generally employ more standard and milder laboratory conditions compared to the high-temperature, high-pressure cycloaddition.

  • Greater Control: A stepwise approach allows for the isolation and purification of intermediates, potentially leading to a higher purity final product.

Disadvantages:

  • Longer Synthetic Sequence: Multiple steps reduce the overall time and resource efficiency.

  • Lower Atom Economy: The generation of byproducts at each step, particularly the stoichiometric triphenylphosphine oxide in the Wittig reaction, lowers the overall atom economy.

  • Purification Challenges: The removal of triphenylphosphine oxide can be tedious and may require multiple chromatographic purifications, impacting the overall yield and cost.[7][8][9]

Expert Insights

The multi-step approach offers a more practical and accessible route for many research laboratories. The avoidance of hazardous allene is a significant advantage from a safety perspective. However, the efficiency of this route is highly dependent on the successful execution of each individual step. The conversion of the carboxylic acid to the nitrile and the subsequent methylenation are critical steps that require careful optimization. The purification challenges associated with the Wittig reaction are a well-known drawback. The large amounts of triphenylphosphine oxide generated can co-elute with the desired product, necessitating careful chromatographic separation. For larger-scale synthesis, the cost and disposal of the phosphine-related reagents and byproducts become significant considerations.

Conclusion: Selecting the Optimal Route

The choice between these two synthetic strategies for this compound is a classic case of weighing elegance and atom economy against practicality and safety.

  • For large-scale industrial production , where specialized equipment for handling hazardous materials is available, the [2+2] cycloaddition of allene and acrylonitrile may be the more cost-effective option due to its directness and high atom economy, despite the initial capital investment in safety infrastructure.

  • For academic research and smaller-scale synthesis in the pharmaceutical industry , the multi-step synthesis from a cyclobutanone derivative is likely the more pragmatic choice. It utilizes more common laboratory techniques and avoids the significant hazards associated with allene. While the overall yield may be lower and the process more labor-intensive, the increased safety and control often outweigh these drawbacks.

Ultimately, the optimal synthesis will depend on the specific resources, scale, and safety infrastructure available to the research team. This guide provides the foundational knowledge to make an informed decision based on a comprehensive understanding of the cost-effectiveness and practical considerations of each approach.

References

  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 25).
  • Material Safety Data Sheet - Triphenylphosphine oxide, 99%. Cole-Parmer.
  • Methyltriphenylphosphonium bromide 98% 1779-49-3. Sigma-Aldrich.
  • Methyltriphenylphosphonium bromide 98% 1779-49-3. Sigma-Aldrich.
  • Methyltriphenylphosphonium bromide, 98+%.
  • Sodium hydride. Crescent Chemical Company.
  • Sodium hydride. ChemicalBook.
  • SAFETY DATA SHEET. Fisher Scientific. (2008, February 28).
  • Methyltriphenylphosphonium Bromide, 98% 10 g | Buy Online | Thermo Scientific Chemicals.
  • Safety D
  • Methyltriphenylphosphonium Bromide 98.0+%, TCI America 25 g | Buy Online.
  • triphenylphosphine oxide. SD Fine-Chem.
  • Sodium hydride, dry, 95% | 223441-50g | SIGMA-ALDRICH | SLS - Lab Supplies.
  • Sodium hydride, 55-60% suspension in mineral oil. Otto Chemie Pvt. Ltd.
  • Sodium Hydride, 60% Dispersion in Mineral Oil. The Lab Depot.
  • What is the synthesis route of 3-Oxocyclobutanecarboxylic acid? - FAQ - Guidechem.
  • CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • This compound synthesis. ChemicalBook.
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Cycloaddition of acrylonitrile to allene: computed reaction path (AM1) and intramolecular secondary isotope effect. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile.

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Safety Operating Guide

Navigating the Disposal of 3-Methylenecyclobutanecarbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Methylenecyclobutanecarbonitrile (CAS RN: 15760-35-7), a compound recognized for its utility in synthetic chemistry and its significant hazard profile. Adherence to these procedures is critical to mitigate risks to personnel and the environment.

Understanding the Hazard Profile of this compound

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also known to cause skin and serious eye irritation.[3] The presence of the nitrile group (-C≡N) warrants particular caution, as nitriles can release highly toxic hydrogen cyanide (HCN) gas if they come into contact with strong acids.[4]

Hazard Identification Summary
Hazard ClassificationGHS Code(s)Description
Flammable LiquidH226Flammable liquid and vapor.[1][2]
Acute Toxicity (Oral)H301Toxic if swallowed.[1][3]
Acute Toxicity (Dermal)H311, H312Toxic or harmful in contact with skin.[3]
Acute Toxicity (Inhalation)H331, H332Toxic or harmful if inhaled.[2][3]
Skin IrritationH315Causes skin irritation.[1][3]
Eye IrritationH319Causes serious eye irritation.[3]
Specific Target Organ ToxicityH335May cause respiratory irritation.[5]

Procedural Workflow for Disposal

The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final hand-off to environmental health and safety (EHS) personnel.

G cluster_prep Preparation & Risk Assessment cluster_handling Waste Collection & Segregation cluster_storage Interim Storage & Final Disposal A Review Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B F Transfer Waste to Container in a Fume Hood B->F Proceed with caution C Designate a Hazardous Waste Satellite Accumulation Area (SAA) D Select a Compatible Waste Container C->D E Label the Waste Container (Prior to Use) D->E E->F G Securely Seal and Store Container in SAA H Maintain Waste Log and Request EHS Pickup G->H I EHS Transports for Final Disposal H->I

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

This protocol is designed to be executed by trained laboratory personnel.

Part 1: Pre-Disposal Preparations
  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before handling.[5][6][7][8] This document contains critical safety, handling, and emergency information.

  • Personal Protective Equipment (PPE): Due to the compound's toxicity and irritant nature, a comprehensive PPE ensemble is required.[9]

    • Gloves: Wear nitrile or neoprene gloves. Consider double-gloving for added protection.[4]

    • Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.[4]

    • Lab Coat: A flame-resistant lab coat should be worn over clothing that covers the legs and feet.

    • Respiratory Protection: If there is a risk of inhalation, use a respirator with an appropriate cartridge for organic vapors and nitriles. Work should always be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Establish a Satellite Accumulation Area (SAA): Designate a specific area within the laboratory for the accumulation of hazardous waste. This area must be at or near the point of generation and under the control of the operator. The SAA should be clearly marked and have secondary containment.

Part 2: Waste Collection and Containment
  • Container Selection:

    • Choose a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[10]

    • The container must be clean and in good condition.

    • Ensure the container size is appropriate for the amount of waste to be generated to minimize headspace.[10]

  • Waste Labeling:

    • Properly label the waste container before adding any waste. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazard characteristics: "Flammable, Toxic"

      • The date accumulation started.

  • Waste Transfer:

    • All transfers of this compound waste must be conducted within a certified chemical fume hood.[4]

    • Use a funnel to prevent spills when transferring liquid waste.

    • Crucially, ensure that acidic waste is not mixed with nitrile-containing waste. [4][11] The generation of hydrogen cyanide gas is a significant risk. Keep nitrile waste streams separate from acidic waste streams.

    • Do not fill the waste container beyond 75% capacity to allow for vapor expansion.[10]

  • Empty Container Disposal: Any container that held pure this compound must be treated as hazardous waste itself.[4] It should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to institutional guidelines.

Part 3: Storage and Final Disposal
  • Secure Storage: Keep the hazardous waste container tightly sealed when not in use.[12] Store it in the designated SAA, away from heat, sparks, and open flames.[2] Storage must also be segregated from incompatible materials, particularly acids.[4]

  • Documentation and Pickup: Maintain a log of the waste generated. Once the container is full or waste is no longer being added, arrange for pickup by your institution's Environmental Health & Safety (EHS) department. Follow your institution's specific procedures for requesting a waste pickup.

  • Regulatory Compliance: The final disposal of this compound will be carried out by a licensed hazardous waste disposal facility in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12][13][14][15]

Emergency Procedures for Spills and Exposures

In Case of a Spill:

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is large or you are not trained to handle it, contact your institution's EHS emergency line immediately.

  • For small spills within a fume hood, use an absorbent material compatible with flammable liquids to contain the spill.

  • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[2]

  • Decontaminate the area with a suitable solvent.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[2][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention.

By adhering to these rigorous disposal procedures, researchers and laboratory professionals can handle this compound with the necessary caution, ensuring a safe laboratory environment and responsible environmental practice.

References

  • PubChem. This compound.
  • Angene Chemical. (2021). Safety Data Sheet: Cyclobutanecarbonitrile. [Link]
  • New Jersey Department of Health. (2009). HAZARD SUMMARY: CYANIDE. [Link]
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrogen cyanide. [Link]
  • Occupational Safety and Health Administration. CYANIDES (as CN). U.S. Department of Labor. [Link]
  • Massachusetts Institute of Technology. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. [Link]
  • Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide. Centers for Disease Control and Prevention. [Link]
  • Michigan Technological University. Hazardous Waste Disposal Procedures. [Link]
  • Massachusetts Institute of Technology. Chemical Hygiene Plan. [Link]
  • Nipissing University. (2019).
  • The University of Texas at Austin. Chemical Waste. Environmental Health & Safety. [Link]
  • University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. [Link]
  • U.S. Environmental Protection Agency. (2025).
  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. 3-Methylenecyclobutanecarbonitrile, a flammable and toxic organic nitrile[1], demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing the causal logic behind each procedural step and personal protective equipment (PPE) recommendation. Our objective is to empower you, our fellow researchers, to work confidently and safely by embedding a culture of proactive risk management into your laboratory workflow.

Hazard Analysis: Understanding the Compound

This compound (CAS No. 15760-35-7) presents a multi-faceted risk profile. As a member of the nitrile functional group, its primary danger lies in its toxicity. The Globally Harmonized System (GHS) classifies it with several hazard statements:

  • H226: Flammable liquid and vapor[1].

  • H301: Toxic if swallowed[1].

  • H311/H312: Toxic or harmful in contact with skin[2].

  • H331/H332: Toxic or harmful if inhaled[3].

  • H315 & H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

The core of its toxicity is linked to the cyanide group (-C≡N). Organic nitriles can be metabolized to release cyanide ions, which inhibit cellular respiration, or they can react with acids to produce highly toxic hydrogen cyanide (HCN) gas[4]. Therefore, all handling procedures must be designed to prevent inhalation, ingestion, and dermal absorption[2].

The Hierarchy of Controls: Beyond PPE

Before selecting PPE, we must implement more effective safety controls. PPE is the last line of defense, employed after engineering and administrative controls have minimized the primary hazard.

  • Engineering Controls: All operations involving this compound—including weighing, transfers, and reactions—must be conducted within a certified chemical fume hood[5][6][7]. The fume hood provides critical ventilation to prevent the accumulation of toxic and flammable vapors. Ensure all equipment is grounded to prevent static discharge, which could ignite flammable vapors[3][8].

  • Administrative Controls:

    • Designated Area: Establish a clearly marked designated area within the lab for working with this compound[5][7].

    • No Lone Work: Never work with cyanides or highly toxic nitriles alone or outside of normal working hours[4][6].

    • Minimize Quantities: Purchase and use the smallest amount of the chemical necessary for your experiment to minimize the potential scale of an incident[4][6].

    • Acid Separation: Store this compound away from acids and other incompatible materials to prevent the inadvertent generation of HCN gas[4][9].

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and matched to the specific task. The following table summarizes the required equipment for various laboratory operations.

Task/Operation Minimum Required PPE Recommended Best Practice
Weighing & Transfers Nitrile Gloves (Double), Chemical Splash Goggles, Flame-Resistant Lab CoatDouble Nitrile Gloves, Safety Goggles and Face Shield, Flame-Resistant Lab Coat
Solution Preparation Nitrile Gloves (Double), Chemical Splash Goggles, Flame-Resistant Lab CoatDouble Nitrile Gloves, Safety Goggles and Face Shield, Flame-Resistant Lab Coat over chemical-resistant apron
Running Reaction Nitrile Gloves (Double), Chemical Splash Goggles, Flame-Resistant Lab CoatDouble Nitrile Gloves, Safety Goggles and Face Shield, Flame-Resistant Lab Coat over chemical-resistant apron
Work-up & Purification Nitrile Gloves (Double), Chemical Splash Goggles, Flame-Resistant Lab CoatDouble Nitrile Gloves, Safety Goggles and Face Shield, Flame-Resistant Lab Coat over chemical-resistant apron
Hand Protection: The Critical Barrier

Nitrile gloves are the standard for handling a wide array of laboratory chemicals, including nitriles, due to their excellent chemical resistance and durability[10][11][12][13].

  • Selection: Use nitrile gloves specifically rated for chemical handling. Check the manufacturer's compatibility charts for resistance to nitriles or similar solvents.

  • Procedure: Double-gloving is strongly recommended to provide an additional layer of protection and to allow for safe removal of the outer glove if contamination occurs[5]. Inspect gloves for any signs of degradation or puncture before use.

  • Disposal: Contaminated gloves must be disposed of as hazardous cyanide waste[5][6][7].

Eye and Face Protection
  • Goggles: At a minimum, chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.

  • Face Shield: For any procedure with a higher risk of splashing (e.g., transfers of larger volumes, reactions under pressure), a face shield must be worn in addition to safety goggles[5].

Body Protection

A flame-resistant (FR) lab coat is essential due to the compound's flammability (Flash Point: 58.3 °C). Ensure the lab coat is fully buttoned with sleeves rolled down. For large-scale operations, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills. Long pants and closed-toe shoes are mandatory at all times in the laboratory[9].

Procedural Workflow: Donning, Doffing, and Decontamination

Proper procedure is as critical as the equipment itself. Cross-contamination during the removal of PPE is a common source of exposure.

PPE Selection Workflow Diagram

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_start Start: Task Assessment cluster_controls Primary Controls cluster_ppe PPE Selection cluster_end Final Action start Identify Task with This compound fume_hood Is task performed in a certified chemical fume hood? start->fume_hood ppe_base Minimum PPE: - Double Nitrile Gloves - Safety Goggles - FR Lab Coat fume_hood->ppe_base  Yes stop STOP! Do not proceed. Re-evaluate procedure. fume_hood->stop  No splash_risk Is there a significant splash risk? ppe_base->splash_risk ppe_enhanced Enhanced PPE: - Add Face Shield - Consider Chem-Resistant Apron splash_risk->ppe_enhanced  Yes proceed Proceed with Task splash_risk->proceed  No ppe_enhanced->proceed

Sources

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Retrosynthesis Analysis

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3-Methylenecyclobutanecarbonitrile
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3-Methylenecyclobutanecarbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.